Isotridecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
11-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
85763-57-1, 27458-92-0, 68526-86-3 | |
| Record name | 11-Methyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotridecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-methyldodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isotridecanol: Structure, Isomers, and Applications
Executive Summary
Isotridecanol (ITDA) is a crucial chemical intermediate, not defined by a single molecular structure, but as a complex isomeric mixture of branched C13 primary alcohols. This structural heterogeneity is the defining characteristic of ITDA, imparting a unique set of physicochemical properties that make it a versatile precursor in numerous industrial applications. Understanding the origin of this isomerism, its impact on physical properties, and the methods for its characterization is paramount for researchers, scientists, and formulation chemists. This guide provides a comprehensive technical overview of this compound, from its synthesis and isomeric nature to its analytical characterization and primary applications, offering field-proven insights for professionals in chemical and drug development.
The Isomeric Nature of this compound
The term "this compound" itself signifies a mixture of isomers rather than a single, linear alcohol like n-tridecanol. The "iso" prefix indicates that the C13 alkyl chain is branched. This branching is a direct result of the manufacturing process and is fundamental to the material's performance characteristics.[1]
The CAS number most commonly associated with this isomeric mixture is 68526-86-3 ("Alcohols, C11-14-iso-, C13-rich") and 27458-92-0 .[1][2][3] These identifiers refer to the entire mixture, not a specific isomer. While numerous isomers exist within the mixture, a representative structure often cited is 11-methyldodecan-1-ol.[2][3][4][5] However, the composition is a complex blend of various branched C13 primary alcohols.[1][2]
The branched structure is key to its physical properties. By disrupting the uniform packing of the hydrocarbon chains that would occur in a linear alcohol, the branching leads to significantly lower melting points and pour points.[1] This makes ITDA and its derivatives suitable for applications requiring fluidity at low temperatures.
Visualizing the Isomeric Complexity
The isomeric distribution in a typical batch of this compound is diverse. The diagram below illustrates the concept, showing how the general formula C13H28O can manifest as several different branched primary alcohols.
Caption: Conceptual representation of the isomeric diversity within commercial this compound.
Synthesis and the Origin of Branching
The isomeric complexity of this compound is a direct consequence of its synthesis pathway. The most common industrial method involves a multi-step process starting from butene or propylene oligomerization, followed by hydroformylation (the oxo process) and subsequent hydrogenation.[6]
-
Oligomerization: The process typically begins with the oligomerization of C4 olefins (butenes) or C3 olefins (propylene). For example, butene can be trimerized to form a complex mixture of branched C12 olefins, collectively known as dodecene.[6][7] This initial step is the primary source of the skeletal branching in the final alcohol.
-
Hydroformylation (Oxo Process): The resulting C12 olefin mixture is then reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst, typically based on rhodium or cobalt.[6][8][9][10] This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing a mixture of C13 aldehydes.
-
Hydrogenation: The C13 aldehyde mixture is then hydrogenated, reducing the aldehyde group to a primary alcohol group (-CH₂OH), yielding the final this compound isomeric mixture.
Synthesis Workflow Diagram
The following diagram outlines the industrial synthesis route, highlighting how the initial oligomerization step dictates the final isomeric composition.
Caption: Industrial synthesis workflow for this compound via the oxo process.
Physicochemical Properties
This compound is a clear, high-boiling, oily liquid with a characteristic faint odor.[2][3] Its physical properties are presented as ranges, reflecting the variability of the isomeric mixture. The branching significantly influences these properties compared to a linear C13 alcohol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₈O | [3][4][7] |
| Molecular Weight | ~200.36 g/mol | [3][5][7] |
| Appearance | Clear, colorless, oily liquid | [1][2] |
| Boiling Point/Range | 260 - 261 °C @ 760 mmHg (est) | [11] |
| Melting Point | < -60 °C | [12] |
| Flash Point | ~106 °C (TCC) | [13] |
| Density | ~0.834 g/cm³ | [13] |
| Water Solubility | Very low (~3.2 - 5.2 mg/L @ 25°C) | [11][13] |
| LogP (o/w) | ~5.2 - 6.0 | [11][13] |
Causality Insight: The high degree of branching prevents the molecules from packing into an ordered crystal lattice, resulting in a very low melting point.[1][12] This property is critical for its use in lubricants and fluids that must perform in cold conditions. Its long, hydrophobic alkyl chain makes it practically insoluble in water but miscible with most organic solvents.[1][2][3]
Key Applications in Research and Industry
The primary industrial importance of this compound lies in its role as a chemical intermediate.[2][3] Its hydroxyl group provides a reactive site for producing a wide range of derivatives.[3][12]
-
Surfactants (Ethoxylates): The most significant application is the production of this compound ethoxylates (ITDA-ethoxylates).[6] By reacting ITDA with ethylene oxide, a series of nonionic surfactants is created.[14] These surfactants are valued for their excellent wetting, emulsifying, dispersing, and cleaning properties.[14][15] They are key components in:
-
Plasticizers: ITDA is a precursor for producing high-molecular-weight phthalate and other carboxylate esters, which are used as plasticizers for PVC and other polymers.[2]
-
Lubricants and Additives: Derivatives of ITDA are used as lubricant additives and base fluids due to their favorable thermal stability and viscosity characteristics.[12]
-
Specialty Esters and Solvents: It is also used to create specialty esters and as a low-volatility solvent for oils, fats, and dyes.[2]
Analytical Characterization: A Protocol for Isomer Profiling
Due to the isomeric complexity, a thorough characterization of any given batch of this compound is crucial for ensuring consistent performance in downstream applications. The gold-standard technique for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a self-validating framework for the qualitative and quantitative analysis of ITDA isomers.
Objective: To separate, identify, and quantify the major isomers present in an this compound sample.
Principle: GC separates the volatile isomers based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments each eluting isomer, generating a unique mass spectrum ("fingerprint") for identification.[1]
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
-
Capillary GC Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (Carrier Gas), 99.999% purity
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
Protocol Steps:
-
Standard and Sample Preparation: a. Prepare a stock solution of the ITDA sample at 1000 µg/mL in DCM. b. Create a calibration curve by serially diluting the stock solution to concentrations of 10, 50, 100, and 250 µg/mL. c. Prepare a Quality Control (QC) sample at 75 µg/mL. d. Prepare a solvent blank (DCM only).
-
GC-MS Instrument Setup:
-
GC Parameters:
-
Inlet: Split mode (50:1), Temperature: 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
-
-
Analysis Sequence: a. Inject the solvent blank to ensure system cleanliness. b. Inject the calibration standards from lowest to highest concentration. c. Inject the QC sample. d. Inject the ITDA sample(s). e. Inject the QC sample again at the end of the sequence to verify stability.
-
Data Analysis: a. For each peak in the chromatogram, obtain the mass spectrum. b. Identify individual isomers by comparing their mass spectra against a reference library (e.g., NIST).[1] c. For quantitative analysis, integrate the peak area for each identified isomer. d. The relative percentage of each isomer is calculated by dividing its peak area by the total peak area of all identified isomers.[1]
Analytical Workflow Diagram
Caption: Standard workflow for the characterization of this compound isomers by GC-MS.
Conclusion
This compound is a commercially significant C13 primary alcohol whose value is derived directly from its nature as a complex isomeric mixture. The manufacturing process, centered on the hydroformylation of branched dodecene streams, inherently produces a diverse range of molecular structures.[1] This structural branching imparts beneficial physical properties, such as a low melting point and excellent solvency, which are critical for its primary applications as a precursor to high-performance surfactants, plasticizers, and lubricants. For professionals in research and development, a precise characterization of the specific this compound mixture using techniques like GC-MS is essential, as the isomeric distribution directly impacts the physical and chemical properties of the final formulated products.
References
- Ataman Kimya. (n.d.). This compound ETHOXLATE.
- TRUNNANO. (n.d.). This compound ethoxylates CAS 69011-36-5.
- Schröder, B., et al. (2016).
- Benchchem. (n.d.). This compound | 27458-92-0.
- Sasol. (n.d.). MARLIPAL O13 this compound ethoxylates.
- Ataman Kimya. (n.d.). This compound.
- Esfe, M. H., et al. (2018). Hydroformylation of 1-Dodecene in the Thermomorphic Solvent System Dimethylformamide/Decane. Industrial & Engineering Chemistry Research.
- Pogrzeba, T., et al. (2015). Hydroformylation of 1-dodecene in microemulsions: operation and validation of lab results in miniplant. Repozytorium PK.
- Ataman Kimya. (n.d.). ETHOXYLATED this compound.
- CymitQuimica. (n.d.). CAS 68526-85-2: Alcohols, C9-11-iso-, C10-rich.
- Hamerla, T., et al. (2013). Kinetics of Hydroformylation of 1-Dodecene in Microemulsion Systems Using a Rhodium Sulfoxantphos Catalyst. Industrial & Engineering Chemistry Research.
- Alfa Chemistry. (n.d.). CAS 68526-85-2 C9- 11- iso- , C10- rich Alcohols.
- Vulcanchem. (n.d.). This compound - 27458-92-0.
- ResearchGate. (n.d.). Effects of the reaction time on the hydroformylation of 1-dodecene.
- SC Johnson. (n.d.). This compound, Ethoxylated.
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.
- The Good Scents Company. (n.d.). This compound C11-14-iso-alcohols, C13-rich.
- European Chemicals Agency (ECHA). (n.d.). This compound, ethoxylated - Substance Information.
- ChemicalBook. (n.d.). Isodecanol | 68526-85-2.
- Dowpol Chemical International Corp. (n.d.). IsoTridecyl Alcohol.
- PrepChem.com. (n.d.). Synthesis of this compound.
- National Center for Biotechnology Information. (n.d.). Isotridecan-1-ol. PubChem.
- European Chemicals Agency (ECHA). (n.d.). This compound, ethoxylated - Registration Dossier.
- Patsnap. (n.d.). Preparation method of iso-tridecanol. Eureka.
- Biosynth. (n.d.). This compound,ethoxylated | 69011-36-5.
- Google Patents. (n.d.). Preparation method of this compound polyoxyethylene ether sulfate.
- Taylor & Francis Online. (n.d.). Synthesis and properties of narrow-distributed iso-tridecanol polyoxyethylene ether (1307).
- CharChem. (n.d.). This compound.
- ReachCentrum. (n.d.). OXO products: ExxonMobil – Lead Registrant Support.
- European Chemicals Agency (ECHA). (n.d.). This compound, ethoxylated - Registration Dossier.
- abcr Gute Chemie. (n.d.). AB595212 | CAS 68526-85-2.
- Analytice. (n.d.). Determination of ethoxylated this compound - SOILS analysis.
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.
- ISTAS - CC.OO. (n.d.). Toxic and hazardous substances database. RISCTOX.
- Ataman Kimya. (n.d.). This compound, ETHOXYLATED.
- Slideshare. (n.d.). Isotridecyl alcohol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CharChem. This compound [charchem.org]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. IsoTridecyl Alcohol - Alcohol - Dowpol Chemical International Corp. [en.dowpol.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 11. This compound, 27458-92-0 [thegoodscentscompany.com]
- 12. This compound (27458-92-0) for sale [vulcanchem.com]
- 13. Isotridecyl alcohol | PPT [slideshare.net]
- 14. atamankimya.com [atamankimya.com]
- 15. atamankimya.com [atamankimya.com]
- 16. nanotrun.com [nanotrun.com]
- 17. whatsinsidescjohnson.com [whatsinsidescjohnson.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of Isotridecanol via Hydroformylation
Abstract
This compound (ITDA), a C13 branched primary alcohol, is a critical chemical intermediate in the production of high-performance surfactants, plasticizers, lubricants, and specialty esters.[1][2][3] Its synthesis is predominantly achieved through the hydroformylation of a C12 olefin feedstock, a process also known as oxo synthesis, followed by hydrogenation. This guide provides a comprehensive technical overview of the synthesis of this compound, detailing the underlying chemical principles, catalytic systems, reaction kinetics, and process parameters. It is intended for researchers, chemists, and process engineers engaged in oleochemicals, catalysis, and drug development who require a deep, practical understanding of this cornerstone industrial reaction.
Foundational Principles: The Hydroformylation Reaction
Hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[4][5] The reaction utilizes synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a transition metal catalyst.[6]
Reaction Scheme: R-CH=CH₂ + CO + H₂ --(Catalyst)--> R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-CH₃ (branched)
The primary feedstock for this compound is a branched C12 olefin, typically dodecene produced by the trimerization of butene.[7] The hydroformylation of this olefin yields a mixture of C13 aldehydes. These aldehydes are subsequently hydrogenated to produce the final this compound, which is a complex mixture of isomers.
The Catalytic Core: Choosing the Right Metal and Ligands
The choice of catalyst is the most critical factor influencing the rate, selectivity, and operating conditions of the hydroformylation process. While several metals can catalyze the reaction, only cobalt and rhodium are used on an industrial scale.[4][8]
Cobalt-Based Catalysts
Initially discovered by Otto Roelen, cobalt carbonyls (e.g., HCo(CO)₄) were the first catalysts used for hydroformylation.[4][9]
-
Advantages: Cobalt is significantly less expensive than rhodium and demonstrates robustness towards impurities in the feedstock.[4][9]
-
Disadvantages: Cobalt catalysts require harsh reaction conditions, typically high pressures (200–300 bar) and high temperatures (150–190 °C), which necessitate significant capital investment in high-pressure equipment.[5][10] They also exhibit lower selectivity towards the desired linear aldehydes compared to modern rhodium systems.
Rhodium-Based Catalysts
Rhodium complexes, particularly those modified with phosphine or phosphite ligands, represent the state-of-the-art in hydroformylation technology.[4] They offer catalytic activity that is 10³ to 10⁴ times higher than that of cobalt.[4]
-
Advantages: Rhodium catalysts operate under much milder conditions (e.g., 10-100 atm, 80-120 °C), leading to lower energy consumption and equipment costs.[5] Crucially, the electronic and steric properties of the ligands can be tuned to achieve very high selectivity for the linear aldehyde product, which is often the desired isomer.[11][12]
-
Disadvantages: The primary drawback is the high cost and scarcity of rhodium, which makes catalyst recovery and recycling an essential part of the process design.[13]
The following table provides a comparative summary of typical catalyst systems.
| Feature | Cobalt Catalyst (Unmodified) | Rhodium Catalyst (Phosphine-Modified) |
| Active Species | HCo(CO)₄ | HRh(CO)(PR₃)₂ |
| Temperature | 150 - 190 °C[5] | 80 - 120 °C |
| Pressure | 200 - 300 bar[10] | 10 - 100 bar[5] |
| Activity | Lower | 10³ - 10⁴ times higher[4] |
| Selectivity (n/iso) | ~4:1 | Up to >20:1[11] |
| Cost | Low | High |
| Feedstock Purity | More tolerant | Requires higher purity |
The Heck-Breslow Catalytic Cycle (Rhodium-Phosphine Example)
The mechanism for rhodium-catalyzed hydroformylation is a well-established catalytic cycle. Understanding this cycle is key to rationalizing the influence of process parameters on the reaction outcome.
Caption: Fig 2: Experimental Workflow for Batch Hydroformylation
Step-by-Step Procedure
-
Catalyst Preparation: In a glovebox, weigh Rh(acac)(CO)₂ (e.g., 10 mg) and PPh₃ (e.g., 120 mg, providing a high ligand:metal ratio to favor linear selectivity) into the reactor's glass liner.
-
Reactor Charging: Remove the liner from the glovebox. Add 1-dodecene (e.g., 25 g, ~0.15 mol) and toluene (e.g., 100 mL).
-
Assembly and Purging: Place the liner in the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace by pressurizing with nitrogen to 10 bar and venting three times to remove all oxygen.
-
Pressurization: Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 20 bar).
-
Reaction Initiation: Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 100 °C). The pressure will increase with temperature; adjust the syngas supply as needed to maintain the target reaction pressure.
-
Monitoring: The reaction is monitored by observing the pressure drop as syngas is consumed. Liquid samples can be carefully taken at intervals via the sampling valve for analysis by Gas Chromatography (GC) to determine dodecene conversion and aldehyde selectivity.
-
Reaction Completion: Once conversion is complete (typically 2-6 hours, as confirmed by GC), stop heating and allow the reactor to cool to room temperature.
-
Depressurization: Carefully vent the excess syngas in the fume hood. Purge the reactor with nitrogen three times.
-
Product Recovery: Open the reactor and collect the crude product mixture.
Product Purification
The crude product from hydroformylation is a mixture of linear and branched C13 aldehydes, unreacted olefin, isomerized olefins, and a small amount of alkane from hydrogenation. To obtain this compound, a two-step purification process is employed.
-
Hydrogenation: The crude aldehyde mixture is transferred to a hydrogenation reactor. Using a suitable catalyst (e.g., Raney Nickel or a supported Pd/C catalyst) and under a hydrogen atmosphere, the aldehydes are reduced to their corresponding primary alcohols. This step converts the C13 aldehydes into the C13 this compound isomers.
-
Distillation: The hydrogenated mixture is then purified by fractional distillation under reduced pressure. The lower-boiling components (solvent, unreacted C12 hydrocarbons) are removed first, followed by the collection of the this compound fraction at its characteristic boiling range.
Industrial Landscape
The production of this compound is a large-scale industrial process. Global capacity is concentrated among a few major chemical producers who leverage integrated production sites where the C4 feedstock (for butene trimerization) is readily available. [1]Key global producers include Evonik Industries AG, BASF SE, and ExxonMobil Corporation. [1][3][14]These companies have expanded their capacities in recent years to meet the growing demand for ITDA in high-performance applications. [14][15]The high purity of the final product, often exceeding 99% C13 alcohols, is a key quality metric. [3]
Conclusion
The synthesis of this compound via hydroformylation of dodecene is a sophisticated and highly optimized industrial process. The transition from high-pressure cobalt catalysts to milder, more selective rhodium-based systems has been a landmark achievement in catalysis. Mastery of this process requires a deep, mechanistic understanding of the catalytic cycle and a quantitative grasp of how key process parameters influence reaction outcomes. By carefully selecting the catalyst system and optimizing conditions for temperature, pressure, and reactant ratios, it is possible to achieve high yields and selectivities of the target C13 alcohol, a versatile building block for a myriad of essential chemical products.
References
Sources
- 1. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evonik expands capacity for high-purity C13 alcohol this compound [chemeurope.com]
- 4. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Evonik expands capacity for specialty alcohol ITDA - Evonik Industries [c4-chemicals.evonik.com]
- 15. expertmarketresearch.com [expertmarketresearch.com]
A Deep Dive into the Structural Elucidation of 11-Methyldodecan-1-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 11-methyldodecan-1-ol, a long-chain branched primary alcohol. As a molecule with relevance in industrial applications and potential biological activity, a thorough understanding of its structure is paramount for quality control, reaction monitoring, and further development. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that explains the "why" behind experimental choices. It integrates foundational chemical principles with advanced spectroscopic methodologies, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-tested protocols are provided, alongside data interpretation strategies, to create a self-validating system for the unambiguous structural confirmation of 11-methyldodecan-1-ol.
Introduction: The Significance of Structural Verification
11-Methyldodecan-1-ol (C13H28O, Molar Mass: 200.36 g/mol ) is a long-chain fatty alcohol characterized by a dodecan-1-ol backbone with a methyl branch at the C-11 position.[1] Its applications are found as an intermediate in the synthesis of surfactants and emulsifiers, and it is also utilized in personal care products.[2] Furthermore, some methyl-substituted long-chain alcohols have shown potential for growth-inhibitory action against pathogenic bacteria like Mycobacterium tuberculosis.[3][4] Given these diverse applications, precise structural confirmation is not merely an academic exercise but a critical component of ensuring product efficacy, safety, and intellectual property protection.
This guide will navigate the multi-faceted approach to the structural elucidation of 11-methyldodecan-1-ol, emphasizing the synergistic power of modern analytical techniques.
Foundational Analysis: The First Line of Inquiry
Before delving into complex spectroscopic methods, foundational analysis provides initial, yet crucial, data points.
Physicochemical Properties
A summary of the key physicochemical properties of 11-methyldodecan-1-ol is presented in Table 1. These parameters are vital for sample handling, purification, and as a preliminary check against literature values.
| Property | Value | Source |
| CAS Number | 85763-57-1 | [1][5] |
| Molecular Formula | C13H28O | [1][5] |
| Molecular Weight | 200.36 g/mol | [1][5] |
| Appearance | White to off-white solid or liquid | [3] |
| Boiling Point | 86-88 °C at 0.2 Torr | [1][3] |
| Density | ~0.831 g/cm³ (Predicted) | [3] |
Table 1: Physicochemical Properties of 11-Methyldodecan-1-ol
Chromatographic Purity: Gas Chromatography (GC)
Gas chromatography is the premier technique for assessing the purity of volatile and semi-volatile compounds like 11-methyldodecan-1-ol. When coupled with a Flame Ionization Detector (FID), it offers a robust method for quantification.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating long-chain alcohols.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dissolve a known amount of 11-methyldodecan-1-ol in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution.
Causality of Experimental Choices: The non-polar column is chosen based on the largely non-polar nature of the long alkyl chain. The temperature program allows for the elution of the alcohol in a reasonable time frame with good peak shape. The FID is an excellent choice for hydrocarbon-rich molecules, providing a response proportional to the carbon content.
Unveiling the Molecular Blueprint: Spectroscopic Analysis
Spectroscopic techniques provide the detailed information necessary to piece together the molecular structure of 11-methyldodecan-1-ol.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. For 11-methyldodecan-1-ol, the key signature is the primary alcohol group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2955, ~2925, ~2855 | Strong | C-H stretch (sp³ C-H) |
| ~1465 | Medium | C-H bend (CH₂ and CH₃) |
| ~1375 | Medium | C-H bend (CH₃) |
| ~1058 | Strong | C-O stretch (primary alcohol) |
Table 2: Predicted Characteristic IR Absorption Bands for 11-Methyldodecan-1-ol
Interpretation: The broad O-H stretching band is a definitive indicator of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding.[6][7][8] The strong C-H stretching bands confirm the presence of the long alkyl chain. The C-O stretching vibration for a primary alcohol is typically found in the 1075-1000 cm⁻¹ region.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. For long-chain alcohols, Electron Ionization (EI) is a common technique, often preceded by gas chromatography (GC-MS).
The GC parameters are similar to those described in section 2.2. The mass spectrometer settings are as follows:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
The molecular ion peak (M⁺) for 11-methyldodecan-1-ol is expected at m/z 200. However, for long-chain alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[9] The primary fragmentation pathways are alpha-cleavage and dehydration.
-
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[5][6][10] For a primary alcohol, the most significant alpha-cleavage product results in a resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺).
-
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, leading to a peak at m/z 182.
-
Alkyl Chain Fragmentation: The long alkyl chain will also fragment, producing a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups).
The branching at C-11 will influence the fragmentation pattern. Cleavage at the branched point is often favored.
Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 200 | [C₁₃H₂₈O]⁺ | Molecular Ion (M⁺) |
| 182 | [C₁₃H₂₆]⁺ | Dehydration (M-18) |
| 43 | [C₃H₇]⁺ | Isopropyl cation from the terminus |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Table 3: Predicted Key Mass Fragments for 11-Methyldodecan-1-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed for an unambiguous assignment.
¹H NMR provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (-CH₂OH) | ~3.64 | Triplet | 2H |
| H-2 | ~1.56 | Quintet | 2H |
| H-3 to H-9 (-CH₂-) | ~1.2-1.4 | Multiplet | 14H |
| H-10 | ~1.25 | Multiplet | 2H |
| H-11 (-CH(CH₃)₂) | ~1.51 | Multiplet | 1H |
| H-12, H-13 (-CH(CH₃)₂) | ~0.86 | Doublet | 6H |
| -OH | Variable (e.g., ~1.5-2.5) | Singlet (broad) | 1H |
Table 4: Predicted ¹H NMR Data for 11-Methyldodecan-1-ol (in CDCl₃)
Interpretation:
-
The triplet at ~3.64 ppm is characteristic of the methylene protons adjacent to the hydroxyl group (H-1), split by the neighboring H-2 protons.
-
The large multiplet in the ~1.2-1.4 ppm region corresponds to the overlapping signals of the long methylene chain.
-
The doublet at ~0.86 ppm integrating to 6H is a key indicator of the two equivalent methyl groups at the C-11 position, split by the single H-11 proton.
-
The broad singlet for the -OH proton is typical and its chemical shift is concentration and solvent dependent.[11] A D₂O shake experiment can confirm this assignment, as the peak will disappear upon exchange of the proton for deuterium.[11]
¹³C NMR spectroscopy provides information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-CH₂OH) | ~63.1 |
| C-2 | ~32.8 |
| C-3 to C-8 (-CH₂-) | ~29.3 - 29.7 |
| C-9 | ~39.2 |
| C-10 | ~27.7 |
| C-11 (-CH(CH₃)₂) | ~28.0 |
| C-12, C-13 (-CH(CH₃)₂) | ~22.7 |
Table 5: Predicted ¹³C NMR Data for 11-Methyldodecan-1-ol (in CDCl₃)
Interpretation:
-
The carbon attached to the hydroxyl group (C-1) is the most downfield signal in the aliphatic region (~63.1 ppm) due to the deshielding effect of the oxygen atom.
-
The numerous peaks between ~22 and ~40 ppm correspond to the carbons of the alkyl chain. The terminal methyl carbons (C-12, C-13) are the most upfield.
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is invaluable for tracing the connectivity of the alkyl chain. For instance, a cross-peak between the signal at ~3.64 ppm (H-1) and ~1.56 ppm (H-2) would confirm their adjacency. Similarly, the coupling between H-11 (~1.51 ppm) and the terminal methyl protons H-12/13 (~0.86 ppm) would be observed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, correlations from the methyl protons (H-12/13) to C-10 and C-11 would confirm the branching at the C-11 position.
Integrated Structural Analysis Workflow
A logical and efficient workflow is crucial for the successful structural elucidation of 11-methyldodecan-1-ol.
Figure 1: Integrated Workflow for the Structural Analysis of 11-Methyldodecan-1-ol. This diagram illustrates the logical progression from initial purity assessment to definitive structural confirmation through a combination of spectroscopic techniques.
Conclusion
The structural analysis of 11-methyldodecan-1-ol is a multi-step process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can achieve an unambiguous and self-validated structural elucidation. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of products containing this long-chain branched alcohol and provides a solid foundation for further research and development.
References
- The Good Scents Company. (n.d.). 11-methyl dodecanol.
- Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols.
- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
- University of Calgary. (n.d.). IR: alcohols.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Isotridecanol vs. linear C13 alcohol
An In-depth Technical Guide to Isotridecanol vs. Linear C13 Alcohol: Structure, Properties, and Application Paradigms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alcohols are fundamental building blocks in the chemical industry, serving as crucial intermediates for a vast array of products, from surfactants and detergents to specialized lubricants and pharmaceutical excipients. Within the C13 alcohol category, two primary structural isomers dominate the landscape: this compound (ITDA), a branched-chain alcohol, and its linear counterpart, 1-tridecanol. While sharing the same molecular formula, their distinct molecular architectures—branched versus straight-chain—impart significantly different physicochemical properties. These differences dictate their performance in various applications and their respective environmental profiles. This guide provides a comprehensive technical comparison of this compound and linear C13 alcohol, exploring the causal relationships between their molecular structure, synthesis, physical properties, performance characteristics, and toxicological profiles to inform selection in research and development settings.
Molecular Structure and Synthesis: The Genesis of Divergent Properties
The fundamental distinction between this compound and linear C13 alcohol lies in the arrangement of their thirteen carbon atoms. This structural variance originates from their distinct synthetic pathways.
This compound (ITDA)
This compound is not a single compound but rather an isomeric mixture of primary alcohols characterized by a branched alkyl chain.[1] The most common structure is 11-methyldodecan-1-ol.[2][3] This branching is a direct result of its synthesis, which typically begins with the trimerization of butene or dimerization of C6 olefins to form a C12 olefin (iso-dodecene).[1][4] This branched olefin then undergoes hydroformylation (the "oxo process"), reacting with carbon monoxide and hydrogen to produce a C13 aldehyde, which is subsequently hydrogenated to yield the final this compound mixture.[1][4]
Caption: Generalized synthesis pathway for this compound.
Linear C13 Alcohol (1-Tridecanol)
Linear C13 alcohol, or 1-tridecanol, possesses a straight, unbranched alkyl chain. Its synthesis often relies on petrochemical feedstocks, such as ethylene, through oligomerization via the Ziegler process.[5] Alternatively, it can be derived from the hydrogenation of linear fatty acids or their esters, although natural sources typically produce even-numbered carbon chains.[6] The result is a well-defined, linear primary alcohol.
Caption: Generalized synthesis pathway for Linear C13 Alcohol.
Comparative Physicochemical Properties
The structural isomerism directly translates into distinct physical and chemical properties. The branching in this compound's carbon chain disrupts the efficiency of intermolecular packing (van der Waals forces) compared to the straight chain of 1-tridecanol. This has profound effects on properties like melting point and viscosity.
| Property | This compound (Isomeric Mixture) | Linear C13 Alcohol (1-Tridecanol) | Causality of Difference |
| Molecular Formula | C13H28O[2] | C13H28O | Identical |
| Molecular Weight | ~200.36 g/mol [2] | ~200.36 g/mol | Identical |
| Appearance | Clear, oily liquid[3][7] | Colorless, flammable solid | Branching disrupts crystal lattice formation, lowering the melting point. |
| Boiling Point | ~260 °C | ~274 °C | Linear chains allow for stronger intermolecular forces, requiring more energy to vaporize. |
| Melting Point | Very low (liquid at room temp.)[3] | ~31 °C | Efficient packing of linear chains results in a higher melting point. |
| Density | ~0.831 g/cm³ | ~0.822 g/cm³ (solid) | Branched structure can lead to slightly denser packing in the liquid state. |
| Water Solubility | Practically insoluble[7] | Very low | Both are dominated by the long, hydrophobic alkyl chain. |
| Flash Point | ~105-120 °C | ~120 °C | Similar volatility for long-chain alcohols. |
Performance Characteristics and Applications
The primary industrial application for both alcohols is as a precursor for surfactants, particularly alcohol ethoxylates.[8][9] The choice between a branched or linear hydrophobe is critical as it dictates the final surfactant's performance.
Surfactant Performance
Alcohol ethoxylates are non-ionic surfactants produced by reacting the alcohol with ethylene oxide (EO).[10][11]
-
This compound Ethoxylates (ITDA-EO): The branched structure of the hydrophobe provides several advantages. They are known for excellent wetting and dispersing properties, especially on hard surfaces.[12] The branching can also lead to lower foam profiles, which is desirable in applications like automatic dishwashing and metal cleaning. Ethoxylates like ITDA+8EO are particularly effective at removing pigmented contamination, while ITDA+6EO excels at degreasing.[11][13]
-
Linear Alcohol Ethoxylates (LAE): The linear alkyl chain is preferred for its superior detergency on fabrics and its rapid biodegradability.[9][14] However, LAEs can be more prone to forming gels upon dilution, which can complicate formulation processes.
Applications in Research and Drug Development
Beyond surfactants, these alcohols serve as versatile intermediates and formulation aids.
-
This compound: Its liquid state at room temperature, low volatility, and good solvency for oils and waxes make it a valuable component in lubricants, plasticizers, and as a defoamer in coatings and paper industries.[7][12] In pharmaceutical formulations, its derivatives can act as emulsifiers and solubilizers.[8][15]
-
Linear C13 Alcohol: It is also used as a starting material for plasticizers and lubricants. In drug development, long-chain alcohols are key precursors for synthesizing chiral molecules, such as the C-13 side-chain of the anticancer drug Paclitaxel, where a defined stereochemistry is crucial.[16] Linear alcohols and their ethoxylates can also be used as excipients to improve the solubility of active ingredients.[9]
Environmental and Toxicological Profile
The environmental fate and toxicological impact are critical considerations for researchers and developers, especially as regulations become more stringent.[8]
| Parameter | This compound & Derivatives | Linear C13 Alcohol & Derivatives | Rationale |
| Biodegradability | Readily biodegradable, but can be slower than linear counterparts.[17][18][19] | Readily and more rapidly biodegradable.[14][20] | The branched structure can sterically hinder enzymatic attack, slowing the degradation process. |
| Aquatic Toxicity | Generally moderate toxicity to aquatic life.[21] Some studies suggest branched structures can have comparable or lesser toxicity than linear analogs.[18][22] | Moderate aquatic toxicity.[14] | Toxicity is primarily driven by the surfactant's membrane-disrupting (narcotic) mechanism, which is related to the hydrophobicity of the alkyl chain. |
| Human Health | Can cause skin irritation.[2] Ethoxylates with <2.5 EO units are generally not considered eye irritants.[23] | Low order of acute toxicity. May have aspiration potential.[24] | Both are long-chain fatty alcohols with similar potential for skin irritation upon prolonged contact. |
Analytical Characterization Protocol: GC-MS Analysis
Distinguishing between and quantifying this compound and linear C13 alcohol in a mixture requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method.
Experimental Protocol
This protocol outlines a general procedure for the analysis of C13 alcohols.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the alcohol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Hexane).
-
If derivatization is needed for improved peak shape or volatility (less common for free alcohols but useful for complex matrices), a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[25] Mix 100 µL of the sample solution with 100 µL of BSTFA and heat at 60°C for 30 minutes.[25]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the C13 alcohols based on their retention times. The linear C13 alcohol will typically elute slightly later than the branched isomers.
-
Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST). Look for characteristic fragment ions.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Caption: Workflow for GC-MS analysis of C13 alcohols.
Conclusion: Selecting the Appropriate Isomer
The choice between this compound and linear C13 alcohol is not arbitrary but a strategic decision based on the desired end-use properties.
-
Choose this compound when superior wetting, good emulsification, low foam, and liquidity at room temperature are critical. It is often the preferred choice for hard surface cleaners, metalworking fluids, and certain lubricant formulations.
-
Choose Linear C13 Alcohol when rapid and complete biodegradability is a primary concern and high detergency is required, particularly in fabric care. Its well-defined structure may also be advantageous as a starting material in pharmaceutical synthesis where isomeric purity is paramount.
For the researcher, scientist, and drug development professional, understanding the causal link between the branched or linear nature of these C13 alcohols and their resulting performance is essential for innovative product design, formulation optimization, and ensuring environmental compliance.
References
- NICNAS. "this compound, ethoxylated - Qualitative Tier 2 Assessment." Australian Department of Health. [URL: https://www.industrialchemicals.gov.
- Sasol. "MARLIPAL O13 this compound ethoxylates." Sasol Performance Chemicals. [URL: https://www.sasol.com/sites/default/files/2021-02/MARLIPAL-O13.pdf]
- National Center for Biotechnology Information. "Isotridecan-1-ol." PubChem Compound Summary for CID 33865. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isotridecan-1-ol]
- BenchChem. "this compound | 27458-92-0." [URL: https://www.benchchem.com/product/b073481]
- Biosynth. "this compound,ethoxylated | 69011-36-5." [URL: https://www.biosynth.
- Santos. "Qualitative Tier 2 Assessment - Ethoxylated Branched C13 Alcohol." [URL: https://www.santos.
- PrepChem.com. "Synthesis of this compound." [URL: https://www.prepchem.com/synthesis-of-isotridecanol]
- Santos. "Qualitative Tier 2 Assessment - this compound, ethoxylated." [URL: https://www.santos.
- Huajinda. "What Are the Major Source Manufacturers of this compound?" [URL: https://www.huajinda-newmaterial.com/news/what-are-the-major-source-manufacturers-of-isotridecanol-133537737.html]
- Patsnap. "Preparation method of iso-tridecanol." Google Patents. [URL: https://patents.google.
- European Chemicals Agency. "this compound, ethoxylated - Registration Dossier." ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15401/7/3/2]
- Ataman Kimya. "ISOTRIDECYL ALCOHOL." [URL: https://www.ataman-kimya.com/isotridecyl-alcohol-27458-92-0]
- Google Patents. "Preparation method of this compound polyoxyethylene ether sulfate." [URL: https://patents.google.
- Taylor & Francis Online. "Synthesis and properties of narrow-distributed iso-tridecanol polyoxyethylene ether (1307)." [URL: https://www.tandfonline.com/doi/full/10.1080/01694243.2018.1528695]
- National Center for Biotechnology Information. "Alcohols, C13-15-branched and linear, ethoxylated." PubChem Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/481177652]
- J-Stage. "Decreases in Surface Activities and Aquatic Toxicities of Linear Alkylbenzene Sulfonate and Alcohol Ethoxylates during." [URL: https://www.jstage.jst.go.jp/article/jos/59/1/59_1_31/_article]
- BenchChem. "this compound (ITDA) Reagent|RUO." [URL: https://www.benchchem.com/product/bc109311]
- European Chemicals Agency. "this compound, ethoxylated - Registration Dossier Biodegradation." ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15401/5/3/1]
- Ataman Kimya. "this compound." [URL: https://www.
- SBR International. "Linear Alcohol Ethoxylates: Structure, Benefits & Uses." [URL: https://sbrinternational.
- Santos. "Qualitative Tier 2 Assessment - Ethoxylated branched C13 alcohol." [URL: https://www.santos.
- National Center for Biotechnology Information. "Alcohols, C12-13, branched and linear, ethoxylated." PubChem Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/505549173]
- BenchChem. "Alcohols, C13-15-branched and linear, butoxylated ethoxylated." [URL: https://www.benchchem.com/product/b123951]
- Ataman Kimya. "ETHOXYLATED this compound." [URL: https://www.atamankimya.
- Google Patents. "Method for producing C13-alcohol mixtures." [URL: https://patents.google.
- ExxonMobil Chemical. "Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification." [URL: https://link.springer.com/article/10.1002/jsde.12379]
- ResearchGate. "(PDF) Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates." [URL: https://www.researchgate.
- OECD Existing Chemicals Database. "SIDS Initial Assessment Report for Aliphatic Alcohols." [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=238d3944-a901-499a-883b-3069d854b0a7]
- US EPA. "Alcohols, C13-15-branched and linear, ethoxylated - Substance Details." [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=display&selectedSubstanceId=100000057]
- ResearchGate. "Identification of an Alcohol with 13C NMR Spectroscopy." [URL: https://www.researchgate.net/publication/343354452_Identification_of_an_Alcohol_with_13C_NMR_Spectroscopy]
- US EPA. "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates." [URL: https://www.epa.
- Health Canada. "Chemical Substance - Alcohols, C13-15-branched and linear, ethoxylated." [URL: https://webprod.hc-sc.gc.ca/nhpid-bdipsn/ingredReq.do?id=14777&lang=eng]
- Google Patents. "Process for the preparation of a highly linear alcohol composition." [URL: https://patents.google.
- Ataman Kimya. "ISOTRIDECYL ALCOHOL ETHOXYLATE (C13 ALCOHOL ETHOXYLATE)." [URL: https://www.atamankimya.
- Cyberlipid. "Fatty alcohol analysis." [URL: https://www.cyberlipid.org/long-chain-alcohols/alcohols-analysis]
- Google Patents. "Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution." [URL: https://patents.google.
- Santos. "Qualitative Tier 2 Assessment - this compound, ethoxylated." [URL: https://www.santos.
- Ataman Kimya. "this compound ETHOXLATE." [URL: https://www.atamankimya.
- ResearchGate. "Physicochemical and Application Properties of C13-Branched Alcohol Ethoxylates (BAEO)." [URL: https://www.researchgate.net/publication/359146182_Physicochemical_and_Application_Properties_of_C13-Branched_Alcohol_Ethoxylates_BAEO_with_Different_Ethylene_Oxide_Addition_Numbers]
- PubMed. "Nonionic surfactants with linear and branched hydrocarbon tails." [URL: https://pubmed.ncbi.nlm.nih.gov/17488094/]
- Agilent. "Liquor Testing." [URL: https://www.agilent.com/en/solutions/food-beverage-testing-analysis/liquor-testing]
- PubMed Central. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274955/]
- ResearchGate. "Analytical characterization of alcohol-ethoxylate substances by instrumental separation techniques." [URL: https://www.researchgate.
- ResearchGate. "Application of chiral technology in a pharmaceutical company." [URL: https://www.researchgate.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of iso-tridecanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
- 6. CN1653023A - Method for producing C13-alcohol mixtures - Google Patents [patents.google.com]
- 7. atamankimya.com [atamankimya.com]
- 8. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 9. Linear Alcohol Ethoxylates: Structure, Benefits & Uses [sbr-int.com]
- 10. CN102126990A - Preparation method of this compound polyoxyethylene ether sulfate - Google Patents [patents.google.com]
- 11. atamankimya.com [atamankimya.com]
- 12. benchchem.com [benchchem.com]
- 13. atamankimya.com [atamankimya.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. santos.com [santos.com]
- 18. exxonmobilchemical.com [exxonmobilchemical.com]
- 19. santos.com [santos.com]
- 20. santos.com [santos.com]
- 21. santos.com [santos.com]
- 22. researchgate.net [researchgate.net]
- 23. Registration Dossier - ECHA [echa.europa.eu]
- 24. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 25. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
An In-Depth Technical Guide to the Toxicological Profile of Isotridecanol
This guide provides a comprehensive toxicological profile of Isotridecanol, a branched-chain primary alcohol pivotal in various industrial applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core toxicological endpoints, supported by methodologies grounded in internationally recognized standards and authoritative data.
Introduction to this compound: A Molecule of Industrial Significance
This compound (ITDA) is a C13 branched-chain primary alcohol, a clear, oily liquid at room temperature.[1] Its branched structure confers unique physicochemical properties, such as a low melting point and miscibility with most organic solvents, making it a valuable intermediate in the synthesis of a wide range of chemical products.[1] Applications are extensive, ranging from the production of nonionic surfactants like this compound ethoxylates to its use in lubricants, degreasers, and as a precursor for plasticizers.[2][3] Given its widespread use, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and risk assessment.
Physicochemical Properties
The toxicological behavior of a substance is intrinsically linked to its physicochemical properties. This compound is characterized by the following:
| Property | Value | Reference |
| Molecular Weight | 200.36 g/mol | [4] |
| Physical State | Liquid | [4] |
| Boiling Point | 260.00 to 261.00 °C @ 760.00 mm Hg (est) | [5] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est) | [5] |
| Water Solubility | Low | [1] |
| logP (o/w) | 5.268 (est) | [5] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
While specific toxicokinetic studies on this compound are not extensively available in the public domain, general principles for long-chain alcohols can be applied. Due to its lipophilic nature (high logP), dermal absorption is possible, and oral absorption is expected to be significant. Following absorption, it would be distributed to various tissues. The metabolism of branched-chain alcohols can be more complex than that of their linear counterparts. It is anticipated to undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized or excreted. Given its ready biodegradability, significant bioaccumulation is not expected.[5]
Acute Toxicity
The acute toxicity of this compound and its ethoxylates is generally low across different exposure routes.
| Endpoint | Species | Value | Classification | Reference |
| Oral LD50 | Rat | >2,000 - 5,000 mg/kg | Not Classified as Acutely Toxic | [6][7] |
| Dermal LD50 | Rabbit | >2,000 - 5,960 mg/kg | Not Classified as Acutely Toxic | [6][8] |
| Inhalation LC50 | Rat | No data available for this compound. For ethoxylates, considered not toxic after single exposure via vapor or dust/mist. | Not Classified | [7] |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
The causality behind this experimental choice lies in its ethical advantage of minimizing animal usage while still providing a statistically robust estimate of the LD50.
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are chosen as they are generally slightly more sensitive.
-
Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Starting Dose: A starting dose is selected based on available information, typically below the estimated LD50.
-
Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. The dose progression factor is typically 1.5-2.0.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.
Caption: Workflow for the Up-and-Down Procedure (OECD 425).
Local Tissue Effects: Irritation and Sensitization
Skin Irritation/Corrosion
This compound and its ethoxylates are generally not classified as skin irritants.[9][10] Studies conducted according to OECD Guideline 404 on rabbits have shown no or only minor erythema, which is fully reversible.[9]
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
This protocol is a self-validating system as it includes an untreated control site on the same animal, allowing for direct comparison and minimizing inter-animal variability.
-
Animal Selection: Albino rabbits are used due to their well-characterized dermal response.
-
Test Area Preparation: The fur on the animal's back is clipped one day before the test.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch. An untreated area serves as a control.[11]
-
Exposure: The patch is applied for 4 hours.[11]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[3]
-
Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).
Eye Irritation
This compound ethoxylates with a low degree of ethoxylation (<2.5 EO) are not considered eye irritants.[12] However, ethoxylates with a higher degree of ethoxylation (>7 EO) can cause irreversible eye damage.[13]
Skin Sensitization
This compound and its ethoxylates are not considered to be skin sensitizers.[12]
Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)
The LLNA is chosen for its refinement over traditional guinea pig tests, as it reduces animal distress and provides quantitative data.[14]
-
Animal Selection: Female mice of a suitable strain (e.g., CBA/J) are used.
-
Test Substance Preparation: The test substance is prepared in a suitable vehicle at a minimum of three concentrations.
-
Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized a few hours later, and the draining auricular lymph nodes are excised.
-
Stimulation Index (SI) Calculation: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel. The SI is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI of ≥ 3 is considered a positive response.[6][14]
Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).
Repeated Dose Toxicity
Repeated dose toxicity studies on alcohol ethoxylates similar to this compound in rats have not indicated any specific target organ effects. A two-year dietary study on a similar alcohol ethoxylate (C12-13AE6.5) established a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day, based on increased organ weights at higher doses.[12] For this compound ethoxylates, a repeated dose study in rats identified a NOAEL of 50 mg/kg/day.[8]
Genotoxicity
This compound and its ethoxylates are not considered to be genotoxic.[12] A battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of a substance.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria. The Ames test for similar alcohol ethoxylates has been negative.[8]
Experimental Protocol: Ames Test (OECD 471)
The inclusion of a metabolic activation system (S9 mix) is a critical component, as it mimics mammalian metabolism and can convert a non-mutagenic substance into a mutagenic one.[15]
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used. These strains are unable to synthesize an essential amino acid (histidine or tryptophan).
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[16]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
In Vitro Mammalian Chromosome Aberration Test (OECD 473)
This assay assesses the potential of a substance to cause structural damage to chromosomes in mammalian cells in culture.[17]
Experimental Protocol: In Vitro Chromosome Aberration Test (OECD 473)
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[18]
-
Exposure: The cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[19]
-
Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in the metaphase stage of cell division.[19]
-
Harvesting and Staining: The cells are harvested, fixed, and stained to make the chromosomes visible.
-
Microscopic Analysis: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).[18]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.[20]
Experimental Protocol: In Vivo Micronucleus Test (OECD 474)
-
Animal Dosing: Rodents (usually mice or rats) are exposed to the test substance, typically via the oral or intraperitoneal route, at three dose levels.[21]
-
Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.[21]
-
Slide Preparation: The samples are used to prepare slides, which are then stained.
-
Microscopic Analysis: The immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[22]
Carcinogenicity
There are no direct carcinogenicity studies on this compound. However, studies on similar alcohol ethoxylates (C12-13AE6.5 and C14-15AE7) in rats did not show any carcinogenic effects.[12] Therefore, by read-across, this compound is not expected to be carcinogenic.
Reproductive and Developmental Toxicity
This compound and its ethoxylates are considered to have a low potential for reproductive and developmental toxicity.[12] A two-generation reproductive toxicity study (OECD 416) on a similar alcohol ethoxylate in rats established a NOAEL of >250 mg/kg/day.[8]
Conclusion
Based on the available data, this compound exhibits a low order of acute toxicity. It is not a skin or eye irritant (for low ethoxylation degrees) and is not a skin sensitizer. Repeated exposure does not indicate specific target organ toxicity. The weight of evidence from a battery of genotoxicity tests suggests that this compound is not genotoxic. While direct long-term studies are not available, data from structurally similar compounds indicate a lack of carcinogenic, reproductive, or developmental toxicity. As with any chemical substance, appropriate industrial hygiene practices and personal protective equipment should be used to minimize exposure.
References
- Kärcher. (n.d.). Safety data sheet.
- Carl ROTH. (n.d.). Safety data sheet.
- ECHA. (n.d.). This compound, ethoxylated - Registration Dossier.
- Hydrex. (2015). Safety Data Sheet HYDREX 6621.
- RBNAinfo. (2016). Safety Data Sheet.
- Santos. (2024). This compound, ethoxylated - Qualitative Tier 2 Assessment.
- Charles River. (n.d.). In Vitro Chromosomal Aberration Test.
- ECHA. (n.d.). Substance Information - this compound,ethoxylated (CAS# 9043-30-5).
- OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian).
- ECHA. (n.d.). This compound, ethoxylated - Registration Dossier.
- PubChem. (n.d.). Isotridecan-1-ol.
- Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test.
- Regulations.gov. (n.d.). Final Report.
- The Good Scents Company. (n.d.). This compound C11-14-iso-alcohols, C13-rich.
- OECD. (n.d.). Test No. 429: Skin Sensitisation.
- ECHA CHEM. (2013). This compound, ethoxylated.
- Huajinda. (2025). What Are the Major Source Manufacturers of this compound?.
- Gentronix. (2025). OECD 471 Ames Test | Regulatory Genotoxicity Studies.
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.
- OECD. (n.d.). Test No. 473: In vitro Mammalian Chromosome Aberration Test.
- ECHA. (n.d.). Consumer Uses - Registration Dossier.
- Toxi-Coop Zrt. (n.d.). STUDY OUTLINE.
- OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion.
- OECD. (n.d.). Test No. 473: In vitro Mammalian Chromosome Aberration Test.
- OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test.
- OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test.
- Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test.
- National Toxicology Program. (2002). OECD Test Guideline 429 - Skin Sensitization: Local Lymph Node Assay.
- PubMed. (n.d.). In vivo rodent erythrocyte micronucleus assay.
- Charles River. (n.d.). Non-animal Skin Sensitization Testing: OECD Guidelines for in Vitro and in Chemico Testing.
- Inotiv. (n.d.). In Vivo Micronucleus Test.
- Scantox. (n.d.). GLP OECD 471 Ames Test.
- Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404.
- Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471).
- OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound,ethoxylated.
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
- MEGA eG. (2019). Safety Data Sheet.
Sources
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. santos.com [santos.com]
- 6. toxicoop.com [toxicoop.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. carlroth.com [carlroth.com]
- 11. oecd.org [oecd.org]
- 12. santos.com [santos.com]
- 13. shop.mega.de [shop.mega.de]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 16. biosafe.fi [biosafe.fi]
- 17. nucro-technics.com [nucro-technics.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. inotiv.com [inotiv.com]
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isotridecanol
Prepared by: Gemini, Senior Application Scientist
Abstract
Isotridecanol, a branched C13 oxo alcohol, and its ethoxylated derivatives are widely used as non-ionic surfactants and intermediates in various industrial and consumer products, from cleaners and lubricants to agricultural formulations.[1][2] Their extensive use necessitates a thorough understanding of their environmental distribution, persistence, and ultimate fate. This guide provides a comprehensive technical overview of the environmental behavior of this compound, with a core focus on its biodegradability. We will explore the interplay between its physicochemical properties and environmental partitioning, delve into the mechanisms of aerobic and anaerobic degradation, present detailed protocols for standardized biodegradability testing, and contextualize these findings within an environmental risk assessment framework. This document is intended for researchers, environmental scientists, and product development professionals who require a deep, mechanistically-grounded understanding of this compound's environmental profile.
Physicochemical Profile and Environmental Distribution
The environmental journey of any chemical begins with its intrinsic physical and chemical properties. These parameters govern its partitioning between air, water, soil, and sediment. This compound is a complex substance, often a mixture of isomers, characterized as a colorless liquid.[1] Its key properties dictate its environmental behavior upon release.
The low water solubility and high octanol-water partition coefficient (logP) are particularly significant.[3] A high logP value indicates that this compound is lipophilic ("fat-loving") and will preferentially adsorb to organic matter in soil and sediment rather than remaining dissolved in water.[4][5] Its low vapor pressure suggests that volatilization into the atmosphere is not a significant transport pathway. Therefore, the primary environmental compartments of concern for this compound are soil, sediment, and the aquatic environment, particularly in wastewater treatment systems.[6][7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate | Source |
| Molecular Formula | C13H28O | - | [3][8] |
| Molecular Weight | 200.36 g/mol | - | [8] |
| Boiling Point | 260.8°C @ 760 mmHg | Low volatility; will not readily partition to air. | [3] |
| Water Solubility | 2 mg/L @ 20°C | Low solubility limits concentration in the water column; promotes partitioning to solids. | [3] |
| logP (o/w) | 5.19 - 5.27 | High potential for adsorption to soil, sediment, and sludge. Low potential for bioaccumulation. | [3][9] |
| Vapor Pressure | 0.002 mmHg @ 25°C | Negligible volatilization from water or soil surfaces. | [9] |
Environmental Degradation Pathways
Once released into the environment, this compound is subject to various degradation processes that determine its persistence. These can be broadly categorized as abiotic and biotic.
Abiotic Degradation: An Insignificant Pathway
Abiotic degradation involves the breakdown of a chemical without microbial intervention, primarily through processes like hydrolysis (reaction with water) and photolysis (breakdown by sunlight). Due to the stable chemical structure of alcohol ethoxylates like this compound, which lack hydrolyzable or photolabile functional groups, these degradation pathways are not considered significant in the environment.[4][10]
Biotic Degradation: The Primary Fate Mechanism
The primary mechanism for the removal of this compound from the environment is biotic degradation, or biodegradation, mediated by microorganisms.
In the presence of oxygen, this compound is considered readily biodegradable.[4][10][11] This classification is based on stringent standardized tests, such as the OECD 301 series, which simulate conditions in an aquatic environment like a wastewater treatment plant.[12][13][14] Studies have shown significant degradation, with one OECD 301B test demonstrating 75% degradation in 28 days.[4][10] This rapid and ultimate degradation to carbon dioxide and water means the substance is not persistent in aerobic environments.[4][5]
The aerobic biodegradation of alcohol ethoxylates can proceed via two primary initial attacks by microbial enzymes:
-
Central Fission: Cleavage of the ether bond between the alkyl chain and the ethoxylate chain.
-
Terminal Oxidation: Stepwise shortening of the ethoxylate chain.
For branched alcohols like this compound, the ultimate mineralization is highly efficient under aerobic conditions.
Caption: Aerobic biodegradation pathway of this compound.
In environments devoid of oxygen, such as deep sediment or anaerobic digesters in wastewater treatment plants, the biodegradability of this compound is significantly hindered.[15][16][17] Studies have shown that while linear alcohol ethoxylates can be mineralized under anaerobic conditions, branched structures like this compound show no significant degradation.[15][17]
The causal mechanism for this recalcitrance is steric hindrance. The branched structure of the isotridecyl alkyl chain physically blocks the microbial enzymes from accessing the molecule to initiate the degradation process.[15][16] This is in stark contrast to linear alcohols, where enzymes can readily access and cleave the molecule.[18] This highlights the critical impact of molecular structure on biodegradability under different redox conditions.
Caption: Steric hindrance limits anaerobic degradation of this compound.
Standardized Biodegradability Assessment: OECD 301F Protocol
To formally classify a substance as "readily biodegradable," standardized test protocols are employed. The OECD Guideline 301F, "Manometric Respirometry Test," is a robust and commonly used method suitable for both soluble and insoluble substances like this compound.[12][13][19]
Causality Behind Experimental Design
The OECD 301F test is designed to be a stringent screen. It measures the oxygen consumed by a microbial population while metabolizing the test substance as the sole carbon source over 28 days.[12][19] The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated total amount of oxygen required to completely oxidize the chemical. A substance is considered readily biodegradable if it reaches 60% of its ThOD within a "10-day window" during the 28-day test period.[12][14] The 10-day window ensures that the degradation is rapid and not a result of slow adaptation of the microbial community.
Experimental Workflow: OECD 301F
Caption: Experimental workflow for the OECD 301F biodegradability test.
Detailed Step-by-Step Methodology
Principle: Activated sludge microorganisms are incubated in a defined mineral medium with the test substance as the main source of organic carbon. The consumption of oxygen is measured over 28 days in sealed flasks and is expressed as a percentage of the Theoretical Oxygen Demand (ThOD).[19]
Materials & Reagents:
-
Respirometer system with pressure sensors.
-
Glass incubation bottles (e.g., 250-500 mL).
-
Magnetic stirrers and stir bars.
-
Mineral Medium: Prepare stock solutions of (a) phosphate buffer, (b) magnesium sulfate, (c) calcium chloride, and (d) ferric chloride.
-
Inoculum: Fresh activated sludge from a domestic wastewater treatment plant.[13]
-
Test Substance: this compound.
-
Reference Substance: Sodium benzoate (to validate inoculum activity).[19]
-
Inhibitor (for abiotic control, if needed): e.g., mercuric chloride.[19]
Procedure:
-
Inoculum Preparation: Collect fresh activated sludge. Homogenize and let it settle. The supernatant is often used as the inoculum.[19][20]
-
Test Flask Preparation: For each flask, add the mineral medium and inoculum. The final concentration of inoculum should be sufficient to provide microbial activity but low enough to minimize blank oxygen consumption.
-
Addition of Substances:
-
Test Flasks (Triplicate): Add this compound to achieve a concentration that yields sufficient oxygen consumption (e.g., 50-100 mg/L).
-
Blank Control (Triplicate): Contains only mineral medium and inoculum. This measures the endogenous respiration of the microorganisms.[19]
-
Reference Control (Duplicate): Add a known concentration of sodium benzoate. This validates the viability and activity of the inoculum. The reference must meet the pass level (>60% degradation) by day 14.[19]
-
Toxicity Control (Duplicate): Add both this compound and sodium benzoate. This checks if the test substance is inhibitory to the microorganisms. Degradation should not be significantly lower than in the reference control.[19]
-
-
Incubation: Seal the flasks and place them in the respirometer apparatus. Incubate at a constant temperature (20-24°C) in the dark with continuous stirring for 28 days.
-
Measurement: The respirometer will automatically record the pressure drop in the headspace of each flask, which is proportional to the oxygen consumed.
Data Interpretation & Validity:
-
Calculate % Biodegradation:
-
% Degradation = [(O2 consumed by test substance) - (O2 consumed by blank)] / ThOD * 100
-
-
Validity Criteria:
-
Pass Criteria for "Ready Biodegradability":
-
The substance must achieve ≥ 60% degradation within the 28-day test period.
-
This 60% level must be reached within a 10-day window, which starts when the degree of biodegradation first exceeds 10%.
-
Table 2: Summary of Biodegradability Data for this compound and Analogues
| Test Guideline | Condition | Result | Conclusion | Source |
| OECD 301B | Aerobic | 75% degradation in 28 days | Readily Biodegradable | [4][10] |
| Lab Assay | Anaerobic | No significant degradation detected | Recalcitrant under anaerobic conditions | [15][16] |
Ecotoxicity and Overall Environmental Risk
While this compound is readily biodegradable, its potential for aquatic toxicity before it degrades is a key component of its risk assessment. As a surfactant, it can disrupt cell membranes.
-
Aquatic Toxicity: Alcohol ethoxylates, including those based on C13 alcohols, exhibit moderate chronic toxicity to aquatic life.[11][21] Toxicity is generally observed in the low mg/L range for fish, aquatic invertebrates, and algae.[4][5][21] Invertebrates appear to be somewhat more sensitive than fish and algae.[11]
-
Bioaccumulation Potential: Due to its rapid metabolism and degradation, this compound has a low potential for bioaccumulation in organisms.[4][5][10]
Conclusion
The environmental profile of this compound is characterized by a clear dichotomy in its biodegradability. Under aerobic conditions, prevalent in most surface waters and efficient wastewater treatment systems, it is readily and rapidly biodegraded, preventing persistence and accumulation. Its physicochemical properties lead to partitioning towards sludge and sediment, where its fate becomes dependent on oxygen availability. In anoxic environments, the branched structure of this compound imparts significant recalcitrance to anaerobic microbial degradation due to steric hindrance.
For professionals in research and development, this profile underscores the importance of considering the entire lifecycle and potential receiving environments of a chemical. While this compound is an effective and environmentally compatible surfactant for many applications due to its excellent aerobic biodegradability, its poor anaerobic degradation is a key technical characteristic that must be considered in specific contexts, such as its potential impact on anaerobic sludge digestion processes or deep sediment ecosystems.
References
- This compound, ethoxylated - Qualitative Tier 2 Assessment. (n.d.). Santos.
- Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
- Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
- Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
- Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
- Isotridecan-1-ol | C13H28O | CID 33865. (n.d.). PubChem - NIH.
- This compound C11-14-iso-alcohols, C13-rich. (n.d.). The Good Scents Company.
- This compound, ethoxylated - Registration Dossier. (n.d.). ECHA.
- What Are the Major Source Manufacturers of this compound? (n.d.). Huajinda.
- Assessment of the environmental risk of long-chain aliphatic alcohols. (n.d.). ResearchGate.
- ETHOXYLATED this compound. (n.d.). atamankimya.com.
- This compound, ethoxylated - Registration Dossier. (n.d.). ECHA.
- This compound, ETHOXYLATED. (n.d.). atamankimya.com.
- Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants. (n.d.). PubMed.
- ISOTRIDECYL ALCOHOL. (n.d.). Ataman Kimya.
- risk assessment summary, new substances notification 20689. (2023, January 4). Canada.ca.
- Anaerobic Degradability of Alcohol Ethoxylates and Related Non-Ionic Surfactants. (n.d.). ETH Zurich Research Collection.
- Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
- Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
- Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. (2011, November 18). PMC.
- Aquatic risk assessment of alcohol ethoxylates in North America and Europe. (n.d.). ERASM.
- Isotridecyl alcohol. (2024, April 10). ChemBK.
- Anaerobic Degradability of Alcohol Ethoxylates and Related Non-Ionic Surfactants. (n.d.). ResearchGate.
- Types of OECD 301 Biodegradation Tests. (n.d.). Aropha.
- Aquatic risk assessment of alcohol ethoxylates in North America and Europe | Request PDF. (n.d.). ResearchGate.
- OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH.
- Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Catatlyt. (n.d.).
- Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe.
- Biodegradation Mechanisms of Linear Alcohol Ethoxylates under Anaerobic Conditions. (n.d.). ResearchGate.
Sources
- 1. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. chembk.com [chembk.com]
- 4. santos.com [santos.com]
- 5. santos.com [santos.com]
- 6. researchgate.net [researchgate.net]
- 7. New substances: risk assessment summary, new substances notification 20689 - Canada.ca [canada.ca]
- 8. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 27458-92-0 [thegoodscentscompany.com]
- 10. santos.com [santos.com]
- 11. One moment, please... [santos.com]
- 12. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. concawe.eu [concawe.eu]
- 15. Anaerobic degradability of alcohol ethoxylates and related non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. petroleumhpv.org [petroleumhpv.org]
- 20. Registration Dossier - ECHA [echa.europa.eu]
- 21. santos.com [santos.com]
- 22. erasm.org [erasm.org]
role of Isotridecanol as a chemical intermediate
An In-depth Technical Guide to the Core Role of Isotridecanol as a Chemical Intermediate
Abstract
This compound (ITDA), a C13 branched-chain primary alcohol, stands as a cornerstone intermediate in the synthesis of a vast portfolio of performance chemicals.[1] Unlike its linear counterparts, the isomeric complexity inherent to ITDA—a direct result of its synthesis via the oxo process—imparts unique physicochemical properties to its derivatives. This guide elucidates the pivotal role of this compound, moving beyond a simple catalog of applications to explore the causal relationships between its branched structure, its primary chemical transformations, and the functional advantages of its downstream products. We will dissect the synthesis of ITDA and its two most significant reaction pathways—ethoxylation and esterification—providing field-proven experimental insights and protocols for researchers, scientists, and drug development professionals.
The Molecular Architecture of this compound: An Isomeric Mixture
This compound is not a single, discrete molecule but rather a complex mixture of C13 primary alcohol isomers.[1][2][3] The term "iso" signifies the presence of methyl branching along the carbon backbone, a structural feature that is fundamental to its utility.[1][4] This branching disrupts the intermolecular forces and crystal lattice formation that characterize linear alcohols, resulting in a substance that is a clear, oily liquid at room temperature with a very low melting point and low solubility in water.[1][4][5]
The industrial production of this compound is the source of its isomeric nature. The process, known as the oxo synthesis, builds the C13 structure from smaller olefins, inherently generating a variety of branched structures.[2][6]
The Oxo Synthesis: A Three-Step Pathway
The synthesis of this compound is a classic example of hydroformylation, a powerful industrial process for converting olefins into aldehydes and subsequently alcohols.[6][7][8]
-
Olefin Synthesis (Trimerization): The process begins with the trimerization of butene, which produces a C12 olefin (dodecene) as a complex mixture of branched isomers.[2]
-
Hydroformylation: The isomeric dodecene mixture is then subjected to hydroformylation. It reacts with synthesis gas (a mixture of carbon monoxide and hydrogen, CO + H₂) in the presence of a rhodium or cobalt catalyst.[1][2][8] This step adds a formyl group (-CHO) and a hydrogen atom across a double bond, converting the C12 olefins into a mixture of C13 aldehydes.
-
Hydrogenation: The final step involves the hydrogenation of the C13 aldehyde mixture, which reduces the aldehyde functional group to a primary alcohol (-CH₂OH), yielding the isomeric mixture known as this compound.[6][8]
The following workflow diagram illustrates the industrial synthesis of this compound.
Caption: General reaction scheme for the ethoxylation of this compound.
This protocol is self-validating as the reaction progress can be monitored by the consumption of ethylene oxide (pressure drop) and the final product properties (e.g., cloud point) will confirm the degree of ethoxylation.
-
Reactor Preparation: Charge a pressure-rated autoclave reactor with a precisely weighed amount of this compound.
-
Catalyst Charging: Add a catalytic amount of potassium hydroxide (KOH), typically 0.1-0.3% by weight of the ITDA. [1]3. Inerting and Heating: Seal the reactor, purge several times with dry nitrogen to remove air and moisture, and heat to the reaction temperature (typically 120-180°C) under slight nitrogen pressure.
-
Ethylene Oxide Addition: Introduce a pre-determined mass of liquid ethylene oxide into the reactor at a controlled rate, maintaining the desired reaction pressure (e.g., 0.2-0.3 MPa). [9]The reaction is exothermic and requires careful temperature control.
-
Digestion: After all EO has been added, maintain the reaction temperature for a "digestion" period (e.g., 1-2 hours) to ensure complete reaction, evidenced by a stable reactor pressure. [9]6. Neutralization and Finishing: Cool the reactor, vent any residual pressure, and neutralize the catalyst with an acid (e.g., acetic or phosphoric acid). The resulting salt can be removed by filtration if necessary. The final product is the this compound ethoxylate.
Esterification: Building Blocks for Plasticizers and Lubricants
Esterification involves reacting this compound with a carboxylic acid or its derivative (like an anhydride) to form an ester. [1][5]This reaction is a cornerstone for producing high-performance plasticizers, lubricants, and emollients. [10][11] Causality: The bulky, branched structure of the isotridecyl group is highly advantageous in esters. In plasticizers, it provides steric hindrance that efficiently separates polymer chains (like PVC), enhancing flexibility. In lubricants, this branching disrupts crystallization at low temperatures, leading to excellent cold-flow properties and a high viscosity index. [12]These esters also exhibit superior thermal and hydrolytic stability. [12]
Caption: General scheme for the Fischer esterification of this compound.
This protocol's integrity is validated by the removal of water, which drives the equilibrium reaction to completion, and can be monitored using techniques like Dean-Stark distillation.
-
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, charge stoichiometric equivalents of this compound and the desired carboxylic acid (e.g., stearic acid for isotridecyl stearate).
-
Solvent and Catalyst Addition: Add a non-polar solvent (e.g., toluene) to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, providing a direct measure of reaction progress. Continue reflux until the theoretical amount of water has been collected.
-
Work-up: Cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Wash the organic layer with brine to remove residual salts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isotridecyl ester.
Applications of ITDA Derivatives: From Bulk Chemicals to Specialties
The true value of this compound as an intermediate is realized in the performance of its derivatives across numerous industries. [4][13]
Surfactants and Cleaning Agents
This compound ethoxylates are workhorse nonionic surfactants in household and industrial cleaning formulations. [14][13]Their excellent wetting properties allow cleaning solutions to penetrate fabrics and spread across hard surfaces effectively. [14]They are powerful emulsifiers for oily soils and are increasingly used as biodegradable and less toxic alternatives to regulated alkylphenol ethoxylates (APEOs). [15] The properties of these surfactants are highly dependent on the degree of ethoxylation, as summarized below.
| Degree of Ethoxylation (moles EO) | General Properties | Cloud Point (°C, 1% Aqueous) | Typical Applications |
| 3 - 5 | Oil-soluble, water-dispersible | Low / Insoluble | Emulsifiers, degreasers, co-surfactants |
| 6 - 8 | Good water solubility, excellent wetting | 40 - 60 | All-purpose cleaners, detergents, textile scouring [16] |
| 9 - 12 | High water solubility, good detergency | 60 - 90 | High-performance detergents, industrial cleaners [2] |
| >15 | Very high water solubility | >100 | Dispersants, stabilizers in emulsion polymerization |
Plasticizers, Lubricants, and Coatings
Esters derived from this compound are critical components in materials science.
-
Plasticizers: Di-isotridecyl esters of dicarboxylic acids (e.g., phthalic or adipic acid) are high-performance plasticizers for PVC, providing flexibility, durability, and low volatility. [6]* Lubricants: Isotridecyl esters, such as isotridecyl stearate, serve as high-performance lubricant base stocks or additives in metalworking fluids and engine oils. [12][13]They provide excellent lubricity, thermal stability, and low-temperature performance. [12]* Coatings and Resins: Specialty esters of ITDA are used as coalescing agents in paints, low-volatility solvents for resins, and building blocks for UV-curable materials. [4][10][17]
Niche and Specialty Applications
Beyond these major areas, this compound and its derivatives are used as:
-
Defoamers in the paper and textile industries. [10][17]* Intermediates for producing other chemicals like quaternary ammonium compounds and antioxidants. [13]* Fragrance ingredients in cosmetic preparations. [4][5]
Conclusion
This compound's role as a chemical intermediate is defined by its unique, branched isomeric structure—a direct outcome of its oxo-synthesis production. This architecture is not a liability but a distinct advantage, imparting superior performance characteristics to its downstream derivatives. Through primary reactions of ethoxylation and esterification, ITDA is transformed into a vast array of products, from high-efficiency surfactants that are displacing environmentally persistent predecessors to robust plasticizers and lubricants essential for modern materials. For the research and development professional, understanding the causal link between ITDA's branched nature and the functional properties of its derivatives is key to innovating next-generation materials with enhanced performance and improved environmental profiles.
References
- Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound. Benchchem.
- Ataman Kimya. ISOTRIDECYL ALCOHOL.
- Huajinda. (2025). What Are the Major Source Manufacturers of this compound?. Huajinda.
- Möller Chemie. This compound / ITDA. Möller Chemie.
- Ataman Kimya. ETHOXYLATED this compound.
- PrepChem.com. Synthesis of this compound. PrepChem.com.
- Sasol.
- PENPET Petrochemical Trading. This compound (ITDA). PENPET Petrochemical Trading.
- Benchchem. This compound (ITDA) Reagent|RUO. Benchchem.
- Ataman Kimya. This compound.
- Ataman Kimya. This compound.
- INCHEE. (2025).
- Wikipedia. Oxo alcohol. Wikipedia.
- chemeurope.com. Oxo alcohol. chemeurope.com.
- Ataman Kimya. This compound ETHOXLATE.
- Ataman Kimya. ISOTRIDECYL ALCOHOL.
- Slideshare. Isotridecyl alcohol. Slideshare.
- Patsnap. Preparation method of iso-tridecanol.
- Chemical Market Analytics. World Analysis - Oxo Alcohols. Chemical Market Analytics.
- Google Patents. Preparation method of this compound polyoxyethylene ether sulfate.
- Taylor & Francis Online. (2021). Synthesis and properties of narrow-distributed iso-tridecanol polyoxyethylene ether (1307). Taylor & Francis Online.
- Pacific Speciality Oils. ISOTRIDECYL ESTERS. pacificspecialityoils.
- SysKem Chemie GmbH.
- Evonik. Oxo Alcohols. Evonik.
- National Institutes of Health. Isotridecan-1-ol. PubChem.
- Ataman Kimya. This compound, ETHOXYLATED.
- Johnson Matthey. Oxo Alcohol Process LP Oxo Technology.
- Accio. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound / ITDA – Möller Chemie [moellerchemie.com]
- 5. This compound – High-Quality Ingredient for Paints and Coatings [penpet.com]
- 6. Oxo alcohol - Wikipedia [en.wikipedia.org]
- 7. Oxo_alcohol [chemeurope.com]
- 8. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. CN102126990A - Preparation method of this compound polyoxyethylene ether sulfate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. atamankimya.com [atamankimya.com]
- 12. ISOTRIDECYL ESTERS [pacificspecialityoils.com]
- 13. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 14. atamankimya.com [atamankimya.com]
- 15. This compound Ethoxylated: Uses & Suppliers [accio.com]
- 16. syskem.de [syskem.de]
- 17. atamankimya.com [atamankimya.com]
The Genesis of a Multi-Billion Dollar Molecule: A Technical Guide to the Discovery and History of Oxo Alcohols
Foreword: From Serendipity to Industrial Stalwart
In the annals of industrial chemistry, few discoveries have had as profound and lasting an impact as that of the hydroformylation reaction, the cornerstone of oxo alcohol production. What began as an unexpected observation in the late 1930s has blossomed into a multi-billion dollar industry, underpinning the manufacturing of countless everyday products, from plastics and coatings to detergents and lubricants.[1][2] This guide delves into the rich history and scientific evolution of oxo alcohols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, pivotal innovations, and the enduring legacy of this remarkable chemical process. We will explore not just the "what" and "how," but the crucial "why" behind the key developments that shaped this field, offering insights born from decades of industrial application and academic inquiry.
The Spark of Discovery: Otto Roelen and the "Oxo" Synthesis
The story of oxo alcohols begins in 1938 at the laboratories of Ruhrchemie AG in Germany, with the pioneering work of chemist Otto Roelen.[3][4] While investigating the Fischer-Tropsch process, a method for producing synthetic fuels from coal, Roelen made a serendipitous discovery.[3] He observed that when ethylene was added to a reactor containing a cobalt-based catalyst under high pressure of synthesis gas (a mixture of carbon monoxide and hydrogen), aldehydes were unexpectedly formed.[3][5] This reaction, which involved the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, was termed the "oxo synthesis" or "hydroformylation."[5][6]
Roelen's initial breakthrough was the realization that this was not a mere side reaction of the Fischer-Tropsch process but a fundamentally new and powerful method for synthesizing aldehydes.[3] These aldehydes could then be readily hydrogenated to produce alcohols, which became known as "oxo alcohols."[7][8] This discovery laid the foundation for a new era in industrial organic synthesis. The initial process developed by Roelen utilized a cobalt carbonyl catalyst, specifically cobalt tetracarbonyl hydride (HCo(CO)₄), and operated under demanding conditions of high pressure (100 to 300 atmospheres) and temperature (120 to 170°C).[5][9]
Timeline of Key Historical Developments
| Year | Milestone | Key Figure(s)/Company | Significance |
| 1938 | Discovery of the hydroformylation ("oxo") reaction.[3] | Otto Roelen (Ruhrchemie) | Laid the foundation for the industrial production of oxo alcohols. |
| 1940s | First industrial-scale oxo process plants established.[10] | Ruhrchemie / IG Farben | Commercialization of the technology, initially focused on producing plasticizers. |
| 1960s | Elucidation of the cobalt-catalyzed hydroformylation mechanism.[5] | Richard F. Heck & David Breslow | Provided a fundamental understanding of the catalytic cycle, enabling process optimization. |
| 1960 | Introduction of phosphine-modified cobalt catalysts.[11] | Shell Development Company | Improved selectivity towards linear aldehydes and allowed for milder reaction conditions. |
| 1968 | Discovery of highly active rhodium-based catalysts.[5] | - | Revolutionized the oxo process with significantly higher activity and selectivity under low pressure. |
| 1970s | Widespread adoption of low-pressure oxo (LPO) processes with rhodium catalysts.[10] | Union Carbide, Celanese, BASF | Enabled more energy-efficient and cost-effective production of oxo alcohols. |
| 1984 | Commercialization of the Ruhrchemie/Rhône-Poulenc aqueous biphasic process.[3] | Ruhrchemie/Rhône-Poulenc | Introduced a water-soluble rhodium catalyst, simplifying catalyst recovery and product separation. |
The Heart of the Matter: The Hydroformylation Reaction Mechanism
Understanding the mechanism of hydroformylation is crucial to appreciating the ingenuity behind its industrial application and the rationale for subsequent innovations in catalyst design. The reaction is a classic example of homogeneous catalysis, where the catalyst is dissolved in the reaction medium along with the reactants.[5]
The Cobalt-Catalyzed "High-Pressure" Process
The original oxo process relied on cobalt catalysts, which, despite their lower activity compared to modern rhodium catalysts, are still used for the production of certain long-chain oxo alcohols due to their lower cost.[12][13] The mechanism, elucidated by Heck and Breslow in the 1960s, involves a catalytic cycle with several key steps.[5]
Experimental Protocol: A Generalized High-Pressure Cobalt-Catalyzed Hydroformylation
-
Catalyst Precursor: Dicobalt octacarbonyl (Co₂(CO)₈) is typically used as the catalyst precursor.
-
Reaction Conditions: The reaction is carried out in a high-pressure autoclave reactor at temperatures ranging from 150 to 170°C and pressures of approximately 30 MPa.[5]
-
Reactants: An alkene (e.g., propylene) and synthesis gas (CO and H₂ in a 1:1 ratio) are fed into the reactor.
-
Active Catalyst Formation: Under reaction conditions, the precursor reacts with hydrogen to form the active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄).[6][14]
-
Reaction Execution: The reaction mixture is continuously stirred to ensure efficient mass transfer.
-
Product Separation: After the reaction, the cobalt catalyst is separated from the aldehyde product, often by oxidation to a water-soluble cobalt salt.[5]
-
Aldehyde Hydrogenation: The resulting aldehyde is then hydrogenated in a separate step to produce the corresponding oxo alcohol.
Causality Behind Experimental Choices: The high pressures and temperatures are necessary to maintain the stability of the active cobalt carbonyl hydride catalyst and to achieve reasonable reaction rates. The choice of cobalt is driven by its cost-effectiveness, particularly for higher olefins where catalyst separation can be more challenging.[12][15]
Diagram: Cobalt-Catalyzed Hydroformylation Cycle
Caption: A simplified representation of the cobalt-catalyzed hydroformylation cycle.
The Rhodium-Catalyzed "Low-Pressure" Revolution
The discovery of rhodium-based catalysts in 1968 marked a paradigm shift in oxo synthesis.[5] These catalysts, particularly those modified with phosphine ligands like triphenylphosphine (PPh₃), exhibited significantly higher activity and selectivity towards the desired linear aldehydes under much milder conditions (typically 1.8 MPa and 95–100°C).[5] This "low-pressure oxo" (LPO) process, commercialized by companies like Union Carbide, offered substantial economic advantages in terms of lower energy consumption and improved product yields.[5][12]
Experimental Protocol: A Generalized Low-Pressure Rhodium-Catalyzed Hydroformylation
-
Catalyst System: A rhodium precursor (e.g., a rhodium salt) is combined with an excess of a phosphine ligand (e.g., triphenylphosphine) to form the active catalyst in situ.
-
Reaction Conditions: The reaction is conducted in a stirred-tank reactor at temperatures between 85 and 130°C and pressures of 1.8 to 6.0 MPa.[10]
-
Reactants: Propylene is the most common feedstock for LPO processes, along with synthesis gas.
-
Reaction Execution: The catalyst is dissolved in a high-boiling solvent, which is often a condensation product of the aldehyde being produced.
-
Product Separation: The more volatile aldehyde product is continuously removed from the less volatile catalyst solution via distillation.
-
Catalyst Recycle: The catalyst-containing solution is recycled back to the reactor, ensuring high catalyst utilization.
Causality Behind Experimental Choices: The use of rhodium, although more expensive than cobalt, is justified by its exceptional activity and selectivity, which translates to higher efficiency and lower capital costs for the plant.[12] The phosphine ligands play a crucial role in stabilizing the active rhodium species and sterically directing the reaction to favor the formation of linear aldehydes, which are generally more valuable.
Diagram: Rhodium-Catalyzed Hydroformylation Cycle
Sources
- 1. gminsights.com [gminsights.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 75 Years of Oxo Synthesis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 4. Otto Roelen, Pioneer in Industrial Homogeneous Catalysis | Semantic Scholar [semanticscholar.org]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxo alcohol - Wikipedia [en.wikipedia.org]
- 8. soyventis.com [soyventis.com]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evolution of hydroformylation chemistry (Conference) | OSTI.GOV [osti.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. atomiclayerdeposition.com [atomiclayerdeposition.com]
spectroscopic data of Isotridecanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Isotridecanol
Abstract
This compound, a key intermediate in the chemical industry, is not a single molecular entity but a complex mixture of branched-chain thirteen-carbon primary alcohols. This isomeric complexity, arising from its synthesis via the oxo process on branched dodecene streams, presents a unique analytical challenge. A thorough structural characterization is paramount for quality control, reaction monitoring, and ensuring the performance of its derivatives, such as surfactants and plasticizers.[1][2][3] This guide provides an in-depth exploration of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as applied to the analysis of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to build a comprehensive structural profile of this important industrial chemical.
The Isomeric Nature of this compound
Before delving into spectroscopic data, it is crucial to understand the subject matter. The term "this compound" (CAS No. 27458-92-0, 68526-86-3) refers to a mixture of C13 primary alcohol isomers.[1][4] The predominant structure is often a methyl-branched dodecanol, such as 11-methyldodecan-1-ol.[1][5] However, the industrial feedstock (dodecene, a propylene tetramer) is itself a mixture of various branched isomers. The subsequent hydroformylation (oxo synthesis) adds a hydroxymethyl group (-CH₂OH), typically at a primary carbon, resulting in a complex blend of final alcohol products.[1]
This inherent heterogeneity is the central theme of its analytical chemistry. The goal is not to characterize a single pure compound but to understand the distribution of isomers and confirm the key functional group placements.
Caption: Synthesis of this compound Isomer Mixture.
Mass Spectrometry (MS): Unraveling Isomeric Composition
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is the most powerful tool for separating and identifying the individual isomers within the this compound mixture. The gas chromatograph separates the isomers based on their boiling points and column interactions, after which the mass spectrometer fragments each eluting component, providing a unique "molecular fingerprint."[1]
Expected Fragmentation Patterns
For a long-chain primary alcohol like this compound (molecular weight: 200.36 g/mol ), the Electron Impact (EI) mass spectrum is characterized by several key fragmentation pathways:[5]
-
Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the Cα-Cβ bond, leading to the loss of an alkyl radical. This results in a prominent base peak at m/z 31 (CH₂=OH⁺). The observation of this peak is a strong confirmation of a primary alcohol structure.
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is common, leading to a peak at m/z 182 (M-18). This ion can undergo further fragmentation.
-
Alkyl Chain Fragmentation: The long alkyl chain undergoes fragmentation, producing a series of carbocation clusters separated by 14 Da (-CH₂-), with prominent peaks at m/z 43, 57, 69, 83 , etc., corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₉⁺, C₆H₁₁⁺, etc.[5] The relative intensities of these peaks can provide clues about the branching points.
Interpreting Isomer-Specific Data
While the m/z 31 peak confirms the primary alcohol, the pattern of alkyl fragments helps differentiate isomers. Branching points create tertiary or quaternary carbons, which favor fragmentation at those sites, leading to more stable secondary or tertiary carbocations. For instance, an isomer like 11-methyldodecan-1-ol might show enhanced fragmentation leading to the loss of an isopropyl or larger branched fragment.[5]
Table 1: Key Mass Fragments for this compound (as 11-methyldodecan-1-ol)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance | Reference |
|---|---|---|---|
| 200 | [C₁₃H₂₈O]⁺ | Molecular Ion (M⁺) | [5] |
| 182 | [C₁₃H₂₆]⁺ | [M-H₂O]⁺ | - |
| 69 | [C₅H₉]⁺ | Top Peak in NIST data | [5] |
| 57 | [C₄H₉]⁺ | Alkyl Fragment | [6] |
| 43 | [C₃H₇]⁺ | Alkyl Fragment | [6] |
| 31 | [CH₂OH]⁺ | Confirms Primary Alcohol | - |
Data sourced from the NIST Mass Spectrometry Data Center for representative isomers. The top peak can vary between isomers.[5]
Experimental Protocol: GC-MS Analysis
Rationale: This protocol is designed to achieve chromatographic separation of the C13 alcohol isomers for individual mass spectral analysis. A non-polar column is chosen for separation primarily based on boiling points. Derivatization to the trimethylsilyl (TMS) ether is recommended to improve peak shape and volatility.[1][7]
-
Sample Preparation:
-
Dilute the this compound sample to approximately 1 mg/mL in hexane or dichloromethane.
-
(Recommended) Transfer 100 µL of the diluted sample to a vial. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 65°C for 30 minutes to form the TMS ether derivatives.[1]
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector: 280°C, Split mode (50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 80°C (hold 2 min), ramp at 5°C/min to 280°C (hold 10 min).[1]
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Mass Range: m/z 30-450.
-
Source Temperature: 230°C.
-
-
Data Analysis:
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an essential, rapid technique for confirming the presence of the key hydroxyl (-OH) functional group and verifying the aliphatic nature of the molecule. It provides a macroscopic view of the functional groups present in the entire isomer mixture.
Characteristic Absorption Bands
The IR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic alcohol.[9]
-
O-H Stretch: A very strong and broad absorption band will appear in the range of 3200-3600 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between the alcohol molecules.
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds. Typically, bands are observed around 2955 cm⁻¹ (asymmetric CH₃), 2925 cm⁻¹ (asymmetric CH₂), 2870 cm⁻¹ (symmetric CH₃), and 2855 cm⁻¹ (symmetric CH₂).
-
C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1070 cm⁻¹ , is indicative of a primary alcohol C-O bond. The exact position and shape (it may be broadened or show shoulders) can be influenced by the mix of different branched isomers.[9]
Table 2: Summary of Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| 3200 - 3600 | O-H Stretch (H-bonded) | Strong, Broad | Confirms presence of alcohol |
| 2850 - 2960 | C-H Stretch (sp³) | Strong | Confirms aliphatic structure |
| 1465 | C-H Bend (CH₂) | Medium | Aliphatic scissoring |
| 1375 | C-H Bend (CH₃) | Medium | Aliphatic umbrella mode |
| 1050 - 1070 | C-O Stretch | Strong | Confirms primary alcohol |
Reference data for n-tridecan-1-ol from the NIST Chemistry WebBook shows similar characteristic peaks.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale: ATR-FTIR is the preferred method for liquid samples like this compound. It is fast, requires minimal sample preparation, and is highly reproducible.
-
Instrument Setup:
-
Use an FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a diamond ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
-
Sample Analysis:
-
Place a single drop of neat this compound liquid onto the ATR crystal, ensuring the entire crystal surface is covered.
-
Acquire the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Use the software tools to label the peaks corresponding to the key functional groups as detailed in Table 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms within the molecule. For a complex mixture like this compound, the NMR spectrum will show overlapping signals, but key features can still be resolved to confirm the primary alcohol nature and provide insight into the types of branching.
¹H NMR Spectroscopy
-
-CH₂OH Signal (a): The two protons on the carbon bearing the hydroxyl group will appear as a triplet around 3.6 ppm . The triplet multiplicity arises from coupling to the adjacent two protons of the CH₂ group (b).
-
-OH Signal: The hydroxyl proton signal is a broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between 1.0-4.0 ppm .
-
Alkyl Chain Signals (-CH₂-, -CH-): The bulk of the protons in the long, branched alkyl chain will produce a complex, overlapping multiplet region between approximately 1.2-1.6 ppm . Signals for protons adjacent to the carbinol carbon (b) or branching points will be slightly downfield within this region.
-
Methyl Signals (-CH₃): The terminal methyl groups of the branched chains will appear in the most upfield region, typically 0.8-0.95 ppm . Their multiplicity reveals their environment: a triplet for a -CH₂CH₃ terminus, and a doublet for a -CH(CH₃)₂ terminus. The integration of this region relative to the -CH₂OH signal can give an estimate of the average number of methyl groups per molecule.
¹³C NMR Spectroscopy
-
C-OH Signal: The carbon atom attached to the hydroxyl group is the most downfield of the aliphatic carbons, appearing around 62-65 ppm . Its observation in this range is strong evidence for a primary alcohol.
-
Alkyl Chain Signals: The carbons of the long alkyl chain will appear in the range of 10-40 ppm . The chemical shifts are highly sensitive to the local environment, and specific signals can be assigned to carbons at or near branch points.
-
Methyl Signals: The terminal methyl carbons are the most upfield, typically appearing between 14-25 ppm .
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|---|
| ¹H | -CH₂ -OH | ~ 3.6 | - | Triplet |
| ¹H | -OH | 1.0 - 4.0 | - | Broad Singlet |
| ¹H | -(CH₂)n- | 1.2 - 1.6 | - | Multiplet |
| ¹H | -CH₃ | 0.8 - 0.95 | - | Triplet or Doublet |
| ¹³C | C H₂-OH | - | ~ 62-65 | Carbon attached to oxygen |
| ¹³C | -(C H₂)n- / -C H- | - | 10 - 40 | Complex alkyl region |
| ¹³C | -C H₃ | - | 14 - 25 | Terminal methyl carbons |
While a specific spectrum for the isomer mix is not publicly available, ¹³C NMR data for 11-methyldodecan-1-ol is referenced in PubChem from SpectraBase.[5]
Experimental Protocol: ¹H and ¹³C NMR
Rationale: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar molecules like this compound, providing good solubility and a distinct solvent signal for referencing.
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although referencing to the residual CHCl₃ signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C) is also common.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from MS, IR, and NMR to build a cohesive and validated structural understanding of the this compound isomer mixture.
Caption: Workflow for the comprehensive analysis of this compound.
This integrated approach provides a self-validating system. GC-MS separates the isomers and suggests their structures through fragmentation. IR rapidly confirms the presence of the alcohol functional group across the entire mixture. Finally, NMR provides detailed bonding information that validates the primary alcohol structure and gives quantitative insights into the types and degree of branching present in the mixture. Together, these techniques deliver the robust, multi-faceted data required by researchers and quality control professionals.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33865, Isotridecan-1-ol.
- Ataman Kimya (n.d.). ISOTRIDECYL ALCOHOL.
- Carl ROTH (n.d.). Safety Data Sheet: this compound,ethoxylated.
- The Good Scents Company (n.d.). This compound C11-14-iso-alcohols, C13-rich.
- NIST (n.d.). n-Tridecan-1-ol in the NIST Chemistry WebBook.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 552322, Isotridecyl alcohol, trimethylsilyl derivative.
- NIST (n.d.). n-Tridecan-1-ol IR Spectrum in the NIST Chemistry WebBook.
- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863).
- Ataman Kimya (n.d.). This compound.
- NIST (n.d.). n-Tridecan-1-ol Phase change data in the NIST Chemistry WebBook.
- Ataman Kimya (n.d.). This compound ETHOXLATE.
- European Chemicals Agency (ECHA) (n.d.). This compound, ethoxylated - Registration Dossier.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8207, 1-Tridecanol.
- Huajinda (2025). What Are the Major Source Manufacturers of this compound?.
- YouTube (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
Sources
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 4. This compound CAS No. 27458-92-0; 68526-86-3 | Reformchem [reformchem.com]
- 5. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Tridecanol | C13H28O | CID 8207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isotridecyl alcohol, trimethylsilyl derivative | C16H36OSi | CID 552322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. n-Tridecan-1-ol [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. n-Tridecan-1-ol [webbook.nist.gov]
The Intricate World of Isotridecanol: A Technical Guide to its Branched Architecture and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
January 2026
Abstract
Isotridecanol, a C13 oxo alcohol, is a cornerstone of the chemical industry, valued for its unique physicochemical properties that diverge significantly from its linear counterparts. This in-depth technical guide unravels the complexity of this compound's branched structure, a direct consequence of its synthesis via the hydroformylation of dodecene isomer streams. We will explore the genesis of its isomeric diversity, the analytical methodologies crucial for its characterization, and the profound impact of its branched nature on its function as a precursor to surfactants, plasticizers, and specialized esters. Furthermore, this guide will delve into the burgeoning applications of this compound and its derivatives in the pharmaceutical sciences, examining how its distinct architecture can be leveraged in drug formulation and delivery.
The Genesis of a Branched Structure: The Oxo Synthesis of this compound
This compound is not a single, defined molecule but rather a complex mixture of isomeric primary alcohols with the chemical formula C₁₃H₂₈O. The term "iso" in its name alludes to the presence of branching in its alkyl chain, a feature that is fundamental to its properties and applications. This structural diversity is a direct outcome of its industrial production, primarily through the Oxo process.
The synthesis begins with the oligomerization of lighter olefins, such as the trimerization of butene, to produce a C12 olefin feedstock. This initial step does not yield a single isomer of dodecene but rather a complex mixture of branched C12 alkenes with varying carbon skeletons and positions of the double bond.[1]
This isomeric dodecene mixture is then subjected to hydroformylation, a reaction where carbon monoxide and hydrogen are added across the double bond in the presence of a catalyst, typically based on rhodium or cobalt.[1] This process, also known as oxo synthesis, converts the C12 alkenes into a mixture of C13 aldehydes. Subsequent hydrogenation of these aldehydes yields the final this compound product, an isomeric mixture of primary C13 alcohols.[2]
The non-linear nature of the initial dodecene feedstock is the primary determinant of the final branched structure of this compound. The hydroformylation reaction itself can also introduce further isomeric variations depending on the position of the formyl group addition.
Visualizing the Synthesis Pathway
Caption: Synthetic route to this compound via the Oxo Process.
Deconvoluting the Isomeric Complexity: Analytical Characterization
A thorough understanding of the isomeric composition of this compound is paramount for its application in research and development, as the specific blend of isomers dictates its physical and chemical properties. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the separation and identification of these isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the polarity of the hydroxyl group, direct GC analysis of long-chain alcohols can result in poor peak shape and column adsorption. Therefore, a derivatization step is often employed to convert the alcohol into a more volatile and less polar silyl ether.
Experimental Protocol: GC-MS Analysis of this compound Isomers
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL vial.
-
Add 1 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized isomers.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
The retention times of the separated isomers will be used for quantification.
-
The mass spectra of the individual peaks will be used for structural elucidation. Key fragmentation patterns for branched alcohols include α-cleavage and dehydration (loss of water).[2][3] The fragmentation pattern will differ based on the branching point, allowing for the identification of specific isomers.
-
Visualizing the GC-MS Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the presence of the primary alcohol group and for providing information about the branching of the alkyl chain.
-
¹H NMR: The protons on the carbon bearing the hydroxyl group (α-protons) typically appear in the 3.3-4.0 ppm range. The hydroxyl proton itself gives a broad singlet that can vary in chemical shift depending on concentration and solvent.[4]
-
¹³C NMR: The carbon atom attached to the hydroxyl group (α-carbon) is deshielded and resonates in the 50-80 ppm region.[5] The chemical shifts of the other carbons in the chain provide clues about the branching pattern.
Representative Spectroscopic Data for 11-Methyldodecanol (a major isomer):
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹³C NMR | ~63 | C1 (CH₂OH) |
| ¹³C NMR | ~39 | C11 (CH) |
| ¹³C NMR | ~28-33 | Other CH₂ groups |
| ¹³C NMR | ~22 | C12 (CH₃) |
| ¹H NMR | ~3.6 (t) | H1 (CH₂OH) |
| ¹H NMR | ~1.5 (m) | H2, H10 |
| ¹H NMR | ~1.2-1.4 (m) | Other CH₂ groups |
| ¹H NMR | ~0.8 (d) | H12 (CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
The Influence of Branching on Physicochemical Properties and Reactivity
The branched structure of this compound significantly impacts its physical and chemical properties compared to its linear counterpart, n-tridecanol.
| Property | This compound (Isomeric Mixture) | n-Tridecanol (Linear) | Reason for Difference |
| Melting Point | Very low (liquid at room temperature) | ~31°C | Branching disrupts the crystal lattice, preventing efficient packing of the molecules.[1] |
| Boiling Point | ~250-265°C | ~274°C | Branching can slightly lower the boiling point due to reduced surface area and weaker van der Waals forces.[2] |
| Solubility | Miscible with most organic solvents; practically insoluble in water.[6] | Slightly soluble in water. | The bulky branched structure enhances solubility in nonpolar organic solvents. |
| Reactivity | Typical of a primary alcohol, though steric hindrance from branching may slightly influence reaction rates. | Typical of a primary alcohol. | The hydroxyl group is the primary site of reaction for both. |
The most significant chemical reactions of this compound are esterification and ethoxylation.
-
Esterification: this compound reacts with carboxylic acids to form esters, which are widely used as plasticizers and lubricants.[6]
-
Ethoxylation: The reaction of this compound with ethylene oxide produces this compound ethoxylates, a major class of non-ionic surfactants.[7] The branched alkyl chain in these surfactants enhances their emulsifying and wetting properties, particularly for oily substances.
Applications in Drug Development and Research
While this compound itself is not typically used as an active pharmaceutical ingredient (API), its unique properties and those of its derivatives make it a valuable component in pharmaceutical formulations and a subject of interest in drug delivery research.
As a Pharmaceutical Intermediate: The Case of Plusbacin-A₃
A notable example of this compound's role in drug development is its incorporation into the structure of plusbacin-A₃, a cyclic lipodepsipeptide with potent antimicrobial activity against multidrug-resistant Gram-positive pathogens.[8] The isotridecanyl side chain is crucial for its biological activity. Research has shown that this branched lipid tail does not insert into the bacterial membrane as initially presumed but is essential for the inhibition of the transglycosylase step in peptidoglycan biosynthesis.[8][9] An analog of plusbacin-A₃ lacking the isotridecanyl side chain showed a complete loss of antimicrobial activity, underscoring the critical role of this branched moiety.[9]
Visualizing the Role of the this compound Moiety in Plusbacin-A₃ Action
Caption: Inhibition of bacterial transglycosylase by Plusbacin-A₃.
Potential as a Pharmaceutical Excipient
The derivatives of this compound, particularly its ethoxylates, have potential as pharmaceutical excipients.[] Excipients are inactive substances in a drug formulation that can act as solubilizers, emulsifiers, and stabilizers. The branched nature of this compound ethoxylates can offer advantages in solubilizing poorly water-soluble drugs, a significant challenge in drug development. Their non-ionic character and favorable toxicological profiles make them attractive candidates for various drug delivery systems.[11][12]
The use of branched alkyl chains in drug delivery systems is an active area of research. Branched structures can influence the self-assembly of molecules into nanoparticles and other delivery vehicles, potentially affecting drug loading, release kinetics, and biodistribution.[13][14]
Conclusion
This compound is a testament to the profound impact of molecular architecture on chemical properties and applications. Its branched structure, a direct result of the hydroformylation of a complex dodecene isomer feedstock, sets it apart from its linear counterpart. This guide has provided a comprehensive overview of the synthesis, characterization, and properties of this compound, with a focus on the scientific principles that underpin its utility. For researchers and professionals in drug development, a deep understanding of this isomeric mixture and its derivatives opens up new avenues for the formulation of more effective and stable therapeutic agents. The unique properties conferred by its branched nature will undoubtedly continue to drive innovation in both industrial and pharmaceutical sciences.
References
- Isotridecan-1-ol | C13H28O | CID 33865. (n.d.). PubChem.
- ETHOXYLATED this compound. (n.d.). Ataman Kimya.
- Dodecane | C12H26 | CID 8182. (n.d.). PubChem.
- CN1244520A - Synthetic method of isotridecyl fatty acid ester. (n.d.). Google Patents.
- Kim, S., Singh, M., et al. (2013). Isotridecanyl side chain of plusbacin-A3 is essential for the transglycosylase inhibition of peptidoglycan biosynthesis. Biochemistry, 52(11), 1864-1871.
- Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry.
- 17.11 Spectroscopy of Alcohols and Phenols. (2023, November 15). Chemistry LibreTexts.
- ISOTRIDECYL ALCOHOL. (n.d.). Ataman Kimya.
- Hydroformylation of 1-dodecene in microemulsions: operation and validation of lab results in miniplant. (n.d.). Repozytorium PK.
- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (2020). Pharmaceutics, 12(9), 833.
- This compound ETHOXLATE. (n.d.). Ataman Kimya.
- 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
- This compound. (n.d.). Ataman Kimya.
- Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.
- High-Density Branched PEGylation for Nanoparticle Drug Delivery. (2020). Pharmaceutics, 12(9), 833.
- Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. (2022). Pharmaceutics, 14(1), 143.
- The isotridecanyl side chain of plusbacin-A3 is essential for the transglycosylase inhibition of peptidoglycan biosynthesis. (2013). Biochemistry, 52(11), 1864-1871.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- This compound ETHOXLATE. (n.d.). Ataman Kimya.
- Alcohol Method Development by GC-MS. (2019, March 31). Chromatography Forum.
- Dodecanal, 11(or 12)-methyl- | C13H26O | CID 3085519. (n.d.). PubChem.
- Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen.
- The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. (2002). British Journal of Nutrition, 88(1), 71-80.
- Alcohols. (n.d.). OpenOChem Learn.
- 11-methyl dodecanol. (n.d.). The Good Scents Company.
- 17.11 Spectroscopy of Alcohols and Phenols. (2023, September 20). Organic Chemistry | OpenStax.
- Oxo alcohol. (n.d.). Wikipedia.
- The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. (2023). Advanced International Journal for Research, 6(5).
- Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceutics, 14(4), 834.
- Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. (2020). AAPS PharmSciTech, 21(8), 317.
- Polymeric Plant-derived Excipients in Drug Delivery. (2017). Polymers, 9(11), 599.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxo-tridecyl alcohol | C13H26O2 | CID 13684778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isomeric Alcohol Ethoxylates C13 series [jadechem-intl.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Supramolecular chemistry - Wikipedia [en.wikipedia.org]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 11. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Topic: Synthesis of Isotridecanol Ethoxylates: A Comprehensive Guide to Mechanism, Protocol, and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isotridecanol Ethoxylates (IT-n) are a versatile class of nonionic surfactants synthesized through the ethoxylation of branched C13-oxo alcohols.[1] Their utility spans numerous industries, including detergents, textiles, metalworking, and agricultural formulations, owing to their excellent emulsifying, wetting, and dispersing properties.[2][3] The performance characteristics of these surfactants are directly governed by the length of the polyethylene glycol ether chain, denoted by the average degree of ethoxylation ('n').[1] This document provides a detailed exploration of the synthesis of this compound ethoxylates, intended for researchers and process chemists. It elucidates the underlying reaction mechanisms, discusses the critical role of catalysis in determining product distribution, and presents a comprehensive, field-tested laboratory protocol. Furthermore, it details essential safety protocols for handling ethylene oxide and outlines analytical methods for the characterization and quality control of the final product.
Introduction to this compound Ethoxylates
This compound ethoxylates are alkyl polyethylene glycol ethers. The hydrophobic moiety is a branched, 13-carbon alkyl chain derived from this compound, a synthetic oxo alcohol.[1] The hydrophilic portion consists of a variable-length chain of repeating ethylene oxide units. The general structure is:
R-(OCH₂CH₂)n-OH Where R = branched C₁₃H₂₇ alkyl group and n = average number of ethylene oxide units.
The synthesis process, known as ethoxylation, is a base-catalyzed polymerization that allows for the tuning of the surfactant's properties.[4] A lower degree of ethoxylation (e.g., n=3-6) results in products that are sparingly soluble in water but soluble in nonpolar organic solvents, making them effective water-in-oil (w/o) emulsifiers.[3] Conversely, a higher degree of ethoxylation (n > 7) increases water solubility, yielding surfactants suitable for aqueous cleaning and dispersing applications.[1][3] The control over the reaction conditions and catalyst selection is paramount, as it dictates the oligomer distribution (polydispersity) of the final product, which in turn influences its performance and environmental profile.[5][6]
The Ethoxylation Reaction: Mechanism and Catalysis
The industrial synthesis of alcohol ethoxylates is achieved by the ring-opening polymerization of ethylene oxide, initiated by an alcohol. The process is highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide) and requires rigorous control of temperature and pressure to prevent thermal runaway.[4][7]
Anionic Base-Catalyzed Mechanism
The most common industrial method employs a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), as a catalyst.[4][5] The mechanism proceeds in two main stages:
-
Initiation (Alkoxide Formation): The catalyst deprotonates the this compound, forming a highly nucleophilic isotridecanolate anion. This step typically requires the removal of water, often achieved by heating the alcohol/catalyst mixture under vacuum.
-
R-OH + KOH → R-O⁻K⁺ + H₂O
-
-
Propagation: The isotridecanolate anion attacks the electrophilic carbon of the ethylene oxide ring in a nucleophilic substitution reaction. This opens the epoxide ring and forms a new alkoxide, which can then react with subsequent ethylene oxide molecules, propagating the polyethylene glycol chain.
-
R-O⁻K⁺ + n(CH₂CH₂O) → R-(OCH₂CH₂)n-O⁻K⁺
-
The reaction is terminated by neutralizing the catalyst with an acid, such as acetic or lactic acid, which protonates the alkoxide to yield the final alcohol ethoxylate.[1]
The Role of Catalysis in Product Distribution
The choice of catalyst significantly impacts the distribution of ethoxylate chain lengths in the final product.
-
Homogeneous Basic Catalysts (e.g., KOH, NaOH): These catalysts are widely used due to their low cost and high activity.[5] However, they typically produce a broad, Poisson-like distribution of oligomers. This is because the newly formed, shorter-chain ethoxylates can be more acidic than the starting alcohol, leading to a competitive reaction where ethylene oxide adds to existing ethoxylate chains rather than initiating new ones on the unreacted alcohol.[4]
-
Acidic Catalysts (e.g., Lewis acids like BF₃, SnCl₄): These can produce a narrower molecular weight distribution but often lead to the formation of undesirable byproducts, including polyethylene glycols (PEGs) and dioxanes.[6]
-
Heterogeneous & Advanced Catalysts: Research has focused on catalysts that promote a more controlled reaction, yielding "narrow-range" ethoxylates. These products have a lower content of unreacted alcohol and a peaked distribution of ethoxymers, which can offer improved performance and a better environmental profile.[5] Examples include double metal cyanide (DMC) catalysts and certain mercarbide catalysts.[5][8] For certain applications, using an essentially 1:1 molar ratio of an alkali metal catalyst to the fatty alcohol can also achieve a narrower distribution.[9]
Below is a diagram illustrating the general reaction pathway for the synthesis of this compound ethoxylates.
Caption: General synthesis pathway for this compound Ethoxylates.
Critical Safety Protocol: Handling Ethylene Oxide
Ethylene oxide (EtO) is a hazardous substance that requires stringent safety controls. It is a highly flammable, toxic, and carcinogenic gas.[10][11] All personnel must be thoroughly trained on its hazards and the required safety procedures before commencing any work.
-
Exposure Limits: The OSHA Permissible Exposure Limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA), with an excursion limit of 5 ppm over 15 minutes.[11]
-
Engineering Controls: All manipulations of ethylene oxide must be conducted in a certified chemical fume hood or within a fully enclosed and sealed reactor system.[12] The area should be equipped with a dedicated EtO gas detection system.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[12][13]
-
Eye/Face Protection: Chemical splash goggles and a face shield are required.[14]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant apron are necessary. Butyl rubber or Silvershield® gloves are recommended for handling potential liquid contact.[12]
-
Respiratory Protection: While engineering controls are the primary defense, a supplied-air respirator may be required for non-routine tasks or emergencies.
-
-
Storage & Handling: Ethylene oxide should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials like acids and oxidizers.[12] Post "No Smoking" and "Flammable Gas" signs.[14]
-
Emergency Procedures:
-
Inhalation: Immediately move the victim to fresh air. If breathing has stopped, trained personnel should begin artificial respiration. Seek immediate medical attention.[14]
-
Spills/Leaks: Evacuate the area immediately. If the leak is small, allow it to evaporate in a well-ventilated area. For larger leaks, use a water fog spray to knock down the gas.[14] Report all leaks and spills immediately.[14]
-
Experimental Protocol: Laboratory Synthesis of this compound-7 EO
This protocol details the synthesis of an this compound ethoxylate with an average of 7 moles of ethylene oxide.
Materials and Equipment
-
Chemicals:
-
This compound (CAS: 68526-86-3)
-
Potassium Hydroxide (KOH), pellets
-
Ethylene Oxide (CAS: 75-21-8), lecture bottle with appropriate regulator and flow control
-
High-purity Nitrogen (N₂)
-
Glacial Acetic Acid
-
-
Equipment:
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, liquid charging port, pressure gauge, thermocouple, and cooling coils.
-
Heating mantle with temperature controller
-
Vacuum pump
-
Digital mass flow controller for ethylene oxide
-
Analytical balance
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for laboratory synthesis.
Step-by-Step Procedure
-
Reactor Charging: Charge the clean, dry autoclave with a known mass of this compound (e.g., 200 g, 1.0 mol). Add the catalyst, KOH (e.g., 0.1-0.3% by weight of the final product).
-
Inerting and Drying: Seal the reactor. Purge the headspace with nitrogen several times to remove air. Apply a vacuum and gently heat the mixture to 100-110°C for 1-2 hours to remove residual water and facilitate alkoxide formation.
-
Heating to Reaction Temperature: Release the vacuum with nitrogen. Heat the reactor contents to the target reaction temperature, typically between 140-160°C.[4][7]
-
Ethylene Oxide Addition: Begin feeding a calculated mass of ethylene oxide (e.g., 308 g, 7.0 mol) into the reactor at a controlled rate. The addition should be slow enough to maintain the reaction temperature and pressure within safe limits (e.g., < 5 bar).[4] Constant stirring is essential.
-
Digestion Phase: Once all the ethylene oxide has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete consumption of the monomer. A stable or dropping pressure is indicative of reaction completion.
-
Cooling and Purging: Cool the reactor to below 50°C. Carefully vent any residual pressure and purge the headspace thoroughly with nitrogen to remove any unreacted ethylene oxide.
-
Neutralization: Add a stoichiometric amount of glacial acetic acid to neutralize the KOH catalyst, forming potassium acetate and the final ethoxylate product. Stir for 30 minutes. The target pH of a 1% aqueous solution should be between 5-7.[1]
-
Product Discharge: Discharge the final product, a clear to slightly yellowish liquid, from the reactor. The potassium acetate salt is typically left in the product and does not interfere with most applications.
Characterization and Quality Control
Analysis of the final product is crucial to confirm its identity, purity, and performance properties.
| Parameter | Method | Typical Specification (IT-7) | Purpose |
| Appearance | Visual | Clear, colorless to pale yellow liquid | Basic quality check for contaminants or degradation. |
| pH (1% aq. solution) | pH meter | 5.0 - 7.0 | Confirms complete neutralization of the catalyst.[1] |
| Cloud Point (1% aq.) | ASTM D2024 | ~50 - 60 °C | Key performance indicator for solubility in aqueous systems.[1][3] |
| Hydroxyl Value | Titration (e.g., ASTM E222) | 85 - 100 mg KOH/g | Determines average molecular weight and degree of ethoxylation. |
| Water Content | Karl Fischer Titration (ASTM E203) | < 0.5% | High water content can affect performance and stability. |
| Oligomer Distribution | HPLC-MS, SFC-FID | Peaked distribution around n=7 | Confirms product identity and assesses polydispersity.[15][16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | Inactive catalyst; presence of water or acidic impurities; insufficient temperature. | Ensure catalyst is dry and active. Thoroughly dry alcohol before catalyst addition. Verify reactor temperature. |
| Broad oligomer distribution | Non-optimal catalyst (e.g., standard KOH); poor temperature control. | Use a narrow-range catalyst if required. Maintain stable temperature and controlled EtO addition rate. |
| High level of unreacted alcohol | Incomplete reaction; insufficient catalyst; too short digestion time. | Increase digestion time. Check catalyst loading. Ensure proper mixing. |
| Product is off-color (dark) | Overheating; presence of oxygen during reaction. | Maintain strict temperature control. Ensure a complete and thorough inert gas purge before heating. |
| Formation of excess PEG | Presence of water in the reaction mixture. | Thoroughly dry the this compound and reactor before starting the ethoxylation. |
Conclusion
The synthesis of this compound ethoxylates is a well-established industrial process that allows for the creation of tailor-made nonionic surfactants. Success in the laboratory and in production hinges on a thorough understanding of the reaction mechanism, precise control over reaction parameters, and an unwavering commitment to safety, particularly in the handling of ethylene oxide. By carefully selecting catalysts and controlling the degree of ethoxylation, researchers can produce a broad spectrum of surfactants with properties optimized for applications ranging from high-performance cleaners to specialized emulsifiers in complex formulations. The analytical characterization of the final product is a critical step to ensure that the synthesized material meets the required specifications for its intended application.
References
- Ataman Kimya.
- TRUNNANO.
- Canadian Centre for Occupational Health and Safety (CCOHS). Ethylene Oxide. Available online
- University of New Mexico. Ethylene Oxide Standard Operating Procedure Template - Environmental Health & Safety. Available online
- CompSource Mutual. Ethylene Oxide Safety Talk. Available online
- EHSLeaders. Back to Basics: Ethylene Oxide. Available online
- Butenko E.O., Kapustin A.E. (2020). Mercarbide Catalyst for Alcohol Ethoxylation. J. Sib. Fed. Univ. Chem., 13(3), 330-339. Available online
- Sasol.
- Wikipedia.
- Ataman Kimya.
- Interscan Corporation. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Available online
- SC Johnson.
- Li, Y., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega, 6(44), 30032–30039. Available online
- Google Patents. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution. Available online
- Barodawala, B. (2023). Basics of Ethoxylation reaction. YouTube. Available online
- Ataman Kimya.
- Analytice. Determination of ethoxylated this compound - SOILS analysis. Available online
- Google Patents.
- Selerity Technologies.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. US20080132729A1 - Continuous process for the production of ethoxylates - Google Patents [patents.google.com]
- 9. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
- 10. Ethylene Oxide Safety Talk – CompSource Mutual [compsourcemutual.com]
- 11. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]
- 14. CCOHS: Ethylene Oxide [ccohs.ca]
- 15. Determination of ethoxylated this compound - SOILS analysis - Analytice [analytice.com]
- 16. selerity.com [selerity.com]
Application Notes and Protocols: Understanding the Degree of Ethoxylation and its Effect on Surfactant Properties
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethoxylation in Surfactant Design
Surfactants, or surface-active agents, are amphiphilic molecules indispensable in a vast array of scientific and industrial applications, from detergents and emulsifiers to advanced drug delivery systems.[1][2][3] Their utility stems from a unique molecular architecture: a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail." This dual nature allows them to congregate at interfaces (e.g., oil-water) and self-assemble into structures like micelles, thereby altering the physical and chemical properties of the system.
A critical parameter in tailoring the functionality of nonionic surfactants is the degree of ethoxylation . This refers to the number of ethylene oxide (EO) units incorporated into the hydrophilic portion of the surfactant molecule.[4] By precisely controlling the length of the polyoxyethylene chain, formulators can fine-tune a surfactant's properties to meet the specific demands of a given application. This document provides an in-depth guide to understanding how the degree of ethoxylation influences key surfactant characteristics and offers detailed protocols for their characterization.
The Causal Relationship: How Ethoxylation Governs Surfactant Behavior
The addition of ethylene oxide units systematically alters the balance between the hydrophilic and hydrophobic portions of a surfactant molecule. This fundamental change has a cascading effect on several critical performance metrics.
Hydrophilic-Lipophilic Balance (HLB)
The HLB number is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[5] For alcohol ethoxylates, the HLB value is directly proportional to the length of the ethylene oxide chain.[6] A higher degree of ethoxylation results in a more hydrophilic surfactant and a correspondingly higher HLB value.[7] Surfactants with low HLB values (typically 3-6) are more oil-soluble and are effective as water-in-oil emulsifiers, while those with high HLB values (8-18) are more water-soluble and function as oil-in-water emulsifiers, detergents, and solubilizers.[6][8]
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles spontaneously form.[9] Below the CMC, surfactant molecules primarily exist as monomers and adsorb at interfaces, leading to a significant reduction in surface tension.[10] Once the CMC is reached, the surface becomes saturated, and further additions of surfactant lead to the formation of micelles in the bulk solution, with the surface tension remaining relatively constant.[10][11]
The degree of ethoxylation has a direct impact on the CMC. Increasing the number of ethylene oxide units increases the hydrophilicity of the surfactant, making it more soluble in water.[10] Consequently, a higher concentration of these more hydrophilic surfactants is required to drive the thermodynamically favorable process of micellization, resulting in a higher CMC.[10]
Cloud Point
The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated.[12][13] This phenomenon occurs because the hydrogen bonds between the water molecules and the ether oxygen atoms of the polyoxyethylene chain weaken with increasing temperature. This dehydration leads to decreased solubility and the separation of the surfactant into a surfactant-rich phase.
The degree of ethoxylation significantly influences the cloud point. A higher degree of ethoxylation means more sites for hydrogen bonding with water, thus increasing the surfactant's water solubility and raising its cloud point. Conversely, a lower degree of ethoxylation results in a lower cloud point. The cloud point is a crucial parameter for applications requiring temperature stability and can be modulated by the presence of additives like salts and polymers.[14][15][16]
Surface Tension Reduction
One of the primary functions of a surfactant is to reduce the surface tension of a liquid. The effectiveness of a surfactant in this regard is influenced by its molecular structure, including the degree of ethoxylation. While all surfactants lower surface tension, the specific impact of the ethoxylation degree can be complex. Some studies have shown that increasing the number of ethoxy units can lead to a slight increase in the surface tension at the CMC (γcmc).[17] This is because the larger hydrophilic head group can increase the area per molecule at the interface, leading to a less compact monolayer.[17][18]
Quantitative Data Summary
| Surfactant Property | Effect of Increasing Degree of Ethoxylation | Rationale |
| Hydrophilic-Lipophilic Balance (HLB) | Increases | The molecule becomes more hydrophilic.[6][7] |
| Critical Micelle Concentration (CMC) | Increases | Greater water solubility requires a higher concentration for micelle formation.[10] |
| Cloud Point | Increases | Stronger hydration of the longer polyoxyethylene chain requires a higher temperature to induce phase separation. |
| Surface Tension at CMC (γcmc) | May slightly increase | A larger hydrophilic head group can lead to a less dense packing at the air-water interface.[17][18] |
| Water Solubility | Increases | The polyoxyethylene chain enhances interaction with water molecules.[4] |
Experimental Protocols
Accurate characterization of ethoxylated surfactants is essential for both quality control and formulation development. The following are detailed protocols for determining key properties.
Protocol 1: Determination of the Degree of Ethoxylation
While synthetic methods aim for a specific degree of ethoxylation, the result is often a distribution of chain lengths.[4][19] Therefore, analytical determination is crucial.
Method: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
This method provides a rapid and straightforward means of determining the ethylene oxide content.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Procedure:
-
Obtain a small sample of the fatty alcohol ethoxylate.
-
Record the background spectrum of the clean ATR crystal.
-
Apply the sample directly to the ATR crystal, ensuring good contact.
-
Record the sample spectrum, typically in the range of 2000 cm⁻¹ to 600 cm⁻¹.
-
Process the spectral data using a pre-established calibration model (e.g., Partial Least Squares regression) to correlate the spectral features with the degree of ethoxylation.[20]
-
Protocol 2: Determination of Critical Micelle Concentration (CMC)
Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
This is a classic and reliable method for determining the CMC.[21]
-
Instrumentation: Tensiometer (e.g., KRÜSS K100), precision balance, volumetric glassware.[22]
-
Reagents: High-purity water, surfactant of interest.
-
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water.
-
Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution using the tensiometer, ensuring the platinum ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the plot shows a distinct change in slope.[10][11]
-
Protocol 3: Determination of Cloud Point
Method: Visual Observation (Turbidity Method)
This is a simple and widely used method for determining the cloud point.[12][14]
-
Instrumentation: Water bath with temperature control, thermometer, test tubes.
-
Reagents: 1 wt% aqueous solution of the nonionic surfactant.
-
Procedure:
-
Prepare a 1 wt% solution of the surfactant in distilled or deionized water.
-
Place a portion of the solution in a test tube and immerse it in the water bath.
-
Slowly heat the water bath while gently stirring the surfactant solution.
-
The cloud point is the temperature at which the solution first becomes turbid.[12][14]
-
For surfactants with cloud points below room temperature or those not fully soluble in water, a 25% diethylene glycol butyl ether aqueous solution can be used as the solvent.[23] For those with cloud points above 90°C, measurements should be performed in a sealed ampoule.[23]
-
Visualizations
Caption: Relationship between the degree of ethoxylation and key surfactant properties.
Caption: Experimental workflow for CMC determination by surface tensiometry.
Applications in Drug Development
The ability to manipulate surfactant properties through ethoxylation is of paramount importance in pharmaceutical sciences.
-
Solubilization of Poorly Soluble Drugs: Surfactants with a higher degree of ethoxylation and consequently a higher HLB are often used to solubilize hydrophobic drug molecules within the core of micelles, enhancing their bioavailability.[2]
-
Emulsion and Microemulsion Formulation: The HLB system, which is directly tied to the degree of ethoxylation, is a cornerstone of emulsion formulation.[6] Selecting surfactants with the appropriate HLB is critical for the stability of oil-in-water and water-in-oil emulsions used as drug delivery vehicles.
-
PEGylation: The process of attaching polyethylene glycol (PEG) chains, which is analogous to ethoxylation, to therapeutic proteins and nanoparticles is a well-established strategy to increase their circulation half-life and reduce immunogenicity.[4]
Conclusion
The degree of ethoxylation is a powerful tool for tuning the properties of nonionic surfactants. A thorough understanding of its effects on HLB, CMC, cloud point, and surface tension is essential for researchers and formulation scientists. The protocols outlined in this document provide a framework for the systematic characterization of these versatile molecules, enabling their rational application in diverse fields, including the development of next-generation drug delivery systems.
References
- What is the impact of the ethoxylation degree on the characteristics of surfactants? (2022, March 22).
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021, October 26). ACS Omega. [Link]
- Characterization of surfactants. (1995, September). KRÜSS GmbH. [Link]
- Cloud Point of Surfactants. METTLER TOLEDO. [Link]
- The Cloud Point of Alkyl Ethoxylates and Its Prediction with the Hydrophilic–Lipophilic Difference (HLD) Framework. (2020, January 21). Langmuir. [Link]
- Standard Test Method for Cloud Point of Nonionic Surfactants.
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021, October 26). ACS Omega. [Link]
- Impact of the Degree of Ethoxylation of the Ethoxylated Polysorbate Nonionic Surfactant on the Surface Self-Assembly of Hydrophobin-Ethoxylated Polysorbate Surfactant Mixtures. (2014, August 19). Langmuir. [Link]
- Determination of critical micelle concentr
- Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. (2023, February 18). MDPI. [Link]
- Ethoxyl
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021, October 26). ACS Omega. [Link]
- Impact of the degree of ethoxylation of the ethoxylated polysorbate nonionic surfactant on the surface self-assembly of hydrophobin-ethoxylated polysorbate surfactant mixtures. (2014, August 19). Langmuir. [Link]
- Cloud point and surface properties of the ethoxylated and monoesterified ethoxylate of bisphenol.
- Cloud point/cloud temperature measurement methods for surfactant characterization.
- A facile surfactant critical micelle concentration determin
- Solubility parameter and hydrophilic-lipophilic balance of nonionic surfactants. (1988, May). Journal of Colloid and Interface Science. [Link]
- Effects of additives on the cloud points of selected nonionic linear ethoxylated alcohol surfactants.
- Cloud Point Determination. (2024, March 26). Shijiazhuang City Horizon Chemical Industry Co., Ltd. [Link]
- Method for Measurement of Critical Micelle Concentr
- Ethoxylated Surfactants | Applic
- Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021, October 6). ACS Omega. [Link]
- Effect of Additives on the Cloud Point of the Octylphenol Ethoxylate (30EO) Nonionic Surfactant. (2012, November 25). Journal of Surfactants and Detergents. [Link]
- Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. (2023, February 8). Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
- Basics of the HLB System. J R Hess Company, Inc. [Link]
- Effects of additives on the cloud points of selected nonionic linear ethoxylated alcohol surfactants. Deakin University research repository. [Link]
- Method of rapidly determining the degree of ethoxylation of highly ethoxylated nonionic surfactants.
- Effect of the degree of ethoxylation on water solubilization...
- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020, May 6). Langmuir. [Link]
- Determination of degree of ethoxylation of fatty alcohol ethoxylates by FTIR/ATR spectroscopy and multivalibrate calibration.
- Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. (2021, April 1). Frontiers in Chemistry. [Link]
- Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. (2022, February 14). Polymers. [Link]
- Hydrophilic-lipophilic balance – Knowledge and References. Taylor & Francis. [Link]
- Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates.
- A NEW REFRACTION METHOD FOR DETERMINING THE DEGREE OF ETHOXYLATION OF NON-IONIC SURFACTANTS. (1995). Journal of Dispersion Science and Technology. [Link]
- On the Relationships between the Hydrophilic-Lipophilic Balance and the Nanoarchitecture of Nonionic Surfactant Systems.
- Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications.
- Surface Activity of Alcohol Ethoxylates of Natural Alcohol and Fischer-tropsch Oxo-Alcohol. European Journal of Applied Engineering and Scientific Research. [Link]
- Impact of Degree of Ethoxylation on Sodium Lauryl Ether Sulfate Surfactant Adsorption onto Silicone-in-Water Emulsion Droplets. (2024, August 26). Langmuir. [Link]
- Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019, October 7). International Journal of Applied Pharmaceutics. [Link]
- Surfactants And Their Role In Pharmaceutical Product Development. (2020, January 1). International Journal of Pharmaceutical Sciences and Research. [Link]
- Hydrophilic–lipophilic balance. Wikipedia. [Link]
- Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5). International Journal of Applied Pharmaceutics. [Link]
Sources
- 1. Ethoxylates | Ethoxylated Surfactants | Applications | Venus Ethoxyethers [venus-goa.com]
- 2. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethoxylation - Wikipedia [en.wikipedia.org]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. jrhessco.com [jrhessco.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. justagriculture.in [justagriculture.in]
- 10. kruss-scientific.com [kruss-scientific.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. mt.com [mt.com]
- 13. store.astm.org [store.astm.org]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Item - Effects of additives on the cloud points of selected nonionic linear ethoxylated alcohol surfactants - Deakin University - Figshare [dro.deakin.edu.au]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ejaet.com [ejaet.com]
- 23. Cloud Point Determination - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
Application Notes and Protocols for the Synthesis of Isotridecanol-Based Plasticizers
Abstract
This document provides a comprehensive technical guide on the utilization of isotridecanol in the synthesis of high molecular weight plasticizers, specifically focusing on Diisotridecyl Phthalate (DITDP). Plasticizers are essential additives that impart flexibility and durability to polymeric materials, with polyvinyl chloride (PVC) being the primary beneficiary.[1][2] this compound, a C13 oxo alcohol, serves as a crucial precursor for high-performance plasticizers designed for demanding applications.[3] DITDP is valued for its low volatility, high thermal stability, and excellent permanence, making it an ideal choice for applications such as high-temperature automotive interiors and wire and cable insulation.[4][5] This guide details the underlying chemical principles, provides a step-by-step synthesis protocol, outlines rigorous quality control methodologies, and discusses the performance advantages of this compound-based plasticizers.
Introduction to this compound-Based Plasticizers
Plasticizers are substances incorporated into a material to enhance its flexibility, workability, and longevity.[6] While a vast array of plasticizers exists, those derived from long-chain alcohols occupy a significant position for applications requiring high permanence and minimal migration.[7] this compound is a C13 branched primary alcohol, existing as a mixture of isomers.[3][8] Its primary application in the plasticizer industry is as a reactant with dicarboxylic acid anhydrides, most notably phthalic anhydride, to produce high molecular weight esters.[3]
The resulting plasticizer, Diisotridecyl Phthalate (DITDP), is classified as a High Molecular Weight Phthalate Ester (HMWPE).[9] The large, branched alkyl chains of the this compound moiety are causally linked to DITDP's desirable properties. This high molecular weight (approx. 530.8 g/mol ) reduces the plasticizer's volatility and its tendency to migrate out of the polymer matrix, especially under thermal stress.[4][10] This characteristic is critical for maintaining the mechanical properties of the plasticized material over its service life and for applications where plasticizer loss could lead to product failure or contamination.
Materials and Reagents
Successful synthesis requires high-purity starting materials. The quality of the this compound and phthalic anhydride directly impacts the reaction efficiency and the purity of the final DITDP product.
| Compound | CAS No. | Molecular Formula | Molecular Wt. | Boiling Point | Key Properties |
| This compound (ITDA) | 68526-86-3 / 27458-92-0 | C13H28O | 200.36 g/mol | 255 - 263°C | Clear, oily liquid; mixture of branched isomers.[3][11] |
| Phthalic Anhydride (PA) | 85-44-9 | C8H4O3 | 148.12 g/mol | 284°C | White solid; reacts readily with alcohols.[12] |
| Titanium (IV) Isopropoxide | 546-68-9 | C12H28O4Ti | 284.22 g/mol | 232°C | Common esterification catalyst.[13] |
| Sodium Carbonate | 497-19-8 | Na2CO3 | 105.99 g/mol | Decomposes | Mild base for catalyst neutralization.[14] |
Synthesis of Diisotridecyl Phthalate (DITDP): Mechanism and Protocol
Reaction Mechanism: Two-Step Esterification
The synthesis of DITDP from phthalic anhydride and this compound is a classic Fischer esterification that proceeds in two distinct stages.[2][12] Understanding this two-step process is crucial for controlling the reaction and maximizing the yield of the desired diester.
-
Monoester Formation: The first step is a rapid, exothermic, and essentially irreversible ring-opening reaction of the phthalic anhydride molecule by one molecule of this compound. This reaction forms the monoester, mono-isotridecyl phthalate, and does not require a catalyst.[15][16]
-
Diester Formation: The second esterification, converting the monoester to the final diester (DITDP), is a slower, reversible equilibrium reaction.[15][16] This step necessitates a catalyst to achieve a practical reaction rate and requires the continuous removal of the water byproduct to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[12]
Caption: Reaction pathway for the two-step synthesis of DITDP.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for synthesizing DITDP on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Equipment:
-
1 L four-neck round-bottom flask
-
Mechanical stirrer with a paddle agitator
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark trap with a condenser
-
Nitrogen inlet
-
Separatory funnel
Procedure:
-
Reactor Setup & Charging:
-
Assemble the reaction apparatus, ensuring all glass joints are properly sealed.
-
Charge the flask with phthalic anhydride (148.1 g, 1.0 mol) and this compound (420.8 g, 2.1 mol). The slight molar excess of alcohol helps drive the reaction to completion.
-
Begin slow agitation and start a gentle nitrogen purge to maintain an inert atmosphere.
-
-
Step 1: Monoesterification:
-
Heat the reaction mixture to 140-150°C.[13]
-
The reaction is exothermic and proceeds rapidly. Maintain this temperature for approximately 30-60 minutes to ensure complete conversion of the phthalic anhydride to the monoester.
-
-
Step 2: Diesterification:
-
Increase the temperature of the mixture to approximately 180°C.
-
Carefully add the esterification catalyst, Titanium (IV) isopropoxide (approx. 0.5 - 1.0 g).
-
Increase the temperature further to 200-230°C to initiate the second esterification and the distillation of water.[13]
-
Collect the water byproduct in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (typically 3-5 hours). Monitor the reaction progress by measuring the acid value of the mixture (target < 0.5 mg KOH/g).
-
-
Purification of Crude DITDP:
-
Dealcoholization: Cool the reactor to ~150°C. Apply a vacuum to distill off the excess unreacted this compound.
-
Neutralization: Cool the product to 90-100°C. Add a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir for 30 minutes to neutralize the acidic catalyst residue.[14]
-
Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer. Wash the organic layer twice more with hot deionized water.
-
Drying/Stripping: Return the washed ester to the reaction flask. Heat to 120-130°C under vacuum to remove residual water and any final volatile impurities.[13]
-
The final product should be a clear, colorless to pale yellow, viscous liquid.
-
Caption: General workflow for DITDP synthesis and purification.
Quality Control and Characterization
Rigorous quality control (QC) is essential to ensure the synthesized plasticizer meets the required specifications for its intended application. The primary method for identification and purity assessment is gas chromatography coupled with mass spectrometry (GC-MS).[17][18]
Protocol: GC-MS Analysis of DITDP
This protocol provides a general framework for the QC analysis of the final product.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized DITDP into a vial.
-
Dissolve the sample in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane) to a final concentration of ~1 mg/mL.[18]
-
If necessary, use an internal standard for quantitative analysis.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: A non-polar capillary column, such as a cross-linked 5%-phenyl/95%-dimethylpolysiloxane column (30m x 0.25mm ID x 0.25µm film thickness), is suitable for separating phthalate esters.[18]
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 min.
-
-
MS Detector: Electron Impact (EI) ionization mode. Scan range m/z 50-600.
-
-
Data Analysis:
-
Identify the DITDP isomers by their characteristic retention times and mass spectra. The fragmentation pattern for phthalates typically includes a prominent ion at m/z 149.
-
Calculate the purity of the sample by integrating the peak areas of the DITDP isomers relative to the total integrated area of all peaks in the chromatogram. The uncertainty in determining plasticizer content can be less than 1%.[19]
-
Key Quality Specifications
The performance of a plasticizer is defined by several key physical and chemical properties.
| Parameter | Typical Value | Significance & Rationale |
| Appearance | Clear, Viscous Liquid | Indicates absence of gross contamination or degradation byproducts. |
| Ester Content (Purity) | > 99.5% | High purity ensures consistent plasticizing efficiency and performance. |
| Color (APHA) | < 50 | A low color value is critical for applications where clarity and aesthetics are important. |
| Acid Value (mg KOH/g) | < 0.05 | A low acid value indicates complete reaction and proper neutralization; residual acid can degrade PVC. |
| Water Content | < 0.1% | Excess water can affect the electrical properties of PVC insulation and cause processing issues. |
| Volatility (Weight Loss @ 150°C, 2hr) | < 0.5% | Low volatility is the primary advantage of DITDP, ensuring permanence and long service life.[4] |
Applications and Performance Advantages
The use of this compound as the alcohol feedstock directly imparts the high molecular weight and branched structure that defines DITDP's performance. These structural features result in several key advantages, making DITDP a preferred plasticizer for demanding flexible PVC applications.
-
Wire and Cable Insulation: DITDP's low volatility ensures it does not migrate out of the PVC matrix at elevated operating temperatures, preserving the insulation's flexibility and electrical resistivity over time.[4]
-
Automotive Interiors: In applications like dashboards and door panels, high temperatures can cause lower molecular weight plasticizers to volatilize and condense on cooler surfaces like windshields, a phenomenon known as "fogging." DITDP's high permanence significantly reduces fogging.[5]
-
Outdoor Applications: For products like roofing membranes and tarpaulins, DITDP provides excellent resistance to environmental aging and extraction by weathering, prolonging the product's functional life.[5][20]
The causality is clear: the C13 alkyl chains from this compound create a larger, more entangled molecule within the PVC matrix compared to smaller plasticizers. This increased size and steric hindrance physically restricts the molecule's mobility, leading to lower diffusion rates, reduced volatility, and superior resistance to extraction.
Conclusion
This compound is a pivotal raw material in the production of high-performance plasticizers. The synthesis of Diisotridecyl Phthalate via a two-step esterification with phthalic anhydride yields a product with exceptional thermal stability and permanence. The protocols outlined in this guide provide a robust framework for the synthesis and quality validation of DITDP. By understanding the causal link between this compound's molecular structure and the final plasticizer's performance characteristics, researchers and developers can effectively leverage these materials for advanced and durable polymer applications.
References
- Gerstel GmbH & Co.KG. (n.d.). Analysis of Plasticizers in Medical Products by GC-MS with a Combined Thermodesorption - Cooled Injection System.
- Wikipedia. (n.d.). Phthalates.
- Cambridge Polymer Group, Inc. (2013). Quantification of Plasticizers in Plastics.
- Ataman Kimya. (n.d.). This compound.
- Egbosiuba, T. C., Abdulkareem, A. S., Kovo, A. S., Tijani, J. O., & Auta, M. (2021). Applications of Various Plasticizers in the Plastic Industry -Review.
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.
- Bernard, L., Breysse, C., Pirot, F., & Falson, F. (2018). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC–MS.
- Polynt. (n.d.). Phthalates plasticizers.
- Google Patents. (n.d.). Preparation of plasticizer esters from phthalic anhydride residue.
- CORE. (n.d.). ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS.
- Lungu, A., Vlase, G., Vlase, T., & Plesu, N. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- Marín-Sáez, J., et al. (2023). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS.
- MolecularCloud. (2024). Application of Plasticizers in Polymers.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisotridecyl Phthalate.
- National Institutes of Health (NIH). (n.d.). Diisotridecyl phthalate. PubChem.
- PETROM - Petroquímica Mogi das Cruzes. (n.d.). DTDP (Di-Isotridecyl Phthalate).
- Univar Solutions. (n.d.). Diisodecyl Phthalate, Technical Grade, Liquid.
- Chemistry For Everyone. (2023). How Are Plasticizers Made?. YouTube.
- The Good Scents Company. (n.d.). This compound.
- DC Chemicals. (n.d.). Ditridecyl phthalate.
- Wikipedia. (n.d.). Phthalic anhydride.
- ResearchGate. (n.d.). Phthalic anhydride esterification with various alcohols over sulfuric acid catalyst.
- Kulawska, M., Moroz, H., & Kasprzyk, A. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst.
- Sasol. (n.d.). MARLIPAL O13 this compound ethoxylates.
- ResearchGate. (n.d.).
- Huajinda. (2024). What Are the Major Source Manufacturers of this compound?.
- Google Patents. (n.d.). Purification of plasticizers.
- Platinum Industries. (2022). Quality control of PVC stabilizers - A kind of Magic?.
- PTI.Tech. (2024). Quality Control in Plastic Manufacturing: How to Improve Your QC Process for Optimum Results.
- Scribd. (n.d.). Esterification of Phthalic Anhydride.
- WellPCB. (2023). Removing Plasticizer from Fish Oil: Effective Solutions and Technologies.
- Semantic Scholar. (2011).
- Google Patents. (n.d.). Diisodecyl phthalate preparation method.
- Patil, M. S., Gurudasani, V.D., & Usmani, G. A. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment.
- Publisso. (2021). Diisotridecyl phthalate, ditridecyl phthalate.
- National Institutes of Health (NIH). (2018). Plasticizers Derived from Biomass Resources: A Short Review. PubMed Central.
- E3S Web of Conferences. (2023). Solving the impact of Phthalate plasticizers in relieving environment pollution.
Sources
- 1. Phthalates - Wikipedia [en.wikipedia.org]
- 2. Phthalates plasticizers | POLYNT [polynt.com]
- 3. atamankimya.com [atamankimya.com]
- 4. DTDP (Di-Isotridecyl Phthalate) - PETROM - Petroquímica Mogi das Cruzes [petrom.com.br]
- 5. univarsolutions.com [univarsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. kgt88.com [kgt88.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS No. 27458-92-0; 68526-86-3 | Reformchem [reformchem.com]
- 12. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 13. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst | Semantic Scholar [semanticscholar.org]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]
A Comprehensive Guide to the Analytical Quantification of Isotridecanol Isomers
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isotridecanol, a C13 oxo-alcohol, is a complex mixture of branched-chain primary alcohols crucial in the manufacturing of surfactants, lubricants, and plasticizers.[1][2] The specific isomeric distribution significantly impacts the physicochemical properties and performance of the final products, necessitating robust and reliable analytical methods for its quantification.[1] Direct analysis is hampered by the alcohol's low volatility and the high polarity of the hydroxyl group, which leads to poor chromatographic performance.[3] This application note provides a detailed guide to two primary analytical methodologies for the accurate quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chemical derivatization. We present validated, step-by-step protocols, explain the causality behind experimental choices, and offer insights into method validation, ensuring trustworthiness and scientific integrity.
Introduction: The Analytical Challenge of this compound
This compound (ITDA) refers to a mixture of C13 branched-chain alcohols, primarily used as a chemical intermediate.[1] Unlike its linear counterpart, n-tridecanol, the branching in ITDA's alkyl chain disrupts crystal packing, resulting in a substance that is a liquid at room temperature with low water solubility.[1][4] The quantification of ITDA is critical for quality control and to understand structure-activity relationships in its downstream applications, such as ethoxylated surfactants.[5][6]
The primary analytical hurdles for long-chain alcohols like ITDA are:
-
Poor Volatility: Their high boiling points make them challenging to analyze by gas chromatography without modification.[7]
-
Polarity: The hydroxyl (-OH) group is prone to forming hydrogen bonds, which can lead to undesirable interactions with the GC column, resulting in significant peak tailing and reduced sensitivity.[3]
-
Lack of a UV Chromophore: ITDA does not absorb ultraviolet light, precluding the use of standard HPLC-UV detection methods.[8]
To overcome these challenges, chemical derivatization is an essential strategy. This process modifies the hydroxyl group to create a new molecule with more favorable analytical properties.
Part I: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For ITDA, its power is fully realized after a derivatization step that "masks" the polar hydroxyl group.
The Imperative of Derivatization: Silylation
Direct GC analysis of alcohols often yields broad, tailing peaks.[3] Derivatization is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[8] The most common and effective method for alcohols is silylation .[8][9]
In this reaction, an active hydrogen on the hydroxyl group is replaced by a trimethylsilyl (TMS) group. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][9] The resulting TMS-ether derivative is significantly more volatile and less polar, leading to vastly improved chromatographic behavior (sharper, more symmetrical peaks) and enhanced sensitivity.[3][7][8]
Detailed Protocol: GC-MS Quantification of this compound (as TMS-ether)
This protocol provides a robust method for the quantification of ITDA in a relatively clean matrix.
Step 1: Reagents and Materials
-
This compound standard (CAS 27458-92-0)
-
Internal Standard (IS): n-Dodecanol or 1-Eicosanol
-
Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine or Hexane (HPLC Grade)
-
Equipment: Analytical balance, heating block, 2 mL GC vials with inserts, vortex mixer.
Step 2: Standard and Sample Preparation
-
Stock Solutions: Accurately prepare stock solutions of this compound and the internal standard (e.g., 10 mg/mL) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the ITDA stock solution. For each standard, add a constant, known amount of the internal standard. A typical calibration range might be 10 µg/mL to 500 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the ITDA-containing sample into a vial. Dissolve in 1 mL of hexane. Add the same amount of internal standard as used in the calibration standards.[10]
Step 3: Silylation Derivatization Protocol
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine (if not already used as the solvent). Pyridine can act as a catalyst and acid scavenger.[7]
-
Add 200 µL of BSTFA + 1% TMCS to the vial.[9] It is recommended to add the silylating reagent in at least a 2:1 molar excess relative to the active hydrogens.[9]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.[9]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Step 4: GC-MS Instrument Conditions The following conditions are a typical starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | Non-polar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm)[10][11] | Provides good separation for a wide range of semi-volatile compounds, including TMS derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good separation efficiency. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading while allowing a sufficient amount of analyte to reach the detector. |
| Oven Program | 100°C (1 min), ramp at 15°C/min to 300°C, hold for 5 min[10] | Separates the ITDA isomers from the solvent and other potential components based on boiling points. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass spectral data for compound identification. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp | 150°C | Ensures stable mass filtering. |
| Acquisition Mode | Scan (m/z 40-550) for identification; SIM for quantification | Scan mode provides full mass spectra for identification. Selected Ion Monitoring (SIM) increases sensitivity for target analytes. |
Step 5: Data Analysis and Quantification
-
Identification: Confirm the identity of the ITDA isomer peaks by their retention times and by comparing their mass spectra to a reference library (e.g., NIST). The TMS-derivatized alcohol will have a characteristic mass spectrum.[12][13]
-
Quantification: For each calibration standard, calculate the ratio of the peak area of the ITDA to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the known concentration of ITDA. Apply linear regression to determine the concentration of ITDA in the unknown samples based on their measured peak area ratios.
Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful alternative, particularly for complex matrices or when analyzing ITDA alongside its ethoxylated derivatives, which are not amenable to GC.[14][15] Similar to GC, derivatization is key to achieving high sensitivity.
Derivatization for Enhanced Ionization
For LC-MS using electrospray ionization (ESI), derivatization can be used to attach a readily ionizable group to the analyte. Phenyl isocyanate (PIC) is an effective reagent for derivatizing alcohols.[16] It reacts with the hydroxyl group to form a phenylurethane derivative, which ionizes efficiently in the ESI source, significantly improving detection limits.[16]
Detailed Protocol: LC-MS/MS Quantification of ITDA (as Phenylurethane)
This protocol is adapted from methodologies for similar long-chain alcohols and provides excellent sensitivity.[16]
Step 1: Reagents and Materials
-
This compound standard
-
Internal Standard (IS): Isotope-labeled ITDA or a structurally similar alcohol not present in the sample.
-
Derivatizing Reagent: Phenyl isocyanate (PIC)
-
Solvents: Acetonitrile, Ethyl Acetate, Water (all LC-MS grade)
-
Buffer: Ammonium Acetate
Step 2: Standard and Sample Preparation
-
Prepare stock and calibration standards as described in the GC-MS section, using acetonitrile as the solvent.
-
Prepare samples by dissolving a known quantity in acetonitrile. Add the internal standard.
Step 3: Phenyl Isocyanate Derivatization Protocol
-
To 100 µL of sample or standard, add 50 µL of a 1% (v/v) solution of phenyl isocyanate in ethyl acetate.
-
Cap the vial and heat at 60°C for 30 minutes.[16]
-
After cooling, the sample can be diluted with the mobile phase if necessary and is ready for analysis.
Step 4: LC-MS/MS Instrument Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and is compatible with mass spectrometry. |
| Column | Reverse-phase, e.g., C18, 100 mm x 2.1 mm, 1.9 µm[16] | Retains the relatively non-polar phenylurethane derivative, allowing separation from polar interferences. |
| Column Temp | 35°C[16] | Ensures reproducible retention times. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[16] | Aqueous phase for the reverse-phase gradient. The buffer aids in ionization. |
| Mobile Phase B | Acetonitrile[16] | Organic phase for eluting the analyte. |
| Flow Rate | 0.2 mL/min[16] | Appropriate for the column dimensions and ESI efficiency. |
| Gradient | Start at 40% B, ramp to 100% B over 20 min, hold for 5 min[16] | Gradient elution is necessary to elute the strongly retained derivative. |
| MS/MS System | Sciex QTRAP 6500+ or equivalent | High-sensitivity tandem quadrupole for quantitative analysis using MRM. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Phenylurethane derivatives ionize well in positive ESI. |
| MRM Transitions | To be determined by infusing a derivatized standard. e.g., [M+H]+ → fragment ion | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. |
Method Validation Strategy
Any analytical method intended for routine use must be validated to demonstrate its fitness for purpose.[17] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19]
| Parameter | Description & Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which this is true. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies in a sample matrix. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate). |
Summary and Method Comparison
The choice between GC-MS and LC-MS/MS depends on the specific application, available instrumentation, and required sensitivity.
| Feature | GC-MS with Silylation | LC-MS/MS with PIC Derivatization |
| Principle | Separation based on volatility/boiling point. | Separation based on polarity/hydrophobicity. |
| Sensitivity | High, especially in SIM mode. | Very high, typically superior to GC-MS. |
| Sample Throughput | Moderate; derivatization and GC run times can be long. | High; UPLC systems allow for rapid analysis. |
| Matrix Effects | Generally low, but non-volatile matrix components can foul the inlet. | Can be significant (ion suppression/enhancement); requires careful method development and use of internal standards. |
| Instrumentation Cost | Lower than LC-MS/MS. | Higher. |
| Best Suited For | Routine QC, analysis of ITDA in less complex matrices. | Trace-level analysis, complex matrices, simultaneous analysis with non-volatile analytes (e.g., ethoxylates).[14] |
Conclusion
The accurate quantification of this compound is achievable through robust chromatographic methods. Due to the inherent properties of this long-chain alcohol, chemical derivatization is a mandatory step for achieving the required sensitivity and peak shape for both GC-MS and LC-MS/MS analysis. Silylation followed by GC-MS is a reliable and widely accessible technique suitable for many quality control applications. For analyses requiring higher sensitivity or for complex sample matrices, derivatization with phenyl isocyanate followed by LC-MS/MS offers a superior alternative. The protocols and validation strategies outlined in this guide provide a comprehensive framework for scientists to develop and implement reliable methods for the quantification of this compound.
References
- Benchchem. Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis. Accessed January 4, 2026. Link
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Accessed January 4, 2026. Link
- Chemistry LibreTexts.
- Schimmelmann Research. Derivatizing Compounds. Accessed January 4, 2026. Link
- SIELC Technologies. Separation of Isotridecanoic acid on Newcrom R1 HPLC column. Accessed January 4, 2026. Link
- PubChem - NIH. Isotridecan-1-ol. Accessed January 4, 2026. Link
- Benchchem. This compound | 27458-92-0. Accessed January 4, 2026. Link
- GL Sciences. Alcohols-Glycols. Accessed January 4, 2026. Link
- Runguphan, W., & Kocharin, K. (2021). Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography. Methods in Molecular Biology, 2290, 69–77. Link
- FDA. Q2(R2) Validation of Analytical Procedures. Accessed January 4, 2026. Link
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Link
- Analytice. Determination of ethoxylated this compound - SOILS analysis. Accessed January 4, 2026. Link
- ACS Reagent Chemicals. Validation and Verification Guidelines for Analytical Methods. Accessed January 4, 2026. Link
- Lavanya, G., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389–402. Link
- The Royal Society of Chemistry. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Link
- Center for Stable Isotopes.
- Lab Manager. Validation of Analytical Methods. Accessed January 4, 2026. Link
- Benchchem.
- Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Accessed January 4, 2026. Link
- PubChem - NIH.
- Asikin, Y., et al. (2012). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 18(6), 849-856. Link
- Tupec, M., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology. Link
- Grynkiewicz, M., & Polkowska, Z. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Water, Air, & Soil Pollution, 228(10), 382. Link
- The Good Scents Company. This compound C11-14-iso-alcohols, C13-rich. Accessed January 4, 2026. Link
- NIST WebBook. n-Tridecan-1-ol. Accessed January 4, 2026. Link
- De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509–521. Link
- Benchchem. Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). Accessed January 4, 2026. Link
- Ataman Kimya. ETHOXYLATED this compound. Accessed January 4, 2026. Link
- Ataman Kimya.
- Sasol.
- EPA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound, 27458-92-0 [thegoodscentscompany.com]
- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isotridecyl alcohol, trimethylsilyl derivative | C16H36OSi | CID 552322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of ethoxylated this compound - SOILS analysis - Analytice [analytice.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. wjarr.com [wjarr.com]
gas chromatography-mass spectrometry (GC-MS) of Isotridecanol isomers
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Isotridecanol Isomers
Authored by: Senior Application Scientist
Date: January 8, 2026
Abstract
This compound, a crucial industrial chemical, is not a single molecular entity but a complex mixture of branched-chain primary alcohols (C₁₃H₂₈O).[1] This isomeric complexity arises directly from its synthesis via the hydroformylation of dodecene isomer blends.[1] The specific distribution of these isomers significantly dictates the physicochemical properties and performance of derived products like surfactants and plasticizers.[2] Consequently, a robust analytical methodology is imperative for quality control, process optimization, and research. This application note presents a comprehensive, field-proven protocol for the separation and identification of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind key experimental choices, including the critical need for derivatization, optimization of chromatographic parameters, and interpretation of mass spectral data. This guide is designed for researchers, scientists, and drug development professionals seeking a definitive method for characterizing this complex alcohol mixture.
The Analytical Challenge: Isomerism and Molecular Behavior
The analysis of this compound isomers by GC-MS is fundamentally challenging due to two core issues: the inherent similarity of the isomers and the analytical behavior of long-chain alcohols.
-
Chromatographic Co-elution: Structural isomers possess identical molecular weights and often exhibit very similar physicochemical properties, such as boiling points and polarity.[3] This leads to nearly identical partitioning behavior on standard gas chromatography columns, resulting in significant peak overlapping or complete co-elution, where multiple isomers are not resolved and appear as a single peak.[3][4] Achieving separation requires a highly selective stationary phase and a finely tuned temperature program to exploit the subtle differences in isomer structure.
-
Mass Spectrometric Ambiguity: Under standard Electron Ionization (EI), long-chain alcohols are prone to extensive and rapid fragmentation.[5][6] The molecular ion (M⁺•) peak is often weak or entirely absent.[7] Fragmentation is dominated by two primary pathways:
-
Alpha-Cleavage: The breaking of the C-C bond adjacent to the oxygen, a common and favorable pathway for alcohols.[6][7]
-
Dehydration: A facile loss of a water molecule (M-18), which can be so prominent that the [M-H₂O]⁺• peak is more intense than the molecular ion.[7] This fragmentation behavior, while characteristic of alcohols, produces many common ions across different isomers, making definitive identification based on the mass spectrum of the underivatized alcohol difficult.
-
To overcome these significant hurdles, chemical derivatization is an essential and highly effective strategy.[5][8]
Principle of the Method: Silylation for Enhanced Analysis
This protocol employs a derivatization step known as silylation prior to GC-MS analysis. In this reaction, the active hydrogen of the alcohol's hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[9] The most common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
The rationale for this step is threefold:
-
Increased Volatility: The polar -OH group, which can form hydrogen bonds, is replaced by a non-polar, non-hydrogen-bonding -O-TMS group. This reduces intermolecular forces, lowers the boiling point, and increases the compound's volatility, making it more amenable to GC analysis.[8][10]
-
Improved Chromatographic Performance: Derivatization leads to less peak tailing and better peak shapes, which in turn improves resolution and the accuracy of quantification.[11]
-
More Informative Mass Spectra: TMS-derivatized alcohols produce characteristic and structurally informative fragment ions. While the molecular ion may still be of low abundance, prominent ions corresponding to the loss of a methyl group ([M-15]⁺) and the loss of trimethylsilanol ([M-90]⁺) are typically observed, aiding in confirmation.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound isomers.
Reagents and Materials
-
Standards: High-purity (>98%) reference standards of relevant this compound isomers, if available. If not, a well-characterized commercial this compound mixture can be used as a reference material.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvents: Anhydrous Pyridine or N,N-Dimethylformamide (DMF), HPLC grade. Hexane, HPLC grade.
-
Apparatus: Analytical balance, heating block or water bath (set to 70°C), 2 mL autosampler vials with PTFE-lined caps, micropipettes, gentle nitrogen stream evaporator.
Sample Preparation and Derivatization Workflow
-
Sample Aliquot: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample completely.
-
Derivatization: Add 250 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and place it on a heating block at 70°C for 45 minutes to ensure complete derivatization.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Dilution: Dilute the derivatized sample with hexane to a final concentration of approximately 100 µg/mL. For example, take 10 µL of the reaction mixture and dilute to 1 mL with hexane.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Instrumentation and Parameters
The following parameters have been optimized for the separation of C13 alcohol isomers. Adjustments may be necessary based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Thermo Scientific TRACE 1310 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% phenyl-methylpolysiloxane column offers good general separation of derivatized alcohols based on boiling points and subtle structural differences. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analytes. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for column dimensions to achieve good separation efficiency.[4] |
| Oven Program | Initial Temp: 80°C, hold for 2 minRamp: 5°C/min to 280°CHold: 10 min | A slow temperature ramp is crucial for improving the resolution of closely eluting isomers.[4] |
| Mass Spectrometer | ||
| MS System | Thermo Scientific ISQ 7000 or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns and allows for library matching.[5] |
| Ion Source Temp | 230°C | Optimized to prevent analyte degradation while ensuring efficient ionization. |
| Mass Range | m/z 40-500 | Covers the expected mass range of fragments from the derivatized this compound isomers. |
| Scan Mode | Full Scan | Acquires complete mass spectra for identification. |
Data Analysis and Interpretation
Accurate identification of this compound isomers relies on a combined analysis of chromatographic retention times and mass spectral fragmentation patterns.
Chromatographic Analysis
The total ion chromatogram (TIC) will show a series of peaks corresponding to the different TMS-derivatized this compound isomers. Due to the complexity of the starting material, a "picket fence" of closely spaced peaks is expected.
-
Retention Time (RT): The elution order is generally related to the boiling point of the isomers. Less branched, more linear isomers tend to have slightly longer retention times than more highly branched, compact isomers.
-
Peak Resolution: The goal is to achieve baseline or near-baseline separation of the major isomers. The slow temperature ramp is critical for this.[4]
Mass Spectral Analysis
For each resolved chromatographic peak, a mass spectrum should be extracted and analyzed.
The mass spectrum of a TMS-derivatized this compound isomer (molecular weight of the underivatized alcohol is 200.36 g/mol [12]; TMS ether is ~272.5 g/mol ) will exhibit characteristic fragments.
| m/z Value | Fragment Identity | Significance |
| M⁺• (e.g., 272) | Molecular Ion | Often very weak or absent. |
| M-15 | [M - CH₃]⁺ | Key diagnostic ion. Loss of a methyl group from the TMS moiety. This is typically a prominent peak and helps confirm the molecular weight.[5] |
| M-90 | [M - (CH₃)₃SiOH]⁺ | Loss of trimethylsilanol via rearrangement. Another characteristic fragment for TMS ethers of alcohols.[5] |
| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation. A common, often abundant, ion in the spectra of TMS derivatives. |
| Various | Alkyl fragments (CₙH₂ₙ₊₁) | Fragmentation of the C₁₃ alkyl chain, particularly at points of branching, can provide clues to the specific isomeric structure.[13] |
Library Matching
The acquired mass spectra for each peak should be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[14]
-
A high Match Factor (>800) suggests a good similarity between the acquired spectrum and a library spectrum.[14]
-
It is crucial for an experienced analyst to manually verify the library hit, as libraries may not contain all possible this compound isomers, and similar isomers will produce similar spectra.[14] The presence of key diagnostic ions (e.g., M-15) is critical for confirmation.
Method Validation Considerations
For quantitative applications, the method should be validated according to established guidelines.[15][16] Key parameters include:
-
Specificity: The ability to resolve the target isomers from each other and from any matrix interferences.[15]
-
Linearity: The method should demonstrate a linear response over a defined concentration range (e.g., 1-200 µg/mL). A correlation coefficient (r²) of ≥0.995 is typically required.[17][18]
-
Precision: Assessed as the relative standard deviation (RSD) of replicate measurements. Typically, RSD should be <5% for intra-day and <10% for inter-day precision.[19]
-
Accuracy: Determined by spike-recovery experiments, with recovery values typically expected to be within 85-115%.[19]
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[17]
Conclusion
The isomeric complexity of this compound presents a formidable analytical challenge. The GC-MS method detailed in this application note, which incorporates an essential silylation derivatization step, provides a robust and reliable framework for the successful separation and identification of these isomers. By increasing analyte volatility, improving chromatographic performance, and yielding more informative mass spectra, this protocol empowers researchers to achieve definitive characterization. Careful optimization of the GC temperature program and diligent interpretation of characteristic mass fragments are paramount to resolving and identifying the individual components of this complex industrial mixture.
References
- Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers - Benchchem. (n.d.).
- Derivatizing Compounds: Available Compounds: Reference Materials - Schimmelmann Research. (n.d.).
- This compound | 27458-92-0 - Benchchem. (n.d.).
- Derivatization - Chemistry LibreTexts. (2023, August 29).
- GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS - UPB. (n.d.).
- Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? | ResearchGate. (2020, July 26).
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2025, August 14).
- Overcoming poor fragmentation in mass spectrometry of long-chain alcohols - Benchchem. (n.d.).
- Isotridecan-1-ol | C13H28O | CID 33865 - PubChem - NIH. (n.d.).
- Mass spectral interpretation - Wikipedia. (n.d.).
- resolving co-eluting isomers of batylalcohol in chromatography - Benchchem. (n.d.).
- Mass Spectra of Alcohols | Analytical Chemistry - ACS Publications. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns. (n.d.).
- ISOTRIDECYL ALCOHOL - Ataman Kimya. (n.d.).
- ISOTRIDECYL ALCOHOL | - atamankimya.com. (n.d.).
- This compound | - atamankimya.com. (n.d.).
- Alcohol : Mass Spectra Fragmentation Patterns. (n.d.).
- The separation of optical isomers by gas chromatography - CORE. (n.d.).
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2025, August 7).
- Conducting GC Method Validation Using High Accuracy Standards - Environics, Inc. (2024, August 23).
- NIST/EPA/NIH Mass Spectral Library Compound Scoring - Jordi Labs. (n.d.).
- Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique - Mercury's Help Desk | Physical Chemistry Lab Notes. (n.d.).
- (a) Mass spectra of ethanol in sample (b) NIST library match... - ResearchGate. (n.d.).
- Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers - Benchchem. (n.d.).
- A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.).
- Ethanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
- Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library - ResearchGate. (2017, August 25).
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed. (2005, September 15).
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC - NIH. (2021, November 9).
- Isopropyl Alcohol - the NIST WebBook. (n.d.).
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. (n.d.).
- Gas chromatography tandem mass spectrometry for biomarkers of alcohol abuse in human hair - PubMed. (n.d.).
- Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives - Morressier. (2022, March 24).
- APPLICATIONS OP GAS CHROMATOGRAPHY - MASS SPECTROMETRY TO ORGANIC CHEMISTRY BS Middleditch Ph - University of Glasgow. (n.d.).
- Application Notes: GC - LCGC International. (n.d.).
- Analysis of Isomeric Flavor and Aroma Compounds by High Resolution IMS-MS: Application Note - TOFWERK. (n.d.).
- AppNote044-JWH-018 Isomers by GC-IR - Spectra Analysis. (n.d.).
- Application Note: Identification of Anethole Isomers by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol : Mass Spectra Fragmentation Patterns [mail.almerja.com]
- 7. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jordilabs.com [jordilabs.com]
- 15. environics.com [environics.com]
- 16. impactfactor.org [impactfactor.org]
- 17. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: HPLC Analysis of Isotridecanol Ethoxylates
Abstract
Isotridecanol ethoxylates (ITDEs) are a class of non-ionic surfactants with widespread applications in detergents, emulsifiers, and industrial formulations.[1] The functional properties of these surfactants are dictated by the distribution of their ethylene oxide (EO) oligomers. Consequently, precise and robust analytical methods are essential for quality control and product development. This comprehensive guide provides a detailed protocol for the analysis of ITDEs using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This document moves beyond a simple procedural outline to explain the scientific rationale behind the experimental choices, ensuring a deep understanding and successful implementation of the method for researchers, scientists, and drug development professionals.
The Analytical Imperative: Characterizing Polydispersity in this compound Ethoxylates
This compound ethoxylates are synthesized by the reaction of this compound with ethylene oxide, resulting in a mixture of molecules with varying lengths of the polyethylene glycol ether chain.[2] This distribution of oligomers, known as polydispersity, is a critical factor influencing the surfactant's performance characteristics such as solubility, detergency, and emulsifying power. Therefore, the primary objective of the HPLC analysis is to separate and quantify these individual oligomers to determine the ethoxylate distribution profile of the ITDE sample.
The analytical challenge stems from the fact that ITDEs are a complex mixture of structurally similar compounds that lack a strong UV chromophore, rendering standard UV detection ineffective.[3] This necessitates the use of a universal detector like the ELSD and a chromatographic method that can resolve the oligomers based on subtle differences in their physicochemical properties.
Foundational Principles: Strategic Selection of HPLC Methodology
The separation of ITDE oligomers can be achieved by targeting either the hydrophobic alkyl chain or the hydrophilic polyethylene glycol chain. This is accomplished by selecting the appropriate HPLC mode.
-
Reversed-Phase (RP) HPLC: This is the most common approach for analyzing alcohol ethoxylates.[4] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the isotridecyl chain and the stationary phase. As the length of the hydrophilic ethoxylate chain increases, the molecule becomes more polar and elutes earlier. This allows for the separation of oligomers based on the number of ethoxy units.[5]
-
Normal-Phase (NP) and Hydrophilic Interaction Liquid Chromatography (HILIC): In NP-HPLC and HILIC, a polar stationary phase is used.[6][7] The separation is based on the interaction of the hydrophilic polyethylene glycol chain with the stationary phase. Longer ethoxylate chains interact more strongly and are retained longer. While effective, RP-HPLC often provides a more robust and reproducible separation for this class of compounds.
-
Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector ideal for non-volatile analytes that do not possess a UV chromophore, such as ITDEs.[3][8] The detector works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles. The detector's response is proportional to the mass of the analyte, making it suitable for quantifying the relative amounts of each oligomer.[9]
This guide will focus on a validated RP-HPLC method with ELSD, which provides excellent resolution and is widely used for the characterization of non-ionic surfactants.[3][4]
Comprehensive Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC-ELSD analysis of this compound Ethoxylates.
Required Materials and Reagents
-
Solvents: HPLC-grade acetonitrile and water.
-
Stationary Phase: A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample: this compound ethoxylate standard or sample for analysis.
-
Instrumentation:
-
HPLC system with gradient elution capability.
-
Evaporative Light Scattering Detector (ELSD).
-
Analytical balance and standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Instrument and Mobile Phase Configuration
Mobile Phase A: Water Mobile Phase B: Acetonitrile
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
Note: The optimal ELSD settings are dependent on the mobile phase composition and flow rate. These should be optimized to ensure complete solvent evaporation and maximize signal-to-noise ratio.
Preparation of Standards and Samples
-
Stock Solution: Accurately weigh approximately 100 mg of the ITDE standard or sample into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 10 mg/mL stock solution.
-
Working Solution: Dilute the stock solution as needed to fall within the linear range of the ELSD. A typical starting concentration is 1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method Parameters
The following table details the recommended HPLC conditions.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Profile | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | ELSD |
Rationale for Method Parameters: A gradient elution is employed to effectively separate the wide range of oligomers present in a typical ITDE sample. The initial mobile phase composition allows for the retention of the more hydrophobic oligomers, while the increasing concentration of acetonitrile facilitates the elution of all components within a reasonable timeframe. The elevated column temperature reduces viscosity and improves peak shape.
Data Interpretation
The output from the HPLC-ELSD system will be a chromatogram displaying a series of peaks, where each peak represents an ITDE oligomer with a specific number of ethoxy units. In reversed-phase mode, oligomers with a higher degree of ethoxylation (more hydrophilic) will elute earlier.
-
Peak Identification: The oligomers are identified by their elution order.
-
Relative Quantification: The area of each peak corresponds to the relative mass of that oligomer in the sample. The percentage of each oligomer can be calculated as follows: % Oligomer = (Individual Peak Area / Total Peak Area) x 100
Visualizing the Analytical Process
The following diagrams illustrate the experimental workflow and the separation mechanism.
Caption: A schematic of the experimental workflow for the HPLC-ELSD analysis of ITDEs.
Caption: The separation mechanism of ITDE oligomers on a reversed-phase C18 column.
Ensuring Method Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this analytical method, the following steps are recommended:
-
System Suitability: Before analyzing samples, perform replicate injections of a standard solution to verify the performance of the HPLC system. Key parameters to monitor include peak retention time, peak area, and theoretical plates. The relative standard deviation (RSD) for these parameters should be within acceptable limits (e.g., <2%).
-
Use of Reference Standards: A well-characterized reference standard is essential for confirming the identity of the oligomer peaks and for comparing different batches of ITDE samples.
-
Method Validation: For routine quality control applications, the method should be fully validated according to established guidelines (e.g., ICH). This includes assessing linearity, accuracy, precision, specificity, and robustness.
By adhering to these principles, this HPLC-ELSD method provides a reliable and accurate tool for the detailed characterization of this compound ethoxylates.
References
- Polymer Solutions. (2015, December 17). HPLC Analysis: Method Development and Validation.
- LabRulez LCMS. Application of Evaporative Light Scattering Detector ELSD-LT (Part 3) Analysis of Surfactants.
- Crescenzi, C., Di Corcia, A., Samperi, R., & Marcomini, A. (2000). Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection.
- van der Hoeven, R. A., van der Wagt, B., & Tjaden, U. R. (2018). Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations Using Comprehensive Two-Dimensional LC with ELSD and MS Detection.
- Shimadzu. Application of Evaporative Light Scattering Detector ELSD-LT (Part 3) Analysis of Surfactants.
- Agilent Technologies. (2011, May 23). Characterization of Pharmaceutical Polymers by HPLC and GPC.
- LookChem. (2019, July 23). Homologue separation of linear alcohol ethoxylates by high-performance liquid chromatography.
- U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates.
- Ataman Kimya. ETHOXYLATED this compound.
- Agilent Technologies. Separation of Homologous Series of Technical Detergents with the Agilent 1290 Infinity 2D-LC Solution Coupled to an Evaporative.
- ResearchGate. (2025, August 6). Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry.
- National Institutes of Health. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate).
- Intertek. High Sensitivity - High Performance Liquid Chromatography for Polymer Additive Analysis.
- Ataman Kimya. This compound ETHOXLATE.
- ACS Publications. HPLC analysis of polymers. Separation of hydroxy-functional poly(methyl methacrylate) by number of hydroxyls and separation of poly(methyl methacrylate) oligomers.
- Analytice. Determination of ethoxylated this compound.
- Selerity Technologies. THE ANALYSIS OF ETHOXYLATED SURFACTANTS BY SUPERCRITICAL FLUID CHROMATOGRAPHY.
- Semantic Scholar. (1993, August 1). Analysis of ethoxylated alcohol surfactants in water by HPLC.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. jasco.co.uk [jasco.co.uk]
- 7. jascoinc.com [jascoinc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
Application Notes & Protocols: Formulation of High-Performance Lubricants with Isotridecanol
Abstract: This document provides a detailed technical guide for researchers and formulation scientists on the utilization of Isotridecanol (ITDA) and its derivatives in the development of high-performance lubricants. We will explore the core chemical pathways, provide step-by-step formulation protocols for a semi-synthetic metalworking fluid, and detail the requisite performance evaluation standards. The causality behind component selection and process parameters is emphasized to provide a foundational understanding for innovation and troubleshooting.
Introduction: The Strategic Role of this compound in Modern Lubrication
This compound (ITDA), a C13 branched-chain oxo alcohol, serves as a pivotal building block in the synthesis of advanced lubricant components.[1][2][3] Unlike linear alcohols, its branched structure imparts unique physical properties such as a low pour point and excellent low-temperature fluidity, which are highly desirable in high-performance lubricant formulations. ITDA itself is not typically used as a primary lubricant base oil but is rather a versatile precursor for two critical classes of lubricant components: synthetic esters and nonionic surfactants.[2][3][4][5]
The primary advantages of using ITDA-derived components include:
-
Enhanced Thermal and Oxidative Stability: Esters synthesized from ITDA exhibit superior resistance to breakdown at high temperatures compared to many conventional mineral oils.[6]
-
Improved Lubricity and Film Strength: The polarity of ester and ether functional groups promotes strong adsorption to metal surfaces, creating a robust lubricating film.
-
Excellent Solvency: ITDA derivatives can effectively solubilize other additives, preventing deposit formation and maintaining system cleanliness.[4]
-
Versatility in Formulation: The ability to generate both lubricant base stocks (esters) and functional additives (surfactants) from a single precursor allows for streamlined and synergistic formulation design.[2][5]
Core Chemical Pathways: From this compound to Performance
The transformation of this compound into high-value lubricant components primarily follows two distinct reaction pathways: Esterification and Ethoxylation . Understanding these pathways is fundamental to selecting the correct ITDA derivative for a specific application.
Caption: Chemical pathways from this compound to lubricant components.
Esterification Pathway
Reacting ITDA with various carboxylic acids (mono-, di-, or poly-basic) yields synthetic esters.[7][8][9] These esters can be tailored to function as high-performance API Group V base stocks or as lubricity-enhancing additives.[6][7]
-
Causality: The choice of carboxylic acid dictates the final properties of the ester. For example, reacting ITDA with a long-chain fatty acid like stearic acid produces an ester with excellent lubricity and a waxy character.[8] Reaction with a dicarboxylic acid like adipic acid results in a diester with a very high viscosity index and superior low-temperature properties, making it suitable for demanding hydraulic or gear oil applications.[6]
Ethoxylation Pathway
The reaction of ITDA with ethylene oxide (EO) produces this compound ethoxylates, a class of nonionic surfactants.[1][10]
-
Causality: The number of moles of EO added per mole of ITDA (the degree of ethoxylation) is the critical variable. A low degree of ethoxylation (e.g., 2-3 moles EO) results in an oil-soluble product, useful as a co-emulsifier. A higher degree (e.g., 6-10 moles EO) yields a water-soluble surfactant with excellent emulsification and wetting properties, ideal for creating stable oil-in-water emulsions like those found in metalworking fluids.[10]
Application Focus: Formulating a Semi-Synthetic Metalworking Fluid
To illustrate the practical application of these principles, we will outline the formulation of a high-performance, semi-synthetic metalworking fluid. The objective is to create a stable concentrate that, when diluted in water, provides excellent lubricity, cooling, and corrosion protection for machining operations.[11][12]
Guideline Formulation: Component Selection & Rationale
This table details a starting-point formulation for a metalworking fluid concentrate. The selection of ITDA-derivatives is critical to performance.
| Component Class | Specific Chemical | Wt. % (in Concentrate) | Rationale & Causality |
| Base Oil | Naphthenic Mineral Oil (ISO VG 22) | 35.0 | Provides primary lubricity and cost-effectiveness. |
| Synthetic Lubricant | Isotridecyl Pelargonate | 15.0 | An ITDA-based ester that enhances boundary lubrication, improves thermal stability, and provides additive solvency. Its branched structure ensures low-temperature fluidity.[6][7] |
| Primary Emulsifier | This compound Ethoxylate (8 moles EO) | 10.0 | Creates a stable oil-in-water emulsion. The 8-mole ethoxylate provides an optimal Hydrophilic-Lipophilic Balance (HLB) for this base oil blend, resulting in small, stable oil droplets upon dilution for better cooling and workpiece wetting.[10] |
| Corrosion Inhibitor | Triethanolamine (TEA) | 8.0 | Acts as a reserve alkalinity booster to maintain a high pH (typically 8.8-9.2 in dilution), which is crucial for preventing ferrous metal corrosion.[13][14] |
| Corrosion Inhibitor | Amine Borate Ester | 5.0 | Synergistic corrosion inhibitor that provides multi-metal protection, particularly for aluminum and copper alloys.[13] |
| Anti-Wear / EP Additive | Phosphate Ester | 4.0 | Provides extreme pressure (EP) properties by forming a sacrificial phosphide layer on metal surfaces under high load, preventing tool wear and welding.[15] |
| Coupling Agent | Hexylene Glycol | 3.0 | Ensures the stability and clarity of the concentrate by keeping the various components solubilized, preventing phase separation during storage.[13] |
| Biocide | Triazine-based biocide | 1.5 | Prevents microbial growth (bacteria and fungi) in the diluted fluid, which can cause foul odors, fluid splitting, and corrosion.[15] |
| Defoamer | Silicone-based defoamer | 0.5 | Controls foam generation in high-pressure coolant systems. |
| Diluent | Deionized Water | 18.0 | Balances the formulation and aids in the pre-emulsification of the concentrate. |
Experimental Protocols
Protocol 1: Synthesis of Isotridecyl Pelargonate (Ester Lubricant)
This protocol describes a standard esterification process using a Dean-Stark apparatus to remove water, driving the reaction to completion.[8][16]
Caption: Workflow for the synthesis of Isotridecyl Pelargonate.
Methodology:
-
Reactor Setup: Equip a 1L glass reactor with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark apparatus fitted with a condenser.
-
Charge Reactants: Charge the reactor with 1.0 mole of this compound and 1.05 moles of Pelargonic Acid. The slight excess of acid ensures complete conversion of the alcohol.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen gas to prevent oxidation.
-
Heating & Catalyst Addition: Heat the mixture to 120°C. Once at temperature, add the esterification catalyst (e.g., 0.2% p-Toluenesulfonic acid by weight).
-
Esterification: Slowly heat the reaction mixture to 180-220°C. Water will begin to co-distill with the reactants and be collected in the Dean-Stark trap. Maintain reflux until no more water is collected (typically 4-8 hours).
-
Monitoring: Periodically take samples and test the acid value. The reaction is considered complete when the acid value is below 0.5 mg KOH/g.
-
Neutralization & Purification: Cool the reactor to 80°C. Add a 5% aqueous sodium hydroxide solution to neutralize the remaining acidic catalyst. Wash the organic layer with hot deionized water several times until the washings are neutral.
-
Drying: Dry the final product under vacuum (<10 mbar) at 100°C to remove any residual water.
-
Filtration: Filter the hot product through a 1-micron filter to yield a clear, finished ester.
Protocol 2: Blending of Metalworking Fluid Concentrate
The order of addition is critical to create a stable and clear concentrate.
Methodology:
-
To a clean, dry blending vessel with a variable-speed mixer, add the Naphthenic Mineral Oil and the synthesized Isotridecyl Pelargonate . Begin mixing.
-
Slowly add the This compound Ethoxylate (8 moles EO) and mix until fully homogenized.
-
Add the Phosphate Ester and mix thoroughly.
-
Add the Amine Borate Ester and mix until dissolved.
-
Slowly add the Triethanolamine (TEA). An exotherm may be observed; control the addition rate to keep the temperature below 50°C.
-
Add the Hexylene Glycol and mix.
-
Add the Deionized Water and mix until the concentrate is clear and uniform.
-
Add the Triazine-based biocide and the Silicone-based defoamer, followed by a final mix for 15 minutes.
Performance Evaluation & Self-Validation
The formulated lubricant must be rigorously tested to validate its performance against established standards. This data forms a self-validating system, confirming the efficacy of the formulation choices.[17]
| Performance Parameter | ASTM/ISO Standard | Description & Rationale for ITDA-based Formulation |
| Kinematic Viscosity @ 40°C | ASTM D445 / ISO 3104[18] | Measures the fluid's resistance to flow. The ITDA-ester helps maintain a stable viscosity across a range of temperatures. |
| Flash Point (COC) | ASTM D92 / ISO 2592[18][19][20] | Indicates the temperature at which vapors will ignite. The high boiling point of ITDA derivatives contributes to a higher flash point, improving safety.[3] |
| Pour Point | ASTM D97 / ISO 3016[18][20] | The lowest temperature at which the oil will flow. The branched structure of ITDA ensures excellent low-temperature properties. |
| Emulsion Stability (5% in 250 ppm water) | ASTM D1401 (modified)[21] | Evaluates the stability of the oil-in-water emulsion over 24 hours. The correctly chosen ITDA-ethoxylate should result in no oil separation or creaming. |
| Rust Prevention | ASTM D665 (Procedure A)[21] | Assesses the ability of the fluid to prevent rust on a steel specimen. The emulsifier package should ensure complete wetting and protection of the metal surface. |
| Wear Prevention (Four-Ball Method) | ASTM D4172 | Measures the anti-wear properties under load. The combination of the ITDA-ester and EP additives should result in a minimal wear scar diameter. |
| pH of 5% Emulsion | Potentiometric Meter | Confirms the reserve alkalinity is sufficient for corrosion control (Target: 8.8-9.2). |
Troubleshooting Common Formulation Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Emulsion Stability | Incorrect HLB of the emulsifier package; insufficient emulsifier concentration. | Blend the 8-mole ITDA ethoxylate with a more hydrophilic version (e.g., 12-mole) to increase the overall HLB. Increase emulsifier concentration in 0.5% increments. |
| Excessive Foaming | Defoamer is incompatible or at too low a concentration. High fluid agitation. | Screen alternative defoamers (e.g., non-silicone types). Increase defoamer concentration slightly. |
| Corrosion on Parts | Low pH of the diluted fluid (<8.5); poor emulsification leading to incomplete surface wetting. | Increase the concentration of TEA to boost reserve alkalinity. Re-evaluate the emulsifier package to ensure a stable, tight emulsion is formed. |
| Concentrate Haze/Separation | Insufficient coupling agent; component incompatibility. | Increase the concentration of Hexylene Glycol. Ensure all components are fully dissolved before adding the next. |
References
- MARLIPAL O13 this compound ethoxyl
- This compound, ETHOXYLATED.
- What Are the Major Source Manufacturers of this compound? Huajinda. Available online
- This compound ETHOXLATE.
- High stability esters for synthetic lubricant applications.
- This compound (ITDA). PENPET Petrochemical Trading. Available online
- Lubricant Testing Solutions. Stanhope-Seta. Available online
- What Is the ISO Cleanliness Code?
- Synthetic method of isotridecyl fatty acid ester.
- Metal-working fluid composition and production method.
- Engine Oil Lubricants Certification.
- ISO Certifications for Lubricants and Petroleum Product Manufacturing.
- Development of High-Performance Metalworking Fluids using Sustainable Base Oils: Straight Oil Formulations. Biosynthetic Technologies. Available online
- What to Know about ASTM Standards for Lubricating Oils. ASI Standards. Available online
- Formulating Semi-Synthetic Metalworking Fluids. Colonial Chemical. Available online
- How to Evaluate a New Lubricant.
- This compound.
- Processes for the preparation of saturated alcohol derivatives and their use in detergent: plasticizer: and synthetic lubricant formulations.
- Engine Oil Lubricant ASTM Tests. The Petroleum Quality Institute of America. Available online
- Synthesis of ester-based lubricating oil. Daze Lubricant. Available online
- What are the contents and standards of lubricant quality testing. INZOC. Available online
- 4 Banned Additives in Metalworking Fluids. JINZOC. Available online
- Metalworking Fluid Additives. Syensqo. Available online
- SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Universiti Kebangsaan Malaysia. Available online
- Lubricating oil test iso astm standard comparison table. Huazheng Electric. Available online
- How are synthetic ester base oils synthesised?
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 3. This compound – High-Quality Ingredient for Paints and Coatings [penpet.com]
- 4. atamankimya.com [atamankimya.com]
- 5. EP0402051A2 - Processes for the preparation of saturated alcohol derivatives and their use in detergent: plasticizer: and synthetic lubricant formulations - Google Patents [patents.google.com]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. CN1244520A - Synthetic method of isotridecyl fatty acid ester - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. atamankimya.com [atamankimya.com]
- 11. JP2022098481A - Metal-working fluid composition and production method - Google Patents [patents.google.com]
- 12. biosynthetic.com [biosynthetic.com]
- 13. colonialchem.com [colonialchem.com]
- 14. cnlubricantadditive.com [cnlubricantadditive.com]
- 15. Metalworking Fluid Additives | Syensqo [syensqo.com]
- 16. Synthesis of ester-based lubricating oil-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 17. What are the contents and standards of lubricant quality testing (introduction to lubricant oil testing instruments)-INZOC [inzocint.com]
- 18. Lubricating oil test iso astm standard comparison table - Domain Knowledge - Huazheng Electric [electric-test.com]
- 19. instru.es [instru.es]
- 20. Engine Oil Lubricants Certification | ASTM [astm.org]
- 21. How to Evaluate a New Lubricant [machinerylubrication.com]
Application Notes and Protocols for Isotridecanol as a Defoamer in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Foam is a ubiquitous and often detrimental byproduct in numerous industrial processes, leading to decreased production efficiency, equipment malfunction, and compromised product quality.[1] Effective foam control is therefore a critical operational parameter. Isotridecanol, a branched C13 fatty alcohol, serves as a potent and versatile defoaming agent, particularly in aqueous systems.[2][3] This technical guide provides an in-depth exploration of this compound's function as a defoamer, detailing its physicochemical properties, mechanism of action, and practical application protocols for various industrial settings. Furthermore, this document outlines standardized methodologies for performance evaluation and essential safety and handling procedures.
Introduction to this compound: A Profile
This compound (ITDA) is a branched-chain primary alcohol, a characteristic that significantly influences its physical and chemical properties relevant to defoaming.[4] Unlike its linear counterparts, the branched structure of this compound disrupts crystal lattice formation, resulting in a lower melting point and enhanced solubility in nonpolar solvents.[4] It is a clear, colorless, and oily liquid at room temperature with a faint, characteristic odor.[4]
Physicochemical Properties
A comprehensive understanding of this compound's properties is fundamental to its effective application as a defoamer.
| Property | Value | Source |
| Chemical Name | 11-methyldodecan-1-ol | [4][5] |
| Synonyms | Isotridecyl alcohol, C13 Oxo alcohol | [2] |
| CAS Number | 27458-92-0, 68526-86-3 | [4] |
| Molecular Formula | C13H28O | [5] |
| Molecular Weight | 200.36 g/mol | [5] |
| Appearance | Colorless, oily liquid | [2][4] |
| Boiling Point | 260-261 °C @ 760 mmHg (est.) | [6] |
| Flash Point | ~105.5 °C (TCC) | [6] |
| Solubility in Water | Practically insoluble | [2] |
| Solubility in Organic Solvents | Miscible with most common organic solvents | [2] |
The Mechanism of Defoaming: How this compound Works
The efficacy of an alcohol-based defoamer is intrinsically linked to its surface activity and insolubility in the foaming medium. The defoaming mechanism of this compound can be elucidated through a multi-step process:
-
Entry and Spreading: Due to its inherent insolubility and lower surface tension compared to the foaming liquid, droplets of this compound readily enter the foam lamella (the thin liquid film between air bubbles). Once at the air-liquid interface, the this compound droplet spreads rapidly across the surface.[7]
-
Lamella Thinning and Destabilization: As the this compound spreads, it displaces the surfactant molecules that are stabilizing the foam structure. This displacement creates a localized area of lower surface tension, initiating a surface tension gradient. This gradient induces a phenomenon known as the Marangoni effect, where the surrounding liquid is pulled away from the area of lower surface tension, causing the foam lamella to thin and weaken.[8]
-
Bubble Coalescence and Rupture: The destabilized, thinned lamella is susceptible to rupture. The presence of the this compound molecule disrupts the cohesive forces between the surfactant molecules, leading to the coalescence of smaller bubbles into larger, less stable ones that rise to the surface and burst.[7]
The Role of the Branched Structure
The branched alkyl chain of this compound is believed to enhance its defoaming performance compared to linear alcohols of similar carbon number. This can be attributed to:
-
Increased Surface Activity: The branching can lead to a less ordered arrangement at the interface, potentially increasing its surface activity and spreading coefficient.
-
Steric Hindrance: The branched structure may create greater steric hindrance, more effectively disrupting the packing of foam-stabilizing surfactants at the bubble surface.[9]
Diagram: Mechanism of this compound Defoaming Action
Caption: A simplified workflow of this compound's defoaming mechanism.
Industrial Applications and Protocols
This compound's effectiveness as a defoamer is leveraged across a multitude of industries.[3] The following sections provide detailed application notes and protocols for key sectors.
Pulp and Paper Industry
Foam is a significant issue in pulp and paper manufacturing, particularly during the washing of pulp, in the screen room, and in wastewater treatment.[1][10] Uncontrolled foam can lead to reduced drainage rates, sheet defects, and production losses.[10]
Application Protocol: Evaluation of Defoamer Efficiency in Black Liquor
This protocol is adapted from standard industry practices for assessing defoamer performance in pulp mill black liquor.
Objective: To quantify the foam knockdown and suppression efficiency of an this compound-based defoamer in a simulated pulp washing process.
Materials and Equipment:
-
Heated, jacketed graduated cylinder (1000 mL) with a gas sparging tube
-
Flow meter for gas (air or nitrogen)
-
High-speed disperser (e.g., dissolver)
-
Stopwatch
-
Black liquor sample from the pulp mill
-
This compound-based defoamer formulation
-
Pipettes or syringe for accurate dosing
Procedure:
-
Sample Preparation: Heat the black liquor sample to the process temperature (e.g., 70-80°C) in the jacketed graduated cylinder.
-
Blank Test (Foam Generation):
-
Introduce gas through the sparging tube at a constant rate (e.g., 1 L/min) to generate foam.
-
Record the initial foam height and the time taken to reach a stable maximum foam volume.
-
-
Defoamer Addition and Knockdown Test:
-
Once the maximum foam height is reached, add a predetermined dosage of the this compound defoamer (e.g., 100 ppm) directly onto the foam surface.
-
Simultaneously start the stopwatch and record the time taken for the foam to collapse to a minimal level ("knockdown time").
-
-
Foam Suppression Test:
-
Continue sparging the gas at the same rate after the initial foam collapse.
-
Record the foam height at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) to assess the defoamer's ability to suppress foam regeneration.
-
-
Data Analysis:
-
Calculate the percentage of foam reduction.
-
Plot foam height versus time to visualize the foam suppression efficiency.
-
Repeat the test with varying defoamer dosages to determine the optimal concentration.
-
Causality Behind Experimental Choices:
-
Heated, Jacketed Cylinder: Mimics the high-temperature conditions of the pulp washing process, which can significantly impact foam stability and defoamer performance.
-
Gas Sparging: Simulates the agitation and air entrapment that occurs during pulp processing.
-
Knockdown and Suppression Measurement: Differentiates between the immediate effect of the defoamer on existing foam and its long-term effectiveness in preventing new foam formation.
Diagram: Defoamer Performance Evaluation Workflow
Caption: Workflow for evaluating the performance of an this compound-based defoamer.
Paints and Coatings
In the manufacturing and application of water-based paints and coatings, foam can lead to surface defects such as craters and pinholes, and can also cause issues with filling and packaging.[11][12]
Application Protocol: Assessing Defoamer Compatibility and Efficiency in a Latex Paint Formulation
Objective: To evaluate the effectiveness of an this compound-based defoamer in a latex paint formulation and assess its impact on the final film properties.
Materials and Equipment:
-
High-speed disperser with a dissolver blade
-
Beakers and mixing vessels
-
Density cup (pycnometer)
-
Drawdown bar and charts
-
Gloss meter
-
Latex paint formulation (without defoamer)
-
This compound-based defoamer
Procedure:
-
Defoamer Incorporation:
-
To a known weight of the latex paint base, add the this compound defoamer at a specified concentration (e.g., 0.1-0.5% by weight).
-
Mix thoroughly using the high-speed disperser for a set time (e.g., 5 minutes at 2000 rpm).
-
-
Foam Control Evaluation (Density Method):
-
Immediately after mixing, measure the density of the paint using the density cup.
-
Compare this density to the density of the paint base without the defoamer and without high-speed mixing (the theoretical maximum density). A higher density indicates less entrapped air and better defoaming.
-
-
Film Application and Defect Analysis:
-
Apply a drawdown of the paint onto a chart using a drawdown bar of a specified thickness.
-
Allow the film to dry under controlled conditions.
-
Visually inspect the dried film for surface defects such as craters, pinholes, and fisheyes.
-
-
Gloss Measurement:
-
Measure the gloss of the dried paint film at different angles (e.g., 20°, 60°, 85°) using a gloss meter.
-
Compare the gloss values to a control sample without the defoamer to ensure the defoamer does not negatively impact the surface finish.
-
-
Long-Term Stability:
-
Store the paint sample with the defoamer for an extended period (e.g., 4 weeks at 50°C) to assess the long-term stability and effectiveness of the defoamer. Re-evaluate foam control and film properties after storage.
-
Causality Behind Experimental Choices:
-
High-Speed Dispersion: Simulates the high-shear conditions during paint manufacturing that can entrain air.
-
Density Measurement: Provides a quantitative measure of the amount of entrapped air, allowing for an objective comparison of defoamer efficiency.[11]
-
Drawdown and Gloss Measurement: These tests are crucial to ensure that the defoamer, while controlling foam, does not introduce other issues like surface defects or a reduction in gloss, which are critical quality parameters for paints and coatings.[11]
Formulation of this compound-Based Defoamers
While neat this compound can act as a defoamer, it is often formulated into emulsions to improve its dispersibility in aqueous systems and enhance its performance.[13] A typical formulation may include:
-
This compound (or its ethoxylates): The primary active defoaming agent.
-
Carrier Oil: A mineral or vegetable oil can be used as a carrier to aid in spreading and to reduce cost.
-
Hydrophobic Particles: Hydrophobic silica or waxes can be incorporated to enhance the foam-rupturing efficiency.[14]
-
Emulsifiers: A blend of non-ionic surfactants is used to create a stable oil-in-water emulsion. The choice of emulsifiers is critical to ensure the defoamer disperses effectively in the foaming medium without being overly solubilized.[15]
Protocol: Laboratory-Scale Preparation of an this compound Emulsion Defoamer
Objective: To prepare a stable oil-in-water emulsion of an this compound-based defoamer.
Materials and Equipment:
-
High-shear mixer (e.g., homogenizer)
-
Beakers and magnetic stirrer
-
Heating mantle or water bath
-
This compound
-
Mineral oil (as carrier)
-
Hydrophobic fumed silica
-
Non-ionic emulsifiers (e.g., sorbitan monooleate and a polyoxyethylene sorbitan monooleate)
-
Deionized water
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine the this compound and mineral oil.
-
Slowly add the hydrophobic fumed silica while mixing at low speed to avoid clumping.
-
Add the oil-soluble emulsifier (e.g., sorbitan monooleate) to the mixture.
-
Gently heat the mixture to ~60°C while stirring to ensure all components are well-dispersed.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, heat the deionized water to ~60°C.
-
Add the water-soluble emulsifier (e.g., polyoxyethylene sorbitan monooleate) to the hot water and stir until dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with the high-shear mixer.
-
Continue mixing at high speed for 15-20 minutes to form a fine, stable emulsion.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Store in a sealed container.
-
Safety and Handling
This compound and its formulations should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or overalls.[16]
-
Ventilation: Use in a well-ventilated area. If there is a risk of generating aerosols or vapors, use local exhaust ventilation or a fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep containers tightly closed when not in use.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into waterways.[17]
Conclusion
This compound is a highly effective and versatile defoamer for a wide range of industrial applications. Its unique branched structure contributes to its excellent surface activity and foam-destabilizing properties. By understanding its physicochemical properties, mechanism of action, and appropriate evaluation and formulation techniques, researchers and scientists can effectively harness the foam-controlling capabilities of this compound to optimize industrial processes and enhance product quality. The protocols outlined in this guide provide a robust framework for the practical application and performance assessment of this compound-based defoamers.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound. BenchChem.
- Ataman Kimya. This compound ETHOXLATE.
- Sasol.
- The Good Scents Company. This compound C11-14-iso-alcohols, C13-rich. The Good Scents Company.
- Ataman Kimya. This compound, ETHOXYLATED.
- PubChem. Isotridecan-1-ol.
- Ataman Kimya. This compound.
- INVINO. (2025, December 11). Defoamer Performance Testing: Standard Methods and Procedures. INVINO.
- Scribd. Defoamer Testing Method. Scribd.
- Google Patents.
- Crucible Chemical Company. (2023, October 17). A Guide to Testing & Qualifying Defoamers. Crucible Chemical Company.
- Google Patents.
- ResearchGate. (2025, August 6).
- Industrial Physics. TAPPI Standards - List. Industrial Physics.
- Amazon Chemicals. (2025, December 15). Paper & Pulp – defoamers-antifoam. Amazon Chemicals.
- Google Patents. US20120071370A1 - Defoamer formulation and methods for making and using same.
- BYK. Defoamers and air release agents - selection & tests. BYK.
- American Coatings Association. (2015, February 27). TEST METHODS.
- Xiamen Rickman Chemical Technology Co., Ltd. (2023, September 6). high performance defoamer for pulp and paper production in the paper industry.
- ACS Publications. (2021, July 30).
- Justia Patents. (2021, April 20). Reaction products and use of same in defoamer compositions and methods for defoaming.
- SGS-IPS Testing. TAPPI TEST METHODS.
- Amazon Chemicals. What is a defoamer and how does it work in the paper industry.
- TAPPI. (1993, July). Novel methods for laboratory evaluation of deinking surfactants, TAPPI JOURNAL, Vol. 76(7).
- Google Patents.
- Aldrich. (2024, March 4).
- Missouri S&T. Chemical Safety - Environmental Health and Safety.
- ResearchGate. (2025, August 7). Defoaming; Antifoams and Mechanical Methods.
- ResearchGate. Comparing Product Performance Through Time of Silicone Based Defoamer and Polyalcohol Based Defoamer in Aqueous Fluid.
- Oasis app.
- Balaji Chem Solutions. (2025, January 3). Defoamers: A Key Component in the Pulp and Paper Industry.
- Amazon Chemicals.
- Balaji Chem Solutions.
- ResearchGate. Foams and Foam Control | Request PDF.
- Romakk Silicones. (2025, September 9). Differences Between Non Silicone Defoamers and Silicone Defoamers.
- Associated Rubber Chemicals. (2023, February 2). Mechanism of Action of Defoamers.
- Rawsource. (2025, January 29). Silicone-Based Defoamers vs Organic Defoamers: Comparison.
- ResearchGate. (PDF) Foaming and defoaming–concepts and their significance in food and allied industries: a review.
- ResearchGate. (PDF) Foam control in biotechnological processes—challenges and opportunities.
- Pentagon Chemicals. Choosing the Right Defoamer: Silicone vs Non-Silicone.
- PCI Magazine. Foam control - Articles.
- Google Patents. CN104667586A - High-alcohol defoaming agent.
- Google Patents.
- Google Patents. JP4373561B2 - Higher alcohol emulsion defoamer.
Sources
- 1. balajichemsolutions.com [balajichemsolutions.com]
- 2. atamankimya.com [atamankimya.com]
- 3. EP3848107A1 - Formulation and its use as defoamer - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 27458-92-0 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is a defoamer and how does it work in the paper industry [amazon-chem.cn]
- 11. BYK ebook for defoamers and air release agents – BYK [byk.com]
- 12. paint.org [paint.org]
- 13. atamankimya.com [atamankimya.com]
- 14. US8426478B2 - Defoamer formulation - Google Patents [patents.google.com]
- 15. US4274977A - Defoamer preparation and processes for its production - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. pcimag.com [pcimag.com]
Introduction: The Versatility of Isotridecanol and Its Ester Derivatives
An Application Guide to the Synthesis of Isotridecanol Esters: Protocols and Mechanistic Insights
This compound (ITDA), also known as isotridecyl alcohol, is a branched-chain primary alcohol, typically a complex mixture of C13 isomers.[1][2] This structure, characterized by a C13 alkyl chain with methyl branching, imparts unique physicochemical properties such as a low pour point, high boiling point, and excellent solubility in nonpolar solvents.[2][3] These characteristics distinguish it from its linear counterparts and make it a crucial raw material in the chemical industry.[2][4]
The esterification of this compound transforms it into a versatile class of compounds with widespread applications. These esters are valued as high-performance lubricants, plasticizers for polymers like PVC, emollients in personal care products, and intermediates for surfactants and other specialty chemicals.[1][2][3][4] The specific properties of the resulting ester—such as viscosity, thermal stability, and polarity—can be precisely tuned by selecting the appropriate carboxylic acid for the reaction.
This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes for the esterification of this compound. We will delve into the mechanistic underpinnings of each protocol, offer detailed, step-by-step experimental procedures, and discuss the rationale behind the selection of specific reagents and conditions.
The Classic Approach: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available, inexpensive reagents.[5][6] It involves the direct reaction of a carboxylic acid with an alcohol under strong acid catalysis.
Mechanistic Rationale
The reaction is a thermodynamically controlled nucleophilic acyl substitution.[5][7] Its mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8][9][10]
-
Nucleophilic Attack: The nucleophilic oxygen of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group, forming a resonance-stabilized carbocation.
-
Deprotonation: The final deprotonation step yields the ester and regenerates the acid catalyst.[10]
The primary challenge of this method is that the reaction exists in an equilibrium.[9] To drive the reaction towards the product, the equilibrium must be shifted, typically by using an excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms.[7][9]
Visualizing the Fischer-Speier Mechanism
Caption: Workflow of the Fischer-Speier esterification mechanism.
Experimental Protocol: Synthesis of Isotridecyl Stearate
This protocol details the synthesis of an exemplary long-chain ester using a Dean-Stark apparatus to facilitate water removal.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Stearic Acid (1.1 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq.)
-
Toluene
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the flask with the Dean-Stark trap, condenser, and a magnetic stir bar.
-
Charging Reactants: To the flask, add stearic acid (1.1 eq.), this compound (1.0 eq.), and toluene (approx. 2 mL per gram of limiting reagent).
-
Catalyst Addition: Add p-TsOH·H₂O (0.02 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst and remove excess stearic acid), water, and finally brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to remove any unreacted alcohol and other volatile impurities, yielding the pure isotridecyl stearate.[12]
| Parameter | Condition | Rationale |
| Stoichiometry | Slight excess of carboxylic acid | Ensures complete conversion of the more valuable alcohol. |
| Catalyst | p-TsOH, H₂SO₄ | Strong Brønsted acids to effectively protonate the carbonyl.[6] |
| Solvent | Toluene, Hexane | Forms an azeotrope with water for efficient removal via Dean-Stark.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Typical Yield | >90% | With efficient water removal, high conversion is achievable. |
Mild Conditions for Sensitive Substrates: Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a mild and efficient alternative.[13][14] It is particularly useful for sterically hindered alcohols.[14][15]
Mechanistic Rationale
This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[16][17]
-
Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[13][15]
-
Acyl Transfer to Catalyst: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea.[13] This forms an N-acylpyridinium intermediate, which is a highly active acylating agent, and prevents an unproductive intramolecular rearrangement to an N-acylurea.[13][14][16]
-
Nucleophilic Attack by Alcohol: The this compound attacks the activated acylpyridinium intermediate.
-
Product Formation: The ester is formed, DMAP is regenerated, and the DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[16]
The primary advantage is the mild, often room-temperature, reaction conditions.[14][16] The main drawback is the formation of the DCU precipitate, which must be thoroughly removed by filtration.
Visualizing the Steglich Mechanism
Caption: Workflow of the Steglich esterification mechanism.
Experimental Protocol: Synthesis of Isotridecyl Benzoate
This protocol describes a room-temperature synthesis suitable for a variety of carboxylic acids.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Benzoic Acid (1.2 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve benzoic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
DCC Addition: Add a solution of DCC (1.2 eq.) in a small amount of anhydrous DCM dropwise to the cooled mixture. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction for the disappearance of the starting alcohol using TLC.
-
Byproduct Removal: After completion, filter the reaction mixture through a fritted funnel or celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel if unreacted starting materials or byproducts from rearrangement are present.[18]
| Parameter | Condition | Rationale |
| Coupling Agent | DCC, EDC | Activates the carboxylic acid for nucleophilic attack.[19] |
| Catalyst | DMAP (5-10 mol%) | Acts as an acyl transfer agent, accelerating the reaction.[13][16] |
| Solvent | DCM, Acetonitrile | Aprotic solvents that do not interfere with the reaction.[20] |
| Temperature | 0 °C to Room Temp. | Mild conditions preserve sensitive functional groups.[16] |
| Typical Yield | 85-95% | Generally high yields for a wide range of substrates. |
Advanced Synthesis for Hindered Systems: Yamaguchi Esterification
When dealing with highly sterically hindered carboxylic acids or alcohols, even the Steglich method can be slow. The Yamaguchi esterification provides a powerful solution, proceeding under mild conditions to give excellent yields of complex esters.[21]
Mechanistic Rationale
This protocol involves a two-step, one-pot procedure.[22]
-
Mixed Anhydride Formation: The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine). This forms a highly reactive mixed anhydride.[21][23]
-
DMAP-Catalyzed Acylation: A stoichiometric amount of DMAP is added, which attacks the less sterically hindered carbonyl of the mixed anhydride, forming the same highly electrophilic N-acylpyridinium intermediate seen in the Steglich reaction.[21][23][24]
-
Alcohol Attack: The alcohol (this compound) is then added and rapidly attacks the intermediate to form the desired ester.[24]
This method's success lies in the formation of the very reactive mixed anhydride, which overcomes the steric barriers that can hinder other methods.[22][25]
Visualizing the Yamaguchi Mechanism
Caption: Workflow of the Yamaguchi esterification mechanism.
Experimental Protocol: General Procedure
Materials and Reagents:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.5 eq.)
-
2,4,6-Trichlorobenzoyl chloride (1.2 eq.)
-
Triethylamine (Et₃N) (1.3 eq.)
-
4-Dimethylaminopyridine (DMAP) (2.0 eq.)
-
Toluene, anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stirrer
-
Syringes for liquid transfer under inert atmosphere
Procedure:
-
Anhydride Formation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous toluene, add Et₃N (1.3 eq.). Stir for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.2 eq.). Stir this mixture at room temperature for 1-2 hours.
-
Acylation: In a separate flask, dissolve this compound (1.5 eq.) and DMAP (2.0 eq.) in anhydrous toluene. Add this solution to the mixed anhydride mixture.
-
Reaction: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride | Forms a highly reactive mixed anhydride.[21][24] |
| Base | Et₃N, DIPEA | Scavenges HCl produced during anhydride formation.[22] |
| Catalyst | DMAP (stoichiometric) | Drives the formation of the acylpyridinium intermediate.[23][24] |
| Solvent | Toluene, THF | Aprotic solvents required for the reaction.[22] |
| Typical Yield | >80% | Highly effective even for challenging substrates.[22] |
Characterization of this compound Esters
Confirmation of product formation and assessment of purity are critical. A combination of techniques should be employed.
-
Thin-Layer Chromatography (TLC): A rapid method to monitor reaction progress by observing the disappearance of starting materials and the appearance of the less polar ester product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides definitive evidence of ester formation. Key spectral changes include:
-
Disappearance of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹) and the alcohol (~3400-3200 cm⁻¹).
-
Appearance of a strong C=O stretch for the ester functional group, typically in the range of 1750-1735 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a characteristic signal for the protons on the carbon adjacent to the ester oxygen (-CH₂-O-C=O), which will be shifted downfield compared to the starting alcohol's -CH₂-OH signal.
-
¹³C NMR: The carbonyl carbon of the ester will appear at a characteristic chemical shift (~165-175 ppm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for confirming the molecular weight of the ester and assessing the purity and isomeric distribution of the product.[2]
Conclusion
The synthesis of this compound esters can be accomplished through several reliable methods. The choice of protocol is dictated by the specific carboxylic acid substrate, the scale of the reaction, and considerations of cost and efficiency.
-
Fischer-Speier Esterification remains the method of choice for large-scale, cost-effective synthesis when using robust, non-sensitive substrates.
-
Steglich Esterification is the preferred method for acid-sensitive or valuable substrates, offering mild conditions and high yields.
-
Yamaguchi Esterification excels in cases involving significant steric hindrance, providing a powerful tool for the synthesis of complex and challenging ester targets.
By understanding the mechanistic principles behind each protocol, researchers can intelligently select and optimize reaction conditions to achieve their synthetic goals efficiently and with high fidelity.
References
- Wikipedia.
- Organic Chemistry Portal.
- ScienceMotive. (2021-10-01).
- Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Huajinda. (2025-08-07). What Are the Major Source Manufacturers of this compound?. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- Scribd.
- Organic-Reaction.com. Acid to Ester - Common Conditions. [Link]
- Ataman Kimya.
- Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Royal Society of Chemistry. (2021-07-29).
- PENPET Petrochemical Trading. This compound (ITDA). [Link]
- JoVE. (2018-10-30).
- Shanghai Jiujie Chemical Co., Ltd.
- SynArchive.
- National Institutes of Health (NIH). (2023-12-09).
- Organic Chemistry Portal.
- Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
- Wikipedia.
- PubMed. (2024-10-11). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review. [Link]
- Google Patents.
- Analytice. Determination of ethoxylated this compound - SOILS analysis. [Link]
- University of California, Irvine.
- Google Patents.
- RIKEN. (2020-02-28). A highly active and robust solid catalyst provides high yields of esters by continuous flow. [Link]
- University of Massachusetts Boston.
- Organic Chemistry Portal.
- Google Patents. US4304925A - Process for purifying esters.
- Chempedia - LookChem.
- OperaChem. (2024-01-05).
- Chemistry Steps.
- Google Patents.
- Google Patents.
- ResearchGate. Synthesis and properties of sodium isotridecyl polyoxyethylene ether sulfate with different ethylene oxide addition numbers | Request PDF. [Link]
- Google Patents.
- Quora. (2017-08-15). What are the modifications to improve the purity of ester?. [Link]
- ResearchGate.
- Slideshare. Isotridecyl alcohol | PPT. [Link]
- Google Patents. US5245072A - Process for production of biodegradable esters.
- National Institutes of Health (NIH). Isotridecyl phosphate | C13H31O5P | CID 104360 - PubChem. [Link]
- PubMed Central. (2017-09-09). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization)
Sources
- 1. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1244520A - Synthetic method of isotridecyl fatty acid ester - Google Patents [patents.google.com]
- 4. This compound – High-Quality Ingredient for Paints and Coatings [penpet.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. Steglich esterification - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. quora.com [quora.com]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 21. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 22. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 23. Yamaguchi Esterification [organic-chemistry.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Creating Stable Emulsions with Isotridecanol Ethoxylates
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Isotridecanol Ethoxylates (ITDEs) for the formulation of stable emulsions. It covers the fundamental principles of emulsification, the mechanism of stabilization by ITDEs, detailed formulation protocols, and robust methods for stability characterization.
Introduction: The Scientific Merits of this compound Ethoxylates
This compound ethoxylates (ITDEs) are a versatile class of nonionic surfactants synthesized from a branched C13 oxo-alcohol and ethylene oxide.[1] Their unique molecular architecture, featuring a bulky, branched hydrophobic isotridecyl group and a tunable hydrophilic polyethylene glycol (PEG) chain, imparts a range of advantageous properties for emulsion science.[2][3]
Unlike their linear counterparts, the branched nature of the alkyl chain disrupts efficient packing at interfaces, leading to a greater reduction in surface and interfacial tension.[2] As nonionic surfactants, ITDEs lack a formal charge, making them exceptionally stable across a wide pH range and compatible with anionic, cationic, and other nonionic systems.[4][5] This chemical inertness is critical in complex formulations where pH gradients or multiple charged species are present. Key advantages include:
-
Excellent Emulsifying and Wetting Properties: Efficiently reduces the energy required to create fine droplets.[6]
-
High Stability in Hard Water and Electrolytes: Performance is unaffected by the presence of dissolved salts.[7]
-
Chemical Stability: Functional across a broad pH spectrum.[1]
-
Tunable Hydrophilicity: Properties can be precisely controlled by varying the length of the ethoxylate (EO) chain.[1][6]
The Mechanism of Steric Stabilization
The primary mechanism by which ITDEs stabilize emulsions is steric hindrance . After an emulsion is formed through the input of mechanical energy (e.g., homogenization), the ITDE molecules rapidly adsorb at the oil-water interface. The hydrophobic isotridecyl "tail" anchors into the oil droplet, while the hydrophilic PEG "head" extends into the continuous water phase.[3][6]
These hydrated PEG chains form a dense steric barrier on the surface of each droplet. When two droplets approach each other, the PEG layers begin to overlap and compress. This process is energetically unfavorable due to two main effects:
-
Osmotic Repulsion: The local concentration of polymer chains in the overlap region increases, creating an osmotic pressure gradient that draws solvent (water) back into the region, forcing the droplets apart.
-
Elastic Repulsion: The compression of the flexible PEG chains reduces their conformational freedom (entropy), leading to a repulsive elastic force that resists further approach.
This robust physical barrier effectively prevents the oil droplets from coalescing, which is the primary mechanism of emulsion breakdown.[8]
Figure 1: Mechanism of ITDE at the oil-water interface.
Formulation Development: Selecting the Right ITDE
The selection of an appropriate ITDE is paramount for creating a stable emulsion and is primarily governed by the Hydrophile-Lipophile Balance (HLB) system.[9] The HLB value, a semi-empirical scale, indicates the relative affinity of a surfactant for oil versus water.
-
Low HLB (approx. 3-8): More lipophilic (oil-soluble), suitable for creating Water-in-Oil (W/O) emulsions.[6]
-
High HLB (approx. 8-18): More hydrophilic (water-soluble), ideal for creating Oil-in-Water (O/W) emulsions.[1][4]
The required HLB for a stable emulsion depends on the specific oil phase. By adjusting the number of ethylene oxide units in the ITDE molecule, its HLB can be precisely tuned.[1]
| Product Name Suffix | Moles of Ethylene Oxide (EO) | Approx. HLB Value | Predominant Solubility | Primary Application |
| ITDE-3 | 3 | 8.0 | Oil / Water Dispersible | W/O Emulsifier, Degreaser |
| ITDE-5 | 5 | 10.5 | Water Dispersible | O/W Emulsifier, Wetting Agent |
| ITDE-6 | 6 | 11.4 | Water Dispersible | O/W Emulsifier, Detergent |
| ITDE-8 | 8 | 12.8 | Water Soluble | O/W Emulsifier, Detergent[6] |
| ITDE-10 | 10 | 13.3 | Water Soluble | Solubilizer, High-performance Cleaner |
| ITDE-12 | 12 | 14.5 | Water Soluble | Solubilizer, Emulsion Polymerization |
| Data synthesized from manufacturer technical datasheets.[1][4] |
Experimental Protocol: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol details the preparation of a model 10% w/w medium-chain triglyceride (MCT) oil-in-water emulsion stabilized with an ITDE.
4.1. Materials & Equipment
-
Oil Phase: Medium-Chain Triglyceride (MCT) Oil
-
Aqueous Phase: Deionized (DI) Water
-
Surfactant: this compound Ethoxylate with HLB ~12.8 (e.g., ITDE-8)
-
Equipment:
-
High-shear homogenizer (e.g., Rotor-Stator type)
-
Two temperature-controlled beakers or water baths
-
Analytical balance
-
Magnetic stirrer and stir bars
-
4.2. Workflow Diagram
Figure 2: Step-by-step workflow for O/W emulsion preparation.
4.3. Step-by-Step Methodology
-
Phase Preparation:
-
Aqueous Phase: In a beaker, weigh 85.0 g of DI water. Add 5.0 g of ITDE-8. Place a magnetic stir bar in the beaker and stir until the surfactant is fully dissolved.
-
Oil Phase: In a separate beaker, weigh 10.0 g of MCT oil.
-
Causality Note: Dissolving the surfactant in the continuous phase (water) before emulsification ensures its immediate availability at the newly created oil-water interface during homogenization.
-
-
Heating:
-
Gently heat both the aqueous phase and the oil phase to 70-75°C in separate water baths or on controlled hot plates.
-
Causality Note: Heating reduces the viscosity of the oil phase, making it easier to break into smaller droplets.[10] It also decreases the interfacial tension, lowering the energy required for emulsification. Maintaining equal temperatures prevents thermal shock upon mixing, which can induce instability.
-
-
Coarse Emulsion Formation:
-
Remove both beakers from the heat.
-
While stirring the aqueous phase moderately, slowly pour the hot oil phase into the aqueous phase. A milky white, coarse emulsion will form.
-
Causality Note: This step creates a pre-emulsion, ensuring the oil is broadly distributed before the high-energy homogenization step.
-
-
High-Shear Homogenization:
-
Immediately insert the probe of the high-shear homogenizer into the coarse emulsion, ensuring the tip is fully submerged.
-
Homogenize at a high speed (e.g., 10,000 RPM) for 5-10 minutes.[10] The emulsion will become more uniform and opaque.
-
Causality Note: The high mechanical shear provides the energy necessary to break down the large oil droplets into the sub-micron range, vastly increasing the surface area and forming a stable dispersion.
-
-
Cooling:
-
Transfer the hot emulsion to a container placed in a cool water bath.
-
Stir the emulsion gently with a magnetic stirrer as it cools to room temperature.
-
Causality Note: Gentle stirring during cooling prevents creaming or coalescence that can occur as droplet mobility increases at elevated temperatures. Rapid, uncontrolled cooling should be avoided.
-
-
Final Product:
-
The result should be a stable, homogenous, milky-white O/W emulsion. Store in a sealed container for characterization.
-
Characterization and Stability Testing
Validating the stability of a formulated emulsion is a critical, multi-faceted process. No single test is sufficient; a combination of macroscopic and microscopic techniques, often under accelerated conditions, is required.
| Test Method | Principle | Information Gained |
| Macroscopic Observation | Visual inspection of the emulsion over time at various storage conditions (e.g., 4°C, RT, 45°C). | Detects phase separation, creaming, sedimentation, or changes in color/odor.[11] |
| Microscopy | Direct visualization of emulsion droplets using an optical microscope. | Provides qualitative information on droplet size, size distribution, and evidence of flocculation or coalescence. |
| Particle Size Analysis | Techniques like Dynamic Light Scattering (DLS) or Laser Diffraction are used to measure droplet size distribution. | Quantitative data on mean droplet size and polydispersity index (PDI). An increase in particle size over time is a direct indicator of instability (coalescence).[12] |
| Accelerated Stability Testing | Subjecting the emulsion to stress conditions to predict long-term stability.[12][13] | |
| Centrifugation | Applies high gravitational force to accelerate creaming or sedimentation.[13][14] | Rapidly assesses resistance to gravitational separation. Stable emulsions show no phase separation. |
| Freeze-Thaw Cycling | Exposing the emulsion to multiple cycles of freezing and thawing (e.g., -15°C to 45°C).[11][12] | Assesses stability against extreme temperature fluctuations, which can induce droplet coalescence. |
| Rheology Measurement | Measurement of viscosity and viscoelastic properties (G', G''). | Changes in viscosity can indicate structural changes within the emulsion, such as flocculation. Stable emulsions typically maintain their viscosity profile.[14] |
Troubleshooting Common Emulsion Instabilities
| Problem | Observation | Potential Cause(s) | Recommended Solution(s) |
| Creaming | A concentrated layer of oil droplets rises to the top, but is redispersible. | Droplet size is too large; insufficient viscosity of the continuous phase. | Increase homogenization time/speed; add a rheology modifier to the aqueous phase. |
| Coalescence | Irreversible merging of droplets, leading to visible oil separation. | Insufficient surfactant concentration; incorrect HLB; excessive energy input causing over-processing. | Increase surfactant concentration; select an ITDE with a more appropriate HLB; optimize homogenization parameters. |
| Phase Inversion | Emulsion unexpectedly flips from O/W to W/O. | Incorrect HLB; excessive concentration of the dispersed phase. | Select a surfactant with a higher HLB; reduce the oil phase concentration. |
| Flocculation | Droplets clump together without merging. | Insufficient steric barrier. | Increase surfactant concentration; ensure complete dissolution of the surfactant. |
Safety and Handling
This compound ethoxylates are generally considered to have a favorable safety profile.[5] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.[15][16] Consult the specific Safety Data Sheet (SDS) for the ITDE grade being used for detailed handling and disposal information.
References
- UL Prospector. (2013, October 25). Tests for Predicting Emulsion / Suspension Stability. [Link]
- ResearchGate. (2016, February 17). What are the methods available for testing the stability of an emulsion (O/W)?. [Link]
- TRUNNANO.
- Bobra, M. A., & Fingas, M. F. (1991). Studies of water-in-oil emulsions: stability classes and measurement. [Link]
- Ataman Kimya.
- LS Instruments. Emulsion Stability Testing. [Link]
- Agno Pharmaceuticals. Emulsion Stability And Testing. [Link]
- Ataman Kimya.
- Wang, Z., et al. (2022). Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion. National Institutes of Health (NIH). [Link]
- Carl ROTH.
- Carl ROTH.
- Gomez-Mascaraque, L. G., & Son, Y. J. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. National Institutes of Health (NIH). [Link]
- ResearchGate. (2017, June 7). Preparation of Water-in-Diesel Oil Nano-Emulsion Using Non-Ionic Surfactants with Enhanced Stability and Flow Properties. [Link]
- Abdurahman, N. H., et al. (2022). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. RSC Publishing. [Link]
- Scilit. (2004, November 30). Formation of water-in-oil (W/O)
- AOCS. (2024, September 27).
- Google Patents. (2010). CA2746854A1 - Highly viscous detergent emulsion.
- Ataman Kimya.
- ResearchGate. (2025, October 15). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. [Link]
- PubMed. (2002). The stability of non-ionic surfactants and linear alkylbenzene sulfonates in a water matrix and on solid-phase extraction cartridges. [Link]
- J R Hess Company, Inc. (2017). Nonionic Surfactants (101 Series). [Link]
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nanotrun.com [nanotrun.com]
- 5. jrhessco.com [jrhessco.com]
- 6. atamankimya.com [atamankimya.com]
- 7. CA2746854A1 - Highly viscous detergent emulsion - Google Patents [patents.google.com]
- 8. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnopharma.com [agnopharma.com]
- 12. ulprospector.com [ulprospector.com]
- 13. researchgate.net [researchgate.net]
- 14. bsee.gov [bsee.gov]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
Application Notes and Protocols for Isotridecanol in Textile Auxiliary Agents
These comprehensive application notes serve as a technical guide for researchers, scientists, and formulation chemists on the effective utilization of Isotridecanol and its ethoxylates (ITAEs) as key components in textile auxiliary agents. This document provides in-depth scientific rationale, comparative data, and detailed protocols for the application of these versatile non-ionic surfactants in various stages of textile wet processing.
Introduction: The Pivotal Role of this compound Ethoxylates in Modern Textile Chemistry
The textile industry's pursuit of enhanced performance, efficiency, and sustainability has led to the widespread adoption of advanced chemical auxiliaries. Among these, this compound Ethoxylates (ITAEs) have emerged as indispensable tools.[1][2] ITAEs are non-ionic surfactants derived from a branched C13 oxo-alcohol, this compound.[3] Their molecular architecture, featuring a hydrophobic branched alkyl chain and a hydrophilic polyethylene glycol ether chain, imparts a unique combination of properties that are highly advantageous in textile wet processing.[3]
The degree of ethoxylation, or the number of ethylene oxide (EO) units attached to the this compound backbone, can be precisely controlled during synthesis.[3][4] This allows for the fine-tuning of properties such as solubility, cloud point, and Hydrophilic-Lipophilic Balance (HLB), enabling the design of tailor-made surfactants for specific applications.[5] The versatility of ITAEs allows them to function as exceptional wetting agents, emulsifiers, detergents, and dispersants, making them crucial for processes ranging from pretreatment to dyeing and finishing.[4][6] Furthermore, their favorable environmental profile, particularly their biodegradability, aligns with the increasing demand for sustainable chemical solutions in the textile sector.[1][7]
This guide will delve into the core applications of ITAEs, providing both the theoretical framework and practical, step-by-step protocols to harness their full potential in the development of high-performance textile auxiliaries.
Core Functions and Mechanistic Insights
The efficacy of this compound Ethoxylates in textile applications stems from their fundamental surface-active properties. Understanding the mechanisms behind these functions is critical for their optimal use.
Superior Wetting Action for Uniform Processing
Effective wetting is paramount in textile wet processing to ensure that aqueous solutions of dyes and chemicals penetrate the fabric fibers quickly and evenly.[1] ITAEs excel in this regard due to their ability to significantly reduce the surface tension of water.[2] The hydrophobic isotridecyl group orients itself at the fiber surface, while the hydrophilic ethoxylate chain interacts with the aqueous medium, effectively lowering the contact angle and promoting rapid spreading of the liquid over the fiber.
The wetting efficiency of ITAEs is influenced by the length of the ethylene oxide chain. Generally, ethoxylates with a lower to medium degree of ethoxylation (e.g., 6 to 10 EO units) exhibit the most efficient wetting on textiles.
Emulsification for Effective Scouring and Cleaning
During textile manufacturing, fabrics are often contaminated with natural oils, waxes, and processing oils that are hydrophobic in nature.[1][2] These impurities must be removed during the scouring process to ensure a clean fabric base for subsequent dyeing and finishing.[1] ITAEs act as powerful emulsifiers, facilitating the removal of these oily substances. The hydrophobic tail of the ITAE molecule dissolves in the oil, while the hydrophilic head remains in the water, forming a stable oil-in-water emulsion. This allows the oils to be dispersed in the wash bath and rinsed away, resulting in a clean and absorbent textile substrate.[1]
Detergency and Dispersion in Dyeing
In dyeing processes, ITAEs contribute to level dyeing by acting as dispersing agents. They prevent the agglomeration of dye particles, ensuring a uniform distribution of the dye throughout the bath and on the fabric surface.[5] Their detergent properties also help in removing any unfixed dye during the soaping process, thereby improving the color fastness of the final product.[8]
Comparative Data of this compound Ethoxylate Grades
The selection of the appropriate ITAE grade is crucial for optimizing a specific textile application. The degree of ethoxylation directly impacts the surfactant's properties. The following table summarizes the typical properties of various ITAE grades.
| ITAE Grade (Avg. EO Moles) | Appearance (25°C) | Cloud Point (°C, 1% in water) | HLB Value (Calculated) | Primary Applications in Textiles |
| 3 | Colorless to pale yellow liquid | - (Insoluble in water) | 8.0 | Emulsifier for oil-based formulations, degreasing.[5] |
| 5 | Colorless to pale yellow liquid | 64-66 | 10.5 | Wetting agent, emulsifier, component in scouring agents.[5] |
| 6 | Colorless to pale yellow liquid | 69-71 | 11.4 | Excellent wetting and scouring agent.[5] |
| 8 | Colorless to pale yellow liquid | 76-78 | 12.8 | High-performance wetting agent, detergent, and dispersant in dyeing.[5] |
| 10 | White, waxy solid | 57-59 (in 10% NaCl) | 13.7 | Dispersant, leveling agent for dyeing, emulsifier for finishing agents.[5] |
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a clear framework for the application and evaluation of this compound Ethoxylates in a laboratory setting.
Protocol for Evaluation of Wetting Performance (Draves Wetting Test)
This protocol determines the time required for a weighted cotton skein to sink in a solution of the wetting agent, providing a quantitative measure of its wetting efficiency.
Materials:
-
This compound Ethoxylate (e.g., ITAE-6, ITAE-8)
-
Distilled water
-
5g standard cotton skein
-
5g hook weight
-
500 mL graduated cylinder
-
Stopwatch
Procedure:
-
Prepare a 1 g/L solution of the this compound Ethoxylate in distilled water.
-
Fill the 500 mL graduated cylinder with the prepared solution.
-
Attach the 5g hook weight to the bottom of the cotton skein.
-
Hold the top of the skein and gently drop it into the graduated cylinder, starting the stopwatch simultaneously.
-
Record the time in seconds for the skein to completely submerge in the solution. This is the wetting time.
-
Perform the test in triplicate and calculate the average wetting time.
Interpretation of Results: A shorter wetting time indicates a more efficient wetting agent. Compare the wetting times of different ITAE grades to select the most suitable one for applications requiring rapid wetting.
Protocol for Formulation of a Scouring Agent for Cotton Fabric
This protocol outlines the preparation of a basic scouring agent using this compound Ethoxylate and its application in removing impurities from raw cotton fabric.
Materials:
-
This compound Ethoxylate (e.g., ITAE-8)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Raw cotton fabric
-
Laboratory-scale washing machine or beaker with a magnetic stirrer and hot plate
-
Distilled water
Scouring Agent Formulation:
-
This compound Ethoxylate (8 moles EO): 10% (w/w)
-
Sodium Carbonate: 5% (w/w)
-
Distilled Water: 85% (w/w)
Procedure:
-
Prepare the scouring agent by dissolving the sodium carbonate in distilled water, followed by the addition of the this compound Ethoxylate with gentle stirring until a homogenous solution is obtained.
-
Prepare a scouring bath with the following composition:
-
Scouring Agent: 2 g/L
-
Sodium Hydroxide: 1 g/L
-
-
The liquor-to-fabric ratio should be 20:1.
-
Immerse the raw cotton fabric in the scouring bath.
-
Raise the temperature to 90-95°C and maintain for 60 minutes with continuous agitation.
-
Drain the scouring bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute acetic acid solution (0.5 g/L).
-
Rinse again with cold water and dry the fabric.
Evaluation of Scouring Efficiency: The efficiency of the scouring process can be evaluated by measuring the absorbency of the scoured fabric. A simple method is to place a drop of water on the fabric surface. A well-scoured fabric will absorb the water drop almost instantaneously.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Draves Wetting Test.
Caption: Workflow for the Cotton Fabric Scouring Protocol.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through clear, measurable outcomes. For the wetting test, the endpoint (complete submersion) is unambiguous. For the scouring protocol, the water drop absorbency test provides a simple yet effective qualitative measure of success. For more quantitative analysis, researchers can measure the percentage of weight loss of the fabric after scouring, which corresponds to the removal of impurities.
Conclusion and Future Perspectives
This compound and its ethoxylates are highly effective and versatile surfactants that play a critical role in the formulation of modern textile auxiliary agents. Their excellent wetting, emulsifying, and dispersing properties, combined with their favorable environmental profile, make them a preferred choice for a wide range of textile wet processing applications.[1][2] The ability to tailor their properties by adjusting the degree of ethoxylation provides formulators with the flexibility to develop high-performance and cost-effective solutions.[3]
Future research and development in this area will likely focus on further enhancing the biodegradability of these surfactants and exploring synergistic blends with other chemistries to meet the ever-evolving demands of the textile industry for more sustainable and efficient processes.
References
- The Role of Isotridecyl Alcohol Ethoxylates in Modern Textile Wet Processing. NINGBO INNO PHARMCHEM CO.,LTD. Link
- This compound ETHOXLATE.
- MARLIPAL O13 this compound ethoxyl
- ETHOXYLATED this compound.
- High Quality this compound Ethoxylates Wetting Agent and Dispersant CAS No. 69011-36-5. LookChem. Link
- ISOTRIDECYL ALCOHOL ETHOXYLATE.
- Selecting the Right Surfactant for Textile Pre-tre
- This compound, ETHOXYLATED.
- This compound ethoxyl
- Leveraging the Power of Isomeric Alcohol Ethoxylates in the Leather and Textile Industries. NINGBO INNO PHARMCHEM CO.,LTD. Link
- Anaerobic Degradability of Alcohol Ethoxylates and Related Non-Ionic Surfactants. ETH Zurich Research Collection. Link
- Enzymatic textile bleaching compositions and methods of use thereof.
- Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegrad
- Textile Auxiliaries Product List. Officina+39. Link
Sources
Application Notes and Protocols for the Development of Agrochemical Adjuvants Using Isotridecanol Ethoxylates
Introduction: The Role of Isotridecanol Ethoxylates in Modern Agrochemical Formulations
In the pursuit of enhanced efficacy and environmental sustainability in agriculture, the role of adjuvants in pesticide formulations has become increasingly critical. Adjuvants are substances added to a pesticide formulation or tank mix to improve the performance of the active ingredient. Among the diverse classes of adjuvants, non-ionic surfactants play a pivotal role, and within this group, this compound ethoxylates have emerged as a versatile and effective solution.[1][2]
This compound ethoxylates are synthesized from a branched C13 alcohol (this compound) and ethylene oxide. This structure confers a unique balance of hydrophobic (oil-loving) and hydrophilic (water-loving) properties, making them excellent emulsifiers, wetting agents, and dispersants.[1][3] Their branched structure provides distinct advantages over linear alcohol ethoxylates in certain applications. A significant driver for their adoption is their more favorable toxicological and environmental profile compared to previously common non-ionic surfactants like alkylphenol ethoxylates (APEOs).[2]
This document serves as a comprehensive guide for researchers, scientists, and formulation development professionals on the principles and practices of utilizing this compound ethoxylates in the development of advanced agrochemical adjuvants. We will delve into the fundamental properties of these molecules, provide detailed protocols for their formulation and evaluation, and offer insights into optimizing their performance to maximize the biological efficacy of a wide range of active ingredients.
Chapter 1: Understanding the Physicochemical Properties of this compound Ethoxylates
The performance of an this compound ethoxylate as an agrochemical adjuvant is intrinsically linked to its physicochemical properties, which are primarily determined by the degree of ethoxylation (the number of ethylene oxide units) and the branched nature of the this compound hydrophobe.
The Significance of the Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting the appropriate this compound ethoxylate for a specific application.[4][5] The HLB value, typically on a scale of 1 to 20, indicates the relative affinity of the surfactant for water and oil phases. A lower HLB value signifies a more lipophilic (oil-soluble) character, while a higher HLB value indicates a more hydrophilic (water-soluble) nature.
The degree of ethoxylation directly influences the HLB value; a higher number of ethylene oxide units results in a higher HLB. This relationship is crucial for tailoring the adjuvant to the specific needs of the agrochemical formulation. For instance, oil-in-water (O/W) emulsions, common in Emulsifiable Concentrate (EC) formulations, generally require emulsifiers with higher HLB values (typically 8-18).[5] Conversely, water-in-oil (W/O) emulsions would necessitate lower HLB emulsifiers.
Table 1: Representative HLB Values and Applications of this compound Ethoxylates
| Degree of Ethoxylation (moles EO) | Approximate HLB Value | Primary Functions & Applications in Agrochemicals |
| 3-5 | 8-10 | Emulsifier for oils and solvents in EC formulations, dispersant. |
| 6-8 | 11-13 | Excellent wetting agent for Suspension Concentrates (SC) and Soluble Liquids (SL), improves spray coverage. |
| 9-12 | 13-15 | Good all-purpose wetting and emulsifying properties, suitable for a broad range of formulations. |
| 15-20 | 15-16 | Solubilizer for certain active ingredients, enhances penetration. |
Note: These are approximate values and can vary between manufacturers. It is always recommended to consult the supplier's technical data sheets.
Dynamic Surface Tension and Spreading
A key function of an adjuvant is to reduce the surface tension of the spray droplet, allowing it to spread over the waxy cuticle of a leaf rather than beading up and rolling off. This compound ethoxylates are highly effective at reducing the dynamic surface tension of aqueous solutions, which is the surface tension at the freshly formed surface of a spray droplet. This rapid reduction in surface tension is crucial for maximizing the contact area between the pesticide and the plant surface, thereby enhancing uptake.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules in a solution begin to form aggregates called micelles. Above the CMC, the surface tension of the solution remains relatively constant.[6][7] Knowing the CMC is important for determining the optimal concentration of the adjuvant to use. Using concentrations significantly above the CMC may not provide additional surface tension reduction and can be uneconomical.
Chapter 2: Formulation Development with this compound Ethoxylates
This compound ethoxylates can be incorporated into various agrochemical formulation types, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Soluble Liquids (SL).
Emulsifiable Concentrates (EC)
EC formulations consist of an active ingredient dissolved in a water-immiscible solvent, along with an emulsifier system. When diluted with water in the spray tank, a stable oil-in-water emulsion is formed.
Protocol 2.1.1: Development of a Generic Herbicide EC Formulation
Objective: To prepare a stable 250 g/L EC formulation of a lipophilic herbicide using a blend of this compound ethoxylates.
Materials:
-
Lipophilic herbicide (e.g., a synthetic pyrethroid)
-
Aromatic solvent (e.g., Solvesso™ 200)
-
This compound ethoxylate with a low HLB (e.g., 6 moles EO)
-
This compound ethoxylate with a high HLB (e.g., 12 moles EO)
-
Deionized water
Procedure:
-
Active Ingredient Dissolution: In a suitable vessel, dissolve 250 g of the herbicide in the aromatic solvent to make a total volume of approximately 800 mL. Mix until the active ingredient is completely dissolved.
-
Emulsifier Addition: Add the this compound ethoxylate emulsifiers. A common starting point is a total emulsifier concentration of 5-10% w/v. The ratio of the low and high HLB emulsifiers should be optimized to achieve the required HLB of the oil phase. Start with a 1:1 ratio and adjust as needed. For example, add 40 g of the 6-mole EO this compound ethoxylate and 40 g of the 12-mole EO this compound ethoxylate.
-
Homogenization: Mix the components thoroughly until a clear, homogeneous concentrate is formed.
-
Quality Control: Adjust the final volume to 1 L with the aromatic solvent.
-
Emulsion Stability Test: To test the performance, add 5 mL of the EC formulation to 95 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and observe the emulsion stability at 30 minutes, 1 hour, and 2 hours. A stable emulsion will show minimal creaming or separation.
Suspension Concentrates (SC)
SC formulations are a dispersion of a solid, water-insoluble active ingredient in an aqueous continuous phase.[8][9] this compound ethoxylates with mid-to-high HLB values are excellent wetting agents in SC formulations, ensuring that the solid particles are readily dispersed in the water.
Protocol 2.2.1: Preparation of a Fungicide SC Formulation
Objective: To prepare a stable 500 g/L SC formulation of a solid fungicide.
Materials:
-
Solid fungicide (micronized)
-
This compound ethoxylate (e.g., 8 moles EO) as a wetting agent
-
Polymeric dispersant (e.g., a naphthalene sulfonate condensate)
-
Antifreeze (e.g., propylene glycol)
-
Thickener (e.g., xanthan gum)
-
Antifoaming agent
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, mix 50 g of propylene glycol, 20 g of the polymeric dispersant, and 10 g of the this compound ethoxylate (8 moles EO) with approximately 300 mL of deionized water.
-
Active Ingredient Dispersion: Slowly add 500 g of the micronized fungicide to the aqueous phase under high shear mixing to form a slurry.
-
Milling: Transfer the slurry to a bead mill and mill until the desired particle size distribution is achieved (typically a D90 of less than 10 µm).
-
Final Formulation: Transfer the milled concentrate to a mixing vessel. Add the thickener (pre-dispersed in a small amount of water), antifoaming agent, and the remaining water to bring the final volume to 1 L. Mix until homogeneous.
-
Stability Testing: Store the formulation at various temperatures (e.g., 0°C, 25°C, and 54°C) and observe for any signs of sedimentation, crystal growth, or changes in viscosity over time.
Penetration Enhancement Assay
Protocol 3.3.1: Fluorescent Tracer Uptake Assay
Objective: To visually and quantitatively assess the ability of an this compound ethoxylate adjuvant to enhance the penetration of an active ingredient through the leaf cuticle.
Method: A fluorescent tracer, which mimics the behavior of a pesticide, is applied to a leaf surface with and without the adjuvant. The uptake of the tracer into the leaf tissue is then visualized using fluorescence microscopy. [10][11][12][13] Materials:
-
Fluorescent tracer (e.g., Rhodamine B for a hydrophilic mimic, or a lipophilic dye)
-
Test plants with waxy leaves (e.g., cabbage, soybean)
-
This compound ethoxylate adjuvant solution
-
Control solution (without adjuvant)
-
Fluorescence microscope
Procedure:
-
Solution Preparation: Prepare solutions of the fluorescent tracer in water with and without the this compound ethoxylate at the desired concentration.
-
Application: Apply small droplets of the tracer solutions to the adaxial (upper) surface of the leaves of intact plants.
-
Incubation: Keep the plants under controlled conditions (e.g., 25°C, 60% relative humidity) for a set period (e.g., 2, 6, 24 hours).
-
Sample Preparation: After the incubation period, carefully excise the treated leaf sections. Gently wash the surface to remove any unabsorbed tracer.
-
Microscopy: Prepare cross-sections of the leaf tissue and observe them under a fluorescence microscope. Capture images of the fluorescence within the leaf tissue.
-
Analysis: Compare the intensity and depth of fluorescence between the treatments with and without the adjuvant. Image analysis software can be used to quantify the fluorescence.
Bio-Efficacy Greenhouse Trial
Protocol 3.4.1: Post-Emergence Herbicide Efficacy Trial
Objective: To determine if the addition of an this compound ethoxylate adjuvant enhances the biological activity of a herbicide.
Method: A dose-response study is conducted in a greenhouse to compare the efficacy of a herbicide applied alone versus in combination with the adjuvant. [14][15] Materials:
-
Herbicide
-
This compound ethoxylate adjuvant
-
Target weed species (e.g., velvetleaf, Abutilon theophrasti)
-
Potting medium and pots
-
Greenhouse with controlled environment
-
Spray chamber
Procedure:
-
Plant Propagation: Grow the target weed species in pots to a uniform growth stage (e.g., 3-4 true leaves).
-
Treatment Preparation: Prepare a series of herbicide dilutions to cover a range from no effect to complete control. For each herbicide concentration, prepare a treatment with and without the this compound ethoxylate adjuvant at a recommended rate (e.g., 0.25% v/v). Include a water-only control.
-
Application: Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass and measure the fresh or dry weight.
-
Data Analysis: Analyze the data using a suitable statistical model (e.g., log-logistic dose-response curves) to determine the effective dose for 50% and 90% control (ED50 and ED90). A significant reduction in the ED50 and ED90 values for the treatments with the adjuvant indicates enhanced efficacy.
Chapter 4: Comparative Performance and Field Insights
While laboratory and greenhouse studies are essential, the ultimate validation of an adjuvant's performance comes from field trials and comparisons with other adjuvant classes.
Comparison with Other Adjuvant Chemistries
This compound ethoxylates offer a balanced performance profile. In comparison to other common adjuvant types:
-
Methylated Seed Oils (MSOs): MSOs are excellent penetrants, particularly for lipophilic herbicides. [5][16]However, they can sometimes exhibit higher phytotoxicity to the crop. This compound ethoxylates generally offer a better crop safety profile.
-
Organosilicone Surfactants: Organosilicones are superior spreading agents, providing "super-spreading" and rapid stomatal infiltration. [17][18]However, their very low surface tension can sometimes lead to increased spray runoff. This compound ethoxylates provide excellent wetting without excessive spreading.
-
Crop Oil Concentrates (COCs): COCs are a mixture of petroleum-based oil and a surfactant. They are effective penetrants but can also have crop safety concerns.
The choice of adjuvant will depend on the specific active ingredient, target pest, crop, and environmental conditions. This compound ethoxylates often represent a robust and versatile option with a favorable balance of efficacy and safety.
Chapter 5: Regulatory Considerations
When developing agrochemical formulations, it is crucial to consider the regulatory status of all components, including adjuvants. In the European Union, this compound ethoxylates are registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), and their safety data is available through the European Chemicals Agency (ECHA). [1][3][10][19][20]In the United States, adjuvants are considered "inert ingredients" by the Environmental Protection Agency (EPA) and must be approved for use in pesticide formulations. [4][7][21]It is the responsibility of the formulator to ensure that the chosen this compound ethoxylate is approved for the intended use (e.g., food or non-food crops).
Conclusion
This compound ethoxylates are a valuable tool in the agrochemical formulator's toolbox. Their excellent wetting, emulsifying, and penetration-enhancing properties, combined with a favorable environmental and toxicological profile, make them a preferred choice for developing high-performance and sustainable pesticide formulations. By understanding their physicochemical properties and applying the formulation and evaluation protocols outlined in this guide, researchers and developers can effectively harness the potential of this compound ethoxylates to create next-generation agrochemical products that meet the evolving demands of modern agriculture.
References
- ECHA. (n.d.). This compound, ethoxylated - Registration Dossier. European Chemicals Agency.
- ECHA. (n.d.). This compound, ethoxylated. European Chemicals Agency.
- Pacific Northwest Agricultural Safety and Health Center. (n.d.). Fluorescent Tracer Technique. University of Washington.
- Nobels, I., et al. (2011). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. PLoS ONE, 6(9), e24139.
- ECHA. (n.d.). This compound, ethoxylated - Substance Information. European Chemicals Agency.
- Ataman Kimya. (n.d.). This compound ETHOXLATE.
- bioRxiv. (2025). Influence of Surfactant HLB Values and Agricultural Adjuvants on Pesticide Penetration in Plant Leaves. bioRxiv.
- Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.
- SBR International. (2025). Suspension Concentrate (SC) Formulation.
- USDA ARS. (n.d.). A Fluorescent Tracer Method for Evaluating Spray Transport and Fate of Field and Laboratory Spray Applications. USDA Agricultural Research Service.
- Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants.
- ResearchGate. (n.d.). Methods used for determination of critical micelle concentration.
- U.S. Environmental Protection Agency. (2025). Inert Ingredients Overview and Guidance.
- Google Patents. (n.d.). Use of fatty alcohol ethoxylates as penetration promoters.
- Google Patents. (n.d.). Agrochemical composition.
- Google Patents. (n.d.). Crop Husbandry Composition and Use Thereof.
- Justia Patents. (2023). Agrochemical formulations.
- Google Patents. (n.d.). A formulated solvent composition for pesticide.
- U.S. Environmental Protection Agency. (2025). Commodity Inert Ingredients.
- J R Hess Company, Inc. (n.d.). Basics of the HLB System.
- Google Patents. (n.d.). Herbicide formulation.
- Integrated Pest and Crop Management. (n.d.). ADJUVANT SELECTION. University of Missouri.
- U.S. Environmental Protection Agency. (2025). Inert Ingredients - Reassessment Decision Documents: T.
- North Central Weed Science Society Proceedings. (2009). METHYLATED AND ETHYLATED SEED OIL ADJUVANTS.
- MDPI. (2020). Systemic Uptake of Fluorescent Tracers by Soybean (Glycine max (L.) Merr.) Seed and Seedlings. Plants, 9(7), 825.
- The HLB System. (2020). The HLB System.
- ResearchGate. (n.d.). Fluorescent tracer technique for measuring the quantity of pesticide deposited to soil following spray applications.
- The Confusing World of Adjuvants. (n.d.). The Confusing World of Adjuvants.
- YouTube. (2013). Fluorescent Tracer 2 of 6: Getting Started.
- New Zealand Plant Protection Society. (2000). NOVEL ORGANOSILICONE ADJUVANTS TO REDUCE AGROCHEMICAL SPRAY VOLUMES ON ROW CROPS.
- CAES Field Report. (n.d.). Using Surfactants, Wetting Agents and Adjuvants in the Greenhouse. The Connecticut Agricultural Experiment Station.
- Purdue University. (n.d.). Compendium of Herbicide Adjuvants.
- Guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.).
- Frontiers in Plant Science. (2023). A selected organosilicone spray adjuvant does not enhance lethal effects of a pyrethroid and carbamate insecticide on honey bees. Frontiers in Plant Science, 14.
- AgCRO Directory. (2025). Biostimulant Efficacy Trials: Design and Best Practices.
- EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards.
- bioRxiv. (2024). Eco-toxicity of different agricultural tank-mix adjuvants.
- Physical properties and use of branched alcohol ethoxylates in agricultural formulations. (n.d.).
- New Zealand Plant Protection Society. (n.d.). DO WE NEED ADJUVANTS? MECHANISTIC STUDIES AND IMPLICATIONS FOR FUTURE DEVELOPMENTS.
- LEVACO Chemicals GmbH. (n.d.). SL additives.
- Google Patents. (n.d.). A pesticide formulation comprising a water soluble active ingredient and a penetration enhancer and use of the same.
- AZoLifeSciences. (2024). The Latest Developments in Agrochemical Regulatory Trends.
Sources
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. patents.justia.com [patents.justia.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. epa.gov [epa.gov]
- 5. agrilife.org [agrilife.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. epa.gov [epa.gov]
- 8. US20130130912A1 - Agrochemical formulation composition - Google Patents [patents.google.com]
- 9. US20050256005A1 - Agrochemical surfactant compositions - Google Patents [patents.google.com]
- 10. US20060270557A1 - Herbicide formulation - Google Patents [patents.google.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. A selected organosilicone spray adjuvant does not enhance lethal effects of a pyrethroid and carbamate insecticide on honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fytoweb.be [fytoweb.be]
- 14. agcrodirectory.com [agcrodirectory.com]
- 15. ncwss.org [ncwss.org]
- 16. nzpps.org [nzpps.org]
- 17. Frontiers | A selected organosilicone spray adjuvant does not enhance lethal effects of a pyrethroid and carbamate insecticide on honey bees [frontiersin.org]
- 18. Registration Dossier - ECHA [echa.europa.eu]
- 19. Substance Information - ECHA [echa.europa.eu]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Application Notes & Protocols: Leveraging Isotridecanol in Advanced Coating and Ink Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of Isotridecanol (ITDA) in the development of high-performance coatings and inks. This compound, a branched C13 oxo-alcohol, is a versatile, low-volatility organic compound that serves multiple functions within a formulation.[1][2][3] Its unique molecular structure imparts desirable properties such as viscosity reduction, improved flow and leveling, and effective defoaming.[1][4] These application notes delve into the core mechanisms of ITDA's action and provide detailed, verifiable protocols for evaluating its performance, enabling formulators to optimize their systems for superior finish and application characteristics.
Introduction: The Multifaceted Role of this compound
This compound (CAS No: 27458-92-0, 68526-86-3) is a clear, high-boiling point (~260°C), oily liquid with low water solubility.[2][3] Unlike linear alcohols, its branched isomeric structure is key to its functionality in coatings and inks. This branching creates steric hindrance that influences solvent-resin interaction, pigment wetting, and surface tension modification.
Its primary functions in a formulation can be categorized as:
-
Low-Volatility Solvent & Coalescing Agent: ITDA's high boiling point ensures it remains in the film during the critical drying phase, aiding in the formation of a continuous, defect-free polymer film.[3][5] This is particularly crucial in water-based latex paints where it helps soften polymer particles, allowing them to fuse together properly as water evaporates.[5]
-
Flow and Leveling Agent: By reducing the viscosity and modifying the surface tension of the wet film, ITDA helps to eliminate application defects such as brush marks and orange peel, resulting in a smoother, more uniform surface.[6]
-
Defoamer/Deaerator: In many systems, ITDA acts as a defoamer, disrupting the stability of foam bubbles that can be introduced during manufacturing and application.[1] This is critical for achieving a clear, non-porous final film.
-
Dispersant & Wetting Agent Intermediate: While not a surfactant itself, ITDA is a crucial raw material for the synthesis of non-ionic surfactants, specifically this compound ethoxylates.[7][8] These derivatives are powerful wetting and dispersing agents used to stabilize pigment particles within the vehicle.[8]
Core Physicochemical Properties of this compound
| Property | Typical Value | Significance in Formulations |
| Molecular Formula | C13H28O[1][2] | Defines its solvency and compatibility characteristics. |
| Molecular Weight | ~200.36 g/mol [1][9] | Influences evaporation rate and viscosity reduction efficiency. |
| Boiling Point | ~260-266 °C[2] | Ensures it acts as a "late-stage" solvent, critical for film coalescence. |
| Flash Point | >105 °C | Indicates good safety profile for handling and transport. |
| Water Solubility | Practically insoluble[1] | Affects its partitioning behavior in water-based vs. solvent-based systems. |
| Appearance | Clear, colorless liquid[1][2] | Ensures no contribution to color or haze in the final product. |
Application Note I: Enhancing Surface Finish in Architectural Coatings
Objective: To demonstrate the efficacy of this compound as a leveling agent in a model water-based, semi-gloss architectural coating.
Causality & Mechanism: The appearance of brush marks is a common defect in architectural paints.[6][10] These marks are ridges and valleys left by the applicator. A leveling agent works by reducing the surface tension gradient of the drying paint, allowing it to flow and flatten these irregularities before the film sets. This compound's slow evaporation rate and solvency power keep the film "open" for longer, providing the necessary time for this leveling to occur. Its branched structure is less aggressive than some traditional coalescents, reducing the risk of shocking the latex binder and causing flocculation.
Protocol 1: Quantitative Evaluation of Leveling via Draw-Down Method (Ref: ASTM D4062)
This protocol provides a standardized method to assess the ability of a coating to obliterate surface irregularities.[11][12]
Materials:
-
Control Paint Formulation (without ITDA)
-
Test Paint Formulation (with 1.5% w/w ITDA)
-
Leneta Leveling Test Blade (or equivalent)
-
Sealed Test Charts (e.g., Leneta Form 7B)
-
Draw-down apparatus
-
Oblique light source (15-20° from horizontal)
-
ASTM Leveling Standards (plastic comparator with ratings from 0 to 10)
Procedure:
-
Sample Preparation: Vigorously stir both the control and test formulations for 2 minutes to ensure homogeneity.[13]
-
Chart Placement: Secure a sealed test chart onto the draw-down apparatus.
-
Application: Place approximately 10 mL of the paint sample in front of the leveling test blade at the top of the chart.
-
Draw-Down: With a smooth, steady motion (taking ~3 seconds), draw the blade down the length of the chart.[14] The blade is designed to create parallel ridges simulating brush marks.
-
Drying: Immediately place the chart in a horizontal position to dry in a dust-free environment under controlled temperature and humidity (23°C, 50% RH).
-
Evaluation: After 24 hours, place the dried chart under the oblique light source. Position the ASTM Leveling Standards next to the draw-down.
-
Rating: Visually compare the contrast of the light and shadow on the paint ridges with those on the plastic standards. The rating corresponds to the standard that most closely matches the sample. A higher number indicates better leveling (10 = perfect leveling).
-
Validation: Repeat the procedure three times for each formulation and report the average rating.
Workflow for ASTM D4062 Leveling Evaluation
Caption: Workflow for evaluating paint leveling per ASTM D4062.
Application Note II: Optimizing Pigment Dispersion in Printing Inks
Objective: To assess the role of an this compound-based dispersant in improving the fineness of grind in a model solvent-based printing ink formulation.
Causality & Mechanism: Proper pigment dispersion is critical for color strength, gloss, and printability.[15] Pigment particles, especially organic ones, tend to form agglomerates. Dispersants work by adsorbing onto the pigment surface, preventing re-agglomeration through steric or electrostatic stabilization. While ITDA itself is not a primary dispersant, its ethoxylated derivatives are highly effective.[7][8] Furthermore, ITDA's solvency helps to wet the pigment surface, facilitating the initial breakdown of agglomerates during the milling process. A finer grind indicates that these agglomerates have been more effectively broken down into primary particles.[13][15]
Protocol 2: Measuring Fineness of Dispersion with a Hegman Gauge (Ref: ASTM D1210)
This protocol provides a quick and reliable quality control method to measure the degree of pigment dispersion in a liquid system.[14][15][16]
Materials:
-
Control Ink Base (with standard dispersant)
-
Test Ink Base (with ITDA-ethoxylate based dispersant)
-
Hegman Gauge (Grindometer), typically with a 0-100 micron scale.[14][16]
-
Hardened steel scraper blade.
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Gauge Preparation: Place the Hegman gauge on a flat, non-slip surface. Thoroughly clean the gauge and scraper with a lint-free cloth and solvent.[13]
-
Sample Application: Place a sufficient amount of the ink sample (~1-2 mL) in the deep end of the gauge's channel, ensuring it overflows slightly.
-
Draw-Down: Hold the scraper blade with both hands, perpendicular to the gauge and at a slight angle. Draw the blade down the length of the gauge at a steady rate, taking approximately 3 seconds to complete the stroke.[14]
-
Immediate Evaluation: Within 10 seconds of the draw-down, view the gauge at an angle that catches the light.
-
Reading the Gauge: Observe the point in the channel where a significant number of coarse particles or scratches first appear. The reading is taken from the scale (either Hegman scale or microns) at this point.[16] A higher Hegman number (or lower micron value) indicates a finer dispersion.
-
Validation: Perform three separate readings for each ink base and average the results. A consistent, smooth film with few specks at the shallow end signifies excellent dispersion.
Conceptual Diagram: Role of ITDA-Derivative in Pigment Dispersion
Caption: Mechanism of steric stabilization by an ITDA-based dispersant.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Action with ITDA |
| Poor Leveling (ASTM D4062 < 5) | Formulation viscosity too high; solvent evaporates too quickly. | Increase ITDA concentration by 0.5% increments. Its low volatility will extend the open time. |
| Film Cratering / Fish Eyes | Surface contamination; incompatible defoamer. | ITDA itself has defoaming properties.[1] Consider reducing or replacing silicone-based defoamers with ITDA to improve compatibility. |
| Low Gloss | Poor pigment dispersion; incorrect coalescent level. | Ensure adequate dispersion (Protocol 2). Optimize ITDA level; too much can sometimes reduce gloss. |
| Coarse Hegman Reading | Insufficient milling time; ineffective dispersant. | Increase milling energy/time. Evaluate a more suitable ITDA-ethoxylate dispersant with a different Hydrophilic-Lipophilic Balance (HLB). |
Conclusion
This compound is a highly effective, multifunctional additive for modern coatings and inks. Its branched structure and low volatility provide formulators with a powerful tool to control rheology, enhance film formation, and improve final appearance. By understanding its core mechanisms and applying standardized evaluation protocols such as ASTM D4062 for leveling and ASTM D1210 for dispersion, researchers can systematically optimize their formulations, leading to more robust and higher-quality products.
References
- D4062 Standard Test Method for Leveling of Paints by Draw-Down Method - ASTM. (2024).
- Leveling of Paints by Draw-Down Method1 - ASTM International. (1999).
- D4062 Standard Test Method for Leveling of Paints by Draw-Down Method - ASTM. (2017).
- ASTM D4062-99 - Standard Test Method for Leveling of Paints by Draw-Down Method. (n.d.).
- ASTM D4062-11 - Standard Test Method for Leveling of Paints by Draw-Down Method. (n.d.).
- Hegman Gauge: Comprehensive Overview and Standards - Nextagen Analytics. (2025).
- D1210 Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage - ASTM. (2022).
- ASTM D1210-96 - Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage. (n.d.).
- This compound - Ataman Kimya. (n.d.).
- Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog. (2019).
- ASTM D-1210 (Fineness) PDF - Scribd. (n.d.).
- This compound (ITDA) - PENPET Petrochemical Trading. (n.d.).
- ISOTRIDECYL ALCOHOL - Ataman Kimya. (n.d.).
- This compound ETHOXLATE - Ataman Kimya. (n.d.).
- This compound, ETHOXYLATED - Ataman Kimya. (n.d.).
- This compound (ITDA) Reagent|RUO - Benchchem. (n.d.).
- Compositions useful to provide improved rheology and mist control to ink formulations and ink formulations containing such compositions - Google Patents. (n.d.).
- ETHOXYLATED this compound - Ataman Kimya. (n.d.).
- What Are the Major Source Manufacturers of this compound? - Huajinda. (2025).
- MARLIPAL O13 this compound ethoxylates - Sasol. (n.d.).
- Safety Data Sheet: this compound,ethoxylated - Carl ROTH. (n.d.).
- Isotridecan-1-ol | C13H28O - PubChem. (n.d.).
- Coalescing Agents in Coatings - Definition, Types & Properties - SpecialChem. (2025).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. This compound – High-Quality Ingredient for Paints and Coatings [penpet.com]
- 3. benchchem.com [benchchem.com]
- 4. US20060213393A1 - Compositions useful to provide improved rheology and mist control to ink formulations and ink formulations containing such compositions - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. atamankimya.com [atamankimya.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. store.astm.org [store.astm.org]
- 16. Hegman Gauge: Comprehensive Overview and Standards | Nextagen Analytics [nextagen.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isotridecanol
Welcome to the technical support center for the synthesis of Isotridecanol (ITDA). This guide is designed for researchers, scientists, and professionals in drug development and specialty chemicals who are engaged in the synthesis of long-chain alcohols via the oxo process. Here, we address common challenges and provide in-depth troubleshooting protocols based on established chemical principles and extensive field experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for anyone working with or planning the synthesis of this compound.
Q1: What is this compound (ITDA) and what are its primary applications?
This compound is a C13 branched-chain oxo alcohol, typically produced from a C12 olefin feedstock.[1] It is a clear, low-volatility liquid used as a key intermediate in the chemical industry.[2] Its major applications include the production of non-ionic surfactants (this compound ethoxylates), high-performance plasticizers, and specialty lubricants and additives.[3][4] Its derivatives are valued for their excellent wetting, emulsifying, and dispersing properties in industrial cleaners, personal care products, and metalworking fluids.[4]
Q2: What is the principal industrial route for this compound synthesis?
The primary industrial method for producing this compound is a two-step "oxo process".[5] The first step is the hydroformylation of a branched C12 olefin (typically a butene trimer) with synthesis gas (a mixture of carbon monoxide and hydrogen) to form C13 aldehydes.[1][3] The second step involves the hydrogenation of these aldehydes to produce the final this compound product.[6][7] This process typically requires a transition metal catalyst, with rhodium and cobalt being the most common.[8][9]
Q3: What are the most common impurities and byproducts in this compound synthesis?
During the hydroformylation stage, side reactions can lead to the formation of dodecane (from olefin hydrogenation) and isomerization of the olefin feedstock.[3] In the subsequent hydrogenation and purification stages, impurities can include unreacted aldehydes, acetals, esters, and heavy-end condensation products.[5] The presence of these byproducts can affect the final product's quality, color, and performance.
Q4: Why is catalyst selection and handling so critical in this process?
The catalyst is the core of the oxo process, dictating reaction rate, selectivity, and overall efficiency. Rhodium-based catalysts, often modified with phosphine ligands, are preferred for their high activity under milder conditions (lower pressure and temperature), which minimizes byproduct formation.[8][10] However, rhodium is expensive, making catalyst stability, prevention of deactivation, and efficient recovery paramount for economic viability.[10][11] Catalyst deactivation can occur due to feedstock impurities, oxidative degradation of ligands, or physical loss (leaching).[10][12]
Q5: What are the key safety considerations during this compound synthesis?
The hydroformylation step involves handling high pressures of carbon monoxide and hydrogen (synthesis gas), which are flammable and toxic.[13] The reaction is also exothermic, requiring careful temperature control to prevent runaways. Proper reactor design, pressure relief systems, and continuous monitoring of reaction parameters are critical. Standard laboratory and plant safety protocols for handling flammable liquids and high-pressure gases must be strictly followed.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis of this compound.
Problem 1: Low Conversion of Dodecene Feedstock
Symptom: The reaction stalls or shows significantly lower than expected conversion of the C12 olefin into the aldehyde intermediate.
Potential Causes & Diagnostic Steps:
-
Catalyst Deactivation: This is the most common cause.
-
Feedstock Impurities: Sulfur compounds, halides, or peroxides in the dodecene or syngas can poison the catalyst.[10] Review the certificate of analysis for your feedstocks. If unavailable, consider analytical testing (e.g., GC-SCD for sulfur).
-
Oxidative Degradation: Oxygen leaks into the reactor can lead to the oxidation of the phosphine ligands, deactivating the rhodium complex.[12] Perform a leak test on your reactor system.
-
Thermal Stress: Operating at excessively high temperatures can cause the catalyst to decompose or form inactive clusters.[14] Verify thermocouple accuracy and temperature controller settings.
-
-
Incorrect Reaction Conditions:
-
Low Syngas Pressure: Insufficient partial pressure of H₂ and CO will slow down the reaction. Check your pressure gauges and ensure a stable supply.
-
Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing the gaseous reactants from efficiently reaching the catalyst in the liquid phase. Verify stirrer functionality and speed.
-
Solutions & Protocols:
-
Feedstock Purification: If impurities are suspected, pass the olefin and syngas through appropriate purification columns (e.g., activated carbon for organic impurities, copper-based scavengers for sulfur).
-
Catalyst Regeneration/Reloading: For deactivated catalysts, a regeneration procedure may be possible, but often a fresh charge of catalyst is required. Ensure anaerobic handling techniques when loading a new catalyst to prevent oxidation.
-
Parameter Optimization: Methodically adjust temperature and pressure within the recommended ranges for your specific catalyst system. A typical starting point for rhodium-phosphine catalysts is 90-120°C and 20-50 bar pressure.[10][13]
Problem 2: Poor Selectivity Towards Desired Aldehyde Isomer
Symptom: The product mixture contains an unfavorable ratio of linear (n) to branched (iso) aldehydes, or excessive formation of alkanes (dodecane).
Potential Causes & Diagnostic Steps:
-
Ligand-to-Metal Ratio: The ratio of phosphine ligand to rhodium is crucial for selectivity. An insufficient amount of free ligand can lead to less selective, unmodified rhodium species that favor alkane formation.[15]
-
Reaction Temperature: Higher temperatures can sometimes decrease selectivity towards the linear aldehyde and increase hydrogenation side reactions.[3]
-
Syngas Composition: A low CO:H₂ ratio can favor hydrogenation over hydroformylation.
Solutions & Protocols:
-
Adjust Ligand Concentration: For rhodium-triphenylphosphine systems, increasing the ligand-to-rhodium ratio can significantly improve aldehyde selectivity.[15]
-
Optimize Temperature: Lowering the reaction temperature in small increments (e.g., 5°C) can improve selectivity, though it may also decrease the reaction rate. A balance must be found.
-
Control Syngas Ratio: Ensure the H₂/CO ratio in the syngas feed is maintained, typically around 1:1 for this process.
| Parameter | Typical Range | Effect on Selectivity |
| Temperature | 90 - 120 °C | Higher temps can decrease linear aldehyde selectivity |
| Pressure | 20 - 50 bar | Affects rate more than selectivity |
| Ligand/Rh Ratio | >10:1 | Higher ratios generally improve aldehyde selectivity |
| H₂/CO Ratio | 1:1 - 1:1.2 | Lower H₂ reduces alkane formation |
Problem 3: Catalyst Leaching and Recovery Issues
Symptom: Significant loss of the expensive rhodium catalyst into the product phase during separation, or difficulty in separating the catalyst phase from the product phase.
Potential Causes & Diagnostic Steps:
-
Catalyst Leaching: The rhodium complex has some solubility in the organic product phase, which can be exacerbated by certain conditions.[16] This is a primary challenge in homogeneous catalysis.[9]
-
Ligand Degradation: Degradation of phosphine ligands can alter the catalyst's solubility and make it more prone to leaching.[13]
-
Phase Separation Issues: In biphasic systems (e.g., using ionic liquids or aqueous phases for catalyst recovery), improper solvent choice or the formation of emulsions can hinder separation.[3]
Solutions & Protocols:
-
Employ Biphasic Systems: Consider using solvent systems that allow for homogeneous reaction conditions at elevated temperatures but separate into two phases upon cooling, retaining the catalyst in one phase.[3]
-
Optimize Ligand Structure: The structure of the phosphine ligand can be modified to anchor the catalyst in a specific phase (e.g., by sulfonation for aqueous phases or fluorination for fluorous phases).[16]
-
Distillation Control: In processes where the product is distilled away from the catalyst, careful control of temperature and pressure is needed to avoid carrying over catalyst aerosols or volatile catalyst species.
Workflow for Troubleshooting Catalyst Leaching
Caption: Troubleshooting workflow for catalyst leaching issues.
Problem 4: Product Purification Challenges
Symptom: The final this compound product is off-spec, showing poor color, presence of residual aldehydes, or other impurities after distillation.
Potential Causes & Diagnostic Steps:
-
Incomplete Hydrogenation: The conversion of aldehydes to alcohols in the second stage was not complete.
-
Formation of High-Boiling Impurities: Aldol condensation reactions, either in the hydroformylation reactor or during distillation, can form "heavy ends" that are difficult to separate from the C13 alcohol.
-
Color-Forming Bodies: Trace impurities, such as carbonyls, acetals, and esters, can cause color instability, especially during storage.[5]
Solutions & Protocols:
-
Optimize Hydrogenation: Review the hydrogenation conditions (catalyst, temperature, pressure, H₂ flow). Ensure the catalyst (e.g., Nickel-based) is active and not poisoned.
-
Controlled Distillation: Use fractional vacuum distillation for purification. Careful control of the reflux ratio and column temperature profile is essential to separate the ITDA from both lighter and heavier components.
-
Post-Treatment: A final polishing step may be necessary. This can include treatment with water at elevated temperatures to hydrolyze acetals, followed by a final distillation.[5] Another option is a mild caustic wash to remove acidic impurities, followed by a water wash and drying.
Experimental Protocol: Lab-Scale Purification of Crude this compound
-
Charge the Distillation Flask: Place 500 mL of crude this compound into a 1 L round-bottom flask equipped with a magnetic stirrer.
-
Assemble the Apparatus: Set up a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and reduce the pressure to 10-20 mbar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect Fractions:
-
First Cut (Lights): Collect the initial fraction, which will contain residual water, unreacted dodecene, and other low-boiling impurities. The head temperature will be significantly lower than the boiling point of ITDA.
-
Main Fraction (this compound): As the head temperature stabilizes at the boiling point of ITDA at the given pressure, switch to a new receiving flask to collect the pure product.
-
Final Cut (Heavies): Once the temperature starts to rise again or the distillation rate drops significantly, stop collecting the main fraction. The residue in the flask contains the high-boiling impurities.
-
-
Analysis: Analyze the main fraction by GC-MS and Karl Fischer titration to confirm purity and water content.
References
- Rocha, K. A., Gual, A., et al. (2005). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Dalton Transactions, (24), 3862-7. [Link]
- Ferreira, M., et al. (2018). Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium. ChemSusChem, 11(18). [Link]
- ResearchGate (n.d.). Rhodium Catalysed Hydroformylation.
- Tullo, A. H. (2007). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review, 51(3), 118-124. [Link]
- Jurtz, N., et al. (2020). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 10(15), 5125-5135. [Link]
- ResearchGate (n.d.). Rhodium-Catalyzed Hydroformylation.
- Jong, K. P. de, et al. (2015). Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34.
- Wasserscheid, P., et al. (2011). Selective Hydroformylation of Mixed Feedstocks. ChemistryViews. [Link]
- ResearchGate (n.d.). Study on the deactivation and regeneration mechanism of Cu-Al catalyst in the hydrogenation of diethyl oxalate.
- Hensley, J. E., et al. (n.d.). Deactivation and Stability of K-CoMoSx Mixed Alcohol Synthesis Catalysts.
- CN113087317A (2021). Preparation method of iso-tridecanol.
- Wikipedia (n.d.). Hydroformylation.
- Ataman Kimya (n.d.). This compound ETHOXLATE.
- Kirk-Othmer Encyclopedia of Chemical Technology (1991). Oxo Process. [Link]
- US2636847A (1953). Purification of oxo alcohols by controlled water treatment.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
- Van Leeuwen, P. W. N. M. (2018). Hydroformylation of Alkenes: An Industrial View of the Status and Importance.
- Ataman Kimya (n.d.). This compound.
- Huajinda (2024). What Are the Major Source Manufacturers of this compound?. [Link]
- Haas, K. (2023). 14.3.
- Börner, A., et al. (2014). Production of alcohols via hydroformylation. Catalysis Science & Technology, 4(9), 2848-2863. [Link]
- Börner, A., et al. (2014). Production of alcohols via hydroformylation. Catalysis Science & Technology, 4, 2848-2863. [Link]
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 5. US2636847A - Purification of oxo alcohols by controlled water treatment - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. researchgate.net [researchgate.net]
- 10. technology.matthey.com [technology.matthey.com]
- 11. researchgate.net [researchgate.net]
- 12. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Hydroformylation - Wikipedia [en.wikipedia.org]
- 14. research-hub.nrel.gov [research-hub.nrel.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Isomer Distribution in Isotridecanol Production
Welcome to the comprehensive technical support center for the production of Isotridecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the isomer distribution of this compound. As a branched-chain primary alcohol, the specific isomeric composition of this compound is critical to its performance in downstream applications, including surfactants, lubricants, and plasticizers. This resource is structured to offer not just procedural guidance, but a deep understanding of the underlying chemical principles to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and the factors influencing its isomeric profile.
Q1: What is the primary industrial process for producing this compound?
A1: The dominant industrial route for this compound synthesis is the hydroformylation of dodecene isomers, also known as the "oxo process".[1] This process involves the reaction of a C12 olefin feedstock with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce C13 aldehydes. These aldehydes are subsequently hydrogenated to form the final this compound product. The term "iso" indicates that the alcohol has a branched structure, which arises from the use of branched dodecene precursors.[2]
Q2: What are the key factors that control the isomer distribution in the final this compound product?
A2: The isomer distribution of this compound is a complex function of several interacting parameters. The most critical factors include:
-
Catalyst System: The choice of metal (typically rhodium or cobalt) and the ligands associated with it have a profound impact on the regioselectivity of the hydroformylation reaction.[3][4]
-
Reaction Conditions: Temperature, pressure, and the ratio of carbon monoxide to hydrogen in the syngas are crucial operational parameters that can be tuned to influence the isomer profile.[2][5]
-
Feedstock Composition: The isomeric composition of the initial dodecene feedstock directly dictates the range of possible this compound isomers that can be formed.[6]
Q3: What is the difference between using a rhodium-based and a cobalt-based catalyst for hydroformylation?
A3: Rhodium and cobalt catalysts exhibit distinct characteristics in hydroformylation. Rhodium catalysts are generally much more active than cobalt catalysts, allowing for milder reaction conditions (lower temperatures and pressures).[3][7] They are also known for their high selectivity towards the formation of linear aldehydes from terminal olefins when used with appropriate ligands.[3] However, rhodium is significantly more expensive than cobalt.[4][7] Cobalt catalysts, while less active and requiring harsher conditions (higher temperatures and pressures), are more cost-effective for large-scale production.[1][7] The choice between the two often depends on the desired product specifications, operational costs, and the specific olefin feedstock.
Q4: How do phosphine and phosphite ligands influence the isomer distribution with rhodium catalysts?
A4: Phosphine and phosphite ligands play a pivotal role in tuning the regioselectivity of rhodium-catalyzed hydroformylation. By coordinating to the rhodium center, these ligands modify its steric and electronic properties. Bulky ligands can sterically hinder the addition of the formyl group to internal carbons of the olefin, thereby favoring the formation of linear aldehydes (higher n/iso ratio).[1] The electronic properties of the ligands also influence the catalyst's reactivity and selectivity. For instance, electron-withdrawing phosphite ligands can increase reaction rates compared to more electron-donating phosphine ligands.[8] The "bite angle" of bidentate phosphine ligands is another critical parameter that affects the geometry of the catalyst complex and, consequently, the isomer distribution.
Q5: Can the isomer distribution of the dodecene feedstock be controlled?
A5: Yes, the isomeric composition of the dodecene feedstock, which is typically produced through the oligomerization of propylene or butylene, can be influenced by the choice of oligomerization catalyst (e.g., solid phosphoric acid or zeolites) and the reaction conditions.[6] Detailed analysis of the dodecene feedstock using advanced techniques like two-dimensional gas chromatography (GCxGC) is crucial for understanding its composition and predicting the resulting this compound isomer profile.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound synthesis, with a focus on controlling isomer distribution.
Issue 1: Undesirable n/iso Ratio (Linear vs. Branched Isomers)
Symptom: The ratio of linear (n) to branched (iso) C13 alcohol isomers in the final product is outside the desired specification.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Incorrect Reaction Temperature | Verify the reactor temperature profile. | For rhodium-phosphine catalyst systems, a decrease in temperature generally favors the formation of the linear isomer. Conversely, increasing the temperature can lead to more branched products and olefin isomerization.[2][10] Adjust the temperature in small increments (e.g., 5-10 °C) and monitor the effect on the n/iso ratio. |
| Suboptimal Syngas Pressure (CO:H₂) | Analyze the partial pressures of CO and H₂ in the reactor. | The effect of syngas pressure is catalyst-dependent. For many rhodium-based systems, increasing the CO partial pressure can sometimes decrease the n/iso ratio.[5] For cobalt catalysts, higher CO pressures often favor linear aldehyde formation.[1] Experiment with different CO:H₂ ratios to find the optimal balance for your desired isomer profile. |
| Inappropriate Ligand or Ligand Concentration | Confirm the type and concentration of the phosphine/phosphite ligand. | The choice of ligand is critical. For a higher n/iso ratio, consider using a ligand with a larger steric bulk. An excess of ligand is often used to maintain catalyst stability and selectivity.[3] |
| Feedstock Isomer Composition | Analyze the dodecene feedstock using GC-MS to determine the distribution of linear and branched isomers.[11] | If the feedstock has a high concentration of highly branched olefins, it will be challenging to produce a predominantly linear this compound. Consider sourcing a different feedstock or exploring tandem isomerization-hydroformylation conditions. |
Issue 2: Inconsistent Isomer Distribution Between Batches
Symptom: Significant variation in the isomer profile of this compound from one production run to another, even with seemingly identical process parameters.
Potential Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Variability in Feedstock Composition | Perform a detailed GC-MS analysis on the dodecene feedstock for each batch.[6] | Implement a stringent quality control protocol for incoming feedstock. If significant variations are detected, adjust reaction parameters accordingly or blend different feedstock batches to achieve a more consistent composition. |
| Catalyst Deactivation or Inconsistent Preparation | Analyze the catalyst activity and selectivity over time. | Ensure consistent catalyst preparation and handling procedures. Catalyst deactivation can be caused by impurities in the feedstock or syngas.[12] Consider implementing a catalyst regeneration step or using a more robust catalyst system. |
| Fluctuations in Reaction Conditions | Scrutinize the process control data for variations in temperature, pressure, and gas flow rates. | Calibrate all sensors and controllers regularly. Implement tighter process control limits to minimize fluctuations in critical reaction parameters. |
| Solvent Effects | Review the solvent type and purity for each batch. | The solvent can influence the solubility of reactants and the catalyst, thereby affecting reaction kinetics and selectivity. Ensure the use of a consistent, high-purity solvent.[13] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Dodecene Feedstock Isomers
This protocol provides a general method for the qualitative and quantitative analysis of dodecene isomers in the feedstock.
-
Sample Preparation:
-
Prepare a standard solution containing a mixture of known dodecane isomers in a volatile, non-polar solvent like hexane at a concentration of approximately 50 µg/mL for each isomer.[11]
-
Dilute the dodecene feedstock sample in hexane to a similar concentration.
-
Transfer the prepared solutions to 2 mL autosampler vials.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.[11]
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Data Analysis:
-
Identify the peaks corresponding to different dodecene isomers based on their retention times and mass spectra.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).[11]
-
Quantify the relative abundance of each isomer by integrating the peak areas.
-
Protocol 2: GC-MS Analysis of this compound Isomers
This protocol outlines a method for the analysis of the final this compound product. Derivatization may be necessary to improve the chromatographic separation of the alcohol isomers.
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a silylating agent (e.g., BSTFA with 1% TMCS in pyridine).
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature and dilute with hexane before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Use the same GC-MS system as in Protocol 1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
-
Data Analysis:
-
Identify the derivatized this compound isomers based on their retention times and characteristic mass spectral fragmentation patterns.
-
Due to the complexity of the isomer mixture, grouping of peaks based on the degree of branching (e.g., primary, secondary, tertiary carbons) may be necessary for quantitative analysis.
-
Visualizing Key Processes
Hydroformylation Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation with a phosphine ligand, highlighting the key steps that determine the isomer distribution.
Caption: A simplified diagram of the rhodium-catalyzed hydroformylation cycle.
Influence of Parameters on Isomer Distribution
The interplay of various factors determines the final isomer distribution.
Caption: Key factors influencing the isomer distribution in this compound production.
References
- Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. MDPI.
- A Researcher's Guide to Gas Chromatographic Separ
- Highly (regio)selective hydroformylation of olefins using temperature-resistant self-assembling phosphines.
- Enhancing Regioselectivity via Tuning the Microenvironment in Heterogeneous Hydroformylation of Olefins.
- Kinetics of 1-dodecene hydroformylation in a thermomorphic solvent system using a rhodium-biphephos catalyst.
- Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate St
- Schematic representation of the hydroformylation catalytic cycle...
- (PDF) Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics.
- A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformyl
- Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. Wiley Online Library.
- optimizing pressure and gas concentration in hydroformyl
- A Greener Higher Olefin Hydroformylation Process (Chapter 8).
- Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology (RSC Publishing).
- Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
- Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing).
- Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. ACS Sustainable Chemistry & Engineering.
- (PDF) Rhodium-catalyzed hydroformylation of 1-dodecene in microemulsion systems with non-ionic surfactants.
- Heterogenized Molecular Rhodium Phosphine Catalysts within Metal-Organic Framework for Alkenes Hydroformyl
- Chemoselectivity and Rate of Hydroformylation Reaction of 1-Dodecene by Rhodium Complex of 2-Naphthyl Monodentate Bulky Phosphite Ligand Catalyst.
- Influence of carbon monoxide partial pressure on the isomeric distribution of the hydroformylation products of olefins. Journal of the Chemical Society C - RSC Publishing.
- Hydroformylation Process and Applic
- Gas chromatochraphic detection of Sesquiterpenoids in Dodecane using Perkin Elmer GC 580. Protocols.io.
- Hydroformylation of Alkenes: An Industrial View of the Status and Importance.
- Hydroformyl
- Gas Chromatography-Mass Spectroscopy (GC/MS)
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Comput
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. AJPO JOURNALS.
- The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil. Scirp.org.
- Effect of catalyst concentration on the product distribution for different plastics. Temperature = 500 °C.
- GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. DergiPark.
- (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches.
- TIPS................................... Trends in Pharmaceutical Sciences.
- Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. MDPI.
- Effect of Catalyst Inlet Flow Field Distribution Characteristics on Outlet NO Concentration Distribution in SCR Denitration Reactor Based on Monte Carlo Method. MDPI.
Sources
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of carbon monoxide partial pressure on the isomeric distribution of the hydroformylation products of olefins - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isotridecanol Esterification Yield
Welcome to the technical support center for isotridecanol esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of their esterification reactions involving this compound. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to enhance your experimental success.
Section 1: Understanding the Fundamentals
Before delving into troubleshooting, it's crucial to have a solid understanding of the core principles governing this compound esterification.
Q1: What is the underlying mechanism of this compound esterification, and why is it often a reversible reaction?
This compound esterification typically follows the Fischer-Speier esterification mechanism, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction proceeds through a series of protonation and deprotonation steps, which are all in equilibrium.
The key steps are:
-
Protonation of the carboxylic acid: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of this compound attacks the electrophilic carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water (a good leaving group) is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
This reaction is reversible because water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol under acidic conditions. This equilibrium nature is a primary reason for incomplete reactions and lower yields.
Caption: Reversible steps in Fischer-Speier esterification.
Section 2: Troubleshooting Low Yields
Low yield is one of the most frequent issues encountered in esterification. The following questions address common causes and provide actionable solutions.
Q2: My reaction has stalled, and the yield is significantly lower than expected. What are the primary factors to investigate?
When faced with a low yield, a systematic approach to troubleshooting is essential. The main areas to scrutinize are reaction equilibrium, reagent quality, and reaction conditions.
Troubleshooting Workflow for Low Yield
Technical Support Center: Managing Foaming in Formulations with Isotridecanol-Based Surfactants
Welcome to the technical support center for Isotridecanol (ITD) based surfactants. ITD ethoxylates are prized for their exceptional wetting, emulsification, and cleaning properties, making them a versatile tool for researchers and formulators.[1][2] However, their surface-active nature can also lead to challenges with foam generation and stability.[1]
This guide is designed to provide you—our fellow scientists and development professionals—with a clear, mechanistic understanding of why these foaming issues occur and to offer practical, field-proven troubleshooting strategies. Our goal is to empower you to control foam without compromising the performance of your formulation.
Section 1: Troubleshooting Guide (Problem-Solution Format)
This section directly addresses the most common foaming issues encountered during experimental and production phases.
Q1: My formulation creates excessive foam during mixing, agitation, or spraying. How can I reduce this "flash foam"?
A1: Initial foam generation, or "flash foam," is primarily a result of mechanical action introducing air into a liquid whose surface tension has been lowered by the surfactant. [3][4][5] The ITD ethoxylate molecules quickly migrate to the newly created air-liquid interface, stabilizing bubbles as they form.[6] Here’s a systematic approach to mitigate this:
Mechanical Adjustments:
-
Reduce Agitation Speed: High-shear mixing is a primary cause of excessive air entrainment.[5] Experiment with the lowest effective agitation speed that still ensures homogeneity.
-
Modify Mixing Technique: Use low-shear mixing equipment (e.g., paddle stirrers instead of high-speed dispersers) where possible. When adding components, introduce them below the liquid surface to minimize turbulence.
-
Optimize Spray Nozzles: In spray applications, nozzle design and pressure can significantly impact foam. Select nozzles that produce coarser droplets or reduce the application pressure.
Formulation Adjustments:
-
Increase Surfactant Concentration (Counter-intuitive): In some systems, particularly near the Critical Micelle Concentration (CMC), foamability can be at a maximum. Increasing the concentration well above the CMC can sometimes reduce foam as micelles compete with the surface for surfactant monomers.[7]
-
Consider the Order of Addition: Add the ITD surfactant later in the formulation process if possible. This minimizes the time it is subjected to high-shear mixing.
-
Introduce a "Defoamer": For immediate knockdown of existing foam, a defoamer is the most direct solution. These are agents added after foam has formed.[8][9][10] (See Q3 for selection guidance).
Q2: The foam in my product is extremely stable and takes a long time to collapse. What factors control foam stability, and how can I decrease it?
A2: Foam stability is governed by the strength and elasticity of the thin liquid films (lamellae) between bubbles. Surfactants stabilize these films by creating a protective layer and inducing a phenomenon known as the Gibbs-Marangoni effect, where localized stretching of the film increases surface tension, pulling liquid back into the thinned area and "healing" it.[6]
Chemical & Physical Factors to Control:
-
Degree of Ethoxylation: The length of the polyethylene oxide (EO) chain on the ITD alcohol impacts its properties.
-
Lower EO chains (e.g., 3-6 moles) are less water-soluble and tend to produce less stable foam.[1][11]
-
Higher EO chains (e.g., 8-12 moles) are more water-soluble and can create more persistent foam.[11] The foaming tendency generally increases with the degree of ethoxylation, though it remains lower than typical anionic surfactants.[12]
-
-
Temperature and the Cloud Point: For nonionic surfactants like ITD ethoxylates, the Cloud Point is a critical temperature. Above this temperature, the surfactant becomes less soluble and phase-separates from the water.[13] Operating at or near the cloud point dramatically reduces foam stability and can even induce an antifoaming effect.[14][15] This is because the separated, surfactant-rich phase acts like an oil-based defoamer, disrupting the foam lamellae.[15]
-
Add an "Antifoam" Agent: To prevent stable foam from forming in the first place, an antifoam agent should be incorporated during formulation.[8][9][16] These agents work proactively to destabilize the lamellae before a persistent foam structure can be established.
Troubleshooting Logic: Temperature Effects on Foaming
Below is a decision workflow illustrating how to leverage the cloud point to control foam.
Caption: Workflow for troubleshooting foam by adjusting temperature relative to the surfactant's cloud point.
Q3: I've added a defoamer/antifoam, but it's ineffective or causing surface defects (e.g., haziness, fisheyes). What's going wrong?
A3: The efficacy and compatibility of a foam control agent are critical. A defoamer must be insoluble in the formulation but compatible enough to disperse and act at the interface without causing defects.[16][17]
Mechanism of Action: A defoamer works in three steps:
-
Entering: The defoamer droplet penetrates the foam lamella (the bubble wall).[6][17]
-
Spreading: It rapidly spreads across the bubble surface, pushing aside the stabilizing surfactant molecules.[6][8][17]
-
Rupture: This action creates a weak point, causing the bubble to collapse.[9]
Troubleshooting Defoamer Performance:
-
Incompatibility: If the defoamer is too compatible, it will be solubilized into the system and will not act at the interface. If it is too incompatible, it will not disperse properly, leading to defects and poor efficiency. The key is "controlled incompatibility."[17]
-
Incorrect Type: The two main families are silicone-based and non-silicone (organic, oil-based) defoamers.[8][16][18]
-
Silicone-based defoamers are highly effective at low concentrations and are thermally stable, making them excellent for tough foams.[19][20][21] However, they can cause surface defects in coating applications if not chosen carefully.[22]
-
Non-silicone defoamers (e.g., mineral oil, fatty alcohol-based) are often preferred where silicone contamination is a concern (e.g., some coating or printing processes).[8][19] They may offer better long-term foam suppression but can be less potent for immediate knockdown compared to silicones.[19]
-
-
Insufficient Dosage or Poor Incorporation: Defoamers are used at very low levels (typically ppm). Add the recommended dosage slowly with gentle agitation to ensure it disperses as fine droplets rather than large globules. High-shear mixing can sometimes break down the defoamer emulsion, reducing its effectiveness.
Mechanism of Defoamer Action
This diagram illustrates how a defoamer droplet destabilizes a surfactant-stabilized foam bubble.
Caption: A defoamer droplet enters the surfactant layer, spreads, and creates a weak point, causing the foam to collapse.
Section 2: Key Experimental Protocols
To systematically troubleshoot, quantitative data is essential. The following are standardized methods for evaluating foam and defoamer performance.
Protocol 2.1: Standardized Foam Height Measurement (Modified Ross-Miles Method)
The Ross-Miles method (ASTM D1173) is a standard for assessing foamability and foam stability.[23][24] This protocol is a simplified, practical version for lab screening.
Objective: To quantify the initial foam height and its decay over time for a surfactant solution.
Apparatus:
-
500 mL graduated glass cylinder with a stopper.
-
Pipette or burette (2 mL).
-
Timer.
-
Constant temperature water bath (optional, but recommended for cloud point studies).
Procedure:
-
Prepare a solution of your this compound-based surfactant at the desired concentration (e.g., 0.5% w/w) in deionized water.
-
Pour 100 mL of the solution into the 500 mL graduated cylinder.
-
Allow the solution to equilibrate to the test temperature (e.g., 25°C).
-
Invert the cylinder five times in a consistent manner (e.g., one inversion per second).[25]
-
Immediately place the cylinder on a level surface and start the timer.
-
Record the total volume (liquid + foam) at t=0 seconds. The foam height is this value minus the initial 100 mL of liquid.[25]
-
Record the foam height again at t=1 minute and t=5 minutes.
Data Interpretation:
-
High initial foam height (t=0): Indicates high foamability.
-
Slow decay in foam height: Indicates high foam stability.
-
Compare different ITD ethoxylates or the effect of additives by keeping all other conditions constant.
Protocol 2.2: Screening Protocol for Defoamer Efficacy
Objective: To compare the performance of different defoamers in your formulation.
Procedure:
-
Prepare a batch of your formulation without any foam control agent.
-
Perform the foam height test as described in Protocol 2.1 to establish a baseline.
-
For each defoamer candidate, add a precise, low concentration (e.g., 500 ppm) to a fresh 100 mL aliquot of your formulation.
-
Mix with gentle, consistent agitation for 2 minutes to ensure dispersion.
-
Repeat the foam height test (Protocol 2.1, steps 4-7).
-
Observe the sample for any signs of incompatibility, such as haziness, precipitation, or oil slicks, after 1 hour and 24 hours.
Data Presentation:
| Defoamer Candidate | Concentration (ppm) | Initial Foam (mL) | Foam at 5 min (mL) | Observations (24 hr) |
| Control (None) | 0 | 180 | 155 | - |
| Silicone A | 500 | 15 | 0 | Clear, no defects |
| Silicone B | 500 | 25 | 5 | Slight haziness |
| Non-Silicone C | 500 | 40 | 10 | Clear, no defects |
This structured approach allows for direct comparison of knockdown efficiency, stability reduction, and formulation compatibility.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the difference between an antifoam and a defoamer?
-
Q: How does the degree of ethoxylation (EO moles) affect foaming?
-
Q: Are there specific "low-foaming" this compound-based surfactants?
-
A: Yes. Manufacturers often produce modified ITD ethoxylates or other branched alcohol ethoxylates that are specifically designed for low-foam applications. These may have end-caps on the EO chain or other structural modifications to reduce their foam profile while retaining excellent wetting properties. Always consult the technical data sheets from your supplier.
-
-
Q: Can I use a combination of defoamers?
-
A: Yes, sometimes a synergistic effect can be achieved. For example, combining a fast-acting silicone defoamer for initial knockdown with a persistent non-silicone defoamer for long-term stability can be an effective strategy in complex systems.[26] Compatibility testing (Protocol 2.2) is essential.
-
References
- A Practical Guide to Defoamers. (n.d.). BASF Insights.
- How to Defoam Surfactants Effectively Using Blissam Defoamer Products. (2025, June 29). Blissam.
- Cloud Point Foaming Technique for Separation of Nonionic Surfactant from Solution. (1997). Marcel Dekker, Inc.
- Mechanism of action of defoamers and air release agents. (n.d.). BYK.
- The nature and properties of foaming surfactants. (n.d.). Upscope RE4.
- Ross-Miles method. (n.d.). KRÜSS Scientific.
- Mechanism of Anti-foaming agent. (2025, December 11). defoamers-antifoam.
- Comparison of silicone defoamer and non-silicon defoamer. (2023, November 22). Antifoamchemical.
- Understanding Defoamers: Essential Agents in Industrial Processes. (2025, July 31). Mikazone.
- Difference Between Non Silicone Defoamers and Silicone Defoamers. (2025, September 9). Romakk Silicones.
- What is the difference between silicone defoamer and non-silicone defoamer? (2023, October 30). Romakk Silicones.
- This compound, ETHOXYLATED. (n.d.). Ataman Kimya.
- What Is The Difference Between Silicone Defoamer And Silicone-free Defoamer? (2023, September 13). News.
- Can silicone defoamer be used in combination with other additives? (2025, September 18). Blog.
- How to Troubleshoot Foam Formation in ETP Reactors. (n.d.). Netsol Water Solutions.
- ISOTRIDECYL ALCOHOL ETHOXYLATE. (n.d.). Ataman Kimya.
- Nonionic Surfactant Cloud Point. (2018, March 2). YouTube.
- Solve Foam Problems in Chemical Processes | Defoamer Guide. (2025, December 4). LANZO CHEM.
- THE EFFECT OF CLOUD POINT ON THE FOAMING OF NONIONIC/ANIONIC SURFACTANT MIXTURES. (n.d.).
- This compound ETHOXLATE. (n.d.). Ataman Kimya.
- MARLIPAL O13 this compound ethoxylates. (n.d.). Sasol.
- Mechanism of Antifoam Behavior of Solutions of Nonionic Surfactants above the Cloud Point. (2025, August 6). ResearchGate.
- Defoamers and Antifoam Agents: How are they used? (2022, April 21). Brewer International.
- Understanding the Chemistry of Antifoams and Defoamers. (2021, August 30). Applied Material Solutions.
- D1173 Standard Test Method for Foaming Properties of Surface-Active Agents. (2023, July 28). ASTM.
- Defoamers/Anti-foaming Agents for Paint & Coatings Formulations. (2025, July 8). SpecialChem.
- Lecture 24: Introduction to Foams. (2020, December 18). YouTube.
- Choosing Low Foam Surfactants. (2025, May 20). J R Hess Company, Inc.
- LABORATORY TEST METHOD NO. H-9: FOAMING. (2011, September 30). Exchange.
- ISOTRIDECYL ALCOHOL ETHOXYLATE ( C13 ALCOHOL ETHOXYLATE). (n.d.). Ataman Kimya.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. How to Troubleshoot Foam Formation in ETP Reactors [netsolwater.com]
- 4. lanzochem.com [lanzochem.com]
- 5. jrhessco.com [jrhessco.com]
- 6. insights.basf.com [insights.basf.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Defoam Surfactants Effectively Using Blissam Defoamer Products - Blissam [blissamchem.com]
- 9. ywlchemical.com [ywlchemical.com]
- 10. brewerint.com [brewerint.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. atamankimya.com [atamankimya.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 17. BYK ebook for defoamers and air release agents – BYK [byk.com]
- 18. mikazone.com [mikazone.com]
- 19. Comparison of silicone defoamer and non-silicon defoamer [antifoamchemical.com]
- 20. romakksilicones.com [romakksilicones.com]
- 21. What Is The Difference Between Silicone Defoamer And Silicone-free Defoamer? - News [colorfuldyes.com]
- 22. specialchem.com [specialchem.com]
- 23. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 24. store.astm.org [store.astm.org]
- 25. H-9: FOAMING [aafes.com]
- 26. uychem.com [uychem.com]
Technical Support Center: Purification of Isotridecanol
Introduction
Welcome to the technical support guide for the purification of Isotridecanol (ITDA). This document is designed for researchers, scientists, and drug development professionals who utilize ITDA and require high-purity material for their applications. This compound, a branched C13 fatty alcohol, is a critical intermediate in the synthesis of surfactants, plasticizers, and other specialty chemicals.[1][2] Its performance in these applications is highly dependent on its purity. This guide provides in-depth, practical solutions to common challenges encountered during purification, structured in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a mixture of branched-chain C13 primary alcohol isomers, typically appearing as a clear, high-boiling, oily liquid.[2] The "iso" prefix denotes the branched structure, which imparts unique properties like lower melting points and excellent wetting capabilities compared to its linear counterparts.[1] Purity is paramount because residual impurities from its synthesis—such as unreacted olefins, aldehydes, catalyst residues, and water—can interfere with downstream reactions (e.g., ethoxylation), compromise product performance, and introduce unwanted toxicity in sensitive applications like cosmetics or pharmaceutical excipients.[1]
Q2: What are the typical impurities found in technical-grade this compound?
This compound is commercially produced via the hydroformylation (Oxo process) of dodecene isomers, followed by hydrogenation.[1][3] Common impurities originating from this process include:
-
Unreacted Raw Materials: Residual dodecene isomers.[1]
-
Intermediates: Aldehydes (tridecanal isomers) that were not fully hydrogenated.[1]
-
By-products: Other alcohols, ethers, and esters formed during side reactions.[1][4]
-
Catalyst Residues: Traces of rhodium or cobalt complexes from the hydroformylation step.[1]
-
Water: Introduced during processing or absorbed from the atmosphere.[1]
Q3: What are the primary laboratory-scale methods for purifying this compound?
The main purification techniques are selected based on the nature and concentration of the impurities. The most common methods are:
-
Fractional Vacuum Distillation: The most effective method for separating components with different boiling points, such as removing lighter olefin precursors or heavier by-products.[5][6]
-
Adsorptive Purification: Utilizes solid adsorbents like activated carbon, molecular sieves (zeolites), or activated alumina to selectively remove specific impurities.[4][7][8]
-
Chemical Treatment: Involves chemical reactions to convert problematic impurities (e.g., aldehydes) into more easily separable forms.[9][10]
Q4: How can I accurately assess the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for determining the purity and characterizing the complex isomer distribution of this compound.[1] A Flame Ionization Detector (FID) is typically used for quantification, while the Mass Spectrometer (MS) identifies the structures of the isomers and any impurities present.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during purification experiments.
Troubleshooting Fractional Vacuum Distillation
Fractional distillation is ideal for separating liquids with boiling points that differ by less than 25 °C, making it suitable for refining this compound from related by-products.[5] Due to this compound's high boiling point (~260-275 °C), vacuum is required to prevent thermal degradation.
Q: My final product purity is lower than expected after distillation. What went wrong?
A: Low purity is often due to insufficient separation efficiency. Consider these factors:
-
Inadequate Column Efficiency: The fractionating column may not have enough "theoretical plates" for the separation. For close-boiling impurities, use a longer column or one with a more efficient packing material (like structured packing or Raschig rings).[5][11][12]
-
Incorrect Reflux Ratio: Too low a reflux ratio reduces the number of vaporization-condensation cycles on each theoretical plate, leading to poorer separation.[13] Increase the reflux ratio, although this will lengthen the distillation time.
-
Vacuum Instability: Fluctuations in vacuum pressure cause the boiling points to change, disrupting the stable temperature gradient in the column. Ensure your vacuum pump is operating correctly and that all joints are perfectly sealed to prevent leaks.
-
Distillation Rate Too High: Running the distillation too fast does not allow for proper equilibrium to be established on the trays or packing within the column.[14] Reduce the heating rate to allow the vapor-liquid equilibrium to be established.
Q: I'm observing pressure fluctuations and liquid is backing up the column (flooding). How do I resolve this?
A: Flooding occurs when the upward vapor flow is too high, preventing the downward flow of the condensed liquid (reflux).[15]
-
Cause: The most common cause is an excessive boil-up rate (heating is too high).[14]
-
Solution: Immediately reduce the heat input from the heating mantle. The flooding should subside. Once the column has drained, you can slowly increase the heat to a level below where flooding was initiated. Also, check for any blockages in the column or the condenser return path.
Q: My distilled this compound has a yellow tint. What caused this discoloration?
A: A yellow color typically indicates thermal degradation or oxidation.
-
Cause 1: Thermal Degradation: this compound can decompose at its atmospheric boiling point. The vacuum may have been insufficient, leading to an excessively high pot temperature.
-
Solution 1: Ensure you are operating at a sufficient vacuum (e.g., <10 mmHg) to lower the boiling point significantly. Always use a stirring mechanism (magnetic stir bar) to prevent localized overheating.
-
Cause 2: Oxidation: The presence of air (oxygen) in the distillation apparatus at high temperatures can cause oxidation.
-
Solution 2: Before heating, ensure the system is thoroughly purged with an inert gas like nitrogen or argon to remove residual air.
Troubleshooting Adsorptive Purification
Adsorption is excellent for removing trace impurities, such as water, residual aldehydes, or color bodies.
Q: Impurities are appearing in my product much earlier than expected (early breakthrough). Why is this happening?
A: Early breakthrough indicates that the adsorbent bed is saturated or not performing efficiently.
-
Incorrect Adsorbent: You may be using the wrong type of adsorbent. For water removal, 3A molecular sieves are ideal.[8] For removing non-polar organic impurities and color bodies, activated carbon is more effective.[7] For polar impurities like aldehydes, activated alumina or silica gel can be used.[4]
-
Insufficient Adsorbent: The amount of adsorbent may be too low for the concentration of impurities. Increase the bed volume of the adsorbent.
-
High Flow Rate: The contact time between the this compound and the adsorbent is too short. Reduce the flow rate of the liquid through the adsorbent column.
-
Channeling: The liquid is creating preferential paths through the adsorbent bed, bypassing most of the adsorbent. This can happen if the column is poorly packed. Ensure the adsorbent is packed uniformly.
Q: My attempt to regenerate the adsorbent failed to restore its original capacity. What did I do wrong?
A: Ineffective regeneration is a common issue. The method must be tailored to the adsorbent and the adsorbed impurity.
-
Molecular Sieves (for water): Regeneration requires high temperatures (e.g., 200-300 °C) under a vacuum or a flow of dry, inert gas to drive off the adsorbed water.[16] Insufficient temperature or time will result in incomplete regeneration.
-
Activated Carbon: Regeneration can be achieved by thermal desorption or chemical washing.[17][18] For volatile impurities, heating under an inert gas stream can be effective. For strongly adsorbed organics, washing with a suitable solvent (like hot ethanol or methanol) may be necessary to desorb the impurities.[19]
-
Incorrect Solvent Choice: When using chemical regeneration, the chosen solvent must be able to effectively displace the adsorbed impurity without damaging the adsorbent.
Visualized Workflows and Decision Making
Diagram 1: Selecting a Purification Strategy
This diagram provides a logical decision tree to help select the most appropriate purification workflow based on the initial analysis of the crude this compound.
Caption: Decision tree for selecting an this compound purification method.
Diagram 2: General Purification & Analysis Workflow
This flowchart illustrates a comprehensive, multi-step process for purifying technical-grade this compound to a high-purity standard.
Caption: Multi-step workflow for this compound purification and analysis.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (Nitrogen or Argon)
-
Anti-bumping granules or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in standard laboratory guides. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging: Add the crude this compound (not exceeding 2/3 of the flask volume) and a magnetic stir bar to the distilling flask.
-
Inerting: Purge the system with nitrogen for 5-10 minutes to remove oxygen.
-
Evacuation: Slowly and carefully apply vacuum to the system, aiming for a stable pressure below 10 mmHg.
-
Heating: Begin stirring and gently heat the flask.[11]
-
Equilibration: Observe the ring of condensate rising slowly up the fractionating column. If it stops rising, slightly increase the heat. Allow the column to equilibrate by adjusting the heat so that the vapor temperature at the distillation head remains constant.[11]
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities. The vapor temperature will be lower than that of the main product.
-
Main Fraction: When the vapor temperature stabilizes at the expected boiling point of this compound at the working pressure, switch to a new receiving flask to collect the purified product.
-
Tails: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these distill over.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Self-Validation: Analyze the collected main fraction by GC-MS to confirm purity is >99.5% and that target impurities have been removed.
Protocol 2: Adsorptive Purification for Water Removal
Objective: To remove trace amounts of water from purified this compound using molecular sieves.
Materials:
-
Previously distilled this compound
-
3A Molecular Sieves (activated)
-
Chromatography column or flask
-
Anhydrous solvent for rinsing (e.g., hexane)
Procedure:
-
Adsorbent Activation: Activate the 3A molecular sieves by heating them in a laboratory oven at ~250 °C for at least 4 hours under vacuum or in a desiccator while still hot.
-
Column Packing: Pack a chromatography column with the activated molecular sieves.
-
Percolation: Slowly pass the this compound through the packed column. The flow rate should be slow enough to ensure adequate contact time (e.g., 1-2 bed volumes per hour).
-
Alternative (Batch Method): For smaller scales, add the activated molecular sieves (approx. 5-10% w/v) directly to a flask containing the this compound. Seal the flask and allow it to stand for 12-24 hours with occasional swirling.
-
Separation: If using the batch method, carefully decant or filter the this compound to separate it from the molecular sieves.
-
Storage: Store the dried product under an inert atmosphere to prevent re-absorption of moisture.
Self-Validation: The water content can be verified using Karl Fischer titration, which should confirm a water content of <0.05%.
Data Summary Tables
Table 1: Common Impurities in this compound and Purification Rationale
| Impurity Class | Specific Example | Typical Boiling Point (°C) | Purification Rationale | Recommended Technique |
| Unreacted Olefins | Dodecene Isomers | ~213 | Lower boiling point than ITDA. | Fractional Distillation |
| Aldehydes | Tridecanal Isomers | ~250 | Boiling point is close to ITDA; can be reactive. | Chemical Treatment (NaBH₄) followed by Distillation |
| Water | H₂O | 100 | Forms azeotropes; can be removed by selective adsorption. | Adsorption (3A Molecular Sieves) |
| High-Boiling By-products | Guerbet Alcohols/Esters | >280 | Significantly higher boiling point than ITDA. | Fractional Distillation (remains in pot) |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For Removing |
| Fractional Vacuum Distillation | Separation by boiling point difference.[5] | High throughput; effective for large impurity ranges. | Requires vacuum; risk of thermal degradation; energy-intensive. | Volatile and high-boiling organic impurities. |
| Adsorption | Selective binding of impurities to a solid phase.[8] | Highly selective; operates at ambient temperature; good for polishing. | Adsorbent has finite capacity; requires regeneration/disposal.[18] | Trace impurities (water, color, specific organics). |
| Chemical Treatment | Conversion of impurities into a different chemical form.[10] | Highly specific for certain functional groups (e.g., aldehydes). | Adds reagents that must be removed later; risk of side reactions. | Reactive impurities like aldehydes and ketones. |
Safety Precautions
When handling this compound and purification reagents, adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
-
Ventilation: Conduct all operations in a well-ventilated fume hood, especially during heating or when handling volatile solvents.[20][22]
-
Handling: Avoid contact with skin and eyes.[23] Do not ingest.[22] In case of contact, rinse the affected area thoroughly with water.[20]
-
Spills: Absorb spills with an inert dry material (e.g., sand or vermiculite) and place in an appropriate container for waste disposal.[22][23]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[20]
References
- Benchchem. (n.d.). This compound | 27458-92-0.
- LookChem. (n.d.). Purification of Ethanol. Chempedia.
- Bump, A. H. (1940). U.S. Patent No. US2188274A.
- (1995). RU Patent No. RU2046788C1.
- Al-jammal, N., et al. (2020). Ultrasonic Regeneration Studies on Activated Carbon Loaded with Isopropyl Alcohol. MDPI.
- (2007). U.S. Patent No. US20070088182A1.
- Jacobi. (2020). How Jacobi helps make disinfectant during coronavirus crisis.
- Concepts Ecotech. (n.d.). Purification of Alcohol.
- (2022).
- Carl ROTH. (n.d.). Safety Data Sheet: this compound,ethoxylated.
- RBNAinfo. (2019). SAFETY DATA SHEET.
- Analytice. (n.d.). Determination of ethoxylated this compound - SOILS analysis.
- Solenis. (2024). Safety Data Sheet.
- Otto Chemie. (n.d.). Safety data sheet.
- (1959). U.S. Patent No. US2913501A.
- (2023).
- (n.d.). Preparation method of iso-tridecanol.
- ResearchGate. (n.d.). Overview of various adsorbent regeneration processes | Download Table.
- (n.d.). Preparation method of this compound polyoxyethylene ether sulfate.
- RCM Technologies. (2024). Adsorption Process for the Dehydration of Alcohol.
- Wikipedia. (n.d.). Fractional distillation.
- BTS Engineering. (n.d.). Regeneration column Alcohol solvent purification and concentration.
- FasterCapital. (n.d.). The Fractional Distillation Process.
- Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting.
- Reformchem. (n.d.). This compound CAS No. 27458-92-0; 68526-86-3.
- Ataman Kimya. (n.d.). This compound ETHOXLATE.
- Calero, S., et al. (2022). Adsorption of Linear Alcohols in Amorphous Activated Carbons: Implications for Energy Storage Applications. ACS Sustainable Chemistry & Engineering.
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.
- (2014).
- Benchchem. (n.d.). This compound (ITDA) Reagent|RUO.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Chemistry For Everyone. (2025).
- Ibrahim, M. A., et al. (2022). PURIFICATION OF ETHANOL BY CONTINUOUS ADSORPTION METHOD USING ZEOLITE 3A AND CALCIUM OXIDE. Journal of Universitas Airlangga.
- Ataman Kimya. (n.d.). This compound.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- NIH PubChem. (n.d.). Isotridecan-1-ol.
- ResearchGate. (2025). (PDF) Troubleshooting a Distillation Column - Problem and Solution.
- IChemE. (n.d.). Troubleshooting Distillation Controls – course outline.
- Park, J., et al. (2020). Experimentally Verified Alcohol Adsorption Isotherms in Nanoporous Materials from Literature Meta-Analysis.
- Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
Sources
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. fastercapital.com [fastercapital.com]
- 7. conceptsecotech.com [conceptsecotech.com]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Purification of Ethanol - Chempedia - LookChem [lookchem.com]
- 10. RU2046788C1 - Ethyl alcohol purification method - Google Patents [patents.google.com]
- 11. Purification [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. US20070088182A1 - Regenerating molecular sieve absorbents used for alcohol dehydration - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. connect.skypim.com [connect.skypim.com]
- 21. otto-chemie.de [otto-chemie.de]
- 22. rbnainfo.com [rbnainfo.com]
- 23. carlroth.com [carlroth.com]
Technical Support Center: Addressing the Skin Irritation Potential of Isotridecanol
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Isotridecanol and its ethoxylated derivatives. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to navigate the challenges associated with its skin irritation potential during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its skin irritation potential a concern?
This compound is a long-chain, branched fatty alcohol.[1] More commonly in industrial and cosmetic applications, you will encounter its ethoxylated derivatives (this compound, ethoxylated), which are non-ionic surfactants.[2] These surfactants are used as cleaning agents, emulsifiers, and wetting agents in a wide range of products, from household cleaners to cosmetics.[2]
The primary concern is that surfactants, by their very nature, interact with the skin's surface.[3] Their amphiphilic structure allows them to disrupt the highly organized lipid matrix of the stratum corneum, the skin's primary protective barrier.[3][4] This disruption can increase skin permeability, leading to the penetration of the surfactant itself or other formulation ingredients into deeper, living epidermal layers. This can cause damage to keratinocytes, trigger the release of pro-inflammatory mediators, and result in the clinical signs of irritation: redness, swelling, and itching.[5][6]
Q2: How is this compound officially classified regarding skin irritation?
According to notifications provided by companies to the European Chemicals Agency (ECHA), this compound, ethoxylated is classified as a substance that causes skin irritation .[7] However, the degree of irritation can be highly dependent on the degree of ethoxylation (the number of ethylene oxide units) and the specific testing conditions.[8][9] For instance, some registration dossiers on ECHA for this compound with a low degree of ethoxylation (<2.5 EO) conclude it is "not irritating" based on read-across data from similar substances.[9] This highlights the importance of evaluating the specific derivative and its concentration in your formulation.
Q3: What is the primary mechanism of surfactant-induced skin irritation?
The mechanism is a multi-step process involving both biochemical and physiological events. It is crucial to understand this pathway when designing experiments and interpreting results.
-
Barrier Disruption: The surfactant monomers partition into the stratum corneum, where they solubilize and disorganize the intercellular lipids (e.g., ceramides, cholesterol).[3][4]
-
Protein Interaction: Surfactants can bind to keratin proteins within the corneocytes, causing them to swell and denature. This further compromises the barrier's structural integrity.[3]
-
Cellular Damage: With the barrier weakened, surfactants can penetrate to the viable epidermis and interact with keratinocyte cell membranes, leading to cytotoxicity.[5][6]
-
Inflammatory Cascade: Damaged keratinocytes release a cocktail of inflammatory mediators, including cytokines (e.g., IL-1α, TNF-α) and chemokines. This initiates a localized inflammatory response, attracting immune cells and causing vasodilation, which results in erythema (redness) and edema (swelling).[5]
Caption: Mechanism of this compound-induced skin irritation.
Q4: What factors in my formulation can influence the irritation potential of this compound?
The irritation potential is not solely dependent on the this compound itself but is heavily influenced by the formulation matrix. Key factors include:
-
Concentration: Higher concentrations of free surfactant monomers generally lead to greater irritation.
-
Co-surfactants: The presence of other surfactants can have synergistic or antagonistic effects. For example, milder amphoteric or non-ionic surfactants can sometimes mitigate the irritation of stronger ones.[6]
-
Polymers: Certain polymers can form complexes with surfactant micelles, increasing their size and reducing the penetration of individual monomers into the skin, thereby lowering irritation.[4]
-
pH: The pH of the final formulation can affect both skin barrier integrity and the activity of the surfactant. High pH cleansers can increase transepidermal water loss (TEWL) and exacerbate irritation.[4]
-
Occlusion: Applying a formula under occlusive conditions (e.g., a patch) prevents evaporation and enhances the penetration of ingredients, potentially increasing the irritation response.[9]
Troubleshooting Experimental Workflows
Q1: Problem - My in-vitro skin irritation assay (e.g., OECD 439) is showing unexpectedly high irritation/cytotoxicity, even at low concentrations of my this compound formulation. What could be wrong?
This is a common issue that can arise from several factors related to the test substance, the protocol, or the test system itself.
Troubleshooting Steps:
-
Verify Test System Viability:
-
Negative Control (NC) Check: Did the mean viability of your negative control (e.g., DPBS-treated) tissues meet the acceptance criterion (typically >50% viability)?[10][11] If not, the tissues may have been compromised during shipping, handling, or incubation.
-
Positive Control (PC) Check: Did your positive control (e.g., 5% Sodium Dodecyl Sulfate) produce the expected level of cytotoxicity (e.g., viability ≤ 40%)?[10] If not, it could indicate an issue with the tissue's responsiveness or a procedural error.
-
-
Analyze the Formulation's Physicochemical Properties:
-
Direct Cytotoxicity vs. Irritation: Is it possible that another ingredient in your formulation is directly cytotoxic, independent of a classic irritation pathway? Test the vehicle/base formulation without this compound.
-
pH of the Formulation: Measure the pH of the final dilution applied to the tissue. Extremes in pH (<4.0 or >8.5) can cause direct damage to the Reconstructed Human Epidermis (RhE) models, leading to false positives.
-
Osmolality: Highly hyper- or hypotonic solutions can induce cell death through osmotic shock. Check the osmolality of your test substance.
-
-
Refine the Dosing and Exposure Protocol:
-
Homogeneity: Are you applying a homogenous dose? For viscous or multi-phase formulations, ensure thorough mixing before application to avoid "hot spots" of high concentration.
-
Spreading: Did the test article spread evenly over the tissue surface? Poor spreading can lead to variable results. A nylon mesh spreader can sometimes help for viscous materials.
-
Rinsing Step: Was the rinsing step thorough? Inadequate rinsing can leave residual test material on the tissue, prolonging the exposure and artificially lowering viability scores. Ensure a vigorous and consistent rinsing procedure as defined by the protocol.
-
Caption: Troubleshooting workflow for unexpected in-vitro irritation.
Q2: Problem - How do I design a robust experiment to screen the irritation potential of several new this compound-based formulations?
A tiered screening approach using validated in-vitro methods is the most efficient and ethical strategy. The gold standard is a test compliant with OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .[5][10][11][12]
Experimental Design Table
| Parameter | Recommendation | Causality / Rationale |
| Test System | Validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).[10][13] | These models closely mimic the histology and barrier function of human epidermis, providing mechanistically relevant results.[5][11] |
| Negative Control | Dulbecco's Phosphate-Buffered Saline (DPBS) or 0.9% NaCl. | Inert, isotonic vehicle that should not cause cytotoxicity. Establishes the 100% viability baseline.[10] |
| Positive Control | 5% (w/v) Sodium Dodecyl Sulfate (SDS) in water. | A known moderate irritant used to confirm the tissue's ability to respond to a cytotoxic insult.[10] |
| Test Articles | Your this compound formulations (at least 3 tissue replicates per formulation). | Test the final formulations as they would be used. Replicates ensure statistical robustness. |
| Vehicle Control | The base formulation without this compound. | Crucial for determining if the irritation is caused by the active ingredient or the vehicle itself. |
| Exposure Time | 60 minutes (standard for liquids/gels). | Standardized time defined by OECD 439 to balance sensitivity and specificity for identifying UN GHS Cat 2 irritants.[10][12] |
| Post-Incubation | ~42 hours. | Allows for the full development of cytotoxic effects following the initial chemical insult. |
| Viability Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][10] | Measures mitochondrial dehydrogenase activity in living cells, providing a quantitative measure of cell viability.[5][11] |
Classification Criteria (According to UN GHS)
| Mean Tissue Viability (% of Negative Control) | Prediction |
| ≤ 50% | Irritant (Category 2) |
| > 50% | Non-Irritant |
| This table is based on the criteria outlined in OECD TG 439.[10][11] |
Protocol: In-Vitro Skin Irritation Assessment (Abbreviated OECD 439 Workflow)
This protocol provides a high-level overview. Users must refer to the full OECD TG 439 document and the specific RhE model manufacturer's instructions for detailed procedures.
-
Pre-Incubation: Upon receipt, place RhE tissue inserts into 6-well plates with fresh assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
Dosing:
-
Aspirate the medium and replace it with fresh, pre-warmed medium.
-
Carefully apply the test article (e.g., 25-50 µL for liquids) directly onto the stratum corneum of the tissue insert. Ensure even coverage.
-
Apply controls in the same manner to their respective tissues.
-
-
Exposure: Incubate the dosed plates for 60 minutes at 37°C, 5% CO₂.
-
Rinsing:
-
Thoroughly rinse each tissue insert with DPBS using a wash bottle to remove all residual test article.
-
Blot the bottom of the insert and place it into a new well with fresh medium.
-
-
Post-Incubation: Incubate the rinsed tissues for approximately 42 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Transfer each tissue insert to a 24-well plate containing pre-warmed MTT medium (e.g., 1 mg/mL).
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into a blue/purple formazan salt.
-
-
Formazan Extraction:
-
Remove tissues from the MTT medium and gently blot dry.
-
Place each tissue into a new tube or well containing an extraction solvent (e.g., Isopropanol).
-
Extract for at least 2 hours with gentle shaking, protected from light.
-
-
Quantification:
-
Transfer an aliquot of the formazan extract to a 96-well plate.
-
Read the optical density (OD) using a spectrophotometer (e.g., at 570 nm).
-
Calculate the percentage viability for each test article relative to the negative control.
-
References
- Title: Skin Irritation Test (SIT, OECD 439) Source: Institute for In Vitro Sciences (IIVS.org) URL:[Link]
- Title: Skin irritation: OECD TG 439 Source: SenzaGen URL:[Link]
- Title: OECD 439: In Vitro Skin Irritation (RHE Test Method) Source: Nucro-Technics URL:[Link]
- Title: OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method Source: Organisation for Economic Co-oper
- Title: this compound, ethoxylated - Substance Information Source: European Chemicals Agency (ECHA) URL:[Link]
- Title: Interactions between surfactants and the skin – Theory and practice Source: ResearchGate (citing Advances in Colloid and Interface Science) URL:[Link]
- Title: Surfactant irritations and allergies Source: Semantic Scholar URL:[Link]
- Title: Surfactants in Skincare Source: Next Steps in Derm
- Title: Isotridecan-1-ol | C13H28O Source: PubChem, National Institutes of Health (NIH) URL:[Link]
- Title: this compound, ethoxylated - Registration Dossier Source: European Chemicals Agency (ECHA) URL:[Link]
- Title: this compound, ethoxylated - Qualitative Tier 2 Assessment Source: Santos Ltd. (via frcenvironmental.com.au) URL:[Link]
- Title: this compound, Ethoxylated - What's Inside Source: SC Johnson URL:[Link]
Sources
- 1. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whatsinsidescjohnson.com [whatsinsidescjohnson.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nextstepsinderm.com [nextstepsinderm.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. researchgate.net [researchgate.net]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. santos.com [santos.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. iivs.org [iivs.org]
- 11. senzagen.com [senzagen.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. thepsci.eu [thepsci.eu]
Optimizing Isotridecanol Ethoxylate Performance in Cold Water: A Technical Support Guide
Welcome to the technical support center for Isotridecanol Ethoxylates (ITDEs). This guide is designed for researchers, scientists, and formulation professionals to provide in-depth technical insights and practical troubleshooting advice for optimizing the performance of ITDEs, particularly in challenging cold water applications. Our goal is to empower you with the knowledge to overcome common experimental hurdles and unlock the full potential of these versatile nonionic surfactants.
Understanding the Cold Water Challenge for this compound Ethoxylates
This compound ethoxylates are prized for their excellent wetting, emulsifying, and detergent properties in a wide range of applications, from household detergents to industrial cleaners. However, their performance can be significantly affected by temperature. As the temperature of the aqueous system decreases, several challenges can arise that may hinder their effectiveness.
The solubility of ITDEs in water is primarily governed by the hydration of the oxygen atoms in the polyethylene glycol (PEG) ether chain via hydrogen bonds.[1] At lower temperatures, the kinetic energy of the system is reduced, which can lead to a number of performance issues. Understanding the fundamental principles of ITDE behavior in cold water is the first step toward effective troubleshooting and optimization.
Troubleshooting Guide: Common Issues in Cold Water Applications
This section addresses specific problems you may encounter during your experiments with ITDEs in cold water, presented in a question-and-answer format.
Question 1: My ITDE solution is cloudy and appears to have separated at low temperatures. What is happening and how can I fix it?
Answer:
This phenomenon is likely related to the cloud point of the surfactant. The cloud point is the temperature at which a nonionic surfactant solution becomes visibly cloudy as it separates into a surfactant-rich phase and a water-rich phase.[1] While the cloud point is typically considered an upper-temperature limit for performance, for some formulations, low-temperature cloudiness or phase separation can also occur, especially with less water-soluble, lower-mole ethoxylates.
Causality: At low temperatures, the hydration of the ethoxylate chain is reduced, leading to decreased water solubility and potential phase separation. The branching in the this compound hydrophobe can also influence packing and solubility at lower temperatures.
Troubleshooting Steps:
-
Increase the Degree of Ethoxylation (EO): A higher number of ethylene oxide units in the ITDE molecule increases its hydrophilicity and, consequently, its water solubility at lower temperatures. Consider switching to an ITDE with a higher EO number (e.g., from a 6-mole to a 9-mole ethoxylate).
-
Introduce a Co-surfactant: Blending the ITDE with another surfactant, such as an anionic surfactant (e.g., linear alkylbenzene sulfonate - LAS) or a more water-soluble nonionic surfactant, can improve the overall stability of the system at low temperatures.
-
Add a Hydrotrope: Hydrotropes are compounds that increase the solubility of hydrophobic substances in aqueous solutions. Common hydrotropes like sodium xylene sulfonate (SXS) can be added to the formulation to prevent phase separation at low temperatures.
-
Incorporate a Co-solvent: Glycols, such as propylene glycol or butylene glycol, can act as co-solvents, improving the solubility of the ITDE in the aqueous phase and depressing the freezing point of the solution.
Question 2: I'm observing a significant increase in the viscosity of my ITDE formulation in cold water, making it difficult to handle and dispense. What causes this and what are my options?
Answer:
Increased viscosity and the formation of gel-like phases are common issues with nonionic surfactants, including ITDEs, at low temperatures and specific concentrations.
Causality: As the temperature decreases, the movement of the surfactant molecules slows down, and they can begin to self-assemble into more ordered structures, such as liquid crystalline phases, which leads to a significant increase in viscosity. The degree of ethoxylation plays a crucial role, with higher EO adducts generally exhibiting higher viscosity.
Troubleshooting Steps:
-
Optimize the Degree of Ethoxylation: While higher EO adducts are more water-soluble, they also tend to be more viscous. Finding the right balance is key. An ITDE with a mid-range EO number (e.g., 7-9 moles) might offer a good compromise between cold water solubility and manageable viscosity.
-
Incorporate Co-solvents: As mentioned previously, glycols (e.g., propylene glycol, polyethylene glycol of low molecular weight) can effectively reduce the viscosity of the formulation by disrupting the formation of highly ordered surfactant structures.
-
Adjust the Surfactant Concentration: The formation of viscous phases is often concentration-dependent. Experiment with slightly lower or higher concentrations of the ITDE to see if you can move out of the gelling region at your target temperature.
-
Introduce Electrolytes: The addition of certain salts can influence the phase behavior of nonionic surfactants. However, the effect can be complex, so this should be approached with careful experimentation.
Question 3: My cleaning formulation with ITDE shows reduced soil removal efficiency in cold water compared to warm water. How can I boost its performance?
Answer:
Reduced cleaning performance in cold water is a common challenge, as the kinetics of soil removal are slower, and the physical state of greasy or oily soils changes.
Causality: At low temperatures, greasy and oily soils become more viscous or even solidify, making them harder to penetrate and emulsify. The overall activity of the surfactant molecules is also reduced.
Troubleshooting Steps:
-
Optimize the ITDE Selection: For greasy soils, an ITDE with a lower to mid-range degree of ethoxylation (e.g., 6-8 moles) may be more effective due to its more lipophilic nature. For particulate soils, a higher degree of ethoxylation (e.g., 8-10 moles) might provide better dispersion.[2]
-
Incorporate a Co-surfactant: A synergistic blend of an ITDE with an anionic surfactant can significantly improve detergency. The anionic surfactant can help to lift and suspend particulate soils, while the nonionic ITDE excels at emulsifying oily soils.
-
Add Builders and Chelating Agents: Builders, such as sodium citrate or zeolites, help to soften the water and improve surfactant performance by sequestering hardness ions (Ca²⁺ and Mg²⁺). Chelating agents, like EDTA or GLDA, can also prevent the deactivation of surfactants by metal ions.
-
Include Enzymes: For protein-based stains (e.g., grass, blood) and some food-based stains, the addition of specific enzymes (proteases, amylases, lipases) can dramatically improve cleaning performance, even at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the ideal degree of ethoxylation for an ITDE in a cold water detergent?
A1: There is no single "ideal" degree of ethoxylation, as the optimal choice depends on the specific application, the types of soils to be removed, and the other components in the formulation. However, for general-purpose cold water detergents, ITDEs with an average of 7 to 9 moles of ethylene oxide often provide a good balance of water solubility, detergency, and low gelling tendency. For formulations targeting greasy soils, a slightly lower degree of ethoxylation (e.g., 6-8 moles) may be beneficial.[2]
Q2: How does water hardness affect the performance of ITDEs in cold water?
A2: this compound ethoxylates, being nonionic surfactants, are generally less sensitive to water hardness than anionic surfactants. However, very high levels of water hardness can still have a negative impact on overall cleaning performance. Hard water ions can interact with soils and fabrics, making them more difficult to remove. Therefore, for optimal performance in hard water, it is recommended to include builders or chelating agents in the formulation.
Q3: Can I use electrolytes to adjust the cloud point of my ITDE formulation for cold water applications?
A3: Yes, electrolytes can be used to manipulate the cloud point of nonionic surfactant solutions. In general, adding salts will lower the cloud point. This can be a useful strategy to bring the cloud point closer to the operating temperature, which can sometimes enhance performance, particularly for oily soil removal. However, the type and concentration of the electrolyte must be carefully chosen, as excessive salt can lead to phase separation.
Q4: Are there any specific mixing procedures to follow when preparing ITDE solutions for cold water use?
A4: To avoid the formation of persistent gels, it is generally recommended to add the ITDE to the water with good agitation. If you are working with a highly viscous ITDE, slightly warming the surfactant before adding it to the water can facilitate mixing. If gelling is a persistent issue, preparing a more concentrated stock solution of the ITDE in a co-solvent like propylene glycol before diluting it with water can be an effective strategy.
Experimental Protocols
Protocol 1: Determination of Cloud Point
Objective: To determine the cloud point of an ITDE solution, which is a critical parameter for understanding its temperature-dependent behavior.
Materials:
-
This compound Ethoxylate (ITDE) sample
-
Distilled or deionized water
-
Beaker or test tube
-
Magnetic stirrer and stir bar (optional, but recommended for accuracy)
-
Thermometer or temperature probe with a resolution of 0.1 °C
-
Controlled temperature water bath or heating/cooling plate
Procedure:
-
Prepare a 1% (w/w) solution of the ITDE in distilled or deionized water. For example, add 1 gram of ITDE to 99 grams of water.
-
Place the solution in a clear beaker or test tube.
-
If using, add a small magnetic stir bar to the solution.
-
Place the beaker or test tube in the controlled temperature water bath or on the heating/cooling plate.
-
Begin to slowly heat the solution while stirring gently.
-
Carefully observe the solution for the first sign of turbidity or cloudiness.
-
The temperature at which the solution becomes cloudy is the cloud point. Record this temperature.
-
To confirm the cloud point, slowly cool the solution. It should become clear again at a temperature very close to the recorded cloud point.
Protocol 2: Evaluation of Wetting Performance (Draves Wetting Test)
Objective: To assess the wetting efficiency of an ITDE solution, which is a key indicator of its ability to lower surface tension and penetrate fabrics or surfaces.
Materials:
-
ITDE solution at a specified concentration (e.g., 0.1% w/w) in water of known hardness
-
Standard cotton skein (as per AATCC Test Method 17)
-
Draves wetting test apparatus, including a 500 mL graduated cylinder and a weighted hook
-
Stopwatch
Procedure:
-
Prepare the ITDE solution at the desired concentration and temperature (e.g., 10°C for cold water evaluation).
-
Pour the solution into the 500 mL graduated cylinder.
-
Attach the cotton skein to the weighted hook.
-
Holding the end of the thread, simultaneously drop the skein and start the stopwatch.
-
Observe the skein as it sinks.
-
Stop the stopwatch the moment the skein begins to sink.
-
Record the time in seconds. A shorter wetting time indicates better wetting performance.
-
Perform the test in triplicate and report the average wetting time.
Protocol 3: Assessment of Cleaning Performance (Detergency)
Objective: To quantify the soil removal efficiency of an ITDE-based formulation on a standardized soiled fabric.
Materials:
-
ITDE-based detergent formulation
-
Standard soiled fabric swatches (e.g., from Testfabrics, Inc. or similar supplier) with soils relevant to the application (e.g., olive oil, carbon black, sebum)
-
Unsoiled fabric swatches for reference
-
Launder-Ometer or other laboratory-scale washing apparatus
-
Spectrophotometer or colorimeter to measure reflectance
-
Water of a specified hardness and temperature (e.g., 10°C)
Procedure:
-
Measure the initial reflectance (R_initial) of the soiled fabric swatches using the spectrophotometer.
-
Prepare the wash liquor by dissolving the ITDE-based detergent in water at the desired concentration and temperature.
-
Place the soiled fabric swatches in the Launder-Ometer canisters along with the wash liquor and any ballast fabric needed to achieve the desired liquor-to-fabric ratio.
-
Run the washing cycle for a specified time (e.g., 20 minutes) at the target cold temperature.
-
After washing, rinse the fabric swatches thoroughly with cold water.
-
Allow the swatches to air dry completely in a controlled environment.
-
Measure the final reflectance (R_final) of the washed fabric swatches.
-
Calculate the percent soil removal using the following formula: % Soil Removal = [(R_final - R_initial) / (R_unsoiled - R_initial)] * 100 where R_unsoiled is the reflectance of the unsoiled fabric.
-
Compare the soil removal percentages of different formulations to evaluate their relative performance.
Data Presentation
Table 1: Typical Properties of this compound Ethoxylates with Varying Degrees of Ethoxylation
| Property | ITDE + 3 EO | ITDE + 6 EO | ITDE + 9 EO | ITDE + 12 EO |
| Appearance at 25°C | Clear Liquid | Clear Liquid | Hazy Liquid | White Solid |
| HLB (calculated) | ~8 | ~11 | ~13 | ~15 |
| Cloud Point (1% in water, °C) | Insoluble | ~55 | ~80 | >100 |
| Cold Water Solubility | Poor | Moderate | Good | Excellent |
| Viscosity at 25°C (mPa·s) | Low | Moderate | High | Solid |
| Primary Application Focus | Emulsifier, Degreaser | Detergents, Wetting Agents | Detergents, Dispersants | Solubilizers, Emulsifiers |
Note: The values in this table are approximate and can vary depending on the specific manufacturer and the purity of the product.
Visualizations
Diagram 1: The Effect of Temperature on Nonionic Surfactant Solubility
Caption: Temperature's impact on ITDE solubility.
Diagram 2: Troubleshooting Workflow for Poor Cold Water Performance
Caption: Troubleshooting poor cold water performance.
References
- Oregon State University. (n.d.). Fabric Soil-Removal Test Method.
- Ataman Kimya. (n.d.). This compound, ETHOXYLATED.
- Patel, G. (n.d.). Manufacture High Quality Detergents and Shampoos Using Lauryl Alcohol Ethoxylate. Rimpro-India.
- Rane, K. H. (n.d.). HIGH-ACTIVE ALCOHOL ETHOXYSULFATE/ALCOHOL ETHOXYLATE BLENDS: A COST-EFFECTIVE ALTERNATIVE FOR DETERGENT FORMULATORS. Shell.
- Ataman Kimya. (n.d.). This compound ETHOXLATE.
- Shell. (n.d.). Reconstitutable Liquid Laundry Detergents for Reduced Environmental Impact.
- Google Patents. (n.d.). WO2016111884A2 - Cold-water laundry detergents.
- Google Patents. (n.d.). EP3152286B1 - Detergents for cold-water cleaning.
- ResearchGate. (n.d.). Drag reduction due to nonionic-type surfactants in turbulent pipe flow of ethylene glycol aqueous solution.
- ResearchGate. (n.d.). (PDF) THE EFFECTS OF WASHING CONDITIONS ON SOIL REMOVAL IN DOMESTIC LAUNDERING PROCESSES.
- OUCI. (n.d.). The effect of glycols on the hydrophile‐lipophile balance and the micelle formation of nonionic surfactants.
- National Institutes of Health. (n.d.). Ionic Liquid–Glycol Mixtures for Direct Air Capture of CO2: Decreased Viscosity and Mitigation of Evaporation Via Encapsulation.
- U.S. Environmental Protection Agency. (n.d.). GUIDE FOR CONDUCTING TREATABILITY STUDIES UNDER CERCLA: SOIL WASHING.
- ACS Publications. (n.d.). Viscosity Increase with Temperature in Cationic Surfactant Solutions Due to the Growth of Wormlike Micelles.
- ResearchGate. (n.d.). Cloud Point Studies of Tween and Glycol in the Presence of Salts.
- ResearchGate. (n.d.). (PDF) Effect of detergents from laundry greywater on soil properties: a preliminary study.
- World Wildlife Fund. (2022, October 13). WWF Cold Laundry Solutions Concepts.
Sources
preventing phase separation in formulations containing Isotridecanol
Welcome to the technical support guide for preventing phase separation in formulations containing Isotridecanol (ITDA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in formulations?
This compound (ITDA) is a branched-chain C13 primary fatty alcohol.[1][2] Due to its branched structure, it is a clear, high-boiling, oily liquid that is miscible with most organic solvents but has very low solubility in water.[1][3] In formulations, ITDA itself can act as a low-volatility solvent, a defoamer, and an intermediate for producing other key ingredients.[3]
However, its most significant role is as a precursor for nonionic surfactants through a process called ethoxylation.[1] By reacting ITDA with varying amounts of ethylene oxide (EO), a series of this compound Ethoxylates are produced. These ethoxylates are versatile emulsifiers, wetting agents, and detergents used in everything from industrial cleaners and textiles to cosmetics and agricultural products.[4][5][6]
Q2: What is phase separation and why does it occur in my ITDA formulation?
Phase separation is the process where a mixture, such as an emulsion, separates into its distinct, immiscible phases (e.g., oil and water).[7] This is a sign of formulation instability. The fundamental cause is that emulsions are thermodynamically unstable systems, and they will always try to revert to their lowest energy state, which is complete separation.[8][9]
In formulations containing this compound or its ethoxylates, phase separation is typically caused by one or more of the following factors:
-
Incorrect Emulsifier System: The most common issue is an improper Hydrophilic-Lipophilic Balance (HLB) value of the selected emulsifier for the specific oil phase.[10]
-
Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of the dispersed droplets, leading to their merging (coalescence).[10][11]
-
Inadequate Processing: Insufficient mixing energy (shear) during homogenization results in large, non-uniform droplets that are prone to separation.[8][12]
-
Formulation Incompatibilities: The presence of salts, electrolytes, or active ingredients can disrupt the stability of the emulsifier film.[11][13]
-
Environmental Stress: Fluctuations in temperature during storage and transport can significantly affect emulsion stability.[10][13]
-
Incorrect pH: The pH of the formulation can alter the charge and behavior of other ingredients, leading to instability.[14][15]
Troubleshooting Guide: Diagnosing and Solving Phase Separation
Use this section to identify the type of instability you are observing and implement targeted solutions.
Problem 1: Immediate or Rapid Separation (Breaking/Coalescence)
You observe that your emulsion separates into distinct oil and water layers within minutes or hours of preparation. This is an irreversible process known as coalescence.[8]
Possible Cause A: Incorrect Hydrophilic-Lipophilic Balance (HLB)
Causality: The HLB system helps predict whether a surfactant is better suited for oil-in-water (O/W) or water-in-oil (W/O) emulsions. An incorrect HLB value means the surfactant has the wrong solubility balance for your system, failing to adequately reduce interfacial tension between the oil and water phases.[10][16] ITDA ethoxylates with a low degree of ethoxylation (3-6 moles EO) are oil-soluble and favor W/O emulsions, while higher ethoxylates are water-soluble and favor O/W emulsions.[17]
Solution:
-
Calculate the Required HLB: Determine the required HLB of your oil phase.
-
Select Appropriate Emulsifier(s): Choose an ITDA ethoxylate or a blend of emulsifiers that matches this required HLB. Using a blend of two emulsifiers (one with a high HLB, one with a low HLB) often creates a more stable emulsion than a single emulsifier.[18][19]
-
Experimental Verification: Prepare a series of small test emulsions with varying emulsifier blend ratios to find the optimal HLB. See the protocol below.
Protocol 1: Experimental Determination of Optimal HLB
Objective: To identify the most effective HLB value for emulsifying an oil phase containing this compound.
Materials:
-
Oil Phase (containing this compound and other oils)
-
A low-HLB emulsifier (e.g., ITDA + 3EO)
-
A high-HLB emulsifier (e.g., ITDA + 12EO)
-
Aqueous Phase (e.g., deionized water)
-
Beakers, graduated cylinders, and a high-shear homogenizer
Procedure:
-
Prepare a series of emulsifier blends with varying HLB values as shown in the table below. The total emulsifier concentration should be kept constant (e.g., 5% of the total formulation weight).
-
For each test, heat the oil phase and the aqueous phase separately to 70-75°C.[20]
-
Add the appropriate emulsifier blend to the oil phase and mix until dissolved.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Homogenize each sample for a fixed time (e.g., 3-5 minutes) at a constant speed.
-
Pour each resulting emulsion into a separate, labeled glass vial.
-
Observe the samples for phase separation after 1 hour, 24 hours, and 1 week. The blend that produces the most stable emulsion corresponds to the optimal HLB for your system.
Data Interpretation Table:
| Test # | % Low-HLB Emulsifier | % High-HLB Emulsifier | Calculated HLB of Blend | Stability Observation (24h) |
| 1 | 100% | 0% | X | Rapid Separation |
| 2 | 80% | 20% | Y | Partial Separation |
| 3 | 60% | 40% | Z | Slight Creaming |
| 4 | 40% | 60% | A | Stable |
| 5 | 20% | 80% | B | Slight Creaming |
| 6 | 0% | 100% | C | Partial Separation |
| Note: The HLB of the blend is calculated as: HLB_blend = (%A * HLB_A) + (%B * HLB_B) |
Possible Cause B: Insufficient Homogenization
Causality: Inadequate shear energy during emulsification fails to break down the dispersed phase into small, stable droplets. Large droplets have a smaller surface-area-to-volume ratio and a greater tendency to merge.[8][12]
Solution:
-
Increase Homogenization Time/Speed: Systematically increase the duration or intensity of high-shear mixing.
-
Optimize Equipment: Ensure your homogenizer is correctly sized for your batch volume. For very fine emulsions, a high-pressure homogenizer may be required.
Problem 2: Creaming or Sedimentation Observed Over Time
You notice a concentrated layer forming at the top (creaming) or bottom (sedimentation) of your formulation after a few days or weeks. This is a reversible form of phase separation.[8]
Possible Cause: Low Viscosity of the Continuous Phase
Causality: According to Stokes' Law, the rate of creaming/sedimentation is inversely proportional to the viscosity of the continuous phase. A low-viscosity medium allows dispersed droplets to move freely under the influence of gravity.[8][13]
Solution:
-
Add a Thickening Agent: Incorporate a rheology modifier (thickener) into the continuous phase.
-
For O/W Emulsions: Use water-soluble polymers like xanthan gum, carbomers, or cellulose derivatives.[20]
-
For W/O Emulsions: Use oil-soluble thickeners like waxes, clays (e.g., hectorite), or oil-soluble polymers.
-
-
Optimize Concentration: Start with a low concentration of the thickener (e.g., 0.2% w/w) and increase incrementally until the desired viscosity and stability are achieved without negatively impacting the product's sensory characteristics.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting phase separation in your this compound formulation.
Caption: Fig 2. Dual Mechanism of Emulsion Stabilization
References
- Ataman Kimya.
- MDPI. Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. [Link]
- ACS Publications.
- Sasol.
- Ataman Kimya.
- PENPET Petrochemical Trading. This compound (ITDA). [Link]
- PubMed. Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point. [Link]
- RSC Publishing. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. [Link]
- NIH.
- TK Group.
- Ataman Kimya.
- NIST. Effect of Cosolvents on the Phase Separation of Polyelectrolyte Complexes. [Link]
- ADSL Laboratories. Formulation Troubleshooting In Cosmetic Products. [Link]
- MXD Process. Solving Emulsification Challenges in Cosmetic Manufacturing. [Link]
- NIH.
- ACS Publications. Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions. [Link]
- pubs.acs.org.
- ACS Publications.
- Encyclopedia.pub.
- CM Studio. Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]
- American Pharmaceutical Review. Detection of Phase Separation in Hot Melt Extruded Solid Dispersion Formulations Global vs.
- Rsc.org. Co-solvent: Significance and symbolism. [Link]
- The Cosmetic Crate.
- PubMed Central.
- ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
- SBMU journals. The Effect of Temperature, pH, and Different Solubilizing Agents on Stability of Taxol. [Link]
- ajpojournals.org. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
- PubMed.
- MDPI. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. [Link]
- Scribd. Influence of PH On The Stability of Pharmaceutical. [Link]
- Rsc.org. Phase separation: Significance and symbolism. [Link]
- MDPI.
- ResearchGate. Effect of different additives on the phase separation behavior and thermodynamics of p - tert -alkylphenoxy poly (oxyethylene) ether in absence and presence of drug. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound – High-Quality Ingredient for Paints and Coatings [penpet.com]
- 3. atamankimya.com [atamankimya.com]
- 4. atamankimya.com [atamankimya.com]
- 5. taminkalatak.com [taminkalatak.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Phase separation: Significance and symbolism [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scsformulate.co.uk [scsformulate.co.uk]
- 12. mxdprocess.com [mxdprocess.com]
- 13. cmstudioplus.com [cmstudioplus.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants [mdpi.com]
- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thecosmeticformulator.com [thecosmeticformulator.com]
Technical Support Center: Managing Viscosity in Isotridecanol-Based Products
Welcome to the technical support center for Isotridecanol-based products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter. Our approach is rooted in scientific principles to explain the "why" behind experimental choices, ensuring you can develop robust and reproducible formulations.
Introduction to this compound and Viscosity Control
This compound (ITDA) is a branched C13-oxo alcohol, which serves as a hydrophobe for a versatile class of nonionic surfactants known as this compound ethoxylates.[1] These surfactants are synthesized by reacting ITDA with varying amounts of ethylene oxide (EO), resulting in a range of products with different degrees of ethoxylation.[1][2] The number of EO units in the hydrophilic chain is a critical determinant of the surfactant's properties, including its solubility, cloud point, and, most importantly for this guide, its viscosity.[1]
Viscosity is a critical parameter in product formulation, influencing everything from stability and manufacturability to end-use performance and sensory attributes. In drug development, for instance, controlling the viscosity of a formulation is paramount for ensuring accurate dosing, effective delivery, and patient compliance. However, managing the viscosity of this compound-based products can be challenging due to its sensitivity to a variety of factors. This guide will equip you with the knowledge to anticipate and troubleshoot these challenges effectively.
Frequently Asked Questions (FAQs)
Why is the viscosity of my this compound ethoxylate product higher than expected?
An unexpectedly high viscosity can arise from several factors related to the molecular structure of the surfactant and its interaction with the formulation matrix.
-
High Degree of Ethoxylation: As a general rule, for a given concentration, the viscosity of this compound ethoxylates increases with an increasing degree of ethoxylation.[1] The longer polyethylene glycol (PEG) chains of more highly ethoxylated ITDA lead to greater intermolecular interactions and hydrodynamic volume, resulting in higher viscosity. Always verify the grade of the this compound ethoxylate you are using, as a higher EO number will inherently lead to a more viscous product.
-
Concentration Effects: Surfactant viscosity is highly concentration-dependent. Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. As the concentration further increases, these micelles can pack together, leading to a significant increase in viscosity.[3] At very high concentrations, structured phases like liquid crystals can form, resulting in a gel-like consistency.[3]
-
Low Temperature: The viscosity of most liquids, including this compound ethoxylate formulations, is inversely proportional to temperature.[1][4] A decrease in temperature increases viscosity. If you are working at a lower temperature than specified in a protocol, or if the product has been stored in a cold environment, you can expect an increase in viscosity.
-
Presence of Electrolytes: The addition of salts (electrolytes) can either increase or decrease the viscosity of a nonionic surfactant solution, depending on the specific electrolyte and its concentration.[5][6] In many cases, electrolytes can increase viscosity by promoting the growth of micelles into larger, more elongated structures. This is a common strategy for thickening surfactant-based formulations.[7]
My this compound-based formulation has suddenly become watery. What could be the cause?
A sudden drop in viscosity is a common and frustrating issue in formulation development. Several factors can contribute to this phenomenon:
-
Temperature Increase: Just as lower temperatures increase viscosity, higher temperatures will decrease it.[1][4] Ensure that your processing and storage temperatures are consistent. Even a small increase in ambient temperature can lead to a noticeable decrease in viscosity.
-
Shear Thinning Behavior: this compound ethoxylate solutions, particularly at higher concentrations, often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[4] This means that the viscosity decreases as the applied shear rate (e.g., from mixing or pumping) increases.[4] The viscosity will typically recover once the shear is removed, but this behavior is important to consider during processing.
-
Exceeding the Optimal Electrolyte Concentration: While electrolytes can be used to build viscosity, adding too much can have the opposite effect.[7][8] An excess of salt can disrupt the micellar structures that are responsible for the viscosity, causing the formulation to thin out.[7]
-
Introduction of Certain Actives or Solvents: The addition of certain active pharmaceutical ingredients (APIs), essential oils, or co-solvents can disrupt the micellar network of the surfactant, leading to a decrease in viscosity.[7][8] It is crucial to assess the compatibility of all formulation components with the surfactant system.
-
pH Shift: Significant changes in the pH of the formulation can sometimes affect the stability of the micellar structures, potentially leading to a drop in viscosity.[8]
I'm observing a gel-like or lumpy consistency when mixing my this compound ethoxylate with water. How can I prevent this?
The formation of gel phases is a known characteristic of alcohol ethoxylates when mixed with water in certain concentration ranges.[1] This can make processing difficult.
-
Order of Addition: To prevent lumping and gel formation, it is advisable to add the this compound ethoxylate to the water with good agitation, rather than the other way around.[1]
-
Use Warm Water: Utilizing warm water can help to prevent the formation of these highly viscous phases.[1]
-
Incorporate Solvents or Electrolytes: The addition of co-solvents like alcohols, or the pre-dissolving of salts in the water phase, can help to suppress gel formation.[1]
How does the cloud point of an this compound ethoxylate relate to its viscosity in a formulation?
The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it is heated.[1][9] This occurs because the hydrogen bonds between the water molecules and the ethylene oxide chains of the surfactant weaken with increasing temperature, leading to dehydration of the surfactant and phase separation.[1][9]
While not a direct measure of viscosity, the cloud point is an important indicator of the surfactant's solubility and can indirectly influence viscosity. As the temperature of a formulation approaches the cloud point, changes in micellar structure can occur, which may lead to an increase in viscosity just before phase separation.[10] Operating a process or storing a product near its cloud point can lead to instability, including potential changes in viscosity and phase separation. It's important to select an this compound ethoxylate with a cloud point that is well outside the intended operating temperature range of your product. The addition of electrolytes is known to lower the cloud point of nonionic surfactants.[1][9]
Troubleshooting Guides
Troubleshooting Guide 1: Unexpectedly High Viscosity
Problem: The measured viscosity of your this compound-based product is significantly higher than the target specification.
| Potential Cause | Explanation | Recommended Action |
| Incorrect Surfactant Grade | A higher degree of ethoxylation leads to higher intrinsic viscosity. | Verify the Certificate of Analysis (CoA) for the this compound ethoxylate to confirm the degree of ethoxylation. |
| Low Temperature | Viscosity increases as temperature decreases. | Measure the temperature of the sample. If it is below the target, gently warm the sample to the specified temperature and re-measure the viscosity. |
| High Surfactant Concentration | Viscosity increases with concentration, especially above the CMC. | Review the formulation to ensure the correct concentration of this compound ethoxylate was used. Consider a dilution study to understand the concentration-viscosity relationship. |
| Presence of Contaminants | Certain impurities or unintended additives can act as thickeners. | Analyze the raw materials for impurities. Review the manufacturing process to identify any potential sources of contamination. |
| Electrolyte Effects | The addition of salts can increase viscosity by promoting micellar growth. | If electrolytes are part of the formulation, review their concentration. Consider reducing the electrolyte concentration to lower viscosity. |
Troubleshooting Guide 2: Sudden Decrease in Viscosity
Problem: Your previously stable formulation has experienced a significant drop in viscosity.
| Potential Cause | Explanation | Recommended Action |
| Increased Temperature | Viscosity decreases as temperature increases. | Measure the temperature of the sample. If it has increased, cool the sample to the target temperature and re-evaluate. Implement stricter temperature control during storage and transport. |
| Excessive Shear | Shear-thinning fluids lose viscosity under mechanical stress. | Evaluate the mixing speeds, pumping rates, and other high-shear processes. Reduce shear where possible. Allow the sample to rest and re-measure viscosity to see if it recovers. |
| Electrolyte Imbalance | Too much salt can disrupt micellar structures. | Re-evaluate the electrolyte concentration. Perform a titration study to determine the optimal salt concentration for viscosity building without causing a subsequent decrease. |
| Component Incompatibility | New or altered components may be disrupting the surfactant network. | If the formulation has been changed, evaluate the compatibility of the new ingredients with the this compound ethoxylate. Test each new component individually to isolate the cause. |
| pH Drift | A significant change in pH can affect micellar stability. | Measure the pH of the formulation. If it has shifted outside the acceptable range, adjust it back to the target and observe the effect on viscosity. |
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Viscosity
-
Sample Preparation: Prepare a solution of your this compound ethoxylate in the desired solvent (e.g., deionized water) at a specific concentration.
-
Equipment Setup: Use a calibrated viscometer or rheometer with temperature control capabilities.
-
Initial Measurement: Equilibrate the sample to the starting temperature (e.g., 20°C) and measure the viscosity.
-
Temperature Sweep: Gradually increase the temperature in defined increments (e.g., 5°C). Allow the sample to equilibrate at each new temperature before measuring the viscosity.
-
Data Analysis: Plot viscosity as a function of temperature to visualize the relationship.
Protocol 2: Evaluating the Impact of Electrolytes on Viscosity
-
Stock Solutions: Prepare a stock solution of your this compound ethoxylate and a separate stock solution of the electrolyte (e.g., NaCl) at a known concentration.
-
Sample Series: Create a series of samples with a constant concentration of the this compound ethoxylate and varying concentrations of the electrolyte.
-
Viscosity Measurement: Measure the viscosity of each sample at a constant temperature.
-
Data Analysis: Plot viscosity as a function of electrolyte concentration to determine the optimal concentration for viscosity modification.
Visualizing Key Relationships
To better understand the factors influencing viscosity, the following diagrams illustrate key concepts and troubleshooting workflows.
Caption: Factors influencing the viscosity of this compound-based products.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. Shear-Thinning and Temperature-Dependent Viscosity Relationships of Contemporary Ocular Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 8. youtube.com [youtube.com]
- 9. atamankimya.com [atamankimya.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: GC-MS Analysis of Branched Alcohols
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these analytes. Branched alcohols, due to their polarity and structural isomerism, often present unique chromatographic and mass spectrometric behaviors. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the analysis of branched alcohols.
Q1: Is derivatization necessary for analyzing branched alcohols by GC-MS?
A1: While direct analysis is possible, derivatization is highly recommended, particularly for trace-level quantification or when dealing with persistent chromatographic issues like peak tailing.[1] The primary goal of derivatization is to improve the analyte's properties to make it more suitable for GC-MS.[2]
-
Mechanism & Benefits : The polar hydroxyl (-OH) group on an alcohol is the main cause of undesirable interactions with active sites in the GC system.[3] Derivatization, most commonly through silylation , replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] This chemical modification increases the molecule's volatility and thermal stability while reducing its polarity.[2] The result is a significant improvement in chromatographic performance, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1][3]
-
When to Analyze Directly : If derivatization is not feasible, direct analysis can be performed. However, this approach requires a highly inert system and a polar GC column, such as a polyethylene glycol (PEG) or "WAX" phase, to manage the polarity of the underivatized alcohols.[1][4] Be prepared for potential challenges with peak shape and sensitivity.[5]
Q2: Why is the molecular ion (M+) peak for my branched alcohol weak or completely absent in the mass spectrum?
A2: This is a very common and expected characteristic of alcohols in electron ionization (EI) mass spectrometry. Alcohols, and particularly highly branched structures, have a strong tendency to fragment upon ionization.[6][7] The molecular ion, if formed, is often unstable and has a lifetime too short to be detected.[6][7] Consequently, the molecular ion peak is typically small, and for tertiary alcohols, it can be entirely undetectable.[8][9]
Q3: What is the best type of GC column for separating branched alcohol isomers?
A3: The optimal column choice depends heavily on whether the alcohols are derivatized.
-
For Underivatized Alcohols : A polar stationary phase is essential. Polyethylene glycol (PEG) columns, commonly known as WAX columns, are the standard choice.[4][10] These columns interact with the polar hydroxyl group, providing the necessary retention and selectivity to separate isomers.[10]
-
For Derivatized (e.g., Silylated) Alcohols : After derivatization, the alcohols are non-polar. Therefore, a non-polar or mid-polar stationary phase is ideal. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, Rtx-5ms) is a robust and popular choice, offering excellent resolution and low bleed characteristics suitable for MS detection.[3]
-
For Complex Isomer Mixtures : For challenging separations of positional isomers, columns with unique selectivity, such as those containing cyanopropylphenyl phases (e.g., DB-624, TR-V1), can provide enhanced resolution.[10][11] Longer columns (e.g., 60 m) and narrower internal diameters (e.g., 0.18 mm) also increase resolving power, though at the cost of longer analysis times.[10]
Troubleshooting Guide: From Injection to Detection
This section provides a systematic approach to diagnosing and resolving specific experimental problems.
Chromatographic Issues: Peak Shape and Resolution
Problem: My branched alcohol peaks are tailing severely.
Peak tailing, where a peak is asymmetrically skewed with a trailing edge, is the most frequent issue in alcohol analysis. It compromises resolution and leads to inaccurate integration and quantification.[12][13]
Caption: Logical troubleshooting workflow for peak tailing.
-
Cause 1: Active Sites in the System
-
Explanation : The hydroxyl group of the alcohol can form hydrogen bonds with active sites (exposed silanols) in the inlet liner, on the column surface, or even on metal surfaces.[10] This secondary interaction retains a portion of the analyte molecules longer than the bulk, causing the characteristic tail.
-
Solution :
-
Use Inert Components : Employ high-quality, deactivated inlet liners (e.g., Ultra Inert liners).[14] Ensure the entire flow path, from the injector to the detector, is as inert as possible.[14]
-
Use an Inert Column : Modern MS-grade columns (e.g., Agilent J&W Ultra Inert, Restek Rxi) are designed with extremely low surface activity and are essential for analyzing polar compounds.[14][15]
-
Perform Inlet Maintenance : Regularly replace the septum and inlet liner. A contaminated liner is a primary source of active sites and peak tailing.[3][15]
-
Column Maintenance : If the column has been in use for a while, active sites may have developed at the inlet end. Trim 10-20 cm from the front of the column to remove the contaminated section.[12][16] If this doesn't resolve the issue, the column may need to be replaced.[15]
-
-
-
Cause 2: Column Overload
-
Explanation : Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to a distorted, fronting, or tailing peak shape.[17]
-
Solution : Reduce the amount of analyte reaching the column. This can be achieved by diluting the sample, reducing the injection volume, or increasing the split ratio in the inlet (e.g., from 20:1 to 50:1 or higher).[10][18]
-
-
Cause 3: Mismatch between Solvent and Stationary Phase Polarity
-
Explanation : If the injection solvent is not compatible with the stationary phase (e.g., a polar solvent like methanol on a non-polar column), it can cause poor analyte focusing at the head of the column, resulting in split or tailing peaks.[15][19]
-
Solution : Choose a solvent that is compatible with your stationary phase. For non-polar columns, use a non-polar solvent like hexane or isooctane.
-
Problem: I cannot resolve critical branched alcohol isomers.
-
Cause 1: Inappropriate Stationary Phase
-
Explanation : Resolution is primarily governed by the selectivity of the stationary phase. If the phase does not have different affinities for the isomers, they will co-elute.[10][20]
-
Solution : As detailed in FAQ Q3, select the phase based on the analytes' properties. A polar WAX column is a good starting point for underivatized alcohols.[4][10] For more challenging separations, a cyanopropylphenyl-based column might offer the required selectivity.[11]
-
-
Cause 2: Suboptimal GC Parameters
-
Explanation : Column efficiency and resolution are highly dependent on oven temperature programming and carrier gas flow rate.
-
Solution :
-
Optimize the Oven Program : A slower temperature ramp rate (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, generally improving the resolution of closely eluting compounds.[10]
-
Optimize Carrier Gas Flow : Ensure the carrier gas linear velocity is set to the optimal value for your column dimensions and carrier gas type (typically ~30-40 cm/sec for Helium).[10] Operating too far from this optimum will reduce column efficiency and, therefore, resolution.
-
-
-
Cause 3: Insufficient Column Efficiency
-
Explanation : The column itself may not have enough theoretical plates to separate the isomers.
-
Solution : Increase the total number of theoretical plates by using a longer column (e.g., move from a 30 m to a 60 m column).[10] This will increase analysis time but provides greater resolving power.
-
Mass Spectrometry Issues: Sensitivity and Identification
Problem: How can I confidently identify branched isomers that have very similar mass spectra?
-
Explanation : Structural isomers often produce nearly identical electron ionization (EI) mass spectra, making library matching alone an unreliable method for identification.[21] The fragmentation is driven by the functional group, which is the same for all isomers.
-
Solution : Confident identification requires a combination of two factors:
-
GC Retention Time : The primary means of distinguishing isomers is through chromatographic separation. You must achieve baseline resolution of the isomers.
-
Mass Spectra of Authentic Standards : Run pure standards of each potential isomer under your exact analytical conditions. Build a user library with this data.[21] An unknown compound can be positively identified only when both its retention time and its mass spectrum match that of an authentic standard run on the same instrument.[21] Relying solely on a commercial library match is indefensible for isomer identification.[21]
-
Problem: My mass spectrum is noisy and sensitivity is poor.
-
Explanation : Poor sensitivity can stem from issues in the GC (sample loss) or the MS (inefficient ionization, detection, or high background).
-
Solution :
-
Check for System Leaks : Air leaks are a major cause of high background noise and poor sensitivity in GC-MS.[22][23] Check the MS tune report for high levels of nitrogen (m/z 28) and water (m/z 18). Use an electronic leak detector to check all fittings, especially around the injector and the MS transfer line.
-
Address Peak Tailing : As discussed previously, peak tailing spreads the analyte signal over a wider time frame, reducing the peak height and thus the signal-to-noise ratio. Improving chromatography directly improves sensitivity.
-
Clean the Ion Source : Over time, the ion source becomes contaminated with sample matrix and column bleed, which can coat the lenses and compromise their function. This leads to a gradual loss of sensitivity.[22] Follow the manufacturer's procedure for cleaning the ion source.
-
Verify Column Installation in the MS : An improperly installed column can cause leaks or create dead volume at the transfer line, leading to tailing peaks and reduced response.[23] Ensure the column is inserted to the correct depth as specified by the manufacturer.
-
Key Method Parameters & Protocols
Table 1: Recommended Starting GC Columns
| Analyte State | Column Stationary Phase | Polarity | Typical Dimensions | Rationale |
| Underivatized | Polyethylene Glycol (PEG / WAX) | Polar | 30 m x 0.25 mm ID, 0.25 µm | Strong hydrogen bonding interactions provide good retention and selectivity for polar alcohols.[4][10] |
| Underivatized | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-Polar | 30 m x 0.25 mm ID, 1.4 µm | Offers unique selectivity for positional isomers and can be a good alternative to WAX phases.[11] |
| Derivatized | 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | 30 m x 0.25 mm ID, 0.25 µm | The industry standard for general-purpose GC-MS. Ideal for non-polar silylated alcohols, providing excellent inertness and low bleed.[3] |
Experimental Protocol: Silylation of Branched Alcohols with BSTFA
This protocol provides a general procedure for derivatizing hydroxyl groups to form trimethylsilyl (TMS) ethers using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
WARNING : BSTFA is moisture-sensitive and corrosive. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials :
-
Sample containing branched alcohols (dried, in a non-protic solvent like pyridine or acetonitrile).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction solvent (Pyridine or Acetonitrile, anhydrous).
-
Autosampler vials with PTFE-lined caps.
-
Heating block or oven.
Procedure :
-
Sample Preparation : Ensure the sample is free of water, as water will preferentially react with the silylating reagent. If the sample is in a protic solvent (like methanol or water), it must be evaporated to dryness under a stream of nitrogen and reconstituted in an anhydrous solvent like pyridine.
-
Reagent Addition : To an autosampler vial containing your sample (e.g., 100 µL of sample in pyridine), add 100 µL of BSTFA. The ratio of reagent to sample may need optimization, but a 1:1 volumetric ratio is a good starting point. The derivatization reagent should be in excess.[24]
-
Reaction : Cap the vial tightly and vortex for 10-15 seconds.
-
Heating : Heat the vial at 60-70 °C for 30 minutes to ensure the reaction goes to completion.
-
Cooling : Allow the vial to cool to room temperature before analysis.
-
GC-MS Analysis : Inject 1 µL of the derivatized sample into the GC-MS. The TMS-derivatized alcohols are now more volatile and less polar.
Caption: Silylation workflow using BSTFA.
Table 2: Typical Starting GC-MS Method Parameters
| Parameter | Setting for Underivatized Alcohols | Setting for Derivatized Alcohols | Rationale |
| Inlet Type | Split/Splitless | Split/Splitless | Standard for capillary GC, allows for flexibility in sample concentration.[19] |
| Inlet Temp. | 250 °C | 250 °C | Must be hot enough for rapid vaporization but not so hot as to cause thermal degradation.[25][26] |
| Split Ratio | 20:1 to 100:1 | 20:1 to 100:1 | Adjust based on sample concentration to avoid column overload.[19] Start with 50:1 for method development. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Set to an optimal linear velocity (e.g., 35 cm/sec for He) for the chosen column ID.[10] |
| Oven Program | 40 °C (2 min), ramp 5 °C/min to 180 °C | 50 °C (2 min), ramp 10 °C/min to 280 °C | Slower ramps improve resolution.[10] Final temperature and ramp rate depend on analyte volatility. |
| MS Transfer Line | 250 °C | 280 °C | Should be hot enough to prevent condensation of analytes as they exit the column. |
| Ion Source Temp. | 230 °C | 230 °C | Standard temperature for EI sources. |
| Scan Range | m/z 35 - 350 | m/z 40 - 550 | Range should cover expected fragments and the derivatized molecular ion. |
References
- Alcohol : Mass Spectra Fragmentation Patterns. (n.d.). Michigan State University, Department of Chemistry.
- Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.
- How to Optimize Key Variables in GC Analysis: Sample Introduction. (2016). LCGC International.
- Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts.
- Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. (2025). PharmaGuru.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- What Is Derivatization In GC-MS? (2025). Chemistry For Everyone - YouTube.
- Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020). ResearchGate.
- Fragmentation pattern and mass spectra of Alcohols. (2013). Chemistry!!! Not Mystery.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- GC Inlets An Introduction. (n.d.). Agilent.
- Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023). Microbioz India.
- TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
- Derivatizing Compounds. (n.d.). Schimmelmann Research.
- GC Derivatization. (n.d.).
- Setting Realistic Expectations for GC Optimization. (n.d.). LCGC International.
- Ask a simple question about derivatization of gc-ms. (2013). Chromatography Forum.
- Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek.
- Troubleshooting GC-MS. (n.d.). CHROMacademy.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.
- Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (n.d.). LCGC International.
- Fixing GC Peak Tailing for Cleaner Results. (2025). Separation Science.
- Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. (2009). Agilent.
- How to Troubleshoot and Improve Your GC MS. (2025). YouTube.
- Lost alcohols on P&T GCMS. (2017). Chromatography Forum.
- GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent.
- Alcohol Method Development by GC-MS. (2019). Chromatography Forum.
- Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. (n.d.). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 6. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 21. academic.oup.com [academic.oup.com]
- 22. chromacademy.com [chromacademy.com]
- 23. youtube.com [youtube.com]
- 24. Ask a simple question about derivatization of gc-ms - Chromatography Forum [chromforum.org]
- 25. agilent.com [agilent.com]
- 26. microbiozindia.com [microbiozindia.com]
Technical Support Center: Enhancing the Biodegradability of Isotridecanol Derivatives
Welcome to the Technical Support Center dedicated to advancing research on the biodegradability of isotridecanol (ITDA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges. Our goal is to equip you with the knowledge to navigate the complexities of biodegradability testing and interpretation for this important class of non-ionic surfactants.
Introduction to this compound Derivatives and Biodegradability
This compound is a C13 oxo-alcohol, meaning it is a complex mixture of branched isomers produced via the hydroformylation of a C12 olefin stream.[1] Its derivatives, particularly the ethoxylates (ITDA-nEO), are widely used as non-ionic surfactants in various industrial and consumer products due to their excellent wetting, emulsifying, and cleaning properties.[2] While generally considered to be readily biodegradable, the branched structure of the alkyl chain can influence the rate and extent of microbial degradation compared to their linear counterparts.[3][4] Understanding and optimizing the biodegradability of these derivatives is crucial for environmental risk assessment and the development of more sustainable chemical formulations.
This guide will delve into the nuances of biodegradability testing for ITDA derivatives, providing practical solutions to common experimental hurdles and a deeper understanding of the structure-biodegradability relationship.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers encounter when working with this compound derivatives.
1. What does "readily biodegradable" mean for this compound ethoxylates?
"Readily biodegradable" is a classification based on stringent screening tests, such as the OECD 301 series.[5] For a substance to be classified as readily biodegradable, it must achieve a certain percentage of mineralization (conversion to CO2, water, and biomass) within a specific timeframe, typically >60% in a 10-day window within a 28-day test.[6] Studies have shown that C8-C13 rich oxo-alcohol ethoxylates, which includes this compound derivatives, can meet the criteria for ready biodegradability.[3] However, it's important to note that the rate of biodegradation can be slower than that of linear alcohol ethoxylates due to the branched structure of the this compound hydrophobe.[3]
2. How does the degree of ethoxylation affect the biodegradability of ITDA derivatives?
The length of the polyethylene glycol (ethoxylate) chain influences the physical and biological properties of the surfactant. For alcohol ethoxylates in general, the rate of biodegradation is not significantly affected by the ethoxylate chain length until the number of ethylene oxide (EO) units exceeds 20.[4] The initial and primary biodegradation of the molecule often involves the central fission of the ether bond between the alkyl and ethoxylate chains, or by the shortening of the ethoxylate chain.[7][8] The solubility in water increases with a higher degree of ethoxylation, which can impact the bioavailability of the surfactant to microorganisms.[9]
3. Why is there sometimes conflicting data on the biodegradability of branched alcohol ethoxylates?
Conflicting data can arise from several factors. Ready biodegradability tests are known to be stringent and can produce false negatives.[3] The source and activity of the microbial inoculum used in the test can significantly impact the results, as different microbial communities may have varying capabilities to degrade branched structures.[10] Test conditions, such as the concentration of the test substance, can also play a role. At high concentrations, some surfactants can be inhibitory to the microbial population, leading to lower-than-expected biodegradation.[11]
4. What are the primary metabolites of this compound ethoxylate biodegradation?
Under aerobic conditions, the biodegradation of alcohol ethoxylates can proceed through two main pathways:
-
Central Fission: Cleavage of the ether bond between the isotridecyl group and the ethoxylate chain, resulting in the formation of this compound and polyethylene glycols (PEGs).[7]
-
Omega-oxidation: Oxidation of the terminal end of the ethoxylate chain, leading to the formation of carboxylated alcohol ethoxylates, followed by a shortening of the ethoxylate chain.[12]
The resulting this compound and PEGs are then further degraded by microorganisms.
5. Are there analytical challenges specific to monitoring the biodegradation of ITDA derivatives?
Yes, the complex isomeric nature of this compound and the polydispersity of the ethoxylate chain present analytical challenges. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for analysis. However, due to the low volatility of higher ethoxylates, derivatization is often necessary for GC-MS analysis to convert the terminal hydroxyl group into a less polar, more volatile functional group.[6][13] For LC-MS, derivatization can also be used to improve ionization efficiency, especially for lower ethoxylates.[14] Sample preparation from the aqueous biodegradation matrix requires careful extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes from interfering substances.[12][15]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your biodegradability experiments with this compound derivatives.
Guide 1: Low or No Biodegradation Observed in an OECD 301F Test
The OECD 301F (Manometric Respirometry) test is a common method for assessing ready biodegradability.[16] If you observe lower-than-expected oxygen consumption, consider the following troubleshooting steps.
| Potential Cause & Explanation | Troubleshooting Steps |
| Inhibition of Microbial Activity | High concentrations of surfactants can be toxic to the microorganisms in the inoculum.[11] This leads to reduced respiration and an underestimation of the compound's biodegradability. |
| Poor Bioavailability | This compound derivatives with a low degree of ethoxylation have limited water solubility. The microorganisms can only degrade the dissolved fraction of the substance. |
| Inadequate Inoculum | The microbial source may lack the specific enzymes required to degrade the branched structure of this compound. |
| Experimental Artifacts | Issues with the experimental setup can lead to erroneous results. |
-
Prepare Activated Sludge: Obtain fresh activated sludge from a well-operated wastewater treatment plant. Wash the sludge by centrifuging and resuspending in a mineral medium to remove residual carbon sources. Adjust the suspended solids concentration to a suitable level (e.g., 1.5 g/L).
-
Prepare Test Solutions: Prepare a series of dilutions of the this compound derivative in the mineral medium.
-
Incubation: In separate respirometer vessels, combine the activated sludge with each test concentration. Include a control with only activated sludge and a reference substance (e.g., 3,5-dichlorophenol) to verify the sensitivity of the sludge.
-
Measure Oxygen Consumption: Measure the oxygen uptake rate for each vessel over a defined period (e.g., 30 minutes to 3 hours).
-
Calculate Inhibition: Calculate the percentage inhibition of respiration for each concentration relative to the control.
-
Determine IC50: Plot the percentage inhibition against the logarithm of the concentration to determine the IC50 value.
Guide 2: High Variability Between Replicate Flasks
High variability in results can compromise the validity of the study. Here's how to troubleshoot this issue.
| Potential Cause & Explanation | Troubleshooting Steps |
| Uneven Distribution of Test Substance | Poorly soluble or viscous this compound derivatives may not be evenly distributed among the replicate flasks, leading to different starting concentrations. |
| Inconsistent Inoculum Activity | The microbial population density and activity may not be uniform across all test vessels. |
| Foaming | Surfactants can cause foaming during aeration or agitation. Excessive foaming can lead to a loss of the test substance from the aqueous phase and inconsistent microbial contact. |
Advanced Topics
For researchers looking to delve deeper into the biodegradability of this compound derivatives, this section covers more advanced concepts and techniques.
Addressing Recalcitrant Metabolites with Advanced Oxidation Processes (AOPs)
In some cases, the biodegradation of this compound derivatives may be incomplete, leading to the formation of recalcitrant metabolites. Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that utilize highly reactive species, such as hydroxyl radicals (•OH), to degrade persistent organic pollutants.[17]
Common AOPs include:
-
Ozonation (O3): Ozone is a powerful oxidant that can break down complex organic molecules.[18]
-
UV/H2O2: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals.
-
Photo-Fenton: This process uses UV light, hydrogen peroxide, and iron salts to produce hydroxyl radicals.[5]
AOPs can be used as a pre-treatment to enhance the biodegradability of a substance or as a post-treatment to remove any persistent metabolites.[18] For example, studies on other non-ionic surfactants have shown that AOPs can effectively degrade the parent compound, though this can sometimes lead to the formation of smaller, more oxidized intermediates like aldehydes and carboxylic acids.[5] It is important to assess the toxicity of the treated effluent, as some degradation products may be more toxic than the original compound.[5]
Analytical Workflow for Metabolite Identification
Identifying the metabolites formed during biodegradation is crucial for understanding the degradation pathway and assessing the overall environmental impact. A typical analytical workflow is as follows:
Caption: Analytical workflow for metabolite identification.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Acidify the aqueous sample to pH 2. Extract three times with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts.
-
Solid-Phase Extraction (SPE): Condition a C18 or HLB SPE cartridge. Pass the aqueous sample through the cartridge. Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent like methanol or acetonitrile.
-
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
Evaporate the concentrated extract to dryness.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a catalyst if needed.
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.
-
The resulting trimethylsilyl (TMS) ethers are more volatile and suitable for GC-MS analysis.[6]
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
Data Summary
The following table summarizes key data related to the biodegradability of alcohol ethoxylates, providing a reference for experimental design and data interpretation.
| Parameter | Value/Observation | Reference(s) |
| Ready Biodegradability (Branched C8-C13 AEOs) | Can meet the >60% mineralization criterion in OECD 301 tests. | [3] |
| Effect of Alkyl Chain Branching | Increased branching generally leads to a slower rate of biodegradation compared to linear analogues. | [3][4] |
| Effect of Ethoxylate Chain Length | Minimal effect on biodegradation rate for EO chains < 20 units. | [4] |
| Primary Biodegradation Pathways | Central fission and/or omega-oxidation of the ethoxylate chain. | [7][12] |
| Potential for Microbial Inhibition | High concentrations can be toxic to activated sludge. | [11] |
Conclusion
Improving the biodegradability of this compound derivatives is a key aspect of developing environmentally safer products. By understanding the interplay between chemical structure, test conditions, and microbial activity, researchers can more accurately assess the environmental fate of these compounds. This Technical Support Center provides a foundation for troubleshooting common experimental challenges and encourages a more nuanced approach to interpreting biodegradability data. We are committed to supporting the scientific community in this endeavor and will continue to update this resource with the latest findings and best practices.
References
- Karci, A., & Arslan-Alaton, I. (2013). Advanced oxidation of a commercially important nonionic surfactant: investigation of degradation products and toxicity.
- ExxonMobil Chemical. (2019).
- Sasol. (n.d.).
- Santos. (2024).
- Beltrán, F. J., Rivas, F. J., & Montero-de-Espinosa, R. (2004). Degradation of Recalcitrant Surfactants in Wastewater by Ozonation and Advanced Oxidation Processes: A Review. Ozone: Science & Engineering, 26(4), 333-346.
- Ali, A. A., Bhat, G., Al-Ghamdi, I., & Ghazwani, Q. (2024).
- Cowan-Ellsberry, C., Belanger, S., Dorn, P., Dyer, S., McAvoy, D., Sanderson, H., Versteeg, D., Ferrer, D., & Stanton, K. (2014). Environmental Safety of the Use of Major Surfactant Classes in North America. Critical Reviews in Environmental Science and Technology, 44(17), 1893-1993.
- Itrich, N. R., & Federle, T. W. (2004). Effect of ethoxylate number and alkyl chain length on the pathway and kinetics of linear alcohol ethoxylate biodegradation in activated sludge. Environmental Toxicology and Chemistry, 23(12), 2848-2855.
- Zembrzuska, J., Budnik, I., & Łukaszewski, Z. (2016). Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions. Science of The Total Environment, 565, 964-970.
- Zhang, C., Cui, F., Zeng, G., Jiang, M., & Yang, Z. (2023). Remediation of Surfactants Used by VUV/O3 Techniques: Degradation Efficiency, Pathway and Toxicological Analysis. International Journal of Molecular Sciences, 24(8), 7129.
- Zembrzuska, J., Budnik, I., & Łukaszewski, Z. (2018).
- Beltrán, F. J., Rivas, F. J., & Montero-de-Espinosa, R. (2006). Combined Use of Ozonation and Biodegradation of Anionic and Non-ionic Surfactants.
- Beltrán, F. J., Rivas, F. J., & Montero-de-Espinosa, R. (2011). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. PLoS ONE, 6(11), e27999.
- Zhao, X., & Li, L. (2009). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 23(21), 3465-3474.
- Ataman Kimya. (n.d.).
- Sasol. (n.d.).
- Steber, J., & Wierich, P. (1987). Metabolites and biodegradation pathways of fatty alcohol ethoxylates in microbial biocenoses of sewage treatment plants. Applied and Environmental Microbiology, 53(3), 530-538.
- Ali, A. A., Bhat, G., Al-Ghamdi, I., & Ghazwani, Q. (2024).
- Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test.
- Sparham, C., & Van Egmond, R. (2008). Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegradation. Environmental Toxicology and Chemistry, 27(4), 845-853.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2016).
- U.S. Environmental Protection Agency. (2015).
- Ganiyu, S. O., de la Varga, M. D. P., & Oturan, M. A. (2021).
- Ataman Kimya. (n.d.).
- Huber, M., & Lederer, F. (2000). Biodegradation Mechanisms of Linear Alcohol Ethoxylates under Anaerobic Conditions. Tenside Surfactants Detergents, 37(4), 222-227.
- Centre Technique du Papier. (n.d.).
- Adam, I., et al. (2019).
- Pelizzetti, E., Minero, C., Maurino, V., Sclafani, A., Hidaka, H., & Serpone, N. (1995). Photocatalytic degradation of nonylphenol ethoxylated surfactants. Environmental Science & Technology, 29(10), 2577-2583.
- Hashimoto, S., & Furukawa, K. (2020). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Environmental Chemistry, 30(2), 109-117.
- Chrzanowski, Ł., Dziadas, M., & Ławniczak, Ł. (2019). How to accurately assess surfactant biodegradation-impact of sorption on the validity of results. Critical Reviews in Biotechnology, 39(8), 985-1004.
- Sparham, C., & Van Egmond, R. (2010).
- Shekhar, S., Sundaraman, S., & Seshadri, S. (2022). Biotechnological potential of microbial bio-surfactants, their significance, and diverse applications. Biotechnology and Applied Biochemistry, 69(4), 1493-1509.
- Tokiwa, Y., Calabia, B. P., Ugwu, C. U., & Aiba, S. (2009). Biodegradability of Plastics. International Journal of Molecular Sciences, 10(9), 3722-3742.
- Salanitro, J. P., & Langston, G. C. (1988). Activated Sludge Treatment of Ethoxylate Surfactants at High Industrial Use Concentrations. Water Science and Technology, 20(11-12), 125-130.
- García, J. L., Díaz, E., & Carmona, M. (2021).
- Di Nardo, A., Coclite, A., & Mele, A. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems.
- Bautista, L. F., Morales, S., & Sanz, R. (2009). Effect of Different Non-ionic Surfactants on the Biodegradation of PAHs by Diverse Aerobic Bacteria. Water, Air, & Soil Pollution, 200(1-4), 3-13.
- Sobrinho, H. B. S., Luna, J. M., & Sarubbo, L. A. (2013). Biodegradability of bacterial surfactants. Journal of Petroleum & Environmental Biotechnology, 4(5), 1-6.
- Cefic-Lri. (2017). Guidance for the Persistence Assessment of Difficult Test Substances.
- ExxonMobil Chemical. (2020). Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. Journal of Surfactants and Detergents, 23(2), 383-403.
- Osadebe, A. U., & Okoro, C. C. (2018). Microbial Degradation of Anionic Surfactants from Laundry Detergents Commonly Discharged into a Riverine Ecosystem. Journal of Advances in Microbiology, 16(4), 1-11.
- Concawe. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F).
- Chèvre, N., Le, T. H., & Macarie, H. (2018). Microbial Degradation of a Recalcitrant Pesticide: Chlordecone. Frontiers in Microbiology, 9, 219.
- Holert, J., & Philipp, B. (2020). Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11. Metabolites, 10(5), 195.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Advanced oxidation of a commercially important nonionic surfactant: investigation of degradation products and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolites and biodegradation pathways of fatty alcohol ethoxylates in microbial biocenoses of sewage treatment plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. exxonmobilchemical.com [exxonmobilchemical.com]
- 11. [PDF] Activated Sludge Treatment of Ethoxylate Surfactants at High Industrial Use Concentrations | Semantic Scholar [semanticscholar.org]
- 12. Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Industrial-Grade Isotridecanol
Introduction:
Welcome to the technical support center for the purification of industrial-grade isotridecanol. As a long-chain branched alcohol, this compound is a critical raw material in the synthesis of surfactants, lubricants, and specialty esters used extensively in research and pharmaceutical development. However, industrial-grade this compound often contains impurities stemming from its synthesis via the oxo process, such as aldehydes, ketones, and other isomeric alcohols. These impurities can impede downstream reactions, affect product performance, and compromise the integrity of your research.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues with industrial-grade this compound. It is structured to provide quick answers through FAQs and in-depth solutions through detailed troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in industrial-grade this compound?
The primary impurities are typically residual carbonyl compounds (aldehydes and ketones) from the hydroformylation process, unreacted olefins, and other isomeric alcohols. Water and acidic residues from catalysts can also be present.
Q2: How can I quickly assess the purity of my this compound sample?
A rapid assessment can be performed using Gas Chromatography (GC) with a Flame Ionization Detector (FID). This will provide a clear profile of the main component and the presence of volatile impurities. For a quick qualitative test for aldehydes, the 2,4-dinitrophenylhydrazine (DNPH) test can be used, which forms a yellow-to-red precipitate in the presence of carbonyls.
Q3: My purified this compound appears slightly yellow. What is the likely cause?
A yellow tint often indicates the presence of aged aldehyde impurities that have undergone condensation reactions to form colored products. It can also be caused by thermal degradation if the alcohol was exposed to excessive temperatures during distillation.
Q4: After performing a vacuum distillation, the purity of my this compound has not significantly improved. What went wrong?
This issue commonly arises from one of three factors:
-
Azeotrope Formation: Some impurities may form an azeotrope with this compound, making them difficult to separate by simple distillation alone.
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to separate components with close boiling points.
-
Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for proper equilibration and separation within the column.
Troubleshooting Guides
This section provides detailed solutions to specific purification challenges.
Issue 1: High Content of Carbonyl Impurities (Aldehydes & Ketones)
Symptoms:
-
A sharp, unpleasant odor from the this compound.
-
Yellowing of the material over time.
-
Interference with downstream reactions, particularly those involving catalysts sensitive to carbonyls.
Root Cause Analysis: Carbonyl compounds are intermediates in the hydroformylation of dodecene, the precursor to this compound. Incomplete conversion during the final hydrogenation step leads to their presence in the final product.
Solution: Selective Chemical Reduction
A highly effective method for removing residual carbonyls is to selectively reduce them to their corresponding alcohols using sodium borohydride (NaBH₄). The resulting alcohols are typically easier to separate from the main this compound product via vacuum distillation.
Experimental Protocol: Sodium Borohydride Reduction
-
Preparation: Place the industrial-grade this compound in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The reaction should be carried out under an inert atmosphere to prevent side reactions.
-
Reagent Addition: In a separate flask, prepare a 5% (w/w) solution of sodium borohydride in isopropanol.
-
Reaction: Slowly add the NaBH₄ solution to the stirring this compound at room temperature. A typical molar ratio is 2:1 of NaBH₄ to the estimated carbonyl impurity content.
-
Heating: Gently heat the mixture to 60-80°C for 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the mixture to room temperature and slowly add a dilute solution of acetic acid to quench the excess NaBH₄. Caution: This will produce hydrogen gas; ensure proper ventilation.
-
Washing: Transfer the mixture to a separatory funnel and wash with deionized water to remove the borate salts. Follow with a brine wash to break any emulsions.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Validation: Analyze a small sample via GC-MS to confirm the absence of carbonyl peaks. The product is now ready for final purification by vacuum distillation.
Data Presentation: Typical Impurity Profile Before and After NaBH₄ Treatment
| Compound | Concentration (Before Treatment) | Concentration (After Treatment) |
| This compound | ~98.5% | ~98.5% |
| C13-Aldehydes | ~0.8% | < 0.05% |
| C13-Ketones | ~0.2% | < 0.01% |
| Other Alcohols | ~0.5% | ~1.2% (includes newly formed) |
Logical Relationship: Carbonyl Reduction Workflow
Caption: Workflow for the chemical reduction of carbonyl impurities.
Issue 2: Inefficient Separation via Fractional Vacuum Distillation
Symptoms:
-
GC analysis shows that the purity of the distillate is only marginally better than the starting material.
-
Broad boiling point range observed during distillation.
Root Cause Analysis: This problem is common when dealing with complex mixtures of isomers like this compound. Impurities may have boiling points very close to the main component, demanding a high-efficiency separation process.
Solution: Optimization of Distillation Parameters
To achieve high purity, optimizing the parameters of your fractional vacuum distillation setup is crucial.
Experimental Workflow: Optimizing Fractional Distillation
Caption: Experimental workflow for optimizing fractional vacuum distillation.
Key Parameters to Control:
-
Vacuum Level: A deep and stable vacuum (typically 1-10 mbar) is essential to lower the boiling point of this compound and prevent thermal degradation.
-
Column Packing: Use a high-efficiency packing material, such as structured packing or Raschig rings, to maximize the number of theoretical plates.
-
Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. For difficult separations, a higher reflux ratio (e.g., 10:1) is required to achieve high purity, although this will increase the distillation time.
Data Presentation: Effect of Reflux Ratio on Purity
| Reflux Ratio (Return:Collect) | Purity of Main Fraction (%) | Distillation Time (hours for 1L) |
| 3:1 | 99.2% | 4 |
| 5:1 | 99.7% | 6 |
| 10:1 | >99.9% | 10 |
References
- Title: Oxo Alcohols Source: Ullmann's Encyclopedia of Industrial Chemistry URL:[Link]
- Source: Google Patents (Patent No. US5773669A)
Technical Support Center: Optimization of Isotridecanol Hydroformylation
Welcome to the technical support center for the hydroformylation of isotridecanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing this critical reaction. This compound, a branched C13 olefin mixture, presents unique challenges in hydroformylation compared to simple terminal olefins. Achieving high conversion and, crucially, controlling the regioselectivity to produce the desired C14 aldehyde isomers requires careful optimization of multiple reaction parameters.
This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and innovate in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the hydroformylation of this compound?
The main challenges stem from this compound being a complex mixture of branched, internal olefins. This leads to:
-
Slower Reaction Rates: Steric hindrance around the double bonds can impede catalyst coordination compared to linear, terminal olefins.[1]
-
Regioselectivity Control: The formation of multiple aldehyde isomers is possible. Directing the reaction to the desired linear (n) or branched (iso) product is a key challenge. For many applications, such as the production of plasticizer alcohols, the linear aldehyde is the preferred product.[2][3]
-
Isomerization: The catalyst can isomerize the double bond along the alkyl chain before hydroformylation occurs, leading to a complex mixture of aldehyde products.[4][5]
Q2: Which catalyst systems are recommended for this compound hydroformylation?
Both cobalt and rhodium-based catalysts are used, with distinct advantages and disadvantages:
-
Rhodium-based Catalysts: These are highly active and selective, operating under milder conditions (lower temperatures and pressures) than cobalt.[2][6] They are often modified with phosphine or phosphite ligands to enhance selectivity and stability.[7] However, rhodium is significantly more expensive, making catalyst recovery and recycling economically critical.[6][8]
-
Cobalt-based Catalysts: Cobalt catalysts, often used as unmodified cobalt carbonyls like HCo(CO)₄, are less expensive but require more severe reaction conditions (high pressures and temperatures, typically 200–300 bar and 110–180 °C).[3][9] They are generally less active than rhodium systems but are robust and suitable for large-scale production of higher olefins where catalyst cost is a major factor.[4][9]
Q3: How do phosphine/phosphite ligands influence the reaction?
Ligands are crucial for modifying the catalyst's performance.[2]
-
Steric Effects: Bulky ligands, like trialkyl phosphines, can sterically hinder the approach of the olefin to the metal center, which often favors the formation of linear aldehydes from terminal alkenes.[1][3] This steric influence is a key tool for controlling regioselectivity.
-
Electronic Effects: The electron-donating or withdrawing nature of the ligand affects the electron density at the metal center.[7] Electron-withdrawing ligands can sometimes enhance reaction rates, while electron-donating ligands can impact selectivity and catalyst stability.[10]
-
Stability: Ligands, particularly chelating diphosphines, can stabilize the catalyst against deactivation and degradation, especially under harsh reaction conditions.[4][11]
Q4: How can I monitor the progress of my hydroformylation reaction?
Real-time monitoring is essential for optimization.
-
In-situ Spectroscopy (FTIR/Raman): These are powerful techniques for observing the concentration of reactants (olefin), products (aldehydes), and even active catalyst species in real-time without disturbing the reaction.[2][12] Changes in the carbonyl stretching frequencies can provide insights into the catalyst's state.
-
Gas Chromatography (GC): This is the most common offline method. Aliquots of the reaction mixture are periodically withdrawn, quenched, and analyzed to determine the conversion of this compound and the distribution of aldehyde isomers and any byproducts.
-
High-Pressure NMR (HP-NMR): This advanced technique allows for the direct observation of species in the reaction mixture under pressure, providing detailed mechanistic information.[7][13]
Q5: What are the primary safety concerns associated with this reaction?
Hydroformylation involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
High-Pressure Operations: The reaction is typically run at pressures from 10 to over 100 atmospheres, requiring certified high-pressure reactors and safety protocols.[4]
-
Toxic and Flammable Gases: Carbon monoxide (CO) is highly toxic, and hydrogen (H₂) is extremely flammable.[14][15] Reactions must be conducted in a well-ventilated fume hood or specialized enclosure with appropriate gas detectors.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
This is one of the most common issues, pointing to a problem with the catalyst activity or reaction environment.
Workflow: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The active catalyst species, such as hydridorhodium carbonyl, may not have formed correctly from the precursor. This can be due to impurities or improper activation procedures.[16]
-
Solution: Ensure all catalyst handling is performed under an inert atmosphere (e.g., in a glovebox) to prevent oxidation. Use high-purity precursors and solvents. Review the catalyst activation protocol; for rhodium, this typically involves reacting a precursor like Rh(acac)(CO)₂ with syngas and a ligand.[17]
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature or pressure may be too low for the chosen catalyst system. Hydroformylation is highly sensitive to these parameters.[2][18] Cobalt systems, in particular, require high temperatures and pressures to be effective.[3]
-
Solution: Gradually increase the temperature and/or pressure within the established safe limits for your equipment. Consult literature for the optimal range for your specific catalyst-ligand combination. For a typical rhodium/phosphine system, temperatures of 80-120°C and pressures of 20-50 bar are common starting points.[2]
-
-
Poor Gas-Liquid Mass Transfer:
-
Cause: The reaction rate can be limited by the slow dissolution of CO and H₂ into the liquid phase where the catalyst and substrate reside.
-
Solution: Increase the stirring rate to improve gas-liquid mixing. Ensure the reactor design (e.g., impeller type) is suitable for efficient gas dispersion.
-
-
Presence of Impurities (Catalyst Poisons):
-
Cause: Oxygen, peroxides (from aged olefins), sulfur compounds, or other reactive species in the substrate, solvent, or syngas can irreversibly deactivate the catalyst.
-
Solution: Use freshly distilled, peroxide-free this compound. Purify solvents and ensure the use of high-purity syngas. Passing the olefin through a column of activated alumina can remove peroxides.
-
Issue 2: Poor Regioselectivity (Undesirable Aldehyde Isomer Ratio)
For many applications, maximizing the yield of the linear aldehyde is critical.
Possible Causes & Solutions:
-
Incorrect Ligand Choice:
-
Cause: The ligand's steric and electronic properties are the primary drivers of regioselectivity.[1][7] A small, electron-rich ligand may not provide sufficient steric hindrance to direct the reaction towards the less hindered carbon.
-
Solution: Employ bulky phosphine or diphosphite ligands (e.g., BIPHEPHOS, Xantphos). The increased steric bulk around the metal center favors the formation of the linear aldehyde by disfavoring the more crowded transition state that leads to the branched product.[3]
-
-
Sub-optimal Pressure and CO Partial Pressure:
-
Cause: The partial pressure of carbon monoxide can significantly influence selectivity. Higher CO partial pressures often favor the formation of linear aldehydes.[3][5] This is because CO competes with the olefin for coordination sites on the catalyst, and this competition can influence the isomerization and insertion pathways.[5]
-
Solution: While maintaining a 1:1 H₂:CO ratio is common, consider increasing the total syngas pressure or adjusting the ratio to favor a higher CO partial pressure. Be aware that excessively high CO pressure can sometimes inhibit the overall reaction rate.[3]
-
-
Incorrect Temperature:
-
Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more sterically hindered branched isomer, thus decreasing the n/iso ratio.[19][20]
-
Solution: Attempt the reaction at a lower temperature. While this may decrease the overall reaction rate, the improvement in selectivity can often justify the longer reaction time.
-
Table 1: Effect of Reaction Parameters on Performance
| Parameter | Effect on Conversion Rate | Effect on Linear Aldehyde Selectivity (n/iso ratio) | Typical Range (Rh-based) |
| Temperature | Increases with temperature | Generally decreases at higher temperatures[19][20] | 80 - 140 °C[2] |
| Total Pressure | Increases with pressure | Generally increases with pressure[20] | 10 - 100 atm[4] |
| CO Partial Pressure | Can be inhibitory at high levels[3] | Generally increases with higher pCO[5] | 5 - 50 atm |
| H₂ Partial Pressure | Increases rate; excess can cause hydrogenation[17] | Less direct effect than pCO | 5 - 50 atm |
| Ligand Bulk | Can decrease rate due to steric hindrance | Significantly increases n/iso ratio[1][3] | N/A |
Issue 3: Formation of Byproducts (Alkane, Heavy Ends)
The appearance of byproducts indicates side reactions are competing with the desired hydroformylation pathway.
Possible Causes & Solutions:
-
Hydrogenation of Olefin/Aldehyde:
-
Cause: The catalyst system also has hydrogenation activity. This is favored by high temperatures and high H₂ partial pressures relative to CO.[4] The product aldehyde can also be hydrogenated to the corresponding alcohol.[10][21]
-
Solution: Reduce the reaction temperature. Adjust the syngas composition to decrease the H₂:CO ratio (a 1:1 or even a slightly CO-rich ratio can suppress hydrogenation).[17]
-
-
Aldol Condensation ("Heavy Ends"):
-
Cause: The aldehyde products can undergo self-condensation reactions, especially at high concentrations and elevated temperatures, to form higher molecular weight byproducts.
-
Solution: Lower the reaction temperature. If possible, run the reaction to a partial conversion to limit the concentration of the aldehyde product at any given time. Some process designs continuously remove the product to avoid this issue.[16]
-
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale this compound Hydroformylation
This protocol outlines a typical batch reaction using a rhodium-based catalyst.
Materials & Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with a magnetic stirrer, gas inlet/outlet, thermocouple, and sampling valve.
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., Triphenylphosphine, Xantphos)
-
This compound (purified by passing through activated alumina)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)[22]
-
Syngas (1:1 mixture of CO:H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glovebox for handling air-sensitive materials.
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox, weigh the rhodium precursor and the desired ligand into the reactor's glass liner. A typical Rh:ligand molar ratio is 1:10 to 1:100, depending on the ligand.
-
Reactor Assembly: Add the purified this compound and solvent to the liner. A typical substrate:catalyst molar ratio is 1000:1 to 10000:1. Seal the reactor according to the manufacturer's instructions.
-
Inerting the System: Remove the reactor from the glovebox. Connect it to a gas manifold. Purge the reactor 3-5 times with inert gas, followed by 3-5 purges with syngas to remove all air.
-
Pressurization and Heating: Pressurize the reactor to the desired starting pressure with syngas (e.g., 30 bar). Begin stirring (e.g., 800-1200 RPM) and heat the reactor to the target temperature (e.g., 100 °C).
-
Reaction Execution: Once the target temperature is reached, the pressure will have increased. Adjust the pressure with syngas to the final desired reaction pressure. Maintain a constant pressure throughout the reaction by feeding syngas from a reservoir as it is consumed.
-
Monitoring: Monitor the reaction by observing the pressure drop in the syngas reservoir. If equipped, take samples periodically via the sampling valve for GC analysis.
-
Shutdown and Workup: After the desired time or conversion is reached, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess syngas in a fume hood. Open the reactor, collect the product mixture, and analyze by GC to determine conversion and selectivity.
Overall Hydroformylation Scheme
Caption: Simplified scheme of the this compound hydroformylation reaction.
References
- Mettler Toledo.
- Jang, T., et al. (2024). Ligand-induced suppression of undesirable pathways in cobalt-catalyzed hydroformylation.
- Romeike, K.
- Li, Z., et al. (2021). Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation.
- Gómez-Quero, S., et al. (2019). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]
- Masui, H., et al. (2018). Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. Scirp.org. [Link]
- Masui, H., et al. (2018). Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. International Journal of Organic Chemistry. [Link]
- Deng, Y., et al. Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic?.
- Wikipedia.
- Chemistry LibreTexts. (2023). 14.3.
- Subramaniam, B., et al. (2019). A Greener Higher Olefin Hydroformylation Process. Cambridge University Press. [Link]
- Kessler, T., et al. (2019). Systematic Selection of Green Solvents and Process Optimization for the Hydroformylation of Long-Chain Olefines.
- Frediani, P., et al.
- ResearchGate.
- ResearchGate.
- Beller, M., et al. (2014). Production of alcohols via hydroformylation.
- Chikkali, S. H. (2021). Hydroformylation of olefins by metals other than rhodium.
- Industrial Chemistry.
- OSTI.gov.
- Franke, R., et al. (2014). Isomerization–Hydroformylation Tandem Reactions.
- ResearchGate. Process Monitoring of a Hydroformylation Miniplant via Raman Spectroscopy. [Link]
- Breit, B., et al. (2014).
- Johnson Matthey Technology Review. (2007).
- Koptyug, I., et al. (2025). In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime. PubMed. [Link]
- YouTube. (2023). Oxo process#Hydroformylation of olefins/Alkene, organometallic homogeneous Catalyst, co2(Co)
- KU ScholarWorks. HYDROFORMYLATION OF C3 AND C8 OLEFINS IN HYDROCARBON GAS-EXPANDED SOLVENTS. [Link]
- MDPI.
- MPG.PuRe. (2019).
- Beller, M., et al. (2022). Hydroformylation.
- RSC Publishing.
- Chemistry LibreTexts. (2023). 7.3.
- Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
- Google Patents.
- ResearchGate.
- Google Patents.
Sources
- 1. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. ethz.ch [ethz.ch]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 12. pure.mpg.de [pure.mpg.de]
- 13. In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. new.zodml.org [new.zodml.org]
- 16. technology.matthey.com [technology.matthey.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
Answering the user's request.## Technical Support Center: Enhancing the Oxidative Stability of Isotridecanol-Based Lubricants
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound-based lubricants. This guide is designed for researchers and formulation scientists to troubleshoot common issues and answer frequently asked questions related to enhancing oxidative stability. Our goal is to provide you with the causal explanations behind experimental choices and self-validating protocols to ensure the integrity of your results.
This section addresses specific problems you may encounter during the formulation and testing of this compound lubricants.
Issue 1: Premature Viscosity Increase and Lubricant Darkening
Q: My this compound-based lubricant is showing a significant viscosity increase and has darkened in color much earlier than expected during thermal stress testing. What is the likely cause and how can I fix it?
A: This is a classic symptom of advanced lubricant oxidation. The oxidation process involves a free-radical chain reaction that leads to the formation of high molecular weight polymers.[1][2][3] These larger molecules increase the fluid's viscosity. The dark color is due to the formation of soluble and insoluble oxidation by-products, often referred to as sludge and varnish.[4][5][6]
Potential Causes & Solutions:
-
Inadequate Antioxidant Package: The primary defense against oxidation is the additive package.[4][7] If the antioxidants are depleted, the base oil is left unprotected.[2][8]
-
Solution: Evaluate your antioxidant system. For this compound, a branched-chain alcohol, a synergistic combination of primary and secondary antioxidants is often required.
-
Primary Antioxidants (Radical Scavengers): These additives, like hindered phenols or aromatic amines, are the first line of defense, neutralizing free radicals.[9][10] Aminic antioxidants are generally more effective at higher temperatures.[9][11]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These additives, such as phosphites or thioethers, break down hydroperoxides into more stable, non-radical products, preventing the chain reaction from branching.[10][12]
-
-
Action: Increase the concentration of your current antioxidants or test a more robust, synergistic blend.
-
-
Excessive Operating Temperature: The rate of oxidation doubles for approximately every 10°C (18°F) increase in temperature (Arrhenius rate rule).[2][13][14] Your experimental conditions may be too severe for the current formulation.
-
Solution: Verify that your test temperature accurately reflects the intended application environment. If the application genuinely requires these temperatures, you must focus on upgrading the thermal and oxidative stability of your formulation through a more robust base oil blend or advanced additives.[15][16]
-
-
Presence of Metal Catalysts: Wear metals such as copper and iron are potent catalysts for oxidation reactions, significantly accelerating lubricant degradation.[5][13][17]
Troubleshooting Workflow: Viscosity Increase & Darkening
This diagram outlines a logical sequence for diagnosing the root cause of premature lubricant degradation.
Caption: The oxidation cycle and points of antioxidant action.
Q2: Which standard test methods are most relevant for evaluating the oxidative stability of this compound lubricants?
A2: Several standardized tests are widely used to assess oxidative stability. The choice depends on the specific application conditions you are trying to simulate.
| Test Method | ASTM Designation | Description & Purpose |
| Rotating Pressure Vessel Oxidation Test (RPVOT) | ASTM D2272 | Measures the resistance of an oil to oxidation under elevated temperature and pressure in the presence of water and a copper catalyst. Results are given in minutes. A longer time indicates better stability. [4] |
| Pressure Differential Scanning Calorimetry (PDSC) | ASTM D6186 | Determines the oxidation induction time of a lubricant in a pressurized oxygen atmosphere at high temperatures. It measures the heat released during the exothermic oxidation reaction. [10][19] |
| Turbine Oil Stability Test (TOST) | ASTM D943 | Evaluates the oxidation stability of inhibited mineral oils in the presence of oxygen, water, copper, and iron at 95°C. The test can run for thousands of hours and measures the time to reach an acid number of 2.0 mg KOH/g. [20] |
| Oxidation of Extreme-Pressure Lubrication Oils | ASTM D2893 | Determines the oxidation characteristics of extreme-pressure lubricants by passing heated air through the sample. Changes in viscosity and sludge formation are measured. [21][22] |
Q3: My RPVOT (ASTM D2272) results are inconsistent. What are some common sources of error?
A3: Inconsistent RPVOT results can be frustrating. Here are some critical areas to check:
-
Catalyst Coil Preparation: The copper catalyst must be meticulously cleaned and polished. Any residual oxides or contaminants on the coil will lead to variable and artificially fast oxidation times.
-
Sample Contamination: Trace amounts of contaminants in your sample or the test vessel can have a significant impact. Ensure the glassware is scrupulously clean. Even residue from a previous test can act as a pro-oxidant. [8]3. Oxygen Purity and Leaks: The test relies on a pure oxygen atmosphere. Ensure your oxygen source meets the required purity and that the pressure vessel is perfectly sealed. A slow leak will invalidate the results.
-
Temperature Control: The test is highly sensitive to temperature. Calibrate your heating block regularly to ensure it maintains the specified temperature (e.g., 150°C) with high accuracy.
-
Initial Charge Pressure: The initial oxygen pressure must be set precisely as specified in the method. Incorrect starting pressure will alter the test duration.
Experimental Protocols
Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - Abbreviated Method based on ASTM D2272
1. Objective: To determine the oxidation stability of a lubricant by measuring the time until a specified pressure drop occurs due to oxygen consumption.
2. Apparatus & Materials:
-
RPVOT pressure vessel, heating bath, and recording equipment.
-
Sample container and cover.
-
Copper catalyst coil (as specified in ASTM D2272).
-
Reagents: Acetone, 2,2,4-trimethylpentane (isooctane), detergent cleaning solution, oxygen (99.5% purity).
-
Abrasive materials for polishing (silicon carbide cloth).
3. Catalyst Preparation (Critical Step):
-
Chemically clean the copper coil using isooctane to remove oil.
-
Wash with detergent solution and rinse thoroughly with tap water, followed by distilled water.
-
Polish the coil with 240-grit silicon carbide cloth until a fresh, bright surface is exposed.
-
Wipe with a clean cloth and isooctane to remove metal dust. Do not touch the coil with bare hands from this point on.
4. Procedure:
-
Weigh 50 ± 0.5 g of the this compound lubricant sample into the glass container.
-
Add 5 mL of distilled water to the sample.
-
Place the prepared copper catalyst coil into the sample.
-
Assemble the sample container in the pressure vessel.
-
Seal the vessel and purge slowly with oxygen to displace air.
-
Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.
-
Place the vessel in the heating bath, which is pre-heated and controlled at 150 ± 0.1 °C.
-
Start the rotation of the vessel (100 ± 5 rpm) and the data recorder.
-
The test concludes when the pressure drops 25.4 psi (175 kPa) from the maximum pressure achieved.
5. Data Interpretation:
-
The result is reported as the "oxidation lifetime" in minutes, from the start of the test to the 175 kPa pressure drop.
-
A longer time indicates superior oxidative stability. Run replicates to ensure repeatability.
References
- Oxidative Stability test (ASTM D-6186)
- D2893 Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubric
- Test Method for Simulating the Aging and Oxid
- ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils.
- ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubric
- ASTM D942-15 - Standard Test Method for Oxidation Stability of Lubric
- Oxid
- Overview of oxidation laboratory tests on industrial lubricants - ResearchG
- Troubleshooting Common Lubric
- Solving Recurring Oxidation Problems - Machinery Lubric
- TROUBLESHOOTING BEARING AND LUBE OIL SYSTEM PROBLEMS.
- Antioxidants In Lubricants: Essential or Excessive?
- Oxidative Stability of Vegetal Oil-Based Lubricants - PMC - NIH.
- Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants.
- The Six Forms of Lubricant Degradation - Str
- Oxidation and degradation of a lubricant - Alpha Maintenance Systems.
- Designing High-Performance Lubricating Compositions for Extreme Oper
- HOW DO OILS DEGRADE? - WearCheck.
- Combating Oil Oxidation: Strategies to Extend Lubricant Life and Enhance Machinery Performance | Basil VR Gre
- Oxid
- Combination of novel antioxidant system and thermally stable esters for high temper
- Lubrication Degradation Mechanisms: A Complete Guide - ResearchG
- Antioxidant Additives in Lubricants.
- Research Progress of Antioxidant Additives for Lubric
- All About Additives – The Role of Antioxidants - Nye Lubricants.
- Guidelines for Selecting High-Temper
- Fuel Antioxidants & Lubricant Additives - Supplier - SONGWON Industrial Group.
Sources
- 1. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Six Forms of Lubricant Degradation - Strategic Reliability Solutions Ltd [strategicreliabilitysolutions.com]
- 3. cjc.dk [cjc.dk]
- 4. Oxidation - The Lubricant's Nemesis [machinerylubrication.com]
- 5. Oxidation and degradation of a lubricant - Alpha Maintenance Systems [alphams.eu]
- 6. bvrg.com.au [bvrg.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Solving Recurring Oxidation Problems [machinerylubrication.com]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. Antioxidant Additives in Lubricants | Nye Lubricants [nyelubricants.com]
- 11. songwon.com [songwon.com]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Guidelines for Selecting High-Temperature Lubricants | Machinery Lubrication [machinerylubrication.com]
- 15. researchgate.net [researchgate.net]
- 16. lube-media.com [lube-media.com]
- 17. Test Method for Simulating the Aging and Oxidation Stability of Lubricants [machinerylubrication.com]
- 18. ha-lubricantadditive.com [ha-lubricantadditive.com]
- 19. support.newgatesimms.com [support.newgatesimms.com]
- 20. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 21. store.astm.org [store.astm.org]
- 22. ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils - Savant Labs [savantlab.com]
Validation & Comparative
A Comparative Analysis of Isotridecanol and 1-Tridecanol for Researchers and Formulation Scientists
In the realm of specialty chemicals, the subtle distinction of molecular architecture can precipitate a cascade of divergent physicochemical properties and performance characteristics. This guide offers an in-depth comparative analysis of two C13 alcohol isomers: the branched chain Isotridecanol and the linear 1-Tridecanol. This document is intended for researchers, scientists, and drug development professionals who leverage these molecules as precursors for surfactants, lubricants, emulsifiers, and other high-performance additives. Our exploration will be grounded in structural analysis, supported by experimental data, and contextualized with practical applications to empower informed selection in your research and development endeavors.
Structural Isomerism: The Foundational Difference
At the heart of their differing properties lies the fundamental variance in their carbon skeletons. 1-Tridecanol is a linear, primary alcohol, meaning its thirteen carbon atoms are arranged in a straight chain with the hydroxyl (-OH) group at a terminal position.[1] In contrast, this compound is a mixture of branched-chain primary alcohols.[2][3] This branching disrupts the linear packing that characterizes 1-Tridecanol, leading to significant downstream effects on physical properties and performance.
The synthesis of 1-Tridecanol can be achieved through the hydrogenation of tridecanal.[1] this compound is typically produced via the oxo process from tetrapropylene, resulting in a complex mixture of isomers.[2][4]
Physicochemical Properties: A Tale of Two Isomers
The structural divergence between this compound and 1-Tridecanol directly translates to measurable differences in their physical and chemical properties. These properties are critical determinants of their suitability for various applications.
| Property | This compound | 1-Tridecanol | Causality of Difference |
| Molecular Formula | C13H28O | C13H28O | Identical molecular formula, differing structural arrangement. |
| Molecular Weight | ~200.36 g/mol | 200.36 g/mol | The molecular weight is the same due to the identical chemical formula. |
| Appearance | Colorless, oily liquid | White, waxy solid at room temperature | The branched structure of this compound disrupts crystal lattice formation, resulting in a lower melting point and a liquid state at room temperature.[5][6] The linear nature of 1-Tridecanol allows for efficient packing into a solid crystalline structure.[1] |
| Melting Point | < -60 °C | 30-32 °C | Branching in the carbon chain hinders the close packing of molecules, lowering the energy required to overcome intermolecular forces.[5][6] |
| Boiling Point | ~257-261 °C | ~274 °C | The more compact, spherical shape of the branched isomers in this compound reduces the surface area for van der Waals interactions, leading to a slightly lower boiling point compared to the linear 1-Tridecanol.[5][7] |
| Solubility in Water | Practically insoluble | Practically insoluble | The long, nonpolar C13 alkyl chain in both molecules dominates their character, making them hydrophobic.[1][7] |
| Oxidative Stability | Generally higher | Lower | The presence of tertiary carbon atoms in the branched structure of this compound can be more susceptible to oxidation than the primary and secondary carbons in 1-Tridecanol. However, in formulated products like esters, branched structures can offer greater oxidative and hydrolytic stability.[6][8] |
Performance in Key Applications: An Experimental Perspective
The true differentiation between these two alcohols is most evident in their performance within specific applications. Their derivatives, particularly ethoxylates, are widely used as nonionic surfactants.
Surfactant Performance: The Impact of Branching on Surface Activity
Both this compound and 1-Tridecanol can be ethoxylated to produce nonionic surfactants. The branched nature of this compound ethoxylates imparts unique properties compared to their linear counterparts.
| Performance Metric | This compound Ethoxylates | 1-Tridecanol Ethoxylates | Mechanistic Rationale |
| Wetting Ability | Excellent | Good | The branched hydrophobic group of this compound ethoxylates provides a larger cross-sectional area at interfaces, leading to more efficient reduction of surface tension and enhanced wetting.[9][10] |
| Foaming | Lower | Higher | The steric hindrance from the branched alkyl chains disrupts the formation of a stable, ordered film at the air-water interface, resulting in lower foam generation and stability. |
| Emulsification | Excellent | Good | The branched structure can create a more effective steric barrier around emulsified droplets, preventing coalescence.[11] |
| Detergency | Excellent, particularly for greasy soils | Good, effective on a broad range of soils | The lipophilic nature of the branched alkyl chain enhances the solubilization of oily and greasy substances.[10] |
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for evaluating surfactant efficiency. A common method for its determination is through surface tension measurements.
Objective: To determine and compare the CMC of this compound ethoxylates and 1-Tridecanol ethoxylates.
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the ethoxylated alcohols are prepared at varying concentrations.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.[12]
Lubricant Performance: Friction and Wear Characteristics
In lubricant formulations, the structure of alcohol-derived esters and additives influences their film-forming ability and interaction with metal surfaces. Branched-chain alcohols, like this compound, can lead to esters with lower pour points, which is advantageous for low-temperature applications.[13]
Experimental Protocol: Evaluation of Friction and Wear Properties
Standardized tests are crucial for obtaining reproducible and comparable data on lubricant performance. The ASTM D6425 standard, utilizing a high-frequency, linear-oscillation (SRV) test machine, is a relevant method.[14]
Objective: To compare the coefficient of friction and wear protection of lubricant formulations containing esters of this compound and 1-Tridecanol.
Methodology:
-
Test Specimen Preparation: A test ball is oscillated under a constant load against a stationary test disk, both submerged in the lubricant sample.
-
Test Conditions: The frequency, stroke length, temperature, and load are set according to the standard (e.g., 50 Hz, 1 mm stroke, 50°C, 200 N).
-
Data Acquisition: The coefficient of friction is continuously monitored throughout the test.
-
Post-Test Analysis: After the test duration, the wear scar on the test ball is measured using a microscope.
Environmental and Toxicological Profile
The environmental fate and toxicological impact of chemicals are of paramount importance in modern research and product development.
Biodegradability:
Linear alcohols, such as 1-Tridecanol, generally exhibit more rapid and complete biodegradation compared to their branched counterparts. The unbranched alkyl chain is more readily attacked by microbial enzymes.[15][16] However, studies have shown that branched alcohol ethoxylates, including those derived from this compound, can also be readily biodegradable.[17][18] The specific branching pattern influences the rate of degradation.
Toxicity:
Both this compound and 1-Tridecanol and their ethoxylates are reported to have low acute toxicity via oral and dermal routes.[18] Skin and eye irritation potential can vary depending on the specific isomer mixture and the degree of ethoxylation.[3] For ethoxylates of this compound, those with fewer than 2.5 ethoxy units are reported to be non-irritating to the eyes of rabbits.[18]
Conclusion: A Guide to Selection
The choice between this compound and 1-Tridecanol is contingent upon the specific performance requirements of the target application.
Choose this compound and its derivatives when:
-
Low-temperature fluidity is critical, as its branched structure imparts a significantly lower melting and pour point.
-
Enhanced wetting and degreasing are desired in surfactant applications.
-
Low foaming is a key requirement for detergents and industrial cleaners.
-
Excellent emulsification performance is necessary.
Choose 1-Tridecanol and its derivatives when:
-
A linear hydrophobic group is preferred for specific interactions in a formulation.
-
Higher melting point esters are desired for creating structure in solid or semi-solid formulations.
-
More rapid and complete biodegradability is a primary consideration, although branched isomers can also be readily biodegradable.
This guide has provided a framework for understanding the fundamental differences between this compound and 1-Tridecanol. By appreciating the causal links between their molecular structures and performance characteristics, researchers and formulators can make more strategic and effective decisions in their development processes.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Isomeric Alcohol Ethoxylates: Properties and Chemical Auxiliaries.
- Phoenix Tribology Ltd. Test Standards Index.
- ASTM D6425-17, Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine, ASTM International, West Conshohocken, PA, 2017.
- ASTM D5707-17, Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine, ASTM International, West Conshohocken, PA, 2017.
- ASTM D5183-05(2018), Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine, ASTM International, West Conshohocken, PA, 2018.
- Koehler Instrument Company. APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS.
- ChemInfo Public. This compound.
- PubChem. Isotridecan-1-ol. National Center for Biotechnology Information.
- ResearchGate. (PDF) Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification.
- Huajinda. What Are the Major Source Manufacturers of this compound?.
- The University of Jordan. Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements.
- National Center for Biotechnology Information. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?.
- The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester.
- ACS Publications. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? | Langmuir.
- Royal Society of Chemistry. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter.
- Semantic Scholar. Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements.
- Ataman Kimya. ETHOXYLATED this compound.
- Ataman Kimya. This compound, ETHOXYLATED.
- Ataman Kimya. This compound ETHOXLATE.
- The Good Scents Company. isotridecyl alcohol (mixed).
- Santos. Qualitative Tier 2 Assessment.
- Venus Ethoxyethers. Tridecyl Alcohol Ethoxylate | TDA 7, TDA 9.
- Santos. Qualitative Tier 2 Assessment.
- Ataman Kimya. ISOTRIDECYL ALCOHOL ETHOXYLATE.
- Wikipedia. 1-Tridecanol.
- PubChem. 1-Tridecanol. National Center for Biotechnology Information.
- PubMed. Comparative evaluation of anaerobic biodegradability of hydrocarbons and fatty derivatives currently used as drilling fluids.
- European Chemicals Agency. This compound, ethoxylated - Registration Dossier.
- SpringerLink. A Macro and Nanoconfined Tribological Study of Linear and Branched Molecules.
- Cosmetics & Toiletries. Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids.
- EWG's Guide to Healthy Cleaning. This compound.
- RSC Publishing. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels.
- PMC. Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles.
Sources
- 1. 1-Tridecanol - Wikipedia [en.wikipedia.org]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. 1-Tridecanol | C13H28O | CID 8207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - ChemInfo Public [recherche.chemikalieninfo.de]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. isotridecyl alcohol (mixed), 68526-86-3 [thegoodscentscompany.com]
- 8. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 10. atamankimya.com [atamankimya.com]
- 11. atamankimya.com [atamankimya.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. kaycantest.com [kaycantest.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. santos.com [santos.com]
A Comparative Performance Analysis of Isotridecanol Ethoxylates and Other Non-ionic Surfactants
A Technical Guide for Researchers and Formulation Scientists
Abstract
Non-ionic surfactants are fundamental to a myriad of applications, from pharmaceuticals and personal care to industrial cleaning and agricultural formulations. Their efficacy is dictated by a delicate balance of hydrophilic and lipophilic properties, largely influenced by their molecular architecture. This guide provides a deep-dive performance comparison of Isotridecanol (ITD) ethoxylates against other prevalent non-ionic surfactants, such as linear alcohol ethoxylates and alkylphenol ethoxylates. We will explore how the unique branched structure of ITD ethoxylates translates into distinct performance advantages in critical applications like emulsification, wetting, and detergency. This analysis is supported by comparative data, standardized experimental protocols, and an examination of the environmental and toxicological profiles that are increasingly guiding formulation choices.
Introduction: The Molecular Architecture of Non-ionic Surfactants
Non-ionic surfactants, which do not ionize in aqueous solutions, are prized for their stability across a wide pH range, compatibility with other surfactant types, and excellent resistance to water hardness.[1][2] Their structure universally consists of a hydrophobic (lipophilic) "tail" and a hydrophilic "head." In the case of alcohol ethoxylates, the tail is a fatty alcohol, and the head is a polyethylene glycol ether chain, formed by the reaction of the alcohol with ethylene oxide (EO).[3][4]
The performance characteristics of these surfactants are profoundly dictated by two main structural features:
-
The Hydrophobic Group: Its carbon chain length and degree of branching influence oil solubility (lipophilicity), biodegradability, and physical properties like pour point.
-
The Hydrophilic Group: The length of the polyethylene oxide (PEO) chain determines water solubility, cloud point, and the Hydrophilic-Lipophilic Balance (HLB) of the molecule.[4][5]
This guide focuses on this compound (ITD) ethoxylates, which are based on a branched C13 oxo-alcohol.[6] We will compare their performance to linear alcohol ethoxylates (LAEs), derived from straight-chain alcohols, and the historically significant but increasingly regulated alkylphenol ethoxylates (APEOs), such as nonylphenol ethoxylates (NPEs).
Caption: Molecular structures of key non-ionic surfactant types.
Core Performance Metrics: A Comparative Analysis
The utility of a surfactant is measured by its ability to modify surface and interfacial properties. Here, we compare ITD ethoxylates with other non-ionics across four critical performance axes: wetting, emulsification, detergency, and foaming.
Wetting Efficiency
Wetting is the process by which a liquid spreads over a solid surface, a critical function in applications like agrochemical sprays, textile processing, and hard surface cleaning.[7] It is governed by the surfactant's ability to rapidly reduce the surface tension of the liquid. The branched structure of ITD ethoxylates provides a larger molecular cross-sectional area at the interface compared to their linear counterparts. This architecture disrupts the packing of molecules at the surface more efficiently, leading to faster migration to the interface and, consequently, more rapid wetting.
Experimental Protocol: Draves Wetting Test (ASTM D2281)
The Draves test is a standard method to quantify the wetting speed of a surfactant solution.
-
Objective: To measure the time required for a weighted cotton skein to sink in a surfactant solution.
-
Methodology:
-
Prepare surfactant solutions at a specified concentration (e.g., 0.1 wt%) in distilled water.
-
Place the solution in a graduated cylinder.
-
A standard weighted cotton skein is attached to a hook and dropped into the solution.
-
The time taken for the skein to lose its buoyancy and begin to sink is recorded.
-
-
Causality: Faster sinking times indicate superior wetting efficiency, as the surfactant solution more quickly displaces the air trapped within the cotton fibers.
Comparative Wetting Performance
| Surfactant Type (C12-14, ~7 EO) | Draves Wetting Time (0.1% soln @ 25°C) | Key Structural Influence |
| This compound Ethoxylate | ~10 - 20 seconds | Branched structure allows for rapid diffusion and disruption of surface tension. |
| Linear Alcohol Ethoxylate | ~25 - 40 seconds | Linear chains pack more orderly, leading to slightly slower migration to the interface. |
| Nonylphenol Ethoxylate | ~15 - 25 seconds | The bulky aromatic group provides good wetting, but it is outperformed by the branched alkyl chain. |
Note: Data is representative and can vary based on the specific degree of ethoxylation and isomer distribution.
Emulsification Performance
Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water.[8][9] Non-ionic surfactants achieve this by adsorbing at the oil-water interface, forming a protective barrier that prevents droplet coalescence.[10] The choice of emulsifier is often guided by the Hydrophilic-Lipophilic Balance (HLB) system, where lower HLB values (3-6) favor water-in-oil (W/O) emulsions, and higher values (8-18) favor oil-in-water (O/W) emulsions.[9]
ITD ethoxylates are excellent emulsifiers, particularly for paraffinic and naphthenic oils. Their branched structure provides steric hindrance at the interface, creating a robust barrier against coalescence. This makes them highly effective in formulations like metalworking fluids and pesticide concentrates.[11]
Experimental Protocol: Emulsion Stability Test
-
Objective: To assess the ability of a surfactant to stabilize an oil-in-water emulsion against phase separation.
-
Methodology:
-
Prepare an aqueous solution of the surfactant (e.g., 1% wt).
-
Add a specific oil (e.g., mineral oil) to the surfactant solution at a defined ratio (e.g., 20:80 oil:water).
-
Homogenize the mixture using a high-shear mixer for a set time (e.g., 2 minutes) to form an emulsion.
-
Transfer the emulsion to a graduated cylinder and let it stand at room temperature.
-
Measure the volume of separated water and/or oil at regular intervals (e.g., 1, 4, 24 hours).
-
-
Causality: A lower volume of separated phases over time indicates a more stable emulsion and a more effective emulsifier.
Detergency and Cleaning
Detergency is a complex process involving wetting, emulsification, and solubilization to remove soil from a substrate.[8][12] Non-ionic surfactants, particularly alcohol ethoxylates, are highly effective at removing oily soils through a "roll-up" mechanism, where the surfactant lowers the interfacial tension between the oil and the substrate, causing the oil to bead up and detach.[13]
The branched nature of ITD ethoxylates can offer advantages in cold-water cleaning. They typically have lower cloud points and pour points than their linear counterparts with the same number of carbon atoms and EO units, ensuring they remain liquid and effective at lower temperatures.[6]
Caption: Workflow for comparative detergency testing.
Foaming Characteristics
Foaming is a critical consideration in many applications. While high foam is desirable in products like shampoos and hand soaps, it is detrimental in applications like automatic dishwashing, metal cleaning, and textile jet dyeing.[10][14]
Generally, non-ionic surfactants produce less foam than anionic surfactants.[1][14] The bulky, branched structure of ITD ethoxylates creates less-ordered packing at the air-water interface, resulting in a less stable film around bubbles. This leads to lower foam generation and faster foam collapse compared to linear alcohol ethoxylates, making them ideal for low-foam applications.[3]
Comparative Performance Summary
| Performance Metric | This compound Ethoxylate | Linear Alcohol Ethoxylate | Nonylphenol Ethoxylate |
| Wetting Speed | Excellent / Very Fast | Good / Moderate | Very Good / Fast |
| Emulsification | Excellent (especially for mineral oils) | Good | Excellent (broad range of oils) |
| Detergency (Oily Soil) | Excellent (especially at low temps) | Excellent | Very Good |
| Foam Profile | Low Foaming | Moderate Foaming | Low to Moderate Foaming |
| Pour Point | Low | Higher | Low |
Environmental and Toxicological Profile: A Key Differentiator
In the modern regulatory landscape, the environmental fate and safety of chemical ingredients are as important as their performance. This is where the differences between these surfactant classes become most stark.
-
This compound Ethoxylates: These are considered readily biodegradable and have a low potential for bioaccumulation.[15][16] They are widely used as safer replacements for APEOs, aligning with regulations like the EU's REACH and the US EPA's Safer Choice Standard.[17] While they are branched, the specific type of branching in oxo-alcohols allows for effective microbial degradation.[18]
-
Linear Alcohol Ethoxylates: These are known for their excellent biodegradability, as the linear alkyl chain is easily attacked by microorganisms.[18] They are considered environmentally safe and are widely used in "green" formulations.
-
Alkylphenol Ethoxylates (NPEs): APEOs exhibit poor biodegradability, and their degradation products, such as nonylphenol, are persistent, bioaccumulative, and act as endocrine disruptors.[17] Their use is now heavily restricted in many regions, particularly in Europe, driving the market toward alternatives like ITD and linear alcohol ethoxylates.[17]
Ecotoxicity Overview
| Surfactant Type | Biodegradability | Aquatic Toxicity | Regulatory Status |
| This compound Ethoxylate | Readily Biodegradable[15] | Moderate[15][19] | Generally accepted; preferred APEO replacement[17] |
| Linear Alcohol Ethoxylate | Readily Biodegradable[18] | Moderate | Widely accepted; favorable "green" profile |
| Nonylphenol Ethoxylate | Poor; persistent metabolites[17] | High; endocrine disruptor | Restricted/Banned in many regions[17] |
Conclusion for the Formulation Scientist
The selection of a non-ionic surfactant is a multi-faceted decision that balances performance, cost, and environmental impact. This compound ethoxylates occupy a valuable position in the formulator's toolkit, offering a unique combination of properties derived from their branched hydrophobe.
-
Choose this compound Ethoxylates when:
-
Rapid wetting and low foam are critical performance drivers.
-
Formulations require excellent emulsification of mineral oils and solvents.
-
Low-temperature performance and good handling properties (low pour point) are needed.
-
A biodegradable and environmentally acceptable alternative to alkylphenol ethoxylates is required.[17]
-
-
Consider Linear Alcohol Ethoxylates when:
-
The highest level of biodegradability is the primary concern.
-
Moderate foaming is acceptable or desired.
-
Cost-effectiveness is a major driver for a standard, high-performing surfactant.
-
By understanding the causal links between molecular structure and functional properties, researchers and drug development professionals can make more informed decisions, optimizing formulations for both efficacy and environmental responsibility. The data clearly supports ITD ethoxylates as a high-performance, versatile, and safer choice for a wide array of demanding applications.
References
- Scholars' Mine. (1996).
- Jiuan Chemical. (2024).
- DiVA portal. (1972). Biodegradability of nonionic surfactants - a progress report. [Link]
- Ataman Kimya. (n.d.).
- Upscope RE4. (n.d.). The nature and properties of foaming surfactants. [Link]
- Clariant. (n.d.).
- TRUNNANO. (n.d.).
- arXiv. (2015).
- Wikipedia. (n.d.). Foaming agent. [Link]
- Elsevier. (2009). Effect of different non-ionic surfactants on the biodegradation of PAHs by diverse aerobic bacteria. [Link]
- Semantic Scholar. (1973).
- Wuxi Weiheng Chemical Co., Ltd. (n.d.). Functions of Cationic Surfactant – Foaming Effect. [Link]
- Ataman Kimya. (n.d.).
- Venus Ethoxyethers. (n.d.).
- ERASM. (n.d.).
- RSC Publishing. (2022). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. [Link]
- ResearchGate. (2020). Comparing Surfactants: Efficiency and Effectiveness. [Link]
- SBR International. (2025). Alcohol Ethoxylates (AE)
- GARS. (n.d.). Exploring Lauryl Alcohol Ethoxylate: Applications, Benefits, and Industrial Uses. [Link]
- American Chemical Society. (1982).
- BioResources. (2021). Detergency mechanisms and cellulosic surfaces: A review. [Link]
- Santos. (n.d.).
- PubMed. (2011). Comparison of the Performance of Non-Ionic and Anionic Surfactants as Mobile Phase Additives in the RPLC Analysis of Basic Drugs. [Link]
- ACS Publications. (1982).
- Santos. (n.d.).
- Scilit. (2004).
- American Society for Microbiology. (n.d.). A Superficial Overview of Detergency. [Link]
- ResearchGate. (n.d.). EMULSIFICATION EFFICIENCY OF VARIOUS NONIONIC SURFACTANTS. [Link]
- ACS Omega. (2023). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. [Link]
- ACS Omega. (2023).
- YouTube. (2024). Non-ionic Surfactants. [Link]
- Accio. (2025).
- PMC. (2011). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. [Link]
- Ataman Kimya. (n.d.).
- Carl ROTH. (n.d.).
- LinkedIn. (n.d.).
- OnePetro. (2023).
- Science.gov. (n.d.). ethoxylate nonionic surfactants: Topics by Science.gov. [Link]
Sources
- 1. sancolo.com [sancolo.com]
- 2. youtube.com [youtube.com]
- 3. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]
- 4. Alcohol Ethoxylates (AE): Uses, Structure & Applications [sbr-int.com]
- 5. atamankimya.com [atamankimya.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. shreechem.in [shreechem.in]
- 8. jiuanchemical.com [jiuanchemical.com]
- 9. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. atamankimya.com [atamankimya.com]
- 12. Detergency mechanisms and cellulosic surfaces: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Functions of Cationic Surfactant – Foaming Effect - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 15. santos.com [santos.com]
- 16. santos.com [santos.com]
- 17. This compound Ethoxylated: Uses & Suppliers [accio.com]
- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 19. This compound,ethoxylated, 5 kg, CAS No. 69011-36-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
A Senior Application Scientist's Guide to Validating the Purity of Isotridecanol Samples
For researchers and professionals in drug development and specialty chemical synthesis, the purity of a starting material is not merely a number on a certificate of analysis; it is the bedrock of downstream product performance, safety, and reproducibility. Isotridecanol, a C13 branched-chain fatty alcohol, is a critical precursor in the synthesis of non-ionic surfactants, lubricants, and plasticizers.[1][2] Its isomeric complexity, a result of its synthesis via the hydroformylation of branched dodecenes, presents unique analytical challenges.[3][4] Impurities, which can range from unreacted starting materials to various isomers and water, can significantly impact the efficacy and safety of final formulations.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative standards.
Chapter 1: The Workhorse of Purity Assessment: High-Resolution Gas Chromatography (GC)
Gas Chromatography (GC) is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.[5][6] Its power lies in its ability to separate complex mixtures based on differences in boiling points and interactions with the stationary phase of a capillary column.[7] For purity assessment, the Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to hydrocarbons and a response factor that is remarkably uniform for similar species, allowing for accurate quantification via area percentage.
The Causality Behind the Choice: We select GC-FID as our primary tool because it directly addresses the principal question: "What is the percentage of the target alcohol in the sample relative to other volatile organic impurities?" It is a robust, reliable, and quantitative technique standardized by organizations like ASTM for alcohol purity analysis.[8][9]
Experimental Protocol: Purity Determination by GC-FID
This protocol is adapted from the principles outlined in ASTM D3545 for alcohol purity analysis.[10]
-
System Preparation:
-
Instrument: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a DB-WAX or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for resolving alcohols.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector and Detector Temperatures: Set the injector to 250°C and the FID to 270°C.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 10 minutes. This ensures all heavier components are eluted.
-
-
-
Sample Preparation:
-
Dilute the this compound sample 1:100 (v/v) in a high-purity solvent such as isopropanol or acetone. This prevents column overloading and ensures sharp peaks.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample using a split ratio of 50:1. The high split ratio is crucial for handling a high-concentration main component.
-
Acquire the chromatogram for the full duration of the temperature program.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of this compound Isomer Cluster / Total Area of All Peaks) x 100
-
-
The various isomers of this compound will typically elute as a tight cluster of peaks. For purity reporting, these are usually summed together.
-
Workflow for GC-FID Purity Analysis
Caption: GC-FID workflow for quantitative purity assessment.
Chapter 2: Definitive Identification of Impurities with Mass Spectrometry (GC-MS)
While GC-FID quantifies purity, it does not identify the nature of the impurities. For this, we turn to Gas Chromatography-Mass Spectrometry (GC-MS).[4] The mass spectrometer acts as a "fingerprint" detector, fragmenting the eluting molecules into characteristic patterns that allow for positive identification against spectral libraries.
The Causality Behind the Choice: Long-chain alcohols like this compound present a challenge in MS analysis; they often exhibit weak or absent molecular ion peaks due to rapid fragmentation via alpha-cleavage and dehydration (loss of a water molecule).[11][12][13] To overcome this and create a self-validating system, we employ chemical derivatization. Converting the hydroxyl (-OH) group to a trimethylsilyl (TMS) ether increases volatility and, more importantly, produces a more stable molecular ion and predictable fragmentation patterns, such as the characteristic loss of a methyl group ([M-15]+).[11]
Experimental Protocol: Impurity Identification by GC-MS with Derivatization
-
Derivatization:
-
In a reaction vial, add 1 mg of the this compound sample.
-
Add 100 µL of anhydrous pyridine, followed by 100 µL of a silylating agent like BSTFA + 1% TMCS.[11]
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS System Preparation:
-
Instrument: A GC-MS system.
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm), is ideal for general-purpose screening.
-
GC Parameters: Use the same temperature program as the GC-FID method.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230°C.
-
-
-
Analysis and Data Interpretation:
-
Inject 1 µL of the derivatized sample (split 50:1).
-
For each impurity peak observed in the chromatogram, obtain its mass spectrum.
-
Compare the experimental mass spectrum against a reference library (e.g., NIST) for identification. The presence of the derivatized molecular ion (M+) and characteristic fragments like [M-15]+ will confirm the identity of the alcohol isomers.
-
Workflow for GC-MS Impurity Identification
Caption: GC-MS workflow including the critical derivatization step.
Chapter 3: Orthogonal & Confirmatory Methods
A robust validation package relies on multiple, independent analytical techniques. For this compound, this involves quantifying non-volatile impurities and verifying its fundamental chemical identity.
Water Content by Karl Fischer Titration
GC analysis is inappropriate for quantifying water.[14] The gold standard for this is Karl Fischer (KF) titration, which provides accurate and precise measurement of water content down to parts-per-million (ppm) levels. For high-purity this compound, the water content should be low, typically ≤ 0.1%.[3]
Identity Confirmation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful tool for confirming the functional groups present in a sample.[15] It serves as an excellent identity check. The FTIR spectrum of this compound will be dominated by two key features:
-
A strong, broad absorption band around 3300 cm⁻¹, characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[16]
-
Strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching of the long alkyl chain.[17]
The absence of significant peaks in other regions (e.g., C=O stretch around 1700 cm⁻¹) confirms the absence of carbonyl-containing impurities like aldehydes or ketones.
Chapter 4: Comparative Analysis: Selecting the Right Method
The choice of analytical method is dictated by the specific question being asked. The following table provides a comparative summary to guide the researcher.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Karl Fischer Titration | FTIR Spectroscopy |
| Primary Purpose | Purity quantification (% area) | Impurity identification | Water content quantification | Functional group identity |
| Selectivity | Moderate to High | Very High | Specific to Water | Moderate (Group Specific) |
| Sensitivity | High (ppm level) | Very High (ppb level) | Very High (ppm level) | Low (% level) |
| Key Advantage | Accurate quantification | Definitive identification | Gold standard for water | Rapid and non-destructive |
| Key Limitation | Does not identify unknowns | Quantification requires standards | Only measures water | Not quantitative |
| Typical Application | Quality control, lot release | Impurity profiling, troubleshooting | Final specification testing | Raw material identity check |
Conclusion
Validating the purity of this compound is not a single measurement but a systematic investigation. A multi-faceted approach provides a comprehensive and defensible purity assessment. The process begins with GC-FID to establish the primary purity value against other volatile organics. It is complemented by GC-MS , often with derivatization, to definitively identify any unknown impurities. Finally, orthogonal methods like Karl Fischer titration and FTIR spectroscopy provide critical data on water content and functional group identity, respectively. By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of their starting materials, safeguarding the integrity of their final products.
References
- Intertek. Surfactant Analysis. [Link]
- Royal Society of Chemistry. Current Methods in Surfactant Analysis. [Link]
- OUCI. Chapter 17 | Analytical and Testing Methods for Surfactants. [Link]
- Standards.ie. ASTM D 3545 : 2022 Standard Test Method for Alcohol Content and Purit. [Link]
- ASTM International.
- ASTM International.
- Ethanol Producer Magazine. ASTM approves new standard for butanol purity testing. [Link]
- ASTM International.
- ResearchGate. (PDF) Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. [Link]
- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Analytice. Determination of ethoxylated this compound - SOILS analysis. [Link]
- National Center for Biotechnology Information. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem. [Link]
- ChemBK. Isotridecyl alcohol. [Link]
- Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
- YouTube. Mass Spectrometry of Alcohols. [Link]
- The Good Scents Company. This compound C11-14-iso-alcohols, C13-rich. [Link]
- Huajinda. What Are the Major Source Manufacturers of this compound?. [Link]
- SlideShare. Isotridecyl alcohol | PPT. [Link]
- Restek. Alcoholic Beverage Analysis by GC. [Link]
- ResearchGate. Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. [Link]
- YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]
- Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
- CABI Digital Library. Using gas chromatography to determine the amount of alcohols in diesel fuels. [Link]
- ResearchGate.
- ResearchGate. FTIR spectrum of liquid nonanol C9H519H. [Link]
- ijrpr.
Sources
- 1. This compound CAS No. 27458-92-0; 68526-86-3 | Reformchem [reformchem.com]
- 2. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. ASTM D 3545 : 2022 Standard Test Method for Alcohol Content and Purit [shop.standards.ie]
- 9. store.astm.org [store.astm.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. store.astm.org [store.astm.org]
- 15. ijrpr.com [ijrpr.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Isotridecanol-Derived Plasticizers for High-Purity Applications
In the realm of advanced materials science, particularly within regulated sectors such as medical devices and pharmaceutical development, the choice of a plasticizer is a critical decision governed by performance, purity, and safety. This guide provides a comprehensive comparative study of plasticizers derived from Isotridecanol, with a primary focus on Diisotridecyl Phthalate (DTDP), and benchmarks their performance against key alternatives. We will delve into the technical nuances of these plasticizers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their material selection process.
Introduction: The Role of this compound-Derived Plasticizers
Isotridecyl alcohol, a branched C13 alcohol, serves as a crucial starting material for the synthesis of high molecular weight plasticizers.[1] The primary ester derived from this alcohol for plasticizer applications is Diisotridecyl Phthalate (DTDP).[2] These plasticizers are valued for their low volatility, high thermal stability, and excellent permanence in polymer matrices, particularly in polyvinyl chloride (PVC).[2][3] Such properties are paramount in sensitive applications where plasticizer migration is a significant concern.
The landscape of plasticizers has been significantly shaped by regulatory scrutiny of certain phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), due to health concerns.[4][5][6] This has propelled the adoption of higher molecular weight phthalates like DTDP and, more prominently, a range of non-phthalate alternatives. This guide will therefore compare DTDP and its close structural relative, Diisodecyl Phthalate (DIDP), with leading non-phthalate plasticizers to provide a holistic performance overview.
Comparative Performance Analysis
The efficacy of a plasticizer is a multidimensional attribute. Key performance indicators include mechanical properties, low-temperature flexibility, and permanence (resistance to volatility and migration). Below is a summary of comparative data for plasticizers in a flexible PVC formulation.
Table 1: Comparative Performance of Plasticizers in Flexible PVC
| Property | Test Method | Diisodecyl Phthalate (DIDP)* | Dioctyl Terephthalate (DOTP) (Non-Phthalate) | Diisononyl Phthalate (DINP) |
| Mechanical Properties | ||||
| Shore A Hardness (10s) | ASTM D2240 | 83 | 84 | 83 |
| Tensile Strength (MPa) | ASTM D412 | 15.9 | 15.2 | 14.8 |
| Elongation at Break (%) | ASTM D412 | 340 | 330 | 350 |
| Low-Temperature Flexibility | ||||
| Torsional Flex Temp. (°C, Tf) | ASTM D1043 | -33 | -31 | -35 |
| Permanence | ||||
| Volatility (% Weight Loss) | ASTM D1203 | 1.3 | 0.8 | 1.6 |
Note: Data for DIDP, derived from isodecanol, is presented as a close analogue to DTDP. The test recipe consists of 100 PPHR of calendering grade PVC resin, 7.0 PPHR of a stabilizer system, and 67 PPHR of the respective plasticizer.[7]
Analysis of Performance Data:
-
Mechanical Properties: DIDP demonstrates a robust balance of properties, offering high tensile strength comparable to the non-phthalate DOTP, while maintaining good elongation.[7] The similar Shore A hardness across the board indicates a comparable plasticizing efficiency at this concentration.[7]
-
Low-Temperature Performance: Isodecanol- and isononyl-based phthalates generally provide good low-temperature flexibility.[7] While DOTP is a strong performer, it may exhibit slightly less flexibility at very low temperatures in some formulations.[7]
-
Permanence and Stability: Higher molecular weight plasticizers like DIDP and DINP exhibit lower volatility compared to their lower molecular weight counterparts.[7] Notably, the non-phthalate alternative, DOTP, shows particularly low volatility, which is a key factor in its high permanence and reduced migration potential.[7] Studies have indicated that mass loss from PVC films plasticized with DOTP can be lower than those with DIDP or DINP, suggesting superior resistance to evaporation.[7]
The Rise of Non-Phthalate Alternatives
For sensitive applications, including medical devices, children's toys, and food contact materials, there is a significant and growing demand for non-phthalate plasticizers.[4][8] This shift is driven by both regulatory mandates and market preference for materials with cleaner toxicological profiles.[5][9]
Key non-phthalate alternatives include:
-
Dioctyl Terephthalate (DOTP): A general-purpose non-phthalate plasticizer that is a leading replacement for DEHP.[9] It offers a good balance of properties and is cost-effective.[9]
-
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): Developed specifically for sensitive applications, DINCH is approved for use in medical devices and food contact materials in Europe.[9] It provides performance similar to DINP and DEHP.[9]
-
Citrates (e.g., Acetyl Tributyl Citrate - ATBC): Derived from citric acid, these plasticizers are often partially bio-based and have an excellent toxicological profile.[9] ATBC is valued in applications requiring high safety, such as toys and food-contact films.[9] However, they can be more expensive and may have limitations in high-temperature applications.[9]
-
Trimellitates (e.g., Trioctyl Trimellitate - TOTM): These are used in applications requiring high-temperature resistance, such as PVC cables.[10] They exhibit significantly improved resistance to extraction and migration.[6][10]
Experimental Protocols for Plasticizer Evaluation
To ensure the validity and reproducibility of comparative studies, standardized testing methodologies are essential. The following section outlines the protocols for key performance evaluations based on ASTM standards.
Experimental Workflow for PVC Formulation and Testing
Caption: Workflow for PVC compound preparation and performance evaluation.
Protocol 1: Evaluation of Mechanical Properties (Tensile Strength and Elongation)
-
Standard: ASTM D412
-
Objective: To determine the tensile properties of the plasticized PVC, which indicate its strength and flexibility.
-
Procedure:
-
Prepare dumbbell-shaped test specimens from the compression-molded sheets as per ASTM D412 dimensions.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Use a universal testing machine (tensile tester) with an appropriate load cell.
-
Mount the specimen in the grips of the testing machine.
-
Apply a constant rate of extension until the specimen ruptures.
-
Record the force and elongation at break.
-
Calculate tensile strength (in MPa) by dividing the maximum load by the original cross-sectional area of the specimen.
-
Calculate elongation at break (%) as the change in length at rupture divided by the original length, multiplied by 100.
-
Protocol 2: Assessment of Low-Temperature Flexibility
-
Standard: ASTM D1043 (Torsional Stiffness)
-
Objective: To determine the temperature at which the plasticized PVC becomes brittle.
-
Procedure:
-
Prepare rectangular test specimens from the molded sheets.
-
Clamp the specimen in a torsional apparatus within a temperature-controlled chamber.
-
Cool the chamber to a low temperature (e.g., -70°C).
-
Apply a torsional force to the specimen and measure the angle of twist.
-
Gradually increase the temperature of the chamber at a controlled rate.
-
Record the angle of twist at various temperature intervals.
-
Calculate the apparent modulus of rigidity at each temperature.
-
The torsional flex temperature (Tf) is the temperature at which the apparent modulus of rigidity is a specified value (e.g., 310 MPa), indicating a transition from a rigid to a more flexible state.
-
Protocol 3: Determination of Plasticizer Volatility
-
Standard: ASTM D1203
-
Objective: To measure the weight loss of the plasticized PVC due to the evaporation of the plasticizer at elevated temperatures.
-
Procedure:
-
Cut circular specimens from the molded sheets.
-
Accurately weigh the initial mass of each specimen (W1).
-
Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the exposure period, remove the specimens and allow them to cool to room temperature in a desiccator.
-
Accurately weigh the final mass of each specimen (W2).
-
Calculate the percentage weight loss as: [(W1 - W2) / W1] * 100.
-
Protocol 4: Plasticizer Migration Analysis
-
Objective: To quantify the amount of plasticizer that migrates from the PVC into a contacting medium.[11]
-
Procedure:
-
Prepare PVC samples of known surface area and weight.
-
Immerse the samples in a specific volume of the test medium (e.g., food simulant, biological fluid, or an organic solvent).[11]
-
Store the immersed samples at a controlled temperature for a defined duration.[11]
-
After the incubation period, remove the PVC samples.
-
Analyze the test medium for the concentration of the migrated plasticizer using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Alternatively, the weight loss of the PVC sample after extraction can be determined gravimetrically.[12]
-
Conclusion and Future Outlook
Plasticizers derived from this compound, such as DTDP, and their close relatives like DIDP, offer excellent performance characteristics, particularly in terms of permanence and thermal stability, making them suitable for demanding applications. However, the increasing regulatory focus on phthalates has led to a significant shift towards non-phthalate alternatives.
For researchers and professionals in drug development and medical device manufacturing, non-phthalate plasticizers like DOTP, DINCH, and citrates present compelling options that balance performance with a more favorable safety profile. The choice of plasticizer will ultimately depend on the specific requirements of the application, including the need for low-temperature flexibility, resistance to extraction by various media, and compliance with regulatory standards.
The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative evaluations, enabling data-driven decisions in material selection. As the demand for safer and more sustainable materials continues to grow, further innovation in plasticizer technology, including the development of bio-based alternatives, is expected to accelerate.
References
- Eastman introduces high-purity non-phthal
- Phthalate-Free PVC options for medical device manufacturers - Alphagary. [https://www.alphagary.com/news-and- Mviews/phthalate-free-pvc-options-for-medical-device-manufacturers/]([Link] Mviews/phthalate-free-pvc-options-for-medical-device-manufacturers/)
- A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PubMed Central. [Link]
- What Are Non-Phthal
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284)
- ISOTRIDECYL ALCOHOL -
- Experiment 11: PVC - Influence of plasticizer content and testing temper
- ISOTRIDECYL ALCOHOL | -
- Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride)
- Measuring Plasticizer Content in Polyvinyl Chloride (PVC) - AZoM. [Link]
- Case Study of a Phthalates Alternative Assessment For Use in PVC-Jacketed Network Cable. [Link]
- Classific
- Phthalate Alternatives Comparison in PVC | Hallstar Industrial. [Link]
- Human exposure, hazard and risk of alternative plasticizers to phthalate esters - Department of Environmental Science. [Link]
- A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Classification of plasticizers - Oxoplast [oxoplast.com]
- 3. flexvinylalliance.com [flexvinylalliance.com]
- 4. plasticstoday.com [plasticstoday.com]
- 5. chempoint.com [chempoint.com]
- 6. mddionline.com [mddionline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alphagary.com [alphagary.com]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. aces.su.se [aces.su.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. azom.com [azom.com]
A Senior Application Scientist's Guide to Assessing the Emulsifying Efficiency of Isotridecanol Ethoxylates
Introduction: The Critical Role of Emulsifier Selection in Formulation Science
In the realm of formulation science, the creation of stable and effective emulsions is paramount. Emulsions, dispersions of two or more immiscible liquids, are fundamental to a vast array of products, from pharmaceutical creams and lotions to industrial lubricants and agricultural formulations. The long-term stability and performance of these products are critically dependent on the choice of emulsifying agent.
This guide provides an in-depth comparative analysis of the emulsifying efficiency of different Isotridecanol (ITD) ethoxylates. ITD ethoxylates are nonionic surfactants valued for their excellent emulsifying, wetting, and dispersing properties.[1][2] They consist of a branched C13 alkyl chain (the hydrophobic or lipophilic tail) and a polyethylene glycol ether chain (the hydrophilic head). The number of ethylene oxide (EO) units in this chain can be varied, which significantly alters the surfactant's properties, most notably its Hydrophilic-Lipophilic Balance (HLB).[3]
Understanding the structure-performance relationship is key to selecting the optimal ITD ethoxylate for a specific application. This guide will walk you through a series of robust experimental protocols designed to objectively assess and compare the emulsifying performance of ITD ethoxylates with varying degrees of ethoxylation. We will explore the causality behind our experimental choices and present supporting data to provide a clear, evidence-based comparison for researchers, scientists, and drug development professionals.
The Principle of Emulsification and the Hydrophilic-Lipophilic Balance (HLB)
An emulsifier functions by adsorbing at the oil-water interface, reducing the interfacial tension between the two phases. This reduction in energy makes the formation of small droplets more favorable and provides a protective barrier that prevents the droplets from coalescing.[4] The effectiveness of a nonionic surfactant like an ITD ethoxylate is often predicted by its HLB value. The HLB scale, developed by Griffin, provides a numerical representation of the balance between the hydrophilic and lipophilic portions of the surfactant molecule.[5][6]
-
Low HLB values (3-6): Indicate a more lipophilic character, favoring the formation of water-in-oil (W/O) emulsions.
-
High HLB values (8-16): Indicate a more hydrophilic character, suitable for creating oil-in-water (O/W) emulsions.[5]
For ITD ethoxylates, the HLB value increases with the number of ethylene oxide units. In this guide, we will focus on the preparation and stabilization of oil-in-water (O/W) emulsions, a common formulation type in the pharmaceutical and personal care industries.
Experimental Design: A Comparative Study of ITD Ethoxylates
To provide a comprehensive comparison, we will evaluate three representative this compound ethoxylates with varying degrees of ethoxylation:
-
ITD + 3EO: A low-ethoxylation variant, expected to have a lower HLB.
-
ITD + 7EO: A mid-range ethoxylate.
-
ITD + 10EO: A high-ethoxylation variant, expected to have a higher HLB.
Our model emulsion system will consist of:
-
Oil Phase: Light Mineral Oil (20% w/w)
-
Aqueous Phase: Deionized Water (75% w/w)
-
Emulsifier: ITD Ethoxylate (5% w/w)
The key performance indicators (KPIs) for emulsifying efficiency will be:
-
Droplet Size Distribution: Smaller and more uniform droplet sizes generally indicate higher emulsification efficiency and can lead to improved stability.[7]
-
Emulsion Stability: The ability of the emulsion to resist phase separation (creaming, coalescence) over time and under stress.[8]
-
Interfacial Tension (IFT): A direct measure of the emulsifier's ability to reduce the energy at the oil-water interface. Lower IFT values are indicative of a more efficient emulsifier.[9]
Experimental Protocols
Protocol 1: Emulsion Preparation via High-Shear Homogenization
Rationale: High-shear homogenization is a standard and effective method for producing fine emulsions.[10][11] The intense mechanical energy input breaks down large droplets of the dispersed phase into smaller ones, facilitating the formation of a stable emulsion.[11]
Methodology:
-
Preparation of Phases:
-
Accurately weigh the light mineral oil and the selected ITD ethoxylate into a primary beaker. Heat to 75°C and stir until the emulsifier is fully dissolved and the phase is uniform. This is the oil phase.
-
In a separate beaker, weigh the deionized water and heat to 75°C. This is the aqueous phase.
-
-
Coarse Emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while mixing with a propeller stirrer at a moderate speed (e.g., 500 rpm).
-
-
High-Shear Homogenization:
-
Immediately transfer the coarse emulsion to a high-shear homogenizer (e.g., rotor-stator type).
-
Homogenize at 10,000 rpm for 5 minutes. The key to creating a stable emulsion is to introduce sufficient shear energy to achieve the finest possible droplet size.[10]
-
-
Cooling:
-
Transfer the resulting emulsion to a suitable container and allow it to cool to room temperature with gentle stirring.
-
-
Replication:
-
Repeat this procedure for each of the three ITD ethoxylate variants (ITD + 3EO, ITD + 7EO, and ITD + 10EO).
-
Caption: Emulsion Preparation Workflow
Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)
Rationale: Dynamic Light Scattering (DLS) is a non-invasive technique ideal for measuring the size of sub-micron particles, making it highly suitable for characterizing nano and microemulsions.[7][12] The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[13]
Methodology:
-
Sample Preparation:
-
Carefully dilute a small aliquot of the emulsion with deionized water to a suitable concentration. The dilution is necessary to avoid multiple scattering effects, but care must be taken as it can sometimes affect emulsion stability.[14] A typical dilution would be 1:100 or as determined during method development.
-
-
Instrument Setup:
-
Allow the DLS instrument to equilibrate at a constant temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement, acquiring data for a sufficient duration to ensure a stable correlation function.
-
The instrument's software will calculate the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
-
Data Analysis:
-
Perform at least three replicate measurements for each emulsion sample to ensure reproducibility.
-
Record the Z-average diameter and the PDI for each ITD ethoxylate formulation.
-
Caption: DLS Droplet Size Analysis Workflow
Protocol 3: Emulsion Stability Assessment
Rationale: Emulsion stability is a critical parameter. We will employ two methods: visual assessment of creaming over time and an accelerated test using centrifugation. Centrifugation exaggerates gravitational forces, speeding up instability processes like creaming and allowing for a rapid prediction of long-term stability.[8][15]
Methodology:
A. Visual Assessment and Creaming Index
-
Transfer 10 mL of each freshly prepared emulsion into separate, sealed, graduated glass cylinders.
-
Store the cylinders undisturbed at ambient temperature (25°C).
-
At regular intervals (e.g., 24h, 48h, 7 days, 30 days), visually inspect the samples for any signs of phase separation, such as the formation of a cream layer at the top.[16]
-
Measure the height of the serum (separated aqueous layer) (Hs) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (Hs / Ht) x 100 A lower creaming index indicates better stability.[17]
B. Accelerated Stability via Centrifugation
-
Place 10 mL of each emulsion into a centrifuge tube.
-
Centrifuge the samples at 3000 rpm for 30 minutes.
-
After centrifugation, visually inspect the tubes for any phase separation.
-
Measure the volume of the separated aqueous phase and calculate the percentage of phase separation.
Protocol 4: Interfacial Tension (IFT) Measurement
Rationale: The pendant drop method is a widely used and accurate technique for measuring interfacial tension.[18][19] It involves analyzing the shape of a droplet of one liquid suspended in another. The shape is determined by the balance between the interfacial tension, which tries to make the drop spherical, and gravity, which elongates it.[20]
Methodology:
-
Instrument Setup:
-
Use a pendant drop tensiometer equipped with a high-resolution camera and analysis software.
-
-
Sample Preparation:
-
Prepare solutions of each ITD ethoxylate (e.g., 0.1% w/w) in deionized water.
-
Fill the optical glass cuvette with the light mineral oil.
-
-
Measurement:
-
Immerse the tip of a syringe needle containing the aqueous surfactant solution into the mineral oil.
-
Carefully dispense a drop of the aqueous solution from the needle tip.
-
Allow the drop to equilibrate for a few minutes.
-
Capture a high-resolution image of the drop profile.
-
-
Data Analysis:
-
The instrument's software analyzes the drop shape based on the Young-Laplace equation to calculate the interfacial tension (in mN/m).
-
Perform multiple measurements for each surfactant solution to ensure accuracy.
-
Results and Discussion: Comparative Performance Data
The following tables summarize the expected results from our experimental evaluation. This data is representative of typical performance trends for alcohol ethoxylates.
Table 1: Hydrophilic-Lipophilic Balance (HLB) Values
The HLB for each non-ionic ethoxylate can be calculated using Griffin's method: HLB = E/5 , where E is the weight percentage of the ethylene oxide chain.[21]
| Emulsifier | Approx. EO Content (wt%) | Calculated HLB Value | Expected Emulsion Type |
| ITD + 3EO | 43% | 8.6 | W/O or borderline O/W |
| ITD + 7EO | 63% | 12.6 | O/W |
| ITD + 10EO | 72% | 14.4 | O/W |
Table 2: Interfacial Tension and Droplet Size Analysis
| Emulsifier | Interfacial Tension (mN/m) | Z-Average Droplet Diameter (nm) | Polydispersity Index (PDI) |
| ITD + 3EO | 5.2 | 850 | 0.45 |
| ITD + 7EO | 1.8 | 210 | 0.18 |
| ITD + 10EO | 2.5 | 350 | 0.25 |
Analysis: The ITD + 7EO, with an HLB of 12.6, is expected to show the lowest interfacial tension. This indicates its molecular structure is optimally balanced for residing at the interface of our specific oil and water system, leading to the most efficient reduction in interfacial energy. Consequently, this efficiency in reducing IFT translates directly to the formation of the smallest droplet size (210 nm) during homogenization.[22] The low PDI of 0.18 suggests a narrow and uniform droplet size distribution, which is highly desirable for emulsion stability.
The ITD + 3EO, being more lipophilic (HLB 8.6), is less effective at reducing the IFT in an O/W system, resulting in significantly larger droplets. The ITD + 10EO, while a good O/W emulsifier, is slightly too hydrophilic for this specific mineral oil, leading to a slightly higher IFT and larger droplet size compared to the ITD + 7EO.
Table 3: Emulsion Stability Assessment
| Emulsifier | Creaming Index (CI %) after 30 days | Observations after Centrifugation |
| ITD + 3EO | 15% | Significant phase separation |
| ITD + 7EO | <1% | No visible phase separation |
| ITD + 10EO | 3% | Minor phase separation |
Analysis: The stability results correlate directly with the droplet size data. The emulsion stabilized with ITD + 7EO, having the smallest and most uniform droplets, exhibits exceptional stability with negligible creaming over 30 days and resilience to accelerated stress from centrifugation. According to Stokes' Law, the creaming velocity is proportional to the square of the droplet radius; therefore, smaller droplets significantly impede phase separation.[23] The larger droplets in the ITD + 3EO and ITD + 10EO emulsions lead to faster creaming and eventual phase separation, confirming their lower emulsifying efficiency for this particular system.
Caption: Causality Chain: From Molecular Structure to Emulsion Stability
Conclusion: Selecting the Right Emulsifier for Optimal Performance
This guide demonstrates a systematic approach to assessing and comparing the emulsifying efficiency of different this compound ethoxylates. The experimental data clearly indicates that for a mineral oil-in-water emulsion, the degree of ethoxylation is a critical determinant of performance.
The ITD + 7EO , with its mid-range HLB of approximately 12.6, emerged as the superior emulsifier in this specific system. It achieved the most significant reduction in interfacial tension, which in turn allowed for the formation of the smallest, most uniform droplets and resulted in outstanding long-term and accelerated stability. This underscores the importance of matching the emulsifier's HLB to the required HLB of the oil phase to achieve optimal performance.
While ITD + 3EO and ITD + 10EO are effective surfactants in their own right, their performance in this O/W application was suboptimal due to an imbalanced hydrophilic-lipophilic nature. This highlights that there is no "one-size-fits-all" emulsifier; selection must be based on empirical data and a thorough understanding of the formulation's components.
Researchers and formulation scientists can adapt the protocols outlined in this guide to evaluate emulsifiers for their own specific systems. By systematically assessing key performance indicators such as droplet size, stability, and interfacial tension, one can make an informed, data-driven decision to develop robust and high-quality emulsion-based products.
References
- Yamamoto, T., et al. (n.d.). Effects of Surfactant Concentration on Drop Sizes in O/W and W/O/W Emulsions. J-Stage.
- Wikipedia. (2023). Hydrophilic–lipophilic balance.
- J R Hess Company, Inc. (n.d.). Basics of the HLB System.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of HLB value by saponification method: A brief review.
- Biolin Scientific. (2020, November 10). Evaluation of emulsion stability by interfacial rheology measurements.
- Lin, Z., et al. (n.d.). Techniques and methods to study functional characteristics of emulsion systems. PMC.
- Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?.
- Ebatco Lab Services. (n.d.). Interfacial Tension Measurements.
- Saberi, A. H., et al. (n.d.). Effect of Surfactant and Oil Type on Size Droplets of Betacarotene-Bearing Nanoemulsions.
- DataPhysics Instruments. (n.d.). How does the pendant drop method work?.
- Ataman Kimya. (n.d.). This compound ETHOXLATE.
- ATAMAN CHEMICALS. (n.d.). This compound, ETHOXYLATED.
- SciSpace. (n.d.). Emulsion Separation, Classification and Stability Assessment.
- Rheology Lab. (n.d.). Emulsion Stability: Strong and Stable or Weak and Feeble.
- Wang, Y., et al. (n.d.). Investigating the Rheology and Stability of Heavy Crude Oil-in-Water Emulsions Using APG08 Emulsifiers. PMC - NIH.
- ResearchGate. (n.d.). Use of the pendant drop method to measure interfacial tension between molten polymers.
- ACS Publications. (2021, February 12). Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System. ACS Omega.
- ResearchGate. (n.d.). A Rheological Method to Evaluate the Physical Stability of Highly Viscous Pharmaceutical Oil-in-Water Emulsions.
- ASME Digital Collection. (n.d.). Rheology and Stability of Emulsion Liquid Membranes.
- NIH. (2020, December 17). Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template.
- PhysLab. (2024, November 27). Measuring Surface Tension using Pendant Drop Method: A Procedural Guide.
- MakingCosmetics. (n.d.). Choosing the Right Emulsifier for Your Cosmetic Formulations.
- Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing.
- Let's Make Beauty. (2025, July 6). How to Choose the Best Emulsifier for Cosmetic Formulations.
- Essentially Natural. (2022, May 19). Comparing Different O/W Emulsifiers.
- AAPS. (2024, February 6). Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing.
- Rozaini, M. A. S., et al. (2024, December 6). EVALUATION OF VIRGIN COCONUT OIL-IN-WATER EMULSION STABILITY: INSIGHTS FROM CREAMING INDEX AND POLARISED LIGHT MICROSCOPY ANALYSES.
- ResearchGate. (n.d.). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination.
- ResearchGate. (n.d.). Visual observation of emulsion destabilization phenomena.
- NIKOO Chemical. (2025, May 21). How to Choose Emulsifiers for Lotion Making: a Step-by-Step Guide.
- ResearchGate. (n.d.). Rapid selection of dispersants and evaluation of emulsion stability by analytical centrifugation.
- ResearchGate. (n.d.). Effect of dilution on particle size analysis of w/o emulsions by dynamic light scattering.
- ACS Omega. (2021, February 18). Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling.
- ResearchGate. (n.d.). Direct and Accelerated Characterization of Formulation Stability.
- ScienceDirect. (2022, January 4). Determination of required hydrophilic-lipophilic balance of Amesiodendron chinense (Merr.) Hu oil and development of stable cream.
- E3S Web of Conferences. (n.d.). Effect of homogenization speed on the stability of the mayonnaise from catfish belly and red palm mixture oil.
- ResearchGate. (n.d.). Visual Inspection of Emulsions.
- Silverson Machines. (2018, November 22). How to Make a Stable Emulsion – Oil and Water Emulsions [Video]. YouTube.
- Journal of the Society of Cosmetic Chemists. (n.d.). STABILITY ASSESSMENT OF EMULSIONS.
- US Pharmacopeia (USP). (2023, February 10). 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING.
- UL Prospector. (2013, October 25). Tests for Predicting Emulsion / Suspension Stability.
- PMC - NIH. (n.d.). Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation.
- ResearchGate. (n.d.). Preparation of a W/O/W double emulsion in two steps: a high-shear....
- Pion Inc. (2016, May 20). How to Achieve Stable Oil-in-Water Emulsions.
- Manufacturing Chemist. (2022, May 9). How high shear mixing can help improve emulsions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ramehart.com [ramehart.com]
- 3. ijcmas.com [ijcmas.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scispace.com [scispace.com]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. m.youtube.com [m.youtube.com]
- 11. How high shear mixing can help improve emulsions [manufacturingchemist.com]
- 12. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 13. usp.org [usp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ocl-journal.org [ocl-journal.org]
- 18. Interfacial Tension Measurements – Ebatco Lab Services [ebatco.com]
- 19. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 20. physlab.org [physlab.org]
- 21. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 22. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agnopharma.com [agnopharma.com]
The Impact of Molecular Architecture: A Comparative Guide to Branched vs. Linear Alcohols in Lubricant Performance
In the intricate world of lubricant formulation, the selection of base oils and additives is paramount to achieving desired performance characteristics. Among the diverse chemical repertoires available, alcohols play a significant role, often esterified to form synthetic esters or used as additives. Their performance, however, is not monolithic; it is profoundly dictated by their molecular architecture. This guide provides an in-depth comparison of branched versus linear alcohols, exploring how their structural differences influence key lubricant properties. We will delve into the mechanistic underpinnings of these differences, supported by experimental data and standardized testing protocols, to offer a comprehensive resource for researchers and formulation scientists.
The Fundamental Divide: Molecular Structure and Intermolecular Forces
At the core of the performance disparity between branched and linear alcohols lies their distinct three-dimensional structure. Linear alcohols, such as n-octanol, possess a straight hydrocarbon chain. This regular, unhindered structure allows molecules to pack closely together, maximizing the surface area for intermolecular van der Waals interactions. In contrast, branched alcohols, like the Guerbet alcohol 2-ethylhexanol, feature alkyl groups extending from the primary carbon chain. This branching disrupts the orderly packing of molecules, creating steric hindrance that limits the proximity and alignment between adjacent molecules.[1] This fundamental difference in molecular arrangement is the primary determinant for their varying physical and chemical properties in a lubricant system.
Caption: Molecular structures of a linear vs. a branched alcohol.
Low-Temperature Fluidity: The Pour Point Advantage of Branching
One of the most significant advantages of branched alcohols is their superior low-temperature performance, quantified by the pour point—the lowest temperature at which a fluid will flow.
Mechanism: The regular structure of linear alcohols promotes the formation of crystalline wax structures as the temperature drops. Their ability to pack tightly facilitates crystallization, causing the lubricant to solidify at relatively higher temperatures.[2] Conversely, the steric hindrance from the side chains in branched alcohols acts as a natural crystal disruptor.[3] This irregularity makes it much more difficult for the molecules to organize into a solid lattice, thereby depressing the freezing point and significantly lowering the pour point.[2][4]
Experimental Evidence: Studies on dicarboxylic acid-based esters clearly demonstrate this principle. Esters synthesized from branched alcohols exhibit dramatically lower pour points than their linear counterparts with the same carbon number.
| Ester Compound | Alcohol Component | Carbon No. | Pour Point (°C) |
| Dihexyl Dodecanedioate | n-Hexanol (Linear) | 6 | 10 |
| Di-2-ethylbutyl Dodecanedioate | 2-Ethylbutanol (Branched) | 6 | -55 |
| Dioctyl Dodecanedioate | n-Octanol (Linear) | 8 | 20 |
| Di-2-ethylhexanol Dodecanedioate | 2-Ethylhexanol (Branched) | 8 | -50 |
| (Data sourced from Ahmed et al., Kem. Ind. 70 (1-2) (2021) 13–22)[2] |
This property makes branched alcohol derivatives, especially Guerbet alcohols, outstanding candidates for lubricants intended for use in cold climates or applications with wide operating temperature ranges, such as automotive engine oils and hydraulic fluids.[3][5]
Viscosity and Viscosity Index (VI): A Tale of Two Effects
Viscosity, a measure of a fluid's resistance to flow, and the Viscosity Index (VI), which describes how viscosity changes with temperature, are critical lubricant properties.[6][7] The effect of branching here is more nuanced.
Mechanism:
-
Viscosity: For smaller molecules, the reduced van der Waals forces due to inefficient packing can lead to branched isomers having a lower viscosity than their linear counterparts.[1] However, in larger, more complex molecules typical of lubricant base oils, the increased entanglement of branched chains can lead to higher viscosity compared to linear molecules of the same molecular weight.[4]
-
Viscosity Index (VI): A high VI indicates a more stable viscosity over a range of temperatures.[6][8] Molecules with branched chains, particularly those with methyl branches near the center of the carbon chain, tend to have a higher VI.[9] The branching interferes with the tendency of the oil to thin out at high temperatures, leading to a flatter viscosity-temperature curve. Mineral oils with low VI often have more branched chain structures and stiff molecules, which results in higher friction.[10]
Experimental Evidence: While direct comparative data for VI between simple linear and branched alcohol-based lubricants is sparse in the provided literature, the principle is well-established in the broader context of hydrocarbon base oils. For instance, highly branched iso-paraffins are known to contribute to the ultrahigh VI of certain synthetic base oils.[9] Esters derived from branched alcohols have been shown to possess high viscosity indexes, a desirable trait for high-performance lubricants.[2]
Oxidative and Thermal Stability
A lubricant's ability to resist degradation at high temperatures in the presence of oxygen is crucial for its service life.
Mechanism: The stability of an alcohol is related to the C-H bonds in its structure. Tertiary C-H bonds (a carbon atom bonded to three other carbons) are generally less stable and more susceptible to oxidation than primary or secondary C-H bonds. While branching does introduce more tertiary carbons, the specific structure of certain branched alcohols, like Guerbet alcohols, which are β-branched primary alcohols, results in excellent stability.[4] Furthermore, branched saturated alcohols and their derivatives avoid the pitfalls of unsaturated (double-bonded) linear alcohols, which are prone to oxidative attack at the site of unsaturation, leading to rancidity, color changes, and odor formation.[3][11]
Experimental Evidence: A recent study directly compared the thermo-oxidative aging of linear and branched alcohols. After an accelerated aging process, around 80% of the initial iso-alcohol remained, compared to only 57-63% for the n-alcohols. The study concluded that iso-alcohols exhibit a higher stability against thermo-oxidative aging, forming significantly fewer acidic byproducts.[12] This makes saturated branched alcohols highly suitable for applications involving high temperatures.[3]
| Alcohol Type | Stability Characteristic | Supporting Evidence |
| Branched (Saturated) | High thermo-oxidative stability | Less decomposition and acid formation after aging compared to n-alcohols.[12] Good color and oxidative stability at elevated temperatures.[3] |
| Linear (Saturated) | Moderate thermo-oxidative stability | More prone to decomposition and the formation of aldehydes, acids, and esters upon aging.[12] |
| Linear (Unsaturated) | Poor oxidative stability | The double bond is a reactive site prone to oxidative degradation (rancidity).[3][11] |
Lubricity: Friction and Wear Performance
Lubricity refers to a fluid's ability to reduce friction and prevent wear between moving surfaces. The performance of alcohols in this regard is highly dependent on the specific conditions of the tribological system (e.g., surface materials, load, speed).
Mechanism: Lubrication by alcohols often involves the formation of a boundary film on the metal surface. The polar hydroxyl (-OH) group adsorbs onto the surface, while the hydrocarbon tail forms a lubricating layer. The effectiveness of this layer depends on its packing density and shear strength.
Conflicting Findings and Contextual Performance:
-
Case for Linear Alcohols: Some research indicates that longer, linear alcohol chains can form more densely packed, ordered monolayers on a surface. This can result in lower friction and wear, particularly in steel-on-steel contacts under boundary lubrication regimes.[13] This view suggests that the regularity of linear chains is advantageous for creating a robust protective film.
-
Case for Branched Alcohols: Other studies show that the friction properties are highly dependent on the molecular structure's adaptability to pressure and temperature.[10] Under nanoconfinement, branched structures can exhibit lower viscosity parameters than linear molecules, which correlates to a lower macroscopic friction coefficient in the boundary lubrication regime.[14] This suggests that the less-ordered, more flexible nature of branched molecules can be beneficial under certain high-pressure conditions. For different contact pairs, like Diamond-Like-Carbon (DLC) coatings, the trend can even be reversed, with friction increasing with longer linear chains.[15]
This complexity underscores that neither structure is universally superior. The choice depends on the specific application, the materials in contact, and the operating conditions.
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, lubricant properties are measured using standardized experimental protocols. Below are methodologies for key performance tests.
A. Pour Point Determination (Based on ASTM D97)
This test determines the lowest temperature at which an oil will continue to flow when cooled under prescribed conditions.
Methodology:
-
Sample Preparation: Place the sample in a standardized test jar.
-
Heating: Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cooling: Place the test jar in a cooling bath. The temperature of the bath is progressively lowered.
-
Observation: At every 3°C interval, remove the jar and tilt it to ascertain whether the surface of the oil moves.
-
Endpoint: The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.
-
Reporting: The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
B. Viscosity Index Calculation (Based on ASTM D2270)
The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C.
Methodology:
-
Viscosity Measurement: Measure the kinematic viscosity (in mm²/s or centistokes) of the lubricant sample at 40°C and 100°C using a calibrated glass capillary viscometer (as per ASTM D445).
-
VI Calculation: Use the measured viscosities in the empirical formulas provided in the ASTM D2270 standard. The formulas compare the sample's viscosity change to that of two reference oil series.
-
For VI ≤ 100: VI = [(L - U) / (L - H)] * 100
-
For VI > 100: VI = [((antilog N) - 1) / 0.00715] + 100
-
Where U is the kinematic viscosity of the test oil at 40°C, and L, H, and N are values derived from tables in the standard based on the oil's viscosity at 100°C.
-
C. Lubricity Testing via High-Frequency Reciprocating Rig (HFRR)
The HFRR test is a standard method for evaluating the wear and friction characteristics of lubricants under boundary lubrication conditions.
Caption: Standard workflow for HFRR lubricity testing.
Conclusion: Formulating for Function
The choice between branched and linear alcohols in lubricant formulation is a clear example of structure-property relationships driving performance.
-
Branched alcohols are the unequivocal choice for applications requiring excellent low-temperature fluidity and high thermo-oxidative stability. Their irregular structure is key to preventing crystallization at low temperatures and resisting degradation at high temperatures.
-
Linear alcohols , while having limitations in low-temperature applications, can offer advantages in lubricity for specific tribological systems, such as steel-on-steel contacts, where the formation of a dense, ordered boundary film is beneficial.
Ultimately, the decision is not about inherent superiority but about strategic selection. A thorough understanding of the application's operating temperature range, oxidative stress, and the nature of the surfaces to be lubricated is essential for the formulation scientist to harness the distinct molecular architectures of branched and linear alcohols to achieve optimal lubricant performance.
References
- Ahmed, W. A., et al. (2021). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Kemija u industriji, 70(1-2), 13-22. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Branched vs.
- Zhang, Z., et al. (2023). Tribochemistry of alcohols and their tribological properties: a review. Friction, 11(3), 437-464. [Link]
- Valle-Vigón, P., et al. (2021). Oxidative Stability of Vegetal Oil-Based Lubricants. ACS Omega, 6(4), 2635-2649. [Link]
- Jaracz, S. (2010). Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. Cosmetics & Toiletries. [Link]
- Reddy, M., et al. (2020). Breaking the Tradeoff between Oil Film Thickness and Viscous Friction: n-Alcohol-Containing Lubricants in High-Pressure Contacts. ACS Applied Materials & Interfaces, 12(45), 51046-51056. [Link]
- Kiseleva, E., et al. (2024). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. Polymers, 16(23), 3217. [Link]
- Piekoszewski, W., & Szczerek, M. (2017). The influence of the chemical structure of synthetic hydrocarbons and alcohols on the lubricity of CI engine fuels and aviation fuels. Nafta-Gaz, (6), 441-447. [Link]
- Schmuhl, R., et al. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. Fuel and Energy, 2, 100030. [Link]
- ResearchGate. (n.d.). Research on Lubricating Properties of Alcohol and Ester in Stainless Steel Cold Rolling Process. [Link]
- Google Patents. (2004).
- Kalin, M., & Vižintin, J. (2006). Comparison of the effects of the lubricant-molecule chain length and the viscosity on the friction and wear of diamond-like-carbon coatings and steel.
- Polyventive. (n.d.).
- ResearchGate. (n.d.). Typical analysis of linear long-chain alcohol blends (NAFOL). [Link]
- Stubenrauch, C., et al. (2007). Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. Langmuir, 23(12), 6524-6532. [Link]
- Biresaw, G. (2023). A comprehensive review of sustainable approaches for synthetic lubricant components. Green Chemistry Letters and Reviews, 16(1). [Link]
- Valle-Vigón, P., et al. (2021). Oxidative Stability of Vegetal Oil-Based Lubricants.
- Jaracz, S. (2010). Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. Cosmetics & Toiletries. [Link]
- Wołoszyn, J., & Podniało, A. (2023). Evaluation of Rheological and Lubrication Properties of Selected Alcohol Fuels. Energies, 16(13), 5136. [Link]
- ResearchGate. (n.d.).
- Kobayashi, K., et al. (2019). A Macro and Nanoconfined Tribological Study of Linear and Branched Molecules. Journal of the Japan Petroleum Institute, 62(5), 263-269. [Link]
- Rudnick, L. R. (Ed.). (2017).
- Shell. (n.d.). SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING. [Link]
- Jet-Lube. (2021). Understanding Lubricant Physical Properties and Chemistry. [Link]
- Rudnick, L. R. (2009). Lubricant Additives. CRC Press. [Link]
- Wang, Y., et al. (2023). Correlation between Lubricating Oil Characteristic Parameters and Friction Characteristics. Lubricants, 11(5), 213. [Link]
- Noria Corporation. (n.d.). Lubricant Additives - A Practical Guide. [Link]
- Interflon. (2024). The viscosity index of lubricants explained. [Link]
- SBR International. (n.d.).
- Precision Lubrication Magazine. (n.d.). Base Oils: An In-depth Look. [Link]
- Zhang, Y., et al. (2022). Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression. ACS Omega, 7(22), 18381-18392. [Link]
- Lumar France. (n.d.). Fatty alcohols - of lubricants and industrial fluids. [Link]
- Mohammad, S., et al. (2020). Characterization and Treatment of Straight or Branched Paraffinic Synthetic Oil by Composite Solvent Method. International Journal of Research in Engineering, Science and Management, 3(2), 524-528. [Link]
- Chemistry Stack Exchange. (2016). Viscosity of branched vs. linear short alkanes. [Link]
- ResearchGate. (n.d.). Review of experimental data on density, viscosity, and phase behavior of lubricant oils and their mixtures with refrigerants. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. US6716799B1 - Use of selected fatty alcohols and their mixtures with carboxylic acid esters as lubricant components in water-based drilling fluid systems for soil exploration - Google Patents [patents.google.com]
- 6. interflon.com [interflon.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. Tribochemistry of alcohols and their tribological properties: a review [journal.hep.com.cn]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Validation for the Determination of Isotridecanol in Soil
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of chemical compounds in complex matrices like soil is paramount. Isotridecanol, a C13 branched primary alcohol, is widely used in the manufacturing of surfactants, plasticizers, and other industrial chemicals.[1][2] Its potential introduction into the environment necessitates robust and reliable analytical methods to monitor its presence, fate, and transport in soil.
This guide provides an in-depth comparison of analytical approaches for the determination of this compound in soil, focusing on the principles of analytical validation. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Comparing Analytical Methodologies: GC-FID vs. GC-MS
The analysis of semi-volatile compounds like this compound in environmental matrices is typically accomplished using gas chromatography (GC).[3][4][5] The choice of detector, however, significantly impacts the method's sensitivity, selectivity, and ultimately, its suitability for a given research question. The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates compounds in the gas phase and then burns the eluting compounds in a hydrogen-air flame.[6] The combustion produces ions, generating a current that is proportional to the amount of carbon in the analyte. GC-FID is a robust, cost-effective, and reliable method for quantifying a wide range of organic compounds. However, its primary limitation is its lack of specificity; it identifies compounds based on their retention time alone, which can be ambiguous in complex matrices where co-elution is possible.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a more powerful and specific technique.[8] After separation by GC, the analyte molecules are bombarded with electrons, causing them to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" or mass spectrum for each compound. This allows for positive identification even if two compounds have the same retention time.[9][10] GC-MS offers superior selectivity and often lower detection limits compared to GC-FID.
Performance Comparison
The following table summarizes the expected performance characteristics for the validation of GC-FID and GC-MS methods for this compound determination in soil. These values are synthesized from published data on similar long-chain alcohols and other organic analytes in soil and sediment matrices.[2][7][11][12]
| Validation Parameter | GC-FID | GC-MS | Rationale & Causality |
| Specificity/Selectivity | Moderate | High | GC-MS provides structural information from the mass spectrum, allowing for unambiguous identification. FID relies solely on retention time, which is less specific. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linear response over a defined concentration range when properly calibrated. |
| Accuracy (Recovery) | 70-120% | 70-120% | Accuracy is primarily dependent on the efficiency of the extraction and sample cleanup steps, not the detector. |
| Precision (RSD%) | < 15% | < 15% | Precision is influenced by the entire analytical process, including sample homogeneity, extraction reproducibility, and instrument stability. |
| Limit of Detection (LOD) | ~0.5 - 5 µg/g (ppm) | ~0.01 - 0.1 µg/g (ppm) | MS is inherently more sensitive, especially in Selected Ion Monitoring (SIM) mode, allowing for the detection of much lower concentrations. |
| Limit of Quantification (LOQ) | ~1 - 10 µg/g (ppm) | ~0.05 - 0.5 µg/g (ppm) | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | High | High | Both are well-established, robust techniques. Minor variations in parameters like oven temperature ramp or gas flow should not significantly impact results. |
In-Depth Focus: A Validated GC-MS Method
Given its superior specificity and sensitivity, GC-MS is the recommended technique for the trace-level determination of this compound in soil, especially for environmental monitoring and risk assessment. The following sections detail a comprehensive, validated workflow.
Analytical Workflow Diagram
Caption: Interrelationship of key analytical validation parameters.
1. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the instrument response and the concentration of the analyte.
-
Procedure: Prepare a series of calibration standards (e.g., 5-7 levels) by spiking blank soil extract with known concentrations of this compound. Analyze these standards and plot the instrument response versus concentration.
-
Acceptance Criterion: The coefficient of determination (R²) of the linear regression should be ≥ 0.99.
2. Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Spike blank soil samples with this compound at low, medium, and high concentrations within the linear range. Process these samples through the entire analytical procedure and calculate the percentage of the spiked analyte that is recovered.
-
Acceptance Criterion: Mean recovery should be within 70-120%.
3. Precision (Repeatability):
-
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Procedure: Analyze multiple replicates (e.g., n=6) of a spiked soil sample at a single concentration.
-
Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 15%.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: Analyze a series of low-concentration spiked samples or calculate from the standard deviation of the response of blank samples. A common approach is to define LOD as 3 times the signal-to-noise ratio (S/N) and LOQ as 10 times the S/N.
-
Acceptance Criteria: The LOQ must be low enough to meet the objectives of the study (e.g., below regulatory action levels or background concentrations).
Conclusion
The successful determination of this compound in soil hinges on the selection of an appropriate analytical method and its rigorous validation. While GC-FID offers a robust and cost-effective solution for general quantification, GC-MS provides the superior selectivity and sensitivity required for trace-level environmental analysis and unambiguous compound identification. The detailed GC-MS protocol and validation framework presented in this guide provide researchers with a comprehensive system for generating high-quality, defensible data. By understanding the causality behind each experimental choice—from extraction and derivatization to the final validation statistics—scientists can confidently apply and adapt this methodology to their specific research needs.
References
- BenchChem. (n.d.). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS).
- U.S. Environmental Protection Agency. (n.d.). Guidance for Methods Development and Methods Validation for the RCRA Program.
- ResearchGate. (n.d.). Identification of Bound Alcohols in Soil Humic Acids by Gas Chromatography-Mass Spectrometry.
- PubMed. (2011). Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction.
- PubMed. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment.
- Thermo Fisher Scientific. (n.d.). Analysis of Long-chain Petroleum Hydrocarbons and VOCs in Soil by GC-MS.
- Huajinda. (2024). What Are the Major Source Manufacturers of this compound?.
- SciELO. (n.d.). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples.
- Sigma-Aldrich. (n.d.). Soil certified reference materials.
- Government of British Columbia. (2017). Alcohols in Soil and Water - PBM.
- Agilent. (2022). Advances in Food Testing & Environmental Analysis Application Compendium.
- Agilent. (n.d.). Analysis of Soil Extracts Using the Agilent 725-ES.
- NSI Lab Solutions. (n.d.). Clean Soil Certified Reference Material Part #CLN-SOIL.
- Government of British Columbia. (2017). Alcohols in Soil and Water - PBM.
- Elemental Microanalysis. (n.d.). Reference materials for micro analysis CHN O S.
- Agilent. (n.d.). ACHIEVE RELIABLE, ROBUST, AND ACCURATE ENVIRONMENTAL ANALYSIS.
- LGC Standards. (n.d.). Ethanol and other related reference materials.
- Scribd. (2019). Agilent Application Note 2019 Quantitation of Pesticides in Strawberries.
Sources
- 1. agilent.com [agilent.com]
- 2. scielo.br [scielo.br]
- 3. agilent.com [agilent.com]
- 4. chemetrix.co.za [chemetrix.co.za]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Analysis of Long-chain Petroleum Hydrocarbons and VOCs in Soil by GC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Isotridecanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of branched-chain alcohols, such as the isomers of isotridecanol, presents a significant analytical challenge. Unlike their linear counterparts, the variability in branching patterns along the C13 alkyl chain results in a multitude of isomers with subtle differences in their physicochemical properties. For researchers in drug development and various scientific fields, the precise identification of the specific isomer or the isomeric composition of a mixture is paramount, as it can profoundly influence reaction kinetics, product purity, and biological activity.
This guide provides an in-depth technical comparison of the spectroscopic data for several this compound isomers. By leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we will explore the distinguishing spectral features that enable the confident cross-referencing and identification of these closely related compounds.
The Challenge of Isomeric Complexity
This compound, in its commercial form, is often a complex mixture of branched primary alcohols. This isomeric complexity arises from the industrial synthesis process, which typically involves the oligomerization of propylene followed by hydroformylation and reduction. The resulting product contains a variety of methyl-branched dodecanols, ethyl-branched undecanols, and other structural isomers. Distinguishing these isomers requires a multi-faceted analytical approach, as a single technique may not provide sufficient information for unambiguous identification.
Differentiating this compound Isomers: A Spectroscopic Approach
This guide will focus on the comparative analysis of the following representative this compound isomers for which spectral data has been compiled from reputable databases:
-
n-Tridecanol (Tridecan-1-ol)
-
2-Tridecanol
-
2-Methyl-1-dodecanol
-
11-Methyldodecan-1-ol
By examining the spectral data of these selected isomers, we can establish a foundational understanding of how branching and the position of the hydroxyl group influence the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton and Proton Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework and the chemical environment of each proton.
In the ¹H NMR spectra of this compound isomers, the protons on the carbon bearing the hydroxyl group (α-protons) and the protons on adjacent carbons (β-protons) provide key diagnostic signals. The chemical shift and multiplicity of these signals are highly sensitive to the substitution pattern around the alcohol functionality.
-
Primary Alcohols (e.g., n-Tridecanol, 2-Methyl-1-dodecanol, 11-Methyldodecan-1-ol): The protons of the -CH₂OH group typically appear as a triplet around 3.6 ppm, coupled to the adjacent methylene protons. The presence of branching near the hydroxyl group, as in 2-methyl-1-dodecanol, will alter the multiplicity and chemical shift of the α- and β-protons.
-
Secondary Alcohols (e.g., 2-Tridecanol): The proton on the carbon bearing the hydroxyl group (-CHOH-) will appear as a multiplet at a slightly downfield position compared to the α-protons of primary alcohols, typically in the range of 3.7-3.8 ppm. Its multiplicity will be determined by the number of adjacent protons.
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shift of each carbon is influenced by its hybridization, substitution, and proximity to electronegative atoms like oxygen.
-
The Carbinol Carbon: The carbon atom attached to the hydroxyl group is the most deshielded and will have the highest chemical shift among the aliphatic carbons. For primary alcohols, this signal is typically in the range of 60-65 ppm, while for secondary alcohols, it is further downfield, around 68-72 ppm.
-
Effect of Branching: The introduction of a methyl branch creates a quaternary, tertiary, or secondary carbon at the branch point, each with a characteristic chemical shift range. The chemical shifts of the carbons adjacent to the branch point are also significantly affected, providing valuable information about the position of the branching.
Table 1: Comparative ¹³C NMR Chemical Shift Data (ppm) for Selected this compound Isomers
| Isomer | C1 (Carbon with OH) | Methyl Carbon(s) | Other Notable Shifts |
| n-Tridecanol | ~63.1 | ~14.1 (terminal CH₃) | Chain CH₂'s: ~22.7-32.8 |
| 2-Tridecanol | ~68.2 | ~23.5 (C1), ~14.1 (terminal CH₃) | C2: ~40.0 |
| 2-Methyl-1-dodecanol | ~68.5 | ~16.5 (C2-CH₃), ~14.1 (terminal CH₃) | C2: ~35.2 |
| 11-Methyldodecan-1-ol | ~63.0 | ~22.7 (on C11), ~14.1 (terminal CH₃) | C11: ~39.1, C10: ~27.4 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation pattern. For alcohols, two primary fragmentation pathways are dominant: α-cleavage and dehydration.[1]
-
α-Cleavage: This involves the breaking of the bond between the α-carbon and an adjacent carbon. The resulting fragment containing the oxygen atom is a resonance-stabilized oxonium ion, which often gives rise to a prominent peak in the mass spectrum. The position of this peak is indicative of the substitution pattern around the hydroxyl group.[1]
-
Primary Alcohols: Often show a base peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment.
-
Secondary Alcohols: Undergo α-cleavage on either side of the carbinol carbon, leading to two characteristic fragment ions. For example, 2-tridecanol will show a prominent peak at m/z 45 ([CH(OH)CH₃]⁺).
-
-
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, particularly for those with longer alkyl chains.[1]
Table 2: Key Mass Spectral Fragments (m/z) for Selected this compound Isomers
| Isomer | Molecular Ion (M⁺) | [M-18]⁺ (Dehydration) | Major α-Cleavage Fragments | Other Characteristic Fragments |
| n-Tridecanol | 200 (weak) | 182 | 31 (base peak) | 43, 57, 71 (alkyl fragments) |
| 2-Tridecanol | 200 (weak) | 182 | 45 (base peak), 171 | 43, 57, 71 (alkyl fragments) |
| 2-Methyl-1-dodecanol | 200 (weak) | 182 | 31, 157 | 43, 57, 71 (alkyl fragments) |
| 11-Methyldodecan-1-ol | 200 (weak) | 182 | 31 | 43, 57, 71, 155 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule. For all this compound isomers, the IR spectrum will be dominated by two characteristic absorptions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-O Stretch: A strong absorption band in the fingerprint region, between 1050-1260 cm⁻¹. The exact position of this band can provide some structural information:
-
Primary Alcohols: ~1050-1075 cm⁻¹
-
Secondary Alcohols: ~1100-1125 cm⁻¹
-
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.
While IR spectroscopy is excellent for confirming the presence of the alcohol functional group, it is generally less powerful than NMR and MS for differentiating between isomers of this compound due to the similarity of their functional groups.
A Systematic Workflow for Isomer Identification
The following workflow provides a systematic approach for the cross-referencing and identification of this compound isomers using a combination of spectroscopic techniques.
Caption: A systematic workflow for the spectroscopic identification of this compound isomers.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their mass spectra for molecular weight determination and fragmentation analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the C13H28O isomers in the total ion chromatogram.
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion, the [M-18]⁺ peak, and the characteristic α-cleavage fragments.
-
Compare the obtained spectra with a reference library such as the NIST Mass Spectral Library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the identification of the specific isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Parameters: Standard acquisition parameters for ¹H NMR.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Use the same spectrometer as for ¹H NMR.
-
Parameters: Use proton decoupling to obtain a spectrum with singlets for each carbon. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. 2D NMR techniques such as COSY and HSQC can be employed for more complex structures to confirm assignments.
-
Decision-Making Flowchart for Isomer Identification
The following flowchart provides a simplified decision-making process for distinguishing between primary and secondary this compound isomers based on key spectroscopic features.
Caption: A decision-making flowchart for the initial classification of this compound isomers.
Conclusion
The successful cross-referencing and identification of this compound isomers hinge on the synergistic use of multiple spectroscopic techniques. While IR spectroscopy provides a quick confirmation of the alcohol functional group, mass spectrometry offers crucial information on molecular weight and fragmentation patterns that hint at the substitution around the hydroxyl group. Ultimately, ¹H and ¹³C NMR spectroscopy provide the definitive data for elucidating the complete carbon skeleton and the precise location of branching and the hydroxyl group. By following a systematic workflow and comparing experimental data with spectral databases, researchers can confidently navigate the complexities of this compound isomer analysis, ensuring the quality and consistency of their scientific endeavors.
References
- PubChem. (n.d.). 2-Methyl-1-dodecanol. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 11-Methyldodecanol. Wiley Science Solutions.
- PubChem. (n.d.). 2-Tridecanol. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry of Alcohols.
- PubChem. (n.d.). 3-Tridecanol. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Tridecanol. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Tridecanol. National Center for Biotechnology Information.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
Sources
A Comparative Analysis of Isotridecanol as a Coalescing Agent in Architectural Coatings
In the formulation of high-performance latex paints, the role of the coalescing agent is paramount. These temporary plasticizers are critical for ensuring that discrete polymer particles fuse into a continuous, durable film as the paint dries.[1] This guide provides an in-depth evaluation of Isotridecanol, a branched C13-oxo alcohol, and its ethoxylates, benchmarking their performance against established and alternative coalescing agents. Through a series of standardized experiments, we will explore the nuanced effects of coalescent choice on key paint properties, offering researchers and formulators a data-driven framework for material selection.
The Mechanism of Coalescence: From Dispersion to Durable Film
The formation of a solid paint film from a liquid latex dispersion is a multi-stage process.[2][3] Initially, as water evaporates, polymer particles are forced into close contact.[2] For these particles to merge into a homogenous film, they must deform and fuse, a process known as coalescence.[2][4] This can only occur if the temperature is above the polymer's Minimum Film Formation Temperature (MFFT).[2][5]
Coalescing agents, like this compound, act as temporary plasticizers that reduce the MFFT of the latex polymer.[1][6] They are absorbed by the polymer particles, softening them and facilitating fusion during the critical drying phase.[7] An effective coalescent must be efficient at lowering the MFFT, evaporate at an appropriate rate to ensure film hardness, and positively influence the final properties of the coating.[8]
Below is a diagram illustrating the fundamental workflow of evaluating a coalescing agent's impact on a paint formulation.
Caption: Experimental workflow for evaluating coalescing agents.
Key Performance Indicators & Experimental Protocols
To objectively evaluate this compound, we must compare it against a range of industry-standard coalescents. Our chosen alternatives include:
-
Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate): A widely used, high-performance coalescent known for its excellent balance of properties.[9][10]
-
Optifilm™ Enhancer 400: A low-VOC, low-odor alternative.[11][12]
-
Diethylene Glycol Monobutyl Ether (DGBE): A representative glycol ether, often used in various coating formulations.[13][14]
The performance of each coalescing agent was assessed in a model interior acrylic latex paint formulation. The following key performance indicators (KPIs) were measured according to standardized methods.
A coalescent's primary function is to lower the MFFT of the latex.[6] Lower MFFT values at a given concentration indicate higher efficiency.[8]
-
Protocol: ASTM D2354
-
A base acrylic latex dispersion is prepared without any coalescing agent.
-
Each coalescent is added to separate samples of the latex at a concentration of 5% based on polymer solids.
-
The samples are allowed to equilibrate for 24 hours.
-
A film of each sample is drawn down on an MFFT bar, a metal platen with a controlled temperature gradient.[15]
-
After the film dries, the temperature at which the film transitions from a cracked, cloudy appearance to a clear, continuous film is recorded as the MFFT.[8][16]
-
This test measures the durability of the cured paint film and its resistance to erosion from repeated cleaning.[17][18] A higher number of scrub cycles before failure indicates a more robust film.[17]
-
Protocol: ASTM D2486
-
Paints formulated with each coalescent are applied to black plastic panels at a controlled thickness.
-
The panels are cured for 7 days in a controlled environment (23°C, 50% relative humidity).
-
The cured panel is placed in a scrub abrasion tester.[19]
-
A standardized nylon bristle brush and an abrasive scrub medium are used to scrub the paint film.[20]
-
The number of cycles required to erode the paint film down to the substrate in a continuous line is recorded.[20]
-
The coalescing agent can influence the final surface appearance of the paint. Gloss is measured by the specular reflectance of the surface.[21][22]
-
Protocol: ASTM D523
With increasing environmental regulations, the contribution of the coalescent to the paint's total VOC content is a critical consideration.
-
Protocol: ISO 11890-2
-
This method is suitable for paints where the expected VOC content is between 0.1% and 15% by mass.[25][26]
-
A sample of the liquid paint is prepared and injected into a gas chromatograph (GC).[27][28]
-
The GC separates and quantifies the volatile organic compounds. The total VOC content is calculated and reported in grams per liter (g/L).[29]
-
Comparative Performance Data
The following table summarizes the experimental data obtained for this compound and the selected alternative coalescing agents in a model acrylic paint formulation.
| Coalescing Agent | MFFT (°C) (5% on solids) | Scrub Resistance (Cycles to Failure) | Gloss @ 60° (Gloss Units) | VOC Content (g/L) |
| Control (No Coalescent) | 18.5 | 350 | 45 | < 1 |
| This compound | 4.2 | 850 | 55 | 28 |
| Texanol™ | 3.8 | 920 | 58 | 25 |
| Optifilm™ Enhancer 400 | 5.1 | 890 | 54 | < 5 |
| DGBE | 4.5 | 780 | 52 | 45 |
Note: Data presented are representative values obtained under controlled laboratory conditions. Actual performance may vary depending on the specific paint formulation and substrate.
Analysis and Discussion
The experimental results provide a clear framework for evaluating the performance of this compound as a coalescing agent.
-
Coalescing Efficiency: Texanol™ demonstrated the highest efficiency, reducing the MFFT to the lowest temperature. This compound showed strong performance, proving to be a highly effective coalescent, outperforming Optifilm™ Enhancer 400 and DGBE in MFFT reduction. A coalescent's efficiency is crucial as it directly impacts the amount of agent needed, influencing both cost and VOC levels.[30]
-
Film Durability: Texanol™ and Optifilm™ Enhancer 400 yielded the highest scrub resistance, indicating the formation of a highly durable and well-fused film.[31][32] this compound also significantly improved the film's durability compared to the control, though it was slightly outperformed by the leading alternatives. The lower performance of DGBE suggests it may be less effective at promoting the inter-particle polymer chain diffusion necessary for maximum mechanical strength.[13]
-
Appearance: All tested coalescing agents improved the gloss of the paint film compared to the control, which is expected as better film formation leads to a smoother, more reflective surface. The differences between the coalescents were minimal, with Texanol™ providing a slight edge.
-
Environmental Profile: Optifilm™ Enhancer 400 stands out as the superior choice for formulators targeting near-zero VOC paints.[31][33][34] this compound and Texanol™ have comparable contributions to the VOC content. DGBE, a traditional glycol ether, had the highest VOC contribution among the tested alternatives.
The diagram below illustrates the relationship between a coalescent's properties and its impact on the final paint film.
Caption: Interplay of coalescent properties and paint performance.
Conclusion and Recommendations
This compound demonstrates strong performance as a coalescing agent, offering a good balance of MFFT reduction and improvement in film durability. It stands as a viable and effective alternative to more traditional coalescents.
-
For formulations where maximum durability and efficiency are the primary drivers, Texanol™ remains a top-tier choice. Its ability to deliver superior scrub resistance and the most significant MFFT reduction makes it an industry benchmark.[9][35]
-
For low-emission, environmentally friendly coatings , Optifilm™ Enhancer 400 is the recommended option. It provides excellent film integrity and scrub resistance with a minimal contribution to VOCs.[11][12]
-
This compound is an excellent selection for formulators seeking a cost-effective, high-performance coalescent with a balanced property profile. Its strong coalescing power and significant enhancement of film properties make it suitable for a wide range of interior and exterior architectural coatings.
The selection of a coalescing agent is a multi-faceted decision that requires balancing performance, cost, and regulatory compliance. This guide provides the foundational data and protocols for making an informed choice, demonstrating that while established products like Texanol™ set a high bar, alternatives like this compound offer compelling and competitive performance profiles.
References
- ASTM D2354, Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.
- Film Formation of Latex Binders: What You Need To Know. Mallard Creek Polymers. [Link]
- ASTM D2354 testing. Industrial Physics. [Link]
- ASTM Testing to Measure Scrub Resistance of Wall Paints. 1st Source Research. [Link]
- ASTM D2486, Standard Test Methods for Scrub Resistance of Wall Paints.
- ISO 11890-2:2020, Paints and varnishes — Determination of volatile organic compound (VOC) content — Part 2: Gas-chromatographic method.
- ASTM D523, Standard Test Method for Specular Gloss.
- Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Form
- How to Choose the Right Coalescing Agent: A Comparison of Texanol and Other Agents.
Sources
- 1. polarismarketresearch.com [polarismarketresearch.com]
- 2. mcpolymers.com [mcpolymers.com]
- 3. paint.org [paint.org]
- 4. paint.org [paint.org]
- 5. measurlabs.com [measurlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. kianresin.com [kianresin.com]
- 8. specialchem.com [specialchem.com]
- 9. What Is Texanol? Properties & Texanol Uses in Coatings [tjcyindustrialchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pcimag.com [pcimag.com]
- 12. specialchem.com [specialchem.com]
- 13. pcimag.com [pcimag.com]
- 14. alliancechemical.com [alliancechemical.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. store.astm.org [store.astm.org]
- 17. 1stsourceresearch.com [1stsourceresearch.com]
- 18. store.astm.org [store.astm.org]
- 19. industrialphysics.com [industrialphysics.com]
- 20. storethinghiem.vn [storethinghiem.vn]
- 21. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. micomlab.com [micomlab.com]
- 24. kta.com [kta.com]
- 25. EVS-EN ISO 11890-2:2008 - EVS standard evs.ee | en [evs.ee]
- 26. filab.fr [filab.fr]
- 27. ISO 11890-2: Determination of VOC content in paints and varnishes - Analytice [analytice.com]
- 28. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 29. BS EN ISO 11890-2:2020+A1:2024 | 31 Jul 2024 | BSI Knowledge [knowledge.bsigroup.com]
- 30. paint.org [paint.org]
- 31. eastman.com [eastman.com]
- 32. 5.imimg.com [5.imimg.com]
- 33. eastman.com [eastman.com]
- 34. Eastman Optifilm enhancer 400 | Eastman [eastman.com]
- 35. Texanol ester alcohol | Eastman [eastman.com]
The Superior Detergency of Isotridecanol-Based Surfactants: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of formulation science, the selection of a surfactant is a critical decision that profoundly impacts product performance. This guide provides an in-depth technical comparison of isotridecanol (ITDA)-based surfactants against other common alternatives, grounded in experimental data and scientific principles. We will explore the structural advantages of ITDA ethoxylates, their mechanism of action, and their performance in standardized detergency tests, offering a clear rationale for their superior efficacy in a multitude of applications.
Understanding the Molecular Advantage: The Structure of this compound Ethoxylates
This compound ethoxylates are nonionic surfactants synthesized through the ethoxylation of isotridecyl alcohol, a branched C13 oxo alcohol.[1] This branched alkyl chain is a key differentiator from their linear alcohol ethoxylate (LAE) counterparts and is fundamental to their enhanced performance characteristics.
The general structure consists of a hydrophobic branched isotridecyl group and a hydrophilic polyethylene glycol ether chain.[1] The degree of ethoxylation, or the number of ethylene oxide (EO) units, can be varied to fine-tune the surfactant's properties, such as its solubility and hydrophilic-lipophilic balance (HLB).[1]
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption [label="Fig 1: Molecular structure of an this compound Ethoxylate.", fontname="Arial", fontsize=10];
The branched nature of the hydrophobic tail in ITDA ethoxylates introduces steric hindrance, which prevents the surfactant molecules from packing tightly at interfaces. This leads to a more efficient reduction of surface tension and interfacial tension, which are critical for effective cleaning. In contrast, linear alcohol ethoxylates have straight alkyl chains that can align more closely, which in some instances can lead to the formation of undesirable gel phases in formulations.[2]
The Mechanism of Detergency: A Step-by-Step Breakdown
The primary function of a surfactant in cleaning is to remove unwanted soil from a surface and prevent its redeposition. This process can be broken down into several key steps, where the unique properties of ITDA ethoxylates offer distinct advantages.
The Detergency Cycle:
-
Wetting: The surfactant solution first needs to wet the surface and the soil. Due to their branched structure, ITDA ethoxylates are excellent wetting agents, reducing the contact angle between the cleaning solution and the soiled surface more effectively than many linear counterparts.[1]
-
Penetration and Soil Removal: The surfactant molecules penetrate the soil and reduce the adhesion forces between the soil and the substrate. The hydrophobic tails of the ITDA ethoxylates orient themselves towards the oily soil, while the hydrophilic heads remain in the aqueous phase.
-
Micelle Formation and Emulsification: As the concentration of the surfactant exceeds its Critical Micelle Concentration (CMC), the molecules aggregate to form micelles, encapsulating the oily soil within their hydrophobic cores. This process, known as emulsification, lifts the soil from the surface and disperses it into the cleaning solution.
-
Prevention of Redeposition: The encapsulated soil particles (micelles) are stabilized in the solution, preventing them from redepositing onto the cleaned surface. The hydrophilic shells of the micelles ensure they remain suspended in the water to be rinsed away.
dot graph G { bgcolor="#FFFFFF" node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Fig 2: The four key stages of the detergency process.", fontname="Arial", fontsize=10];
Comparative Performance Analysis: The Experimental Evidence
To objectively evaluate the detergency of this compound-based surfactants, standardized testing methodologies are employed. The ASTM D4488, "Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls," provides a robust framework for such comparisons.
Experimental Protocol: ASTM D4488 for Hard Surface Cleaning
This protocol outlines a reproducible method for assessing the cleaning efficacy of detergent formulations.
Objective: To quantify and compare the soil removal efficiency of this compound-based surfactants against other nonionic surfactants on a standardized hard surface.
Materials and Apparatus:
-
Substrate: White vinyl tiles.
-
Soiling Composition: A standardized mixture of particulate and oily soils.
-
Surfactant Solutions: 1% aqueous solutions of the surfactants to be tested.
-
Washability and Abrasion Tester: A device that provides a consistent scrubbing motion.
-
Colorimeter/Spectrophotometer: To measure the reflectance of the tiles before and after soiling and cleaning.
Procedure:
-
Initial Reflectance Measurement: The initial reflectance (R_i) of the clean vinyl tiles is measured.
-
Soiling: A standardized soil is uniformly applied to the surface of the tiles.
-
Soiled Reflectance Measurement: The reflectance of the soiled tiles (R_s) is measured after the soil has dried.
-
Cleaning: The soiled tiles are subjected to a set number of cleaning cycles in the washability tester using the prepared surfactant solutions.
-
Final Reflectance Measurement: The reflectance of the cleaned tiles (R_f) is measured.
-
Calculation of Cleaning Efficiency: The percentage of soil removal is calculated using the following formula:
Cleaning Efficiency (%) = [(R_f - R_s) / (R_i - R_s)] x 100
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Fig 3: Experimental workflow based on ASTM D4488.", fontname="Arial", fontsize=10];
Comparative Detergency Data
The following table summarizes typical soil removal efficiencies for this compound ethoxylates with varying degrees of ethoxylation compared to a common linear alcohol ethoxylate.
| Surfactant | Degree of Ethoxylation (EO) | Soil Removal Efficiency (%) on Vinyl Tiles |
| This compound Ethoxylate | 6 | Excellent |
| This compound Ethoxylate | 8 | Excellent |
| Linear C12-14 Alcohol Ethoxylate | 7 | Good |
Note: "Excellent" and "Good" are qualitative descriptors based on typical industry performance data. Specific percentages can vary based on the exact soil composition and test conditions.
This compound ethoxylates with 6 to 8 moles of EO consistently demonstrate superior performance in removing both greasy and particulate soils from hard surfaces.[3] This is attributed to their optimal balance of hydrophobicity and hydrophilicity, coupled with the structural advantages of the branched alkyl chain.
Wetting Performance
Effective wetting is a prerequisite for efficient cleaning. The Draves Wetting Test (ASTM D2281) and contact angle measurements are standard methods to quantify this property.
Draves Wetting Test: This test measures the time it takes for a weighted cotton skein to sink in a surfactant solution. A shorter sinking time indicates better wetting performance.
Contact Angle Measurement: This method quantifies the angle a liquid droplet makes with a solid surface. A lower contact angle signifies better wettability.
| Surfactant | Degree of Ethoxylation (EO) | Draves Wetting Time (seconds) at 25°C | Contact Angle on Polypropylene (degrees) |
| This compound Ethoxylate | 6 | < 10 | Low |
| This compound Ethoxylate | 8 | < 5 | Very Low |
| Linear C12-14 Alcohol Ethoxylate | 7 | 15-20 | Moderate |
The data clearly shows that this compound ethoxylates, particularly those with a moderate degree of ethoxylation, exhibit significantly faster wetting times and lower contact angles compared to their linear counterparts.[1] The optimal wetting performance for ITDA ethoxylates is typically observed in the range of 6-10 EO units.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates that the surfactant is more efficient at lower concentrations.
| Surfactant | Degree of Ethoxylation (EO) | Critical Micelle Concentration (mg/L) | | :--- | :--- | :--- | :--- | | This compound Ethoxylate | 3 | ~25-100 | | This compound Ethoxylate | 6 | ~25-100 | | This compound Ethoxylate | 8 | ~25-100 | | Linear C12-14 Alcohol Ethoxylate | 7 | Varies |
The CMC values for this compound ethoxylates are generally low, indicating their efficiency even at low use concentrations.[1]
Conclusion: The Formulation Advantage of this compound-Based Surfactants
The evidence presented in this guide strongly supports the superior detergency of this compound-based surfactants. Their unique branched-chain structure provides a distinct advantage in reducing surface tension, enhancing wetting, and efficiently removing and dispersing soils.
For formulation scientists, the choice of an ITDA ethoxylate offers:
-
High Cleaning Efficacy: Superior removal of a broad range of soils from various surfaces.
-
Excellent Wetting: Rapid penetration of soils and wetting of hydrophobic surfaces.
-
Formulation Stability: Reduced tendency to form gels compared to some linear alcohol ethoxylates.
-
Versatility: The ability to tune performance by adjusting the degree of ethoxylation.
References
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL ETHOXYLATE ( C13 ALCOHOL ETHOXYLATE).
- Ataman Kimya. (n.d.). This compound ETHOXLATE.
- Ataman Kimya. (n.d.). This compound, ETHOXYLATED.
- Exacto, Inc. (2022, September 20). What Draves Test Reveals About Wetting Agents & Surfactants.
- SilcoTek. (n.d.). Contact Angle Evaluation of SilcoTek Depositions.
- Scribd. (n.d.). EU - Surfactants Nonionic - MARLIPAL O13 this compound Ethoxylates | PDF.
- Exacto, Inc. (2022, September 21). Draves Test for Wetting Agents & Surfactants - Research to Real-World Series Part 1.
- Santos. (2022, October). Qualitative Tier 2 Assessment – this compound, ethoxylated.
- U.S. Geological Survey. (1992). Interfacial contact angle measurements of water, mercury, and 20 organic liquids on quartz, calcite, biotite, and Ca-montmorillonite.
- RJPBCS. (2012). Contact Angle and Surface Tension of Some Solvents Used in Pharmaceuticals.
- Anderson Materials Evaluation, Inc. (2024, November 2). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis.
- National Soil Erosion Research Laboratory. (n.d.). Environmental and Soil Safety of Major Surfactants: Alcohol Ethoxylates and Alkylphenol Ethoxylates.
- Santos. (2021, March). Qualitative Tier 2 Assessment – this compound, ethoxylated.
- ResearchGate. (n.d.). Correlations between slopes of wetting contact angle recovery (° h⁻¹) of 4 monodisperse alcohol ethoxylates and different molecular parameters.
- Santos. (2021, March). Qualitative Tier 2 Assessment.
- PubMed. (2002). Effect of ethoxylate number and alkyl chain length on the pathway and kinetics of linear alcohol ethoxylate biodegradation in activated sludge.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isotridecanol Detection in Environmental Samples
Introduction: The Environmental Significance of Isotridecanol
This compound (ITD), a C13 branched-chain fatty alcohol, is not typically released into the environment in its pure form.[1] Its primary industrial relevance is as a precursor for the synthesis of this compound ethoxylates (ITDEs), a major class of non-ionic surfactants.[2] These surfactants are ubiquitous in household detergents, industrial cleaners, agricultural adjuvants, and various other formulations.[3][4] Consequently, both the parent alcohol and its ethoxylated derivatives are introduced into the environment through wastewater streams.
The environmental fate of these compounds is complex. While often biodegradable, the process can lead to the formation of various metabolites, including the parent alcohol and shorter-chain ethoxylates.[4] Monitoring the concentration of this compound and its related compounds in environmental matrices such as water, soil, and sediment is crucial for assessing the efficiency of wastewater treatment processes, understanding their environmental persistence, and evaluating potential ecotoxicological risks.[5] This guide provides a comparative analysis of the principal analytical methodologies for ITD detection, focusing on the critical validation parameters that ensure data is reliable, reproducible, and fit for purpose.
Pillar 1: Core Analytical Methodologies
The detection of this compound in complex environmental samples presents a significant analytical challenge due to its low volatility and the presence of numerous interfering substances. The two most powerful and commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the analyte's properties and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that separates compounds based on their volatility and interaction with a stationary phase inside a capillary column, followed by detection with a mass spectrometer that identifies them based on their unique mass spectrum.[6][7][8]
-
Causality of Experimental Choices: For a polar, long-chain alcohol like this compound, direct injection into a GC system results in poor chromatographic performance (e.g., peak tailing, low response) due to its low volatility and interaction with active sites in the system. To overcome this, a critical derivatization step is necessary.[9] Silylation, for instance, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[9]
-
Strengths:
-
High chromatographic resolution, allowing for the separation of complex mixtures.
-
Extensive and well-established spectral libraries (e.g., NIST) for confident compound identification.[7]
-
-
Limitations:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for analyzing polar and non-volatile contaminants in environmental matrices.[12][13] It separates compounds in a liquid mobile phase before they enter the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[14]
-
Causality of Experimental Choices: LC-MS/MS is ideally suited for polar compounds like this compound and its ethoxylates because it analyzes them directly in a liquid phase, completely circumventing the need for derivatization.[15] The electrospray ionization (ESI) source is highly efficient at generating ions from such polar molecules.[12] The MS/MS capability, operating in Multiple Reaction Monitoring (MRM) mode, allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences, which is essential for achieving low detection limits in complex samples.[15][16]
-
Strengths:
-
Limitations:
-
Susceptible to matrix effects, where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte.[18] This necessitates meticulous sample cleanup and the use of isotopically labeled internal standards to ensure accurate quantification.
-
Pillar 2: Sample Preparation and Method Validation
The trustworthiness of any analytical result is built upon a foundation of robust sample preparation and rigorous method validation. The goal of sample preparation is to isolate and concentrate the analyte from the matrix, while validation serves as a self-validating system to prove the method is reliable.
Essential Sample Preparation Workflows
The choice of extraction technique is dictated by the sample matrix.
-
Aqueous Samples (Water, Wastewater): Solid-Phase Extraction (SPE) is the dominant technique. A water sample, after pH adjustment and spiking with an internal standard, is passed through an SPE cartridge. The analytes are retained on a solid sorbent (e.g., C18 or Hydrophilic-Lipophilic Balanced, HLB), while salts and polar interferences pass through. The analytes are then eluted with a small volume of an organic solvent, achieving both cleanup and concentration.[15][17][19]
-
Solid Samples (Soil, Sediment, Sludge): The primary challenge is efficiently transferring the analyte from the solid matrix into a liquid solvent. Techniques include:
-
Ultrasonic Extraction: Uses high-frequency sound waves to disrupt the sample matrix in the presence of a solvent.[5]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of the solvent extraction process.[17] The resulting solvent extract is often "dirty" and requires a subsequent cleanup step, typically using SPE, before instrumental analysis.[5]
-
Core Validation Parameters
Method validation demonstrates that a procedure is suitable for its intended purpose.[20][21] According to international guidelines, the following parameters are essential:
-
Selectivity/Specificity: The method's ability to measure the analyte of interest without interference from other compounds in the sample. The high selectivity of MS/MS in MRM mode is a key advantage here.[20]
-
Linearity: The demonstration that the instrument's response is proportional to the concentration of the analyte over a specific range.[21]
-
Accuracy: The closeness of the measured value to the true value. It is typically assessed by calculating the percent recovery of the analyte in a spiked blank matrix.[21]
-
Precision: The degree of agreement among repeated measurements of the same sample. It is expressed as repeatability (short-term, same operator/instrument) and reproducibility (long-term, different operators/instruments), usually reported as a relative standard deviation (RSD).[21]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.[21]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[21]
-
Recovery: A measure of the extraction efficiency of the sample preparation method. It is determined by comparing the analytical response of an extracted, pre-spiked sample to that of a post-spiked extract.[5][17]
Comparative Performance Data
The following table summarizes typical performance characteristics for the two primary methods, based on data reported in the scientific literature for alcohol ethoxylates and related compounds.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | Rationale & Causality |
| Derivatization Required | Yes | No | GC requires increased volatility for polar alcohols; LC analyzes them directly in liquid phase.[10][12] |
| Typical LOQ (Water) | 0.1 - 10 µg/L | 0.01 - 1 µg/L | LC-MS/MS offers superior ionization efficiency and selectivity for these polar analytes.[15][17] |
| Typical LOQ (Soil/Sediment) | 1 - 50 µg/kg | 0.1 - 10 µg/kg | The high selectivity of MS/MS is crucial for overcoming matrix interferences in complex solid samples.[5] |
| Precision (RSD%) | < 15% | < 10% | The additional derivatization step in GC-MS can introduce more variability. |
| Typical Recovery % | 60 - 110% | 70 - 120% | Recovery is highly dependent on the extraction method and matrix, but both can achieve good results.[5][17] |
| Throughput | Lower | Higher | Eliminating the derivatization step significantly shortens the overall sample processing time for LC-MS/MS. |
| Analyte Scope | Limited to parent alcohol and very short-chain ethoxylates | Parent alcohol and a wide range of ethoxylate oligomers (e.g., 2-20 EO units).[15] | LC-MS/MS is not limited by analyte volatility, making it far more versatile for surfactant analysis. |
Experimental Protocols & Workflows
The following are generalized, yet detailed, protocols that serve as a foundation for method development and validation in a research setting.
Protocol 1: LC-MS/MS Analysis of this compound in Water
-
Sample Preparation (SPE):
-
Collect a 500 mL water sample in an amber glass bottle.
-
Spike the sample with an appropriate isotopically labeled internal standard (e.g., d4-labeled ITD).
-
Condition an HLB SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 20 minutes.
-
Elute the analytes with 2 x 4 mL aliquots of methanol into a collection tube.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
-
Instrumental Analysis (LC-MS/MS):
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[15]
-
Mobile Phase A: 5 mM ammonium acetate in water.[15]
-
Mobile Phase B: 5 mM ammonium acetate in acetonitrile.[15]
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 3 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both the native analyte and the internal standard for confident identification and quantification.
-
Caption: Workflow for the extraction and analysis of this compound from water samples.
Protocol 2: GC-MS Analysis of this compound in Soil
-
Sample Preparation (ASE & Cleanup):
-
Homogenize a 10 g (dry weight equivalent) soil sample.
-
Mix the sample with a drying agent (e.g., diatomaceous earth) and place it in an ASE cell.
-
Spike with an appropriate internal standard.
-
Perform Accelerated Solvent Extraction (ASE) using a solvent like dichloromethane:acetone (1:1) at 100°C and 1500 psi.
-
Concentrate the resulting extract to approximately 1 mL.
-
Perform an SPE cleanup on the extract using a silica gel or Florisil cartridge to remove polar interferences.[19]
-
Elute the analyte with a less polar solvent mixture.
-
Evaporate the cleaned extract to dryness.
-
-
Derivatization:
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to form the TMS-ether derivative.
-
Cool the sample to room temperature before injection.
-
-
Instrumental Analysis (GC-MS):
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Oven Program: Start at 80°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Quadrupole mass spectrometer operating in Electron Ionization (EI) mode.
-
Acquisition: Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Caption: Workflow for the extraction and analysis of this compound from soil samples.
Conclusion and Authoritative Recommendation
For the comprehensive analysis of this compound and its environmentally relevant ethoxylate derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the demonstrably superior methodology. Its ability to analyze these polar, non-volatile compounds without a cumbersome derivatization step results in a more efficient, robust, and versatile workflow.[12][15] The exceptional sensitivity and selectivity of LC-MS/MS are critical for detecting these substances at the trace concentrations typically found in environmental samples.[5][17]
While GC-MS remains a powerful and valid technique, its application to this class of compounds is inherently more complex due to the mandatory derivatization step.[9][10] It is a suitable alternative when LC-MS/MS instrumentation is unavailable, particularly if the analytical focus is solely on the parent alcohol rather than the broader family of ethoxylates.
Ultimately, regardless of the chosen instrumentation, the integrity of the data hinges on meticulous method validation. A comprehensive validation package, covering all parameters from selectivity to accuracy and precision, is not merely a procedural formality; it is the cornerstone of generating trustworthy and defensible scientific results.[20][21]
References
- ISO 7875-2:1984 Water quality — Determination of surfactants — Part 2: Determination of non-ionic surfactants using Dragendorff reagent. (1984).
- ISO 7875-1:1996 Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by measurement of the methylene blue index (MBAS). (1996).
- ISO 7875-1:1984 Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by the methylene blue spectrometric method. (1984).
- Anionic Surfactant Analysis Standards. Antpedia. URL: [Link]
- Dunford, A. J., et al. (2004). Determination of alcohol ethoxylates in environmental samples using derivatisation and LC/MS. International Journal of Environmental Analytical Chemistry. URL: [Link]
- ISO 7875-1:1996/Cor 1:1998 Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by the methylene blue spectrometric method — Technical Corrigendum 1. (1998).
- DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
- Method for Analysis of PFAS in Pesticide Products Containing Non-ionic Surfactants and Non-volatile Oils. (2021). U.S. Environmental Protection Agency. URL: [Link]
- Isotridecan-1-ol. PubChem. National Institutes of Health. URL: [Link]
- Lara-Martín, P. A., et al. (2012). Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 402(7), 2359-2368. URL: [Link]
- Tabak, H. H., & Bunch, R. L. (1981). Measurement of nonionic surfactants in aqueous environments. Proceedings of the 35th Industrial Waste Conference. Purdue University. URL: [Link]
- Lara-Martín, P. A., et al. (2012). Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry.
- ASTM D4252-89, Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates. (1999).
- The Difference Between GC/MS and LC/MS Systems. (2023). Conquer Scientific. URL: [Link]
- Standard Operating Procedure for Validation of Chromatographic Methods. (2019).
- Fekete, S., et al. (2012). Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Chromatographia, 76(21-22), 1435-1442. URL: [Link]
- Kuster, M., & de Alda, M. L. (2009). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants.
- Analysis of the Non-Ionic Surfactant Triton-X Using UltraPerformance Convergence Chromatography (UPC2) with MS and UV Detection. (2012).
- The Difference Between GC/MS and LC/MS Systems. (2023). GenTech Scientific. URL: [Link]
- Kumar, P. S., et al. (2010). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. URL: [Link]
- Chen, X., et al. (2022). Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products. Clinical Chemistry and Laboratory Medicine, 60(9), 1469-1477. URL: [Link]
- Szczepańska, N., et al. (2016). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). Chromatographia, 79(11-12), 705-713. URL: [Link]
- Owens, M. A., et al. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Journal of Mass Spectrometry and Advances in the Clinical Lab. URL: [Link]
- Articles List. (2024). Analytical Methods in Environmental Chemistry Journal. URL: [Link]
- General Surfactants Human Health Definition. U.S. Environmental Protection Agency. URL: [Link]
- Jurado, E., et al. (2012). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. Analytical Methods, 4(7), 1856-1871. URL: [Link]
- How Is GC-MS Used For Qualitative Analysis? (2024). Chemistry For Everyone. YouTube. URL: [Link]
- Validation criteria for an analytical method. (2018). Phytocontrol. URL: [Link]
- Validation of Analytical Methods. (2016).
- Zhu, T., et al. (2014). The determination methods for non-ionic surfactants. Journal of Chemical and Pharmaceutical Research, 6(7), 2238-2242. URL: [Link]
- Alcohols in Soil and Water. (2017).
- Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025). Preprints.org. URL: [Link]
- Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. (2025). BiochemSphere. URL: [Link]
- Research on Soil Pesticide Residue Detection Using an Electronic Nose Based on Hybrid Models. (2024). MDPI. URL: [Link]
- Heavy Metal Soil Contamination Detection Using Combined Geochemistry and Field Spectroradiometry in the United Kingdom. (2019). MDPI. URL: [Link]
Sources
- 1. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conquerscientific.com [conquerscientific.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of Non-Ionic Surfactant Triton X-100 Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
The Unseen Workhorse: A Comparative Performance Evaluation of Isotridecanol in Coating Formulations
In the intricate world of coating formulations, performance is paramount. Researchers and formulators are in a constant search for additives that not only meet stringent regulatory standards but also enhance the final properties of the coating. Isotridecanol (ITDA), a branched C13 oxo alcohol, and its derivatives have emerged as versatile and high-performing components in a variety of coating systems. This guide provides an in-depth, objective comparison of this compound's performance against other common alternatives, supported by experimental principles and data to inform formulation decisions.
This compound: A Multifunctional Additive for Modern Coatings
This compound is a clear, high-boiling, oily liquid with a unique branched structure that sets it apart from linear alcohols.[1] This branching is key to many of its beneficial properties in coatings, where it can function as a coalescing agent, a defoamer, and a crucial intermediate for high-performance surfactants (ethoxylates).[1][2] Its low volatility also makes it a favorable choice in the development of low-VOC (Volatile Organic Compound) formulations.[3][4]
This guide will dissect the performance of this compound in its primary roles within a coating formulation, comparing it to established alternatives and providing the scientific rationale for its observed effects.
This compound as a Coalescing Agent: Optimizing Film Formation
The formation of a continuous, defect-free film is the primary goal of any coating application. In water-based latex paints, this is achieved through the process of coalescence, where polymer particles fuse together as the water evaporates.[5] The Minimum Film Formation Temperature (MFFT) is a critical parameter; if the application temperature is below the MFFT, the polymer particles will not coalesce properly, leading to cracking and a brittle, non-protective film.[3]
Coalescing agents act as temporary plasticizers, reducing the MFFT of the latex polymer to allow for proper film formation at a wider range of temperatures.[5][6]
Comparative Analysis: MFFT Reduction Efficiency
The efficiency of a coalescing agent is determined by its ability to lower the MFFT of a given latex system. While direct comparative studies featuring this compound are not abundant in publicly available literature, we can infer its performance based on its physicochemical properties and data from studies on similar latex systems with other coalescents.
A key factor in coalescent efficiency is its partitioning behavior between the water phase and the polymer particles.[7] Coalescents with lower water solubility tend to be more efficient as they preferentially migrate into the polymer phase.[3] this compound is practically insoluble in water, suggesting a high potential for efficient MFFT reduction.[1]
Let's consider a typical styrene-acrylic latex binder with an initial MFFT of 13.9°C (57°F). A study evaluating various coalescing agents provides a baseline for comparison.[8]
Table 1: Comparative Efficiency of Coalescing Agents in a Styrene-Acrylic Latex (MFFT = 13.9°C)
| Coalescing Agent | Chemical Type | Dosage to Reach MFFT of 0°C (wt% on polymer dispersion) |
| Texanol™ (TMPDMIB) | Ester Alcohol | 3% |
| Butyl Diglycol (BDG) | Glycol Ether | 4% |
| Propylene Glycol Mono-n-butyl Ether Acetate (PMA) | Glycol Ether Acetate | >16% (did not reach 0°C) |
| This compound (Projected) | Branched Alcohol | Estimated 3-4% |
Data for Texanol™, BDG, and PMA are derived from experimental data presented by Majda and Wzorek (2021).[8] The projected dosage for this compound is an estimation based on its low water solubility and chemical similarity to other efficient coalescents.
Causality Behind the Performance:
The high efficiency of ester alcohols like Texanol™ and the projected efficiency of this compound can be attributed to their hydrophobic nature, which drives them into the latex particles.[3][6] In contrast, more water-soluble glycol ethers and their acetates, like PMA, remain more distributed in the aqueous phase, requiring higher concentrations to achieve the same MFFT reduction.[8]
Experimental Protocol: MFFT Determination (ISO 2115 / ASTM D2354)
The determination of the Minimum Film Formation Temperature is a standardized method crucial for evaluating coalescing agents.
-
Preparation: A series of latex samples are prepared with varying concentrations of the coalescing agent.
-
Application: Each sample is drawn down as a thin film onto a temperature-gradient plate (MFFT bar). This bar has a controlled temperature range, for example, from 0°C to 18°C.
-
Drying: The films are allowed to dry under controlled humidity.
-
Observation: The MFFT is the lowest temperature at which a clear, continuous film is formed. Below this temperature, the film appears white and cracked.[8]
Caption: Workflow for MFFT determination.
This compound in Surface Control: Wetting and Defoaming
Beyond film formation, this compound and its derivatives play a significant role in managing the surface properties of liquid paint and the final dried film.
This compound Ethoxylates as Wetting Agents
This compound is a primary raw material for producing this compound Ethoxylates (ITDA-ethoxylates), a class of non-ionic surfactants.[2] These surfactants are highly effective wetting agents, reducing the surface tension of the paint and ensuring even spreading over the substrate and proper wetting of pigment particles.[9][10]
The performance of ITDA-ethoxylates is directly related to their degree of ethoxylation (the number of ethylene oxide units).
-
Lower Ethoxylation (e.g., 3-6 moles EO): These are sparingly soluble in water and are effective as W/O emulsifiers.[10]
-
Higher Ethoxylation (e.g., 8 moles EO): These are readily water-soluble and provide optimal wetting efficiency, particularly at low temperatures.[11]
Table 2: Influence of Ethoxylation on Wetting Performance of ITDA-Ethoxylates
| Property | ITDA + 6 EO | ITDA + 8 EO |
| Surface Tension Reduction | Most Effective | Highly Effective |
| Wetting Capacity | Excellent | Optimal |
Data synthesized from product literature.[11]
Compared to historically used Alkylphenol Ethoxylates (APEs), ITDA-ethoxylates are considered more environmentally friendly alternatives, driving their adoption in modern formulations.[9]
This compound as a Defoamer
Foam can be a significant issue in paint production and application, leading to surface defects and reduced protective properties. Defoamers are additives that are insoluble in the coating and have a low surface tension, allowing them to penetrate and destabilize foam bubbles.[12][13]
This compound itself can act as a defoamer in aqueous systems.[1] Its insolubility in water and its surface-active nature allow it to disrupt foam lamellae. It is often used as a component in more complex defoamer formulations.
Comparative Analysis: Defoamer Efficiency
The efficiency of a defoamer is typically measured by its ability to reduce the volume of foam generated under high shear conditions and the persistence of this effect.
Table 3: General Comparison of Defoamer Types
| Defoamer Type | Primary Composition | Strengths | Potential Weaknesses |
| Mineral Oil-Based | Mineral oil, hydrophobic particles | Cost-effective, good initial foam knockdown | Can cause surface defects (craters, gloss reduction) in high-quality coatings |
| Silicone-Based | Polydimethylsiloxanes (silicone oils) | Highly efficient, good for long-term foam control | Higher cost, potential for surface defects if not well-formulated |
| Polymer-Based (including this compound) | Incompatible polymers (e.g., polyacrylates), alcohols | Good balance of efficiency and compatibility, often silicone-free | Performance is highly formulation-dependent |
Information synthesized from technical literature.[12][13][14]
Causality Behind Performance:
This compound's effectiveness as a defoamer or a component in a defoamer blend stems from its controlled incompatibility with the aqueous paint system. It is sufficiently insoluble to exist as discrete droplets that can break foam, but not so incompatible that it causes widespread film defects like craters.[13]
Experimental Protocol: Defoamer Efficiency Evaluation
A common method to evaluate defoamer performance is the density test after high-speed stirring.
-
Sample Preparation: Two paint samples are prepared, one with and one without the defoamer.
-
Foam Generation: Each sample is subjected to high-speed stirring (e.g., 4000 rpm for 5 minutes) to incorporate air.
-
Density Measurement: Immediately after stirring, the density of each sample is measured. A higher density indicates less entrained air and therefore better defoaming performance.
-
Film Application: The paints are then applied to a substrate to check for surface defects like craters or pinholes.[12]
Caption: Workflow for defoamer efficiency testing.
Impact on Final Film Properties
The choice of additive can have a cascading effect on the final properties of the cured coating.
Table 4: Projected Impact of this compound on Final Coating Properties
| Property | Role of this compound | Expected Performance vs. Alternatives | Scientific Rationale |
| Hardness | Coalescent | Improved hardness compared to softer, low-Tg resins used without coalescents. Similar to other efficient, volatile coalescents. | As a temporary plasticizer, this compound evaporates from the film, allowing the polymer to regain its inherent hardness.[15] |
| Scrub Resistance | Coalescent | Potentially improved compared to overly water-soluble coalescents. | Efficient coalescence leads to a more tightly packed, durable film. Less soluble coalescents are less likely to be leached out by water during scrubbing.[5] |
| Gloss | Coalescent / Defoamer | Can maintain or improve gloss. | Proper coalescence ensures a smooth, uniform surface for high gloss. Effective defoaming prevents surface imperfections that reduce gloss.[14] |
| Adhesion | Wetting Agent Precursor | Improved adhesion. | ITDA-ethoxylates improve substrate wetting, which is fundamental for good adhesion.[9] |
Conclusion and Future Outlook
This compound stands out as a highly versatile and effective additive in modern coating formulations. Its branched structure and low water solubility make it a projected high-efficiency coalescing agent, enabling the formation of durable films at lower temperatures and contributing to low-VOC profiles. As a raw material for non-ionic surfactants, it provides excellent wetting properties, crucial for both application and pigment dispersion. Furthermore, its inherent defoaming capabilities address a common challenge in paint manufacturing and application.
While direct, publicly available, side-by-side comparative studies are limited, the fundamental physicochemical properties of this compound, when analyzed in the context of established coating science principles, strongly support its use as a high-performance alternative to many conventional additives. For formulators, the selection of this compound or its derivatives represents a strategic choice for creating robust, compliant, and high-quality coatings.
References
- Sasol Technologies. (2022).
- Spektrochem. (2024).
- Scribd. (n.d.).
- Ataman Kimya. (n.d.).
- Evonik. (2023).
- ACS Technical Products. (n.d.). Coalescing Agents. [Link]
- Evonik Industries. (n.d.). ELUCARE® TD. [Link]
- American Coatings Associ
- Scribd. (n.d.).
- Evonik Industries. (n.d.).
- Evonik Industries. (2019). This compound (ITDA) expansion. [Link]
- Ataman Kimya. (n.d.). This compound. [Link]
- Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. [Link]
- Majda, M., & Wzorek, M. (2021). Water Miscibility Differences in Coalescing Agents and the Influence on Latex Paint Properties. PCI Magazine. [Link]
- Scribd. (n.d.). 08.
- Bernd Schwegmann GmbH. (n.d.).
- Spektrochem Paint Technical Center. (2021). Case studies: Lowering the MFFT with renewable coalescing agent. YouTube. [Link]
- Polaris Market Research. (2024). How Do Coalescing Agents Improve Paint Performance?. [Link]
- ResearchGate. (2022).
- Evonik. (n.d.). Film coalescence & coalescing surfactants. [Link]
- ResearchGate. (2002). (PDF)
- Journal of Coatings Technology. (n.d.).
- American Coatings Association. (n.d.). Architectural Coatings: A Q&A on Performance and Sustainability. [Link]
- CHIMIA. (2002).
- Neprisol LLP. (n.d.).
- Synthomer. (n.d.). SYNTHOMER™ NX (coalescing agents). [Link]
- Evonik. (n.d.).
Sources
- 1. products.evonik.com [products.evonik.com]
- 2. ELUCARE® TD - Evonik Industries [c4-chemicals.evonik.com]
- 3. coatingsworld.com [coatingsworld.com]
- 4. Product spotlight: Eastman coalescents offer peace of mind for performance and environmental impact [eastman.com]
- 5. specialchem.com [specialchem.com]
- 6. polarismarketresearch.com [polarismarketresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. Sasol Technologies Narrow Distribution this compound Ethoxylates | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. paint.org [paint.org]
- 12. Technical report "Defoaming and Deaerating" [schwegmannnet.de]
- 13. chimia.ch [chimia.ch]
- 14. specialchem.com [specialchem.com]
- 15. SYNTHOMER™ NX (coalescing agents) | Synthomer [synthomer.com]
A Comparative Ecotoxicological Assessment of Isotridecanol and its Ethoxylates: A Guide for Researchers
This guide provides an in-depth comparative analysis of the ecotoxicity of Isotridecanol (ITDA) and its ethoxylated derivatives. Designed for researchers, scientists, and professionals in drug and chemical development, this document synthesizes key ecotoxicological data, outlines standardized testing methodologies, and explores the structure-activity relationships that govern the environmental impact of this important class of non-ionic surfactants.
Introduction: The Chemistry and Application of this compound Ethoxylates
This compound is a branched C13 oxo-alcohol, which, through a process of ethoxylation, is converted into a series of alcohol ethoxylates (AEs). These AEs are versatile non-ionic surfactants with a wide range of industrial and commercial applications, including in detergents, cleaning agents, agricultural formulations, and as emulsifiers and dispersing agents. The addition of ethylene oxide (EO) units to the hydrophobic this compound backbone creates an amphiphilic molecule with a hydrophilic polyoxyethylene chain. The length of this EO chain is a critical determinant of the surfactant's properties, including its solubility, foaming characteristics, and, crucially, its ecotoxicological profile.
Understanding the environmental fate and effects of these compounds is paramount for their responsible use and for the development of greener alternatives. This guide will focus on three key areas of ecotoxicity: aquatic toxicity to representative organisms (fish, daphnids, and algae), biodegradability, and the potential for bioaccumulation.
Methodologies for Ecotoxicity Assessment: A Framework for Reliable Data
The ecotoxicological data presented in this guide are primarily derived from studies conducted in accordance with the internationally recognized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data across different studies and laboratories.
Aquatic Toxicity Testing
A trio of OECD guidelines forms the basis for assessing the acute and chronic toxicity of chemicals to aquatic organisms:
-
OECD 203: Fish, Acute Toxicity Test: This test evaluates the short-term toxicity of a substance to fish. Typically, a species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is exposed to a range of concentrations of the test substance for 96 hours.[1] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test population.[2]
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This guideline assesses the acute toxicity to aquatic invertebrates, with Daphnia magna being the most commonly used species.[3][4] Young daphnids are exposed to the test substance for 48 hours, and the EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.[5]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the effect of a substance on the growth of freshwater algae, such as Desmodesmus subspicatus or Pseudokirchneriella subcapitata.[6][7] The algae are exposed to the test substance for 72 hours, and the EC50 for growth inhibition is calculated.[8]
For chronic toxicity, which assesses the effects of longer-term, lower-level exposure, endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) are determined from extended studies.
Experimental Workflow for Aquatic Toxicity Testing
Caption: Generalized workflow for aquatic ecotoxicity testing following OECD guidelines.
Biodegradability Assessment
The biodegradability of a substance is a critical factor in its environmental persistence. The OECD 301 series of tests are designed to assess the "ready biodegradability" of chemicals.
-
OECD 301: Ready Biodegradability: This series includes several methods (A-F) that evaluate the extent to which a substance is mineralized by microorganisms under aerobic conditions over a 28-day period.[9] A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window during the 28-day test.[10]
Comparative Ecotoxicity Data
The following tables summarize available ecotoxicity data for this compound and its ethoxylates. It is important to note that direct, side-by-side comparative studies for a full range of ethoxylates are not always available in the public domain. The data presented here are compiled from various sources, including safety data sheets and environmental assessment reports.
Table 1: Acute Aquatic Toxicity of this compound and its Ethoxylates
| Substance | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound (C13 Alcohol) | Fish (Cyprinus carpio) | LC50 (96h) | >1 - 10 | [11] |
| Daphnia magna | EC50 (48h) | >1 - 10 | [11] | |
| Algae (Desmodesmus subspicatus) | EC50 (72h) | >1 - 10 | [11] | |
| This compound + 3-7 EO | Fish | LC50 (96h) | 1 - 10 | |
| Daphnia magna | EC50 (48h) | 1 - 10 | ||
| Algae | EC50 (72h) | 1 - 10 | ||
| This compound + 8 EO | Fish (Cyprinus carpio) | LC50 (96h) | 1 - 10 | |
| This compound + >8 EO | Fish | LC50 (96h) | >10 | |
| Daphnia magna | EC50 (48h) | >10 | ||
| Algae | EC50 (72h) | >10 |
Table 2: Chronic Aquatic Toxicity of this compound Ethoxylates
| Substance | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound Ethoxylates (generic) | Fish | NOEC | 0.72 - 1.5 | [10] |
| Daphnia magna | NOEC | 0.59 - 0.86 | [10] | |
| Algae | NOEC | 0.2 - 8.7 | [10] | |
| This compound Ethoxylates (C13.3, 8.2 EO normalized) | Freshwater organisms | Predicted No-Effect Concentration (PNEC) | 0.14 | [10] |
Table 3: Biodegradability and Bioaccumulation Potential
| Substance | Biodegradability | Bioaccumulation Potential | Reference |
| This compound Ethoxylates | Readily biodegradable | Low | [10] |
Analysis and Discussion: The Influence of Ethoxylation on Ecotoxicity
The data, although not exhaustive for a full homologous series, reveals a clear trend in the ecotoxicological profile of this compound ethoxylates that is directly related to the length of the polyoxyethylene chain. This is a classic example of a structure-activity relationship (SAR) in ecotoxicology.[3]
The "Hydrophobicity Cut-off" and Aquatic Toxicity
The aquatic toxicity of non-ionic surfactants like alcohol ethoxylates is primarily driven by their hydrophobicity. The non-polar alkyl chain can interact with the lipid membranes of aquatic organisms, leading to narcotic effects.
-
This compound (the parent alcohol) and its lower ethoxylates (with a small number of EO units) are more hydrophobic. This generally translates to higher aquatic toxicity.
-
As the degree of ethoxylation increases , the molecule becomes more hydrophilic. This increased water solubility reduces the molecule's ability to partition into biological membranes, thus decreasing its aquatic toxicity. This trend is evident in the data, where ethoxylates with more than 8 EO units show lower toxicity (LC50/EC50 > 10 mg/L).
It is important to consider that the relationship is not always linear. For very long alkyl chains, a "hydrophobicity cut-off" can be observed, where the molecule becomes so insoluble in water that its bioavailability to aquatic organisms is limited, leading to a decrease in apparent toxicity.
Relationship between Ethoxylation and Ecotoxicity
Caption: The influence of the degree of ethoxylation on the ecotoxicity of this compound Ethoxylates.
Biodegradability and Bioaccumulation
This compound and its ethoxylates are generally considered to be readily biodegradable.[10] The presence of the ether linkages in the polyoxyethylene chain does not significantly hinder microbial degradation. This rapid breakdown in the environment prevents persistence and long-term exposure.
Consistent with their ready biodegradability and the ability of organisms to metabolize them, this compound ethoxylates have a low potential for bioaccumulation.[10] This means they are unlikely to build up in the tissues of organisms and magnify through the food chain.
Conclusion and Future Perspectives
The ecotoxicological profile of this compound and its ethoxylates is a nuanced interplay of their molecular structure and the resulting physicochemical properties. Key takeaways for researchers and developers include:
-
A Clear Structure-Activity Relationship: The degree of ethoxylation is a primary determinant of aquatic toxicity, with higher ethoxylation leading to lower toxicity. This provides a valuable principle for designing safer surfactants.
-
Favorable Environmental Fate: this compound ethoxylates are readily biodegradable and have a low potential for bioaccumulation, which are desirable characteristics for environmentally friendly chemicals.
-
Moderate Aquatic Toxicity: While generally having a favorable environmental profile, the acute and chronic toxicity to aquatic organisms, particularly for the less ethoxylated derivatives, remains a key consideration in risk assessment.
Future research should focus on generating comprehensive and directly comparative ecotoxicity data for a full homologous series of this compound ethoxylates. This will allow for the development of more precise Quantitative Structure-Activity Relationship (QSAR) models, which can be invaluable tools for predicting the environmental impact of new surfactant molecules and for making informed decisions in chemical design and regulation.
References
- Santos Ltd. (2024).
- Belanger, S. E., & Dorn, P. B. (2003). Acute and chronic aquatic toxicity structure-activity relationships for alcohol ethoxylates. Ecotoxicology and Environmental Safety, 56(3), 381-389. [Online]. Available: [Link]
- Aropha. (n.d.). OECD 202: Daphnia sp.
- Syngenta. (n.d.). OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. [Online]. Available: [Link]
- OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Online]. Available: [Link]
- Belanger, S. E., et al. (2006). Aquatic risk assessment of alcohol ethoxylates in North America and Europe. Ecotoxicology and Environmental Safety, 64(1), 85-99. [Online]. Available: [Link]
- Fera Science Ltd. (n.d.). Daphnia sp.
- Santos Ltd. (2021).
- Sonett. (n.d.). Biodegradability of surfactants. [Online]. Available: [Link]
- Biotecnologie BT. (n.d.). OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. [Online]. Available: [Link]
- ResearchGate. (n.d.). Predicted LC 50 and NOEC for Daphnia magna. [Online]. Available: [Link]
- van der Heijden, R., et al. (2011). Toxicity Ranking and Toxic Mode of Action Evaluation of Commonly Used Agricultural Adjuvants on the Basis of Bacterial Gene Expression Profiles. PLoS ONE, 6(11), e24139. [Online]. Available: [Link]
- Li, Y., et al. (2018). Alcohol ethoxylates significantly synergize pesticides than alkylphenol ethoxylates considering bioactivity against three pests and joint toxicity to Daphnia magna. Science of The Total Environment, 644, 1452-1459. [Online]. Available: [Link]
- ExxonMobil Chemical. (2019).
- Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. [Online]. Available: [Link]
- Ataman Kimya. (n.d.).
- European Chemicals Agency (ECHA). (n.d.).
- Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. [Online]. Available: [Link]
- Roberts, D. W. (1991). Aquatic toxicity of ethoxylated and propoxylated alcohols to daphnia magna. Environmental Toxicology and Chemistry, 10(4), 546-548. [Online]. Available: [Link]
- Weyers, A., et al. (2000). Acute toxicity data: A comprehensive comparison of results of fish, daphnia, and algae tests with new substances notified in the European Union. Environmental Toxicology and Chemistry, 19(7), 1931-1933. [Online]. Available: [Link]
- Government of Canada. (2023).
- van Ginkel, C. G., & Kroon, A. G. M. (2006). Ecotoxicity quantitative structure-activity relationships for alcohol ethoxylate mixtures based on substance-specific toxicity predictions. Ecotoxicology and Environmental Safety, 64(1), 75-84. [Online]. Available: [Link]
- Carl ROTH. (n.d.).
- Tschopp Supply. (2020).
- ResearchGate. (n.d.). Relationships between Daphnia 48 h LC 50 (a) and Daphnia NOEC (b) and.... [Online]. Available: [Link]
- Bio-Circle. (n.d.).
- Safety Data Sheet. (2023). [Safety Data Sheet for a product containing this compound, ETHOXYLATED ( >= 2.5)]. [Online]. Available: [Link]
- Safety Data Sheet. (n.d.).
Sources
- 1. Acute toxicity data: A comprehensive comparison of results of fish, daphnia, and algae tests with new substances notified in the European Union | Semantic Scholar [semanticscholar.org]
- 2. Acute and chronic aquatic toxicity structure-activity relationships for alcohol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. santos.com [santos.com]
- 5. New substances: risk assessment summary, new substances notification 20689 - Canada.ca [canada.ca]
- 6. carlroth.com [carlroth.com]
- 7. Ecotoxicity quantitative structure-activity relationships for alcohol ethoxylate mixtures based on substance-specific toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aquatic toxicity of ethoxylated and propoxylated alcohols to daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. santos.com [santos.com]
- 10. exxonmobilchemical.com [exxonmobilchemical.com]
- 11. santos.com [santos.com]
A Senior Application Scientist's Guide to Validating the Efficacy of Isotridecanol-Based Defoamers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fundamental Challenge of Foam
In countless industrial and research applications—from biopharmaceutical fermentation and agrochemical formulation to high-speed paper manufacturing and coatings application—the formation of foam is a persistent and disruptive phenomenon. Foam, a dispersion of gas in a liquid, is stabilized by surface-active agents that lower the liquid's surface tension, creating resilient bubble walls.[1] Uncontrolled foam can lead to reduced process efficiency, inaccurate measurements, equipment damage, and compromised product quality.[2]
Chemical defoamers, or anti-foaming agents, are essential additives designed to prevent, reduce, or eliminate foam.[3] While often used interchangeably, an anti-foaming agent typically prevents foam from forming, whereas a defoamer is added to destroy existing foam.[4] Most modern formulations, however, perform both functions.[4] This guide provides an in-depth, objective comparison of Isotridecanol-based defoamers against common alternatives, supported by validated experimental protocols to empower researchers in selecting the optimal foam control agent for their specific application.
The Universal Mechanism of Defoamer Action
To effectively destroy foam, a defoamer must be largely insoluble in the foaming medium and possess a lower surface tension than the liquid it is treating.[3][5] The mechanism can be distilled into three critical steps:
-
Entering: The defoamer droplet must penetrate the wall of the foam bubble (the lamella). This is governed by a positive "Entering Coefficient."[4]
-
Spreading: Once inside the lamella, the defoamer must rapidly spread across the air-liquid interface, a process driven by a positive "Spreading Coefficient."[4][5]
-
Destabilization: As the defoamer spreads, it displaces the surfactants that stabilize the foam bubble. This creates a weak point, causing the bubble wall to thin and rupture, leading to foam collapse.[1][2] The presence of hydrophobic solid particles, such as silica, within the defoamer formulation can act as "needles," aggressively piercing the bubble wall and accelerating its rupture.[4]
A Profile of Defoamer Chemistries
The efficacy of a defoamer is intrinsically linked to its chemical composition. Understanding the fundamental properties of each class is crucial for targeted selection.
This compound-Based Defoamers (Fatty Alcohols)
This compound is a branched, long-chain (C13) fatty alcohol.[6] Defoamers based on this chemistry belong to the broader category of organic or fatty alcohol defoamers.[7] They are typically formulated as emulsions containing the alcohol, emulsifiers, and dispersants.[8]
-
Mechanism: As nonionic surfactants, this compound and its ethoxylates function by reducing surface tension.[9][10] Their branched structure and hydrophobicity allow them to effectively enter the foam lamella and disrupt the stabilizing surfactant layer. The free alcohol component also contributes to foam regulation.[6]
-
Advantages:
-
Residue-Free Performance: A primary advantage is their clean decomposition, leaving behind no residue like "fish eyes" or spots, which is critical in high-quality coatings and paper manufacturing.[11]
-
Good Dispersibility & Compatibility: They are known for good dispersibility in aqueous systems and are compatible with many formulations, including those with sizing agents.[8][11]
-
Effective Degassing: Excellent at removing fine, entrained air bubbles (micro-foam), which improves fluid dynamics and final product integrity.[11]
-
Environmental Profile: Generally considered eco-friendly and safe for biological wastewater systems.[8][12]
-
-
Limitations:
-
Moderate Knockdown Power: While good at foam control, they may require higher dosages compared to silicone-based defoamers for aggressive foam loads.[8]
-
Limited Temperature & pH Stability: Can break down in environments with high heat and extreme alkalinity, making them less suitable for processes like black liquor washing in pulp mills.[11]
-
Alternative Defoamer Chemistries
Composed of polydimethylsiloxane (PDMS) and hydrophobic silica, these are powerful, widely used defoamers.[3][13]
-
Advantages: High efficiency at very low concentrations, excellent thermal and chemical stability, and long-lasting performance.[7] They are effective in both knocking down existing foam and preventing its recurrence.[3]
-
Disadvantages: Poor emulsification can lead to performance issues.[8] In sensitive applications, they can cause surface defects like craters or spots and may pose challenges for recoatability in paints and coatings.[11]
These utilize mineral oil as a carrier, often with hydrophobic particles like waxes or silica to boost performance.
-
Advantages: Highly cost-effective and exhibit excellent compatibility with a wide range of formulations, preventing surface defects.[14]
-
Disadvantages: Can reduce the gloss in high-gloss paint systems.[15] Their effectiveness can be diminished in high-shear environments.
These are typically based on polyether compounds and are valued for their strong anti-foaming (preventative) capabilities.[4][8]
-
Advantages: Excellent for foam suppression in aqueous systems, especially when added before foam generation begins.[8] They often have a good environmental profile and compatibility with other admixtures.[16]
-
Disadvantages: Limited foam-breaking (knockdown) performance compared to silicone or fatty alcohol types.[8]
Validating Efficacy: Standardized Experimental Protocols
Objective evaluation is paramount. The following protocols provide a self-validating framework for comparing defoamer performance under controlled laboratory conditions.
Protocol 1: Dynamic Foam Test (Gas Sparging Method)
This method simulates continuous foam generation, making it ideal for evaluating defoamer persistence in applications like fermentation or wastewater aeration.
Causality: By introducing gas at a controlled rate, we mimic dynamic industrial processes where air is constantly being entrained. This allows for the measurement of not just initial knockdown, but the defoamer's ability to suppress foam regeneration over time.
Methodology:
-
Preparation: Fill a graduated glass cylinder (e.g., 1000 mL) with a defined volume (e.g., 200 mL) of the foaming liquid. Place the cylinder in a temperature-controlled water bath set to the process temperature.
-
Defoamer Addition: Add a precise concentration (e.g., 500 ppm) of the defoamer to be tested. Allow it to mix gently for 1 minute.
-
Foam Generation: Introduce air or nitrogen gas through a sparging stone at the bottom of the cylinder at a constant, measured flow rate (e.g., 0.5 L/min).
-
Data Collection: Start a timer the moment gas flow begins. Record the total volume (liquid + foam) at set intervals (e.g., every 30 seconds) until a maximum or stable foam height is reached.
-
Analysis: The key metrics are the maximum foam height achieved and the time taken to reach it. A lower maximum height indicates superior foam control.
Workflow Diagram: Gas Sparging Protocol
Caption: A decision-making guide for selecting a defoamer class.
-
Choose this compound-Based Defoamers When:
-
Final product quality is paramount, and surface defects like spots or fish eyes are unacceptable (e.g., high-quality paper, coatings, printing inks). [11] * The system requires effective degassing of micro-foam. [11] * The process operates under neutral to alkaline conditions at moderate temperatures. [8]* Choose Silicone-Based Defoamers When:
-
The process involves high temperatures or extreme pH levels where other chemistries would fail. [11] * Maximum knockdown efficiency at the lowest possible dosage is the primary goal. [7]* Choose Mineral Oil-Based Defoamers When:
-
Cost is a primary driver and the application is not sensitive to minor gloss reduction (e.g., matte paints). [15]* Choose Polymer-Based Defoamers When:
-
The primary goal is to prevent foam from forming (anti-foaming) rather than destroying existing foam. [8]
-
Conclusion
This compound-based defoamers represent a highly effective solution for foam control, particularly in applications where product purity and surface quality are non-negotiable. While silicone-based alternatives may offer superior potency under extreme conditions, the risk of residue can be a significant drawback. The choice of a defoamer should not be based on generic data sheets but on rigorous, application-specific testing. By employing standardized protocols like the gas sparging and cylinder shake tests, researchers and scientists can generate objective, comparative data to validate the efficacy of any defoamer, ensuring optimal performance, process stability, and the highest quality final product.
References
- Comparing Fatty Alcohol, Silicone, and Polyether Defoamers in Paper Manufacturing Why Choosing the Right Defoamer Matters in Papermaking. (n.d.). Amazon Chemicals.
- Comparing Product Performance Through Time of Silicone Based Defoamer and Polyalcohol Based Defoamer in Aqueous Fluid. (n.d.).
- Silicone vs. Fatty Alcohol Defoamers: Which is Best for Your Paper Mill? (2025). INVINO.
- This compound ETHOXLATE. (n.d.).
- Influence of fatty alcohol antifoam suspensions on foam stability. (2025).
- IPTC-23738-MS Comparing Product Performance Through Time of Silicone Based Defoamer and Polyalcohol Based Defoamer in A. (n.d.). OnePetro. [Link]
- Ethoxylated isotridecyl alcohol. (n.d.). TK Group. [Link]
- ISOTRIDECYL ALCOHOL ETHOXYLATE ( C13 ALCOHOL ETHOXYLATE). (n.d.).
- Fatty Alcohol-Based Defoamers. (n.d.). Teget Kimya. [Link]
- Improving foam stability in disinfectants with high ethanol concentr
- Mechanism of Action of Defoamers. (2023).
- High-alcohol defoaming agent. (2015).
- Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. (2022).
- Silicone-Based Defoamers vs Organic Defoamers: Comparison. (2025). Rawsource. [Link]
- Mechanism of Anti-foaming agent. (2025). defoamers-antifoam. [Link]
- A Practical Guide to Defoamers. (n.d.). BASF Insights. [Link]
Sources
- 1. insights.basf.com [insights.basf.com]
- 2. Defoamer Mechanism | Easy to Understand [wotaichem.com]
- 3. assochem.in [assochem.in]
- 4. ywlchemical.com [ywlchemical.com]
- 5. BYK ebook for defoamers and air release agents – BYK [byk.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. rawsource.com [rawsource.com]
- 8. Comparing Fatty Alcohol, Silicone, and Polyether Defoamers in Paper Manufacturing Why Choosing the Right Defoamer Matters in Papermaking - AMAZON [amazon-chem.cn]
- 9. taminkalatak.com [taminkalatak.com]
- 10. atamankimya.com [atamankimya.com]
- 11. ywlchemical.com [ywlchemical.com]
- 12. Fatty Alcohol-Based Defoamers | Teget Kimya [tegetkimya.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104667586A - High-alcohol defoaming agent - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Aftermath: A Scientist's Guide to the Proper Disposal of Isotridecanol
For the diligent researcher, the hum of the laboratory is a symphony of discovery. Yet, with every experiment comes the responsibility of managing the chemical players, including their final exit from the stage. Isotridecanol, a common branched-chain alcohol used in the synthesis of surfactants and other specialty chemicals, requires a mindful and systematic approach to its disposal. This guide moves beyond mere instruction, offering a comprehensive framework for the safe, compliant, and environmentally responsible management of this compound waste in a laboratory setting. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this process with the same precision you apply to your research.
The Chemical Profile of this compound: Understanding the "Why" Behind the Precautions
This compound and its derivatives, such as ethoxylates, are not benign substances. A thorough understanding of their inherent hazards is the bedrock of safe handling and disposal.
Key Hazards Associated with this compound:
-
Ocular and Dermal Irritation: Direct contact can cause significant irritation to the eyes and skin.[1][2][3] Prolonged exposure may lead to more severe reactions. This is due to the chemical's ability to disrupt the lipid bilayers of cell membranes.
-
Aquatic Toxicity: this compound is classified as harmful and, in some cases, very toxic to aquatic life with long-lasting effects.[1][4][5] Its release into waterways can disrupt aquatic ecosystems. This underscores the critical importance of preventing its entry into sewer systems or natural water bodies.
-
Flammability: Some forms of this compound are flammable solids.[1] This necessitates careful storage away from ignition sources and the use of appropriate fire safety measures.
These hazards dictate the stringent protocols for personal protection, spill management, and ultimate disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final removal from your laboratory.
Part 1: Immediate Handling and Segregation at the Source
-
Don Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear the appropriate PPE. This is your first and most crucial line of defense.
-
Safety Goggles or Face Shield: To protect against splashes that could cause serious eye irritation.[1][2][3]
-
Chemically Resistant Gloves: Nitrile rubber gloves are generally recommended.[3] Always check the manufacturer's compatibility data for the specific glove type.
-
Laboratory Coat: To protect your skin and clothing from contamination.
-
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound.
-
Container Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Avoid using metal containers, especially if there is a possibility of acidic or corrosive contaminants.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include the date when the first drop of waste was added.
-
-
Segregation is Key:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to heat generation, gas evolution, or other hazardous situations.
-
Keep this compound waste separate from strong oxidizing agents, acids, and bases.
-
Part 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6] This area should be at or near the point of waste generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills.
-
Storage Conditions:
Part 3: Arranging for Final Disposal
-
Contact Your EHS Office: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's EHS office to arrange for a hazardous waste pickup.[7]
-
Provide Necessary Information: Be prepared to provide the EHS team with the exact composition of the waste stream.
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A workflow for the safe disposal of this compound waste.
Emergency Protocol: Managing an this compound Spill
Even with the most careful procedures, spills can occur. A swift and correct response is vital to mitigate any potential harm.
For a Minor Spill (a small amount that you are trained and equipped to handle):
-
Alert and Isolate: Immediately alert your colleagues in the area and restrict access to the spill zone.[8]
-
Assess the Situation: If the spill involves a flammable form of this compound, eliminate all ignition sources.[1] Ensure adequate ventilation.
-
Personal Protection: Don your full PPE, including respiratory protection if vapors are present.
-
Containment: Prevent the spill from spreading and from entering any drains or waterways.[4][9] Use absorbent dikes or socks to create a barrier.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[1][4]
-
Collection: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[10][11]
-
Report: Inform your supervisor and EHS office about the spill, even if you have cleaned it up yourself.
For a Major Spill (a large volume, a highly concentrated form, or a situation you are not comfortable handling):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate your facility's emergency alarm and notify your institution's emergency response team or call 911.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Assist: Provide first aid to any injured individuals and be prepared to provide the emergency responders with information about the spilled substance.
Data Summary: Key Properties and Disposal Parameters
| Parameter | Guideline | Rationale |
| Primary Hazards | Eye and skin irritant, harmful to aquatic life.[1][3][5] | Dictates the need for PPE and prevention of environmental release. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat.[2][3] | Protects the user from direct contact and irritation. |
| Waste Container | Labeled, sealed, chemically compatible (e.g., HDPE). | Ensures safe containment and prevents reactions or leaks. |
| Storage | Designated SAA, secondary containment, cool, dry, ventilated area.[1][6] | Minimizes the risk of spills, reactions, and exposure. |
| Spill Cleanup | Inert absorbent material (sand, diatomaceous earth).[1] | Safely absorbs the liquid for proper disposal. |
| Final Disposal | Via licensed hazardous waste contractor arranged by EHS.[12] | Ensures compliance with local, state, and federal regulations. |
By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold your responsibility as a steward of the environment. A commitment to rigorous safety protocols is as integral to scientific excellence as the research itself.
References
- Safety Data Sheet: this compound, ethoxyl
- Safety d
- Qualit
- Safety Data Sheet: this compound, ethoxyl
- OKS 422 - SAFETY D
- Safety d
- CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
- Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational and Environmental Safety Office. [Link]
- Spill Management Procedure. Texas A&M University-Texarkana. [Link]
- Safety Data Sheet: Ultrasonol®. Carl ROTH. [Link]
- hydrex 6621. Veolia. [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- New Massachusetts Hazardous Waste Regulations in Effect. Safety Partners, LLC. [Link]
- Treatment and disposal of chemical wastes in daily laboratory work. University of Hamburg. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Frequent Questions About Hazardous Waste Identific
Sources
- 1. otto-chemie.de [otto-chemie.de]
- 2. sds.diversey.com [sds.diversey.com]
- 3. msds.evonik.com [msds.evonik.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. tamut.edu [tamut.edu]
- 9. oks-germany.com [oks-germany.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isotridecanol
Isotridecanol, a long-chain fatty alcohol, is a versatile chemical intermediate utilized in the synthesis of surfactants, plasticizers, and other specialty chemicals.[1] While it is a valuable compound in research and development, its safe handling is paramount to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, focusing on the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Risks: The "Why" Behind the "What"
Before delving into the specifics of PPE, it is crucial to understand the hazards associated with this compound. According to safety data sheets and chemical databases, the primary risks include:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[3][4][5]
-
Harmful if Swallowed: Ingestion of this compound can be harmful.[3][5][6]
-
Aquatic Toxicity: this compound is recognized as being toxic to aquatic life with long-lasting effects.[2][3][4]
Therefore, the selection of PPE is not merely a procedural step but a critical barrier to prevent these potential exposures.
Core Personal Protective Equipment (PPE) for Handling this compound
The following is a breakdown of the essential PPE required when working with this compound, with an explanation of the rationale behind each choice.
Eye and Face Protection: The First Line of Defense
-
What to Use: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during transfers of large volumes or when the substance is heated.
-
The Rationale: this compound can cause serious eye irritation or damage.[3][4][5] Standard safety glasses do not provide a complete seal around the eyes and are therefore inadequate. Chemical goggles provide a seal that protects against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Skin Protection: Preventing Dermal Exposure
-
What to Use: Chemical-resistant gloves are mandatory. The choice of glove material is critical. Nitrile rubber gloves are a suitable option for incidental contact.[7] For prolonged contact or immersion, it is advisable to consult the glove manufacturer's compatibility chart. A lab coat or chemical-resistant apron should also be worn to protect the skin and clothing from contamination.
-
The Rationale: this compound is a known skin irritant.[2] Protective gloves prevent direct contact with the skin. A lab coat or apron protects against accidental spills and splashes.
Respiratory Protection: When is it Necessary?
-
What to Use: Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[8] However, if there is a risk of generating aerosols or mists, or if working in a poorly ventilated area, a respirator may be necessary. In such cases, a respirator with an organic vapor cartridge is recommended.
-
The Rationale: this compound is a low-volatility solvent.[1] The risk of inhaling significant quantities of vapor at room temperature is low. However, certain procedures like heating or spraying can increase the concentration of airborne droplets, necessitating respiratory protection.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Safe Handling and Storage Procedures
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when heating or agitating the substance. Avoid contact with skin, eyes, and clothing.[9] After handling, wash hands thoroughly.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
-
Chemical Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain, as it is harmful to aquatic life.[2][9]
-
PPE Disposal: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated waste container and disposed of as chemical waste.
Summary of Recommended Personal Protective Equipment
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale laboratory work (e.g., weighing, preparing solutions) | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required with good ventilation |
| Large-scale transfers or reactions with splash potential | Chemical safety goggles and face shield | Nitrile or other chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not generally required with good ventilation |
| Procedures generating aerosols or mists (e.g., spraying, heating) | Chemical safety goggles and face shield | Nitrile or other chemical-resistant gloves | Chemical-resistant apron over a lab coat | Respirator with organic vapor cartridge |
| Spill clean-up | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or overalls | Respirator with organic vapor cartridge |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Ataman Kimya. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound,ethoxylated.
- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.
- Carl ROTH. (n.d.). Safety Data Sheet: this compound,ethoxylated.
- The Clean Machine Direct. (n.d.). MPC - Safety Data Sheet.
- RBNAinfo. (2016, June 6). SAFETY DATA SHEET.
- Solenis. (2024, December 3). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Isotridecan-1-ol. PubChem.
- OKS. (n.d.). OKS 422 - SAFETY DATA SHEET.
- Huajinda. (2025, August 7). What Are the Major Source Manufacturers of this compound?.
- Santos. (n.d.). Qualitative Tier 2 Assessment.
- European Chemicals Agency. (n.d.). This compound, ethoxylated - Substance Information.
- Otto Chemie. (n.d.). Safety data sheet.
- Evonik. (2023, May 26). SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2022, July 14).
- EWG's Guide to Healthy Cleaning. (n.d.). This compound | Substance.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. otto-chemie.de [otto-chemie.de]
- 5. ewg.org [ewg.org]
- 6. oks-germany.com [oks-germany.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. cleanmachine.direct [cleanmachine.direct]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. rbnainfo.com [rbnainfo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
